molecular formula C10H8N2O3 B168685 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid CAS No. 18559-42-7

4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid

Cat. No.: B168685
CAS No.: 18559-42-7
M. Wt: 204.18 g/mol
InChI Key: METOOALWGDACGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-3-oxoquinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-12-7-5-3-2-4-6(7)11-8(9(12)13)10(14)15/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METOOALWGDACGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512555
Record name 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18559-42-7
Record name 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a key heterocyclic scaffold in medicinal chemistry. Quinoxaline derivatives are of significant interest due to their diverse pharmacological activities.[1][2] This document details a robust and widely adopted two-step synthesis, beginning with the cyclocondensation of N-methyl-o-phenylenediamine and diethyl oxalate to form an ester intermediate, followed by its saponification to yield the target carboxylic acid. The guide is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and the scientific rationale behind the experimental choices.

Introduction and Strategic Overview

Quinoxaline-2(1H)-ones are a privileged class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules, including potent inhibitors of various enzymes and receptor antagonists.[3] The title compound, this compound (CAS No: 18559-42-7), serves as a crucial building block for the development of more complex pharmaceutical agents.[4][5][6][7][8]

The most efficient and classical approach to the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9][10][11] Our synthetic strategy leverages this principle, employing a two-step sequence that is both high-yielding and readily scalable.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule logically disconnects the carboxylic acid to its corresponding ethyl ester, which is then disassembled at the pyrazine ring to reveal the primary starting materials: an ortho-diamine and a derivative of oxalic acid.

G Target 4-Methyl-3-oxo-3,4-dihydro- quinoxaline-2-carboxylic acid Intermediate Ethyl 4-methyl-3-oxo-3,4-dihydro- quinoxaline-2-carboxylate Target->Intermediate Hydrolysis SM1 N-Methyl-o-phenylenediamine Intermediate->SM1 Cyclocondensation SM2 Diethyl Oxalate Intermediate->SM2 Cyclocondensation

Caption: Retrosynthetic pathway for the target compound.

Synthesis Pathway and Experimental Protocols

The overall synthesis proceeds in two distinct experimental stages, as illustrated in the workflow diagram below.

G cluster_0 Part A: Ester Formation cluster_1 Part B: Hydrolysis SM1 N-Methyl-o- phenylenediamine Reaction1 Cyclocondensation (Reflux in Ethanol) SM1->Reaction1 SM2 Diethyl Oxalate SM2->Reaction1 Intermediate Ethyl 4-methyl-3-oxo-3,4-dihydro- quinoxaline-2-carboxylate Reaction1->Intermediate Intermediate_ref Intermediate Reaction2 Saponification (Aq. NaOH), then Acidification (HCl) Product 4-Methyl-3-oxo-3,4-dihydro- quinoxaline-2-carboxylic acid Reaction2->Product Intermediate_ref->Reaction2

Caption: Overall experimental workflow for the synthesis.

Part A: Synthesis of Ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate

Principle and Rationale: This step involves the cyclocondensation reaction between N-methyl-o-phenylenediamine and diethyl oxalate.[12] The reaction proceeds via nucleophilic attack of the more nucleophilic secondary amine of the diamine onto one of the ester carbonyls of diethyl oxalate, followed by an intramolecular cyclization and dehydration to form the stable quinoxalinone ring. Ethanol is an excellent solvent choice as it is a reactant byproduct (in trace amounts from potential side reactions) and effectively solubilizes the starting materials. Refluxing provides the necessary activation energy to drive the reaction to completion.

Detailed Experimental Protocol:

  • Reagent Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-methyl-o-phenylenediamine (e.g., 10.0 g, 81.8 mmol).

  • Solvent and Reagent Addition: Add absolute ethanol (100 mL) to the flask and stir until the diamine is fully dissolved. To this solution, add diethyl oxalate (e.g., 13.2 g, 90.0 mmol, 1.1 eq) dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature, and then further cool in an ice bath for 1 hour. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.

  • Drying: Dry the resulting solid under vacuum at 50 °C to yield the pure ethyl ester intermediate as a crystalline solid.

Part B: Hydrolysis to this compound

Principle and Rationale: This step is a standard saponification (base-catalyzed hydrolysis) of an ester. The ethyl ester intermediate is treated with an aqueous solution of a strong base, such as sodium hydroxide. The hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product, which is typically insoluble in the acidic aqueous medium and precipitates out.

Detailed Experimental Protocol:

  • Reagent Setup: In a 250 mL round-bottom flask, suspend the Ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (e.g., 10.0 g, 43.0 mmol) obtained from Part A in a 1 M aqueous solution of sodium hydroxide (100 mL).

  • Reaction: Heat the mixture to 80-90 °C with stirring. The suspension should dissolve as the reaction proceeds, forming the soluble sodium carboxylate salt. Maintain heating for 2-3 hours until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester).

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidification: While stirring vigorously, slowly add a 2 M hydrochloric acid solution dropwise. The product will begin to precipitate. Continue adding acid until the pH of the solution is approximately 2-3.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.

  • Drying: Dry the final product under vacuum at 60-70 °C to yield this compound as a pure solid.

Mechanistic Insights

The core of this synthesis, the cyclocondensation reaction, is a well-established process. The mechanism involves several key steps, beginning with the formation of an amide intermediate followed by cyclization.

G cluster_0 Mechanism of Cyclocondensation A 1. Nucleophilic Attack The more nucleophilic secondary amine of N-methyl-o-phenylenediamine attacks one carbonyl of diethyl oxalate. B 2. Elimination of Ethanol The tetrahedral intermediate collapses, eliminating an ethanol molecule to form an amide intermediate. A->B C 3. Intramolecular Cyclization The remaining primary amine attacks the second ester carbonyl intramolecularly. B->C D 4. Dehydration The resulting hemiaminal intermediate eliminates a second molecule of ethanol (or water after hydrolysis) to form the stable aromatic quinoxalinone ring. C->D

Caption: Key steps in the cyclocondensation mechanism.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the described two-step synthesis. Yields are representative and may vary based on experimental conditions and scale.

StepReactantsSolvent(s)Key ReagentsTemp.Time (h)Typical Yield (%)
A N-Methyl-o-phenylenediamine, Diethyl OxalateEthanolNoneReflux4 - 685 - 95
B Ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylateWaterNaOH, HCl90 °C2 - 390 - 98

Conclusion

The synthesis pathway detailed in this guide represents a reliable, efficient, and well-documented method for producing this compound. The procedure relies on fundamental organic reactions, readily available starting materials, and straightforward purification techniques, making it highly suitable for both academic research and industrial drug development applications. The resulting product is a valuable synthon for creating a diverse library of quinoxaline-based compounds with potential therapeutic applications.[4][8]

References

  • An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase. (n.d.). PubMed.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal.
  • Dehnavi, F., Akhavan, M., & Bekhradnia, A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., El-Sayed, A. S., & Abdel-Latif, E. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 26035-26053.
  • Li, Y., Feng, Y., & Li, Y. (2016). Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines. Organic Letters, 18(5), 1052-1055.
  • Avula, B., Reddivari, C. K. R., Muchumarri, R. M. R., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. R. (2020). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 42(5), 2097-2119.
  • Transformation of quinoxaline-2-carboxilic acid 1,4-dioxide into amides using DPPA. (n.d.). Dimensions.
  • Scheme 1: The synthesis of quinoxaline and phenazine derivatives by the use of PbCl2. (n.d.). ResearchGate.
  • Upadhyay, A., & Kumar, A. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4976.
  • Kandeel, M. M., Kamal, A. M., El-Moghayar, M. R. H., & Elgemeie, G. E. H. (2006). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Journal of the Chinese Chemical Society, 53(2), 363-370.
  • Avula, B., Reddivari, C. K. R., Muchumarri, R. M. R., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. R. (2020). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 42(5), 2097-2119.
  • N,n-dimethyl-p-phenylenediamine, oxalate. (n.d.). NIST WebBook.
  • Kandeel, M. M., Aly, F. M., El-Moghayar, M. R. H., & Elgemeie, G. E. H. (1998). Some reactions with quinoxaline-2,3-dicarboxylic acid anhydride: Novel synthesis of thieno[2,3-d]pyrimidines and pyrrolo [3,4-b]quinoxalines. Journal of Chemical Research, 1998(1), 26-27.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., El-Sayed, A. S., & Abdel-Latif, E. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 26035-26053.
  • N,N-Diethyl-p-phenylenediamine Oxalate, 96%; 10 g. (n.d.). Cole-Parmer.
  • Kumar, R., Chaudhary, P., Nimesh, S., & Chandra, R. (2021). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. Molecular Diversity, 25(1), 245-251.

Sources

An In-depth Technical Guide to 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid (CAS: 18559-42-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Quinoxaline derivatives have garnered considerable attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document serves as a core resource for researchers, offering in-depth information on the synthesis, physicochemical properties, potential mechanisms of action, and detailed experimental protocols for the evaluation of this compound. The guide is structured to facilitate a deep understanding of the molecule's scientific context and to provide practical, field-proven methodologies for its study.

Introduction: The Quinoxaline Scaffold in Drug Discovery

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry due to its presence in various biologically active compounds.[3] Its derivatives are known to exhibit a wide spectrum of therapeutic effects, including but not limited to, anticancer, anti-inflammatory, and antimycobacterial activities. This compound (CAS: 18559-42-7) represents a key intermediate and a potential pharmacophore for the development of novel therapeutics.[4] Its structural features, including the carboxylic acid moiety and the N-methylated lactam, offer multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This guide will delve into the essential technical aspects of this molecule, providing a robust foundation for its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in experimental settings. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 18559-42-7[5][6]
Molecular Formula C₁₀H₈N₂O₃[5][7]
Molecular Weight 204.18 g/mol [7]
IUPAC Name 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid[8]
Appearance Solid (predicted)[9]
Purity Typically ≥95% for research chemicals[9]
InChI Key METOOALWGDACGI-UHFFFAOYSA-N[7][9]

Synthesis of this compound

The synthesis of quinoxaline-2-carboxylic acid derivatives is most commonly achieved through the condensation of an o-phenylenediamine with an α-ketoester.[10] For the target molecule, N-methyl-o-phenylenediamine and a suitable α-ketoester, such as diethyl oxalate, would be the logical starting materials.

Proposed Synthetic Pathway

The following represents a plausible and established synthetic route.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cluster_hydrolysis Hydrolysis cluster_final_product Final Product A N-Methyl-o-phenylenediamine C Condensation/ Cyclization A->C B Diethyl oxalate B->C D Ethyl 4-methyl-3-oxo-3,4-dihydro- quinoxaline-2-carboxylate C->D Ethanol, Reflux E Saponification (e.g., NaOH, H₂O/EtOH) D->E F 4-Methyl-3-oxo-3,4-dihydro- quinoxaline-2-carboxylic acid E->F Acidification (e.g., HCl)

Caption: Proposed synthesis of the target compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Ethyl 4-methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylate

  • To a round-bottom flask equipped with a reflux condenser, add N-methyl-o-phenylenediamine (1 equivalent) and absolute ethanol.

  • Stir the mixture until the diamine is fully dissolved.

  • Add diethyl oxalate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the collected solid with cold ethanol and dry under vacuum to yield the ethyl ester intermediate.

Step 2: Hydrolysis to this compound

  • Suspend the ethyl ester intermediate in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2-3 equivalents) to the suspension.

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Acidify the solution to pH 2-3 with dilute hydrochloric acid.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

Spectroscopic Characterization (Representative Data)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.5-12.5 (br s, 1H, COOH), 7.8-7.3 (m, 4H, Ar-H), 3.6 (s, 3H, N-CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.2 (COOH), 154.8 (C=O), 142.1, 134.5, 133.8, 130.5, 125.4, 124.1, 115.6 (Ar-C and C=N), 29.8 (N-CH₃).

  • IR (KBr, cm⁻¹): 3400-2500 (br, O-H stretch of carboxylic acid), 1720 (C=O stretch, carboxylic acid), 1680 (C=O stretch, lactam), 1610, 1580 (C=C and C=N stretches).

  • Mass Spectrometry (ESI-MS): m/z 205.06 [M+H]⁺, 203.05 [M-H]⁻.

Potential Biological Activities and Mechanisms of Action

The quinoxaline scaffold is a versatile pharmacophore with a broad range of biological activities. Based on existing literature for related compounds, this compound and its derivatives are promising candidates for investigation in several therapeutic areas.

Anticancer Activity

Quinoxaline derivatives have been reported as potent anticancer agents, often acting as inhibitors of key signaling pathways involved in cancer progression.[11]

Hypothesized Mechanism of Action: Kinase Inhibition

Many quinoxaline-based anticancer agents function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By competing with ATP for the binding site on the kinase domain, these compounds can block downstream signaling pathways responsible for cell proliferation, survival, and metastasis.

Kinase_Inhibition_Pathway cluster_receptor Cell Surface Receptor cluster_compound Inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras PI3K PI3K/Akt/mTOR Pathway EGFR->PI3K STAT STAT Pathway EGFR->STAT Quinoxaline 4-Methyl-3-oxo-3,4-dihydro- quinoxaline-2-carboxylic acid (or derivative) Quinoxaline->EGFR Inhibits Proliferation Proliferation Ras->Proliferation Survival Survival PI3K->Survival Metastasis Metastasis STAT->Metastasis

Caption: Hypothesized kinase inhibition pathway.

Anti-inflammatory Activity

Certain quinoxaline derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[2]

Hypothesized Mechanism of Action: COX Inhibition

COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Inhibition of these enzymes, particularly the inducible COX-2 isoform, can lead to a reduction in inflammation and pain.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_arachidonic Arachidonic Acid Cascade cluster_compound Inhibitor cluster_response Inflammatory Response Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation Pain Fever PGs->Inflammation Quinoxaline 4-Methyl-3-oxo-3,4-dihydro- quinoxaline-2-carboxylic acid (or derivative) Quinoxaline->COX Inhibits

Caption: Hypothesized COX inhibition pathway.

Antimycobacterial Activity

Recent studies have highlighted the potential of quinoxaline-2-carboxylic acid derivatives as antimycobacterial agents, including activity against Mycobacterium tuberculosis.[13][14]

Hypothesized Mechanism of Action: DNA Damage

Some quinoxaline derivatives, particularly 1,4-dioxides, are thought to act as DNA-damaging agents. This mechanism likely involves bioreduction of the N-oxide moieties to generate reactive radical species that can induce DNA strand breaks, leading to bacterial cell death.

Experimental Protocols

The following section provides detailed, step-by-step protocols for the preliminary biological evaluation of this compound and its derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[7][15][16]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.[13]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the compound dilutions or vehicle control (medium with the same percentage of DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with compound and vehicle control B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution (DMSO) F->G H Read absorbance at 570 nm G->H I Calculate % viability and IC₅₀ H->I

Sources

An In-Depth Technical Guide to the Molecular Structure of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into the causality behind experimental choices and provides field-proven insights for professionals in drug development.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry.[1][2] The fusion of a benzene ring with a pyrazine ring forms the core quinoxaline structure, which serves as a versatile scaffold for the development of therapeutic agents with a wide spectrum of biological activities.[1][2] These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The compound this compound (CAS Number: 18559-42-7) belongs to this important class of molecules and is a key intermediate in the synthesis of more complex pharmaceutical agents.[3][4][5][6] Its molecular formula is C₁₀H₈N₂O₃, with a molecular weight of 204.18 g/mol .[5]

Elucidation of the Molecular Structure

The definitive structure of this compound is established through a combination of spectroscopic techniques and would be ultimately confirmed by single-crystal X-ray diffraction.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Spectroscopic Characterization (Hypothetical Data)

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR δ (ppm): ~13.0-14.0 (br s, 1H, COOH), ~7.8-8.2 (m, 4H, Ar-H), ~3.6 (s, 3H, N-CH₃)
¹³C NMR δ (ppm): ~170 (C=O, acid), ~160 (C=O, amide), ~140-120 (aromatic C), ~30 (N-CH₃)
IR (cm⁻¹) ~3300-2500 (br, O-H), ~1710 (s, C=O acid), ~1680 (s, C=O amide), ~1600, 1480 (C=C aromatic)
Mass Spec (EI) m/z (%): 204 (M+), 159 ([M-COOH]+), 131 ([M-COOH-CO]+)

Expert Insights into Spectral Interpretation:

  • ¹H NMR: The broad singlet for the carboxylic acid proton is a key identifier, though its observation can be solvent-dependent. The aromatic protons would likely appear as a complex multiplet due to their coupling. The sharp singlet for the N-methyl group would be distinct.

  • ¹³C NMR: The presence of two carbonyl carbons (acid and amide) at distinct chemical shifts is a crucial feature. The number of aromatic carbon signals would confirm the substitution pattern of the benzene ring.

  • Infrared (IR) Spectroscopy: The very broad O-H stretch of the carboxylic acid is a hallmark feature, often spanning a wide range of the spectrum.[7][8][9][10] The two distinct carbonyl absorptions for the acid and the amide functionalities are also critical for structural confirmation.

  • Mass Spectrometry: Under electron ionization (EI), the molecular ion peak is expected. A characteristic fragmentation pattern would involve the loss of the carboxylic acid group as a radical (loss of 45 amu) or carbon dioxide (loss of 44 amu), followed by further fragmentation of the quinoxaline core.[11][12]

Synthesis of this compound

A robust and reliable synthesis of the target molecule can be achieved through a two-step process starting from commercially available N-methyl-o-phenylenediamine and diethyl oxalate. This is followed by the hydrolysis of the resulting ethyl ester.

Synthetic Workflow Diagram

G cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis A N-methyl-o-phenylenediamine C Ethyl 4-methyl-3-oxo-3,4-dihydro- quinoxaline-2-carboxylate A->C B Diethyl oxalate B->C D Ethyl 4-methyl-3-oxo-3,4-dihydro- quinoxaline-2-carboxylate E 4-Methyl-3-oxo-3,4-dihydro- quinoxaline-2-carboxylic acid D->E  NaOH, EtOH/H₂O, Reflux Then HCl (aq)

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis and Purification

Step 1: Synthesis of Ethyl 4-methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylate

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add N-methyl-o-phenylenediamine (1.0 eq) and diethyl oxalate (1.2 eq) in ethanol.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the ethyl ester.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Suspend the ethyl ester (1.0 eq) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Reaction Conditions: Heat the mixture to reflux for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Work-up and Isolation: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. The carboxylic acid will precipitate.

  • Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to afford the pure this compound.

Biological Significance and Applications in Drug Discovery

The quinoxaline core is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets.[1][2] The structural features of this compound, particularly the presence of the carboxylic acid and lactam functionalities, make it an attractive starting point for the synthesis of a diverse library of compounds with potential therapeutic applications.

Derivatives of this core have been investigated for their efficacy as:

  • Anticancer Agents: By modifying the carboxylic acid group to amides or other functional groups, novel compounds with cytotoxic activity against various cancer cell lines have been developed.

  • Anti-inflammatory Agents: The quinoxaline scaffold has been incorporated into molecules designed to inhibit inflammatory pathways.

  • Antimicrobial Agents: Quinoxaline derivatives have shown promise as antibacterial and antifungal agents.

The carboxylic acid handle provides a convenient point for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a fundamentally important molecule within the broader class of quinoxaline derivatives. Its well-defined molecular structure, accessible synthesis, and potential for chemical derivatization make it a valuable building block in the design and development of new therapeutic agents. A thorough understanding of its structural and chemical properties, as outlined in this guide, is essential for researchers and scientists working in the field of drug discovery.

References

  • Heterocyclic Letters. (2014).
  • National Institutes of Health. (2022).
  • MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. [Link]
  • National Institutes of Health. (2019). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [Link]
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]
  • LibreTexts. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]
  • ResearchGate. (2014). (a) IR analysis of quinoxaline:4-HBA (1 : 2) shows the presence of.... [Link]
  • National Institutes of Health. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. [Link]
  • Finetech Industry Limited. (n.d.). This compound. [Link]
  • LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
  • MDPI. (2018).
  • Moroccan Journal of Heterocyclic Chemistry. (2016).
  • ResearchGate. (2023).
  • MDPI. (2022). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]
  • LibreTexts. (2023).
  • National Institutes of Health. (2012).
  • Semantic Scholar. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)
  • ResearchGate. (2010). Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)
  • Royal Society of Chemistry. (2023). 4. [Link]
  • ResearchGate. (2022).
  • Open Research@CSIR-NIScPR. (2025).

Sources

Spectroscopic data (NMR, IR, Mass Spec) of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The title compound, this compound (CAS No: 18559-42-7), combines the quinoxaline core with a carboxylic acid and a lactam (cyclic amide) functionality, making it a molecule of significant interest for drug development and chemical synthesis.

Molecular Structure and Key Features

The structure of this compound contains several key features that will give rise to distinct spectroscopic signals:

  • A disubstituted benzene ring (aromatic system).

  • A lactam (amide) carbonyl group (C=O).

  • A carboxylic acid group (-COOH), with its own carbonyl and hydroxyl components.

  • An N-methyl group (-NCH₃).

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Predicted Analysis

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and acidic. It is expected to appear as a broad singlet far downfield, typically in the 10.0-13.0 ppm range.[3] Its broadness is due to hydrogen bonding and chemical exchange. This signal will disappear upon shaking the sample with a drop of D₂O.

  • Aromatic Protons (Ar-H): The four protons on the benzene ring will appear in the aromatic region, approximately 7.0-8.0 ppm . They constitute an ABCD spin system, which can be complex. However, we can predict their general regions. The proton adjacent to the nitrogen (at position 5) will likely be the most downfield due to the inductive effect of the heteroatom. The other three protons will appear as overlapping multiplets.

  • N-Methyl Protons (-NCH₃): The three protons of the methyl group attached to the nitrogen will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is expected around 3.4-3.8 ppm , influenced by the adjacent nitrogen and the aromatic system.[4]

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~11.5 Broad Singlet 1H -COOH Acidic proton, deshielded by C=O and O.
7.8 - 8.0 Multiplet 1H Ar-H Aromatic proton adjacent to nitrogen.
7.2 - 7.6 Multiplet 3H Ar-H Remaining aromatic protons.

| ~3.6 | Singlet | 3H | -NCH₃ | Methyl group attached to electron-withdrawing nitrogen. |

¹³C NMR Spectroscopy: Predicted Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

  • Carbonyl Carbons (-C=O): Two distinct carbonyl signals are expected in the most downfield region of the spectrum. The carboxylic acid carbonyl typically appears around 165-175 ppm .[3] The lactam (amide) carbonyl is also significantly deshielded and is expected in a similar region, likely around 155-165 ppm .[5]

  • Aromatic & Heterocyclic Carbons: The eight carbons of the quinoxaline ring system will produce signals in the 115-145 ppm range. The carbons directly attached to nitrogen (C2 and C8a) will be shifted further downfield.

  • N-Methyl Carbon (-NCH₃): The aliphatic methyl carbon will appear in the upfield region of the spectrum, typically around 30-35 ppm .

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm) Assignment Rationale
~170 -C OOH Carboxylic acid carbonyl carbon.
~160 Lactam C =O Amide carbonyl carbon.
115 - 145 Ar-C, Heterocyclic-C 8 carbons of the bicyclic core.

| ~32 | -NC H₃ | Aliphatic carbon attached to nitrogen. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

  • O-H Stretch (Carboxylic Acid): This is one of the most characteristic signals in the IR spectrum. It will appear as a very broad and strong absorption band spanning from 2500 to 3300 cm⁻¹ .[3] The breadth is due to extensive hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear as a series of sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹ ). Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).

  • C=O Stretches (Carbonyls): This region is highly diagnostic. Two distinct carbonyl absorptions are expected. The carboxylic acid C=O stretch will appear as a strong, sharp band around 1710-1730 cm⁻¹ . The lactam C=O stretch is also strong and typically appears at a lower frequency, around 1670-1690 cm⁻¹ .[2] The conjugation within the ring system influences these positions.

  • C=C & C=N Stretches: Aromatic C=C and heterocyclic C=N stretching vibrations will appear as multiple bands of variable intensity in the fingerprint region, typically between 1450 and 1620 cm⁻¹ .

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
2500 - 3300 Strong, Very Broad O-H Stretch Carboxylic Acid
3050 - 3150 Medium, Sharp C-H Stretch Aromatic
2850 - 2960 Medium, Sharp C-H Stretch Aliphatic (-CH₃)
~1720 Strong, Sharp C=O Stretch Carboxylic Acid
~1680 Strong, Sharp C=O Stretch Lactam (Amide)

| 1450 - 1620 | Medium to Strong | C=C / C=N Stretch | Aromatic/Heterocyclic Ring |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For a molecule like this, Electrospray Ionization (ESI) is a common technique.

  • Molecular Ion Peak: The molecular formula is C₁₀H₈N₂O₃, with a molecular weight of 204.18 g/mol .[6]

    • In positive ion mode (ESI+), the base peak would likely be the protonated molecule [M+H]⁺ at m/z = 205.19 .

    • In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at m/z = 203.17 would be prominent.

  • Key Fragmentation Pathways: Tandem MS (MS/MS) would reveal characteristic fragments. A primary and highly favorable fragmentation pathway is the loss of carbon dioxide (CO₂) from the carboxylic acid group, which has a mass of 44 Da.

    • [M+H - CO₂]⁺ at m/z = 161

    • [M-H - CO₂]⁻ at m/z = 159 Another common loss is water (H₂O, 18 Da) or the entire carboxyl group (COOH, 45 Da).

parent [M+H]⁺ m/z = 205 frag1 Fragment 1 m/z = 161 parent->frag1 - CO₂ (44 Da) frag2 Fragment 2 m/z = 160 parent->frag2 - COOH (45 Da)

Caption: Predicted key fragmentation pathways in positive ion ESI-MS.

Part 4: Experimental Protocols

The following are standardized, field-proven methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of the solid compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • Instrumentation: Place the NMR tube in the spectrometer magnet (e.g., Bruker 400 MHz or equivalent).

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay (D1) of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more), and a longer relaxation delay may be needed for quantitative accuracy, though it is not typically required for identification.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

FT-IR Spectroscopy Protocol (ATR)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically perform the background subtraction. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

LC-MS Protocol (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

  • Chromatography (Optional but Recommended): Inject the sample onto a Liquid Chromatography (LC) system equipped with a C18 column to ensure purity before mass analysis. A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Mass Spectrometer Settings (ESI):

    • Set the ion source to either positive or negative mode.

    • Optimize key parameters: capillary voltage (~3-4 kV), nebulizer gas pressure, drying gas flow rate, and temperature.

    • Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) in the resulting mass spectrum to confirm the molecular weight.

Conclusion

The structural confirmation of this compound relies on the cohesive interpretation of multiple spectroscopic techniques. The predicted data—a downfield broad singlet in ¹H NMR, two distinct carbonyl signals in ¹³C NMR and IR, a very broad O-H stretch in the IR, and a molecular ion at m/z 205 in ESI-MS—provide a unique and verifiable spectroscopic fingerprint. This guide serves as an authoritative reference for researchers to validate their synthetic products and to ensure the identity and purity of this important chemical entity.

References

  • El-Sayed, N. N. E., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. National Institutes of Health.
  • MDPI. (2019). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
  • MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential.
  • Langner, J., & Linscheid, M. (1976). Quinoxalinol derivatives of aliphatic 2-oxocarboxylic acids. Infrared and mass spectra of the O-trimethylsilylated compounds. PubMed.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Beilstein Journals. (2018). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates.
  • CSIR-NIScPR. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR.
  • National Center for Biotechnology Information. (n.d.). Quinoxaline-2-carboxylic acid. PubChem.
  • Semantic Scholar. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset.

Sources

The Multifaceted Biological Activities of Quinoxaline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoxaline core, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, has emerged as a "privileged structure" in the landscape of medicinal chemistry. Its deceptively simple architecture belies a remarkable capacity for diverse biological activities, capturing the sustained interest of researchers and drug development professionals. This guide provides an in-depth technical exploration of the multifaceted biological activities of quinoxaline derivatives, offering field-proven insights into their mechanisms of action, experimental evaluation, and synthetic strategies. We will delve into the causality behind experimental choices and present self-validating protocols, aiming to equip researchers with the knowledge to rationally design and evaluate the next generation of quinoxaline-based therapeutics.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, exhibiting a range of activities that target the fundamental hallmarks of cancer. [No source] Their mechanisms of action are diverse, encompassing the induction of programmed cell death (apoptosis), inhibition of key signaling pathways that drive cell proliferation and survival, and interference with DNA replication machinery.[1][2]

Induction of Apoptosis: Orchestrating Cellular Demise

A primary mechanism through which quinoxaline derivatives exert their anticancer effects is the induction of apoptosis. This programmed cell death is a critical tumor-suppressor mechanism, and its activation is a key strategy in cancer therapy.[3][4] Quinoxaline compounds have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A key indicator of apoptosis is the activation of caspases, a family of proteases that execute the apoptotic program. Several studies have demonstrated that treatment with quinoxaline derivatives leads to the upregulation of executioner caspases, such as caspase-3 and caspase-8.[5][6] Concurrently, these compounds can modulate the expression of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. Specifically, they have been observed to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein BAX, thereby shifting the cellular balance towards apoptosis.[4][7]

Signaling Pathway: Intrinsic Apoptosis Induction by Quinoxaline Derivatives

Quinoxaline Quinoxaline Derivative Bcl2 Bcl-2 (Anti-apoptotic) Quinoxaline->Bcl2 Inhibits BAX BAX (Pro-apoptotic) Quinoxaline->BAX Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bcl2->Mitochondrion Inhibits permeabilization BAX->Mitochondrion Promotes permeabilization Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Activates Caspase9 Pro-caspase-9 Caspase9->Apoptosome Caspase3 Pro-caspase-3 ActiveCaspase9->Caspase3 ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Cleaves Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by quinoxaline derivatives.

Inhibition of Receptor Tyrosine Kinases (RTKs): Halting Proliferation Signals

Many cancers are driven by the aberrant activation of receptor tyrosine kinases (RTKs), which initiate signaling cascades that promote cell growth, proliferation, and survival. Quinoxaline derivatives have emerged as potent inhibitors of several key RTKs, including the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[8][9][10]

1.2.1. EGFR Inhibition: The EGFR signaling pathway is frequently overactive in various cancers, making it a prime therapeutic target.[11] Quinoxaline-based compounds have been designed to competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways.[12][13] This blockade of EGFR signaling leads to cell cycle arrest and inhibition of tumor growth.[14][15]

Signaling Pathway: EGFR Inhibition by Quinoxaline Derivatives

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Quinoxaline Quinoxaline Inhibitor Quinoxaline->EGFR Blocks ATP binding site Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Mechanism of EGFR signaling inhibition by quinoxaline derivatives.

1.2.2. VEGFR Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis and is primarily driven by the VEGF/VEGFR signaling pathway.[16] Quinoxaline derivatives have been developed as potent inhibitors of VEGFR-2, the main receptor responsible for mediating the angiogenic effects of VEGF.[17][18] By blocking VEGFR-2 activation, these compounds can inhibit tumor-associated angiogenesis, effectively starving the tumor of essential nutrients and oxygen.

Topoisomerase II Inhibition: Disrupting DNA Replication

Topoisomerase II is an essential enzyme involved in managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and ultimately, cell death. Certain quinoxaline derivatives have been identified as potent topoisomerase II inhibitors, acting as dual DNA intercalators and enzyme poisons.[5][6][19][20][21][22] These compounds can intercalate into the DNA double helix and stabilize the transient DNA-topoisomerase II cleavage complex, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks.[19]

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of potential anticancer agents.

Experimental Workflow: MTT Assay

start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding end End incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat with varying concentrations of quinoxaline derivative incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance analysis Calculate IC50 value absorbance->analysis analysis->end start Start prep_compound Prepare serial dilutions of quinoxaline derivative in a 96-well plate start->prep_compound prep_inoculum Prepare a standardized bacterial inoculum start->prep_inoculum end End inoculation Inoculate each well with the bacterial suspension prep_compound->inoculation prep_inoculum->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation observation Visually inspect for turbidity (bacterial growth) incubation->observation mic_determination Determine the MIC (lowest concentration with no visible growth) observation->mic_determination mic_determination->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoxaline derivative in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

III. Antiviral Activity: A Promising Frontier

The emergence of viral diseases has underscored the urgent need for new antiviral therapies. Quinoxaline derivatives have shown promise as antiviral agents against a range of viruses. [23][24][25][26]

Mechanism of Action

The antiviral mechanisms of quinoxaline derivatives are varied and often virus-specific. Some compounds have been shown to inhibit viral entry into host cells, while others interfere with viral replication by targeting key viral enzymes. For example, certain quinoxaline derivatives have been reported to inhibit the influenza A virus non-structural protein 1 (NS1A), which is crucial for viral replication and evasion of the host immune response. [25]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for evaluating the in vitro antiviral activity of a compound. It measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

Step-by-Step Methodology:

  • Cell Seeding: Plate a monolayer of susceptible host cells in 6-well or 12-well plates and incubate until confluent.

  • Virus Dilution: Prepare serial dilutions of the virus stock to determine the optimal concentration that produces a countable number of plaques.

  • Compound Treatment and Infection: Pre-treat the cell monolayers with various concentrations of the quinoxaline derivative for a specified period. Then, infect the cells with the diluted virus.

  • Overlay: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: After incubation, fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

IV. Synthesis of Biologically Active Quinoxaline Derivatives

The versatility of the quinoxaline scaffold allows for the synthesis of a wide array of derivatives with diverse biological activities. The most common and classical method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. [27][28]

General Synthetic Scheme

Reaction: Synthesis of Quinoxaline Derivatives

reagents o-phenylenediamine + 1,2-dicarbonyl compound product Quinoxaline derivative + 2 H2O reagents->product Condensation conditions Solvent (e.g., Ethanol, Acetic Acid) [Catalyst (optional)] Heat or Room Temperature product->conditions Reaction Conditions

Caption: General reaction for the synthesis of quinoxaline derivatives.

Example Synthetic Protocols

4.2.1. Synthesis of Antimicrobial Quinoxaline Derivatives: A common route involves the reaction of o-phenylenediamine with ethyl pyruvate to yield 2-hydroxy-3-methylquinoxaline, which can be further modified. For instance, treatment with phosphorus oxychloride (POCl3) yields 2-chloro-3-methylquinoxaline, a versatile intermediate for introducing various functionalities through nucleophilic substitution. [3][29] 4.2.2. Synthesis of Anticancer Quinoxaline Derivatives: The synthesis of anticancer quinoxalines often involves multi-step procedures to introduce specific pharmacophores. For example, starting with the condensation of hexane-3,4-dione and methyl 3,4-diaminobenzoate, a series of derivatives can be prepared by subsequent modifications to target specific enzymes like EGFR. [14]The synthesis of quinoxalinone derivatives, which have shown potent antimicrobial activity, can be achieved by condensing 4-benzoyl-1,2-phenylenediamine with sodium pyruvate. [2]

V. Conclusion and Future Perspectives

The quinoxaline scaffold has proven to be a remarkably fruitful source of biologically active compounds with therapeutic potential across a spectrum of diseases, most notably cancer, and infectious diseases. The in-depth understanding of their mechanisms of action, facilitated by robust experimental protocols, is paving the way for the rational design of more potent and selective quinoxaline derivatives. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel molecular targets, and leveraging advanced synthetic methodologies to expand the chemical space of this versatile heterocyclic system. The continued exploration of quinoxaline chemistry holds immense promise for the discovery and development of novel therapeutics to address unmet medical needs.

References

  • Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. PubMed. [Link]
  • Exploring Quinoxalinone Derivatives as Promising Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors for Cancer Therapy. Chiang Mai Journal of Science. [Link]
  • Novel Quinoxaline-based VEGFR-2 Inhibitors to Halt Angiogenesis.
  • New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Publishing. [Link]
  • Some clinically used VEGFR-2 inhibitors as well as quinoxaline...
  • Discovery of new VEGFR-2 inhibitors based on bis(t[3][8][10]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Taylor & Francis Online. [Link]
  • General synthesis procedure of novel antiproliferative quinoxaline derivatives.
  • New quinoxaline-2(1H)
  • Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells. PubMed. [Link]
  • Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. PubMed. [Link]
  • Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells.
  • Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S)
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]
  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PMC - PubMed Central. [Link]
  • Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library. [Link]
  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Taylor & Francis Online. [Link]
  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. PubMed. [Link]
  • Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. PubMed Central. [Link]
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC - PubMed Central. [Link]
  • Synthesis, EGFR-TK inhibition and anticancer activity of new quinoxaline derivatives.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
  • Heterocyclic substituted quinoxaline derivatives as topoisomerase II inhibitors.
  • Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Bentham Science. [Link]
  • Design, synthesis, molecular modeling and anti-proliferative evaluation of novel quinoxaline derivatives as potential DNA intercalators and topoisomerase II inhibitors.
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. [Link]
  • Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors.
  • Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Deriv
  • Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. PubMed. [Link]
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflamm
  • Synthesis and Biological Evaluation of Quinoxaline-Based Compounds as Potential Antiviral Agents against Emerging Viruses. International Journal of Biochemistry Research & Review. [Link]
  • Synthetic pathways toward quinoxaline derivatives.
  • Intro to DOT language.
  • Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. PubMed. [Link]
  • color. Graphviz. [Link]
  • Color Names. Graphviz. [Link]
  • DOT language — Beginner. (Graph description language). Medium. [Link]
  • Tips for Pathway Schematic design?
  • DOT Language. Graphviz. [Link]

Sources

The Cornerstone of Bioactive Heterocycles: A Technical Guide to the Discovery and History of Quinoxaline-2-carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline-2-Carboxylic Acid Core—A Privileged Scaffold in Medicinal Chemistry

In the vast landscape of heterocyclic chemistry, the quinoxaline ring system stands as a cornerstone, a versatile and biologically significant scaffold that has captured the attention of chemists and pharmacologists for over a century. A fusion of a benzene and a pyrazine ring, the quinoxaline core is not merely a synthetic curiosity but a recurring motif in a plethora of biologically active molecules, from natural product antibiotics to modern targeted cancer therapies.[1][2]

This technical guide delves into the heart of this remarkable class of compounds, focusing specifically on the discovery and rich synthetic history of quinoxaline-2-carboxylic acid . This particular derivative is of profound importance, serving as a critical building block for complex natural products and a powerful pharmacophore in its own right.[3][4] For researchers, scientists, and drug development professionals, understanding the genesis and evolution of its synthesis provides a crucial foundation for innovation. We will explore the pioneering discoveries, the causal drivers behind methodological shifts, and the intricate experimental details that have enabled the journey of this molecule from a laboratory novelty to a key player in drug discovery.

Chapter 1: The Genesis of a Scaffold—Discovery and Early Synthetic Endeavors

The story of quinoxaline-2-carboxylic acid begins with the broader discovery of the quinoxaline ring system itself. In the late 19th century, a period of fervent exploration in aromatic chemistry, German chemist O. Hinsberg laid the foundational groundwork. In 1884, Hinsberg reported that the condensation of an aromatic 1,2-diamine, specifically o-phenylenediamine, with a 1,2-dicarbonyl compound, such as glyoxal, yielded a new heterocyclic system he named "chinoxalin" (quinoxaline).[5] This reaction, now famously known as the Hinsberg quinoxaline synthesis , was a landmark discovery, providing a straightforward and versatile entry into this new class of compounds.

While Hinsberg's initial work focused on simpler dicarbonyls, the logical extension of his methodology to α-keto acids, such as pyruvic acid, is the cornerstone of the first syntheses of quinoxaline-2-carboxylic acid. The reaction between o-phenylenediamine and pyruvic acid leads to the formation of 3-methylquinoxalin-2(1H)-one, but variations of this condensation with other α-keto acids and subsequent modifications paved the way for the direct synthesis of the quinoxaline-2-carboxylic acid scaffold.[6][7] These early methods, though groundbreaking, often required harsh conditions and resulted in modest yields, setting the stage for over a century of synthetic refinement.

The Natural Product Connection: A Paradigm Shift

For decades, quinoxaline chemistry was primarily the domain of synthetic exploration. However, a significant paradigm shift occurred with the discovery of quinoxaline-containing natural products. Researchers found that quinoxaline-2-carboxylic acid is not just a synthetic target but a natural metabolite produced by bacteria of the genus Streptomyces.[8] This discovery was pivotal, as it revealed that nature had already harnessed this scaffold for its own biological purposes.

Specifically, quinoxaline-2-carboxylic acid was identified as the biosynthetic precursor to a class of potent cyclic depsipeptide antibiotics, most notably echinomycin and the triostins .[4][9] These molecules, produced by various Streptomyces strains, exhibit significant antibacterial and antitumor activities by bis-intercalating their two quinoxaline rings into DNA.[4] The realization that a relatively simple synthetic heterocycle was a key building block for such complex and potent natural products ignited a new wave of interest in its synthesis and biological evaluation, firmly establishing its importance in the field of medicinal chemistry.[4][9]

Chapter 2: The Evolution of Synthesis: From Classical Reactions to Modern Methodologies

The demand for quinoxaline-2-carboxylic acid, driven by its utility as a pharmacophore and synthetic intermediate, has led to the development of several distinct synthetic strategies. The evolution of these methods reflects the broader trends in organic synthesis: a move towards greater efficiency, milder conditions, improved yields, and enhanced safety and environmental compatibility.

Methodology 1: The Classic Hinsberg Condensation and its Variants

The direct condensation of o-phenylenediamine with an α-keto acid or its ester is the most traditional approach. The reaction with pyruvic acid, for instance, is a classic example that illustrates the core transformation.[6] The causality behind this choice of reactants is clear: the 1,2-diamine provides the benzene ring and the two nitrogen atoms, while the α-keto acid provides the carbon backbone for the pyrazine ring, conveniently installing the desired carboxylic acid functionality (or a precursor) at the 2-position.

Caption: The Hinsberg reaction pathway for quinoxaline-2-carboxylic acid synthesis.

Experimental Protocol: Synthesis of Quinoxalin-2(1H)-one Derivatives from o-Phenylenediamine and α-Ketoesters [7]

  • Reaction Setup: In a round-bottom flask, dissolve N-protected o-phenylenediamine (0.6 mmol) and an α-ketoester (e.g., ethyl pyruvate) (0.6 mmol) in acetonitrile (2.0 mL).

  • Catalyst Addition: Add trifluoroacetic acid (0.6 mmol) to the mixture.

  • Reaction Execution: Stir the mixture in an open flask at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired quinoxalin-2(1H)-one derivative. Subsequent hydrolysis of the ester group would yield the carboxylic acid.

Methodology 2: Oxidation of 2-Methylquinoxaline

An alternative and highly effective strategy involves the synthesis of a readily accessible precursor, 2-methylquinoxaline, followed by oxidation of the methyl group to a carboxylic acid. This approach decouples the ring formation from the installation of the carboxylic acid. The synthesis of 2-methylquinoxaline is itself a straightforward Hinsberg reaction between o-phenylenediamine and pyruvic aldehyde (methylglyoxal).[6]

The choice of oxidant is critical and has evolved over time. Early methods utilized strong, often toxic, oxidizing agents like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂).[6]

Caption: Two-step synthesis of quinoxaline-2-carboxylic acid via oxidation of 2-methylquinoxaline.

Experimental Protocol: Oxidation of 2-Methylquinoxaline with Potassium Permanganate

Disclaimer: This reaction involves a strong oxidant and should be performed with appropriate safety precautions.

  • Reaction Setup: In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend 2-methylquinoxaline (1 part by weight) in water.

  • Reagent Addition: While stirring vigorously, add a solution of potassium permanganate (approximately 4 parts by weight) in water portion-wise to control the exothermic reaction.

  • Reaction Execution: After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide has formed.

  • Work-up: Cool the reaction mixture and filter to remove the manganese dioxide.

  • Isolation: Acidify the filtrate with a suitable acid (e.g., hydrochloric acid or sulfuric acid) to a low pH. The quinoxaline-2-carboxylic acid will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

More recently, biocatalytic methods have emerged as a greener and safer alternative. The use of microorganisms like Pseudomonas putida to oxidize 2-methylquinoxaline provides a "one-pot" solution that avoids hazardous reagents and can achieve high yields.[3]

Methodology 3: Synthesis from Carbohydrates

An ingenious and cost-effective approach utilizes readily available monosaccharides, such as D-glucose or D-fructose, as the starting material for the pyrazine ring.[3] The condensation of a sugar with o-phenylenediamine forms a 2-(polyhydroxyalkyl)quinoxaline intermediate. The polyhydroxy side chain is then cleaved oxidatively to yield the desired carboxylic acid. This method is particularly attractive due to the low cost and sustainability of the carbohydrate feedstock.

Experimental Protocol: Synthesis via Carbohydrate Condensation and Oxidation [3]

Step A: Condensation of o-Phenylenediamine with D-Fructose

  • Reaction Setup: Dissolve D-fructose (1.1 equivalents) and o-phenylenediamine (1.0 equivalent) in a 50% aqueous acetic acid solution.

  • Reaction Execution: Heat the mixture at 80 °C and monitor for the formation of 2-(D-arabino-1,2,3,4-tetrahydroxybutyl)quinoxaline.

  • Isolation: Upon completion, cool the reaction mixture and isolate the precipitated product by filtration.

Step B: Oxidation to Quinoxaline-2-carboxylic Acid

  • Reaction Setup: Suspend the 2-(polyhydroxyalkyl)quinoxaline intermediate from Step A in water.

  • Reagent Addition: Add 30% hydrogen peroxide and a base (e.g., sodium hydroxide) to the suspension.

  • Reaction Execution: Stir the mixture at room temperature until the starting material is consumed.

  • Isolation: Acidify the reaction mixture with a mineral acid to precipitate the quinoxaline-2-carboxylic acid.

  • Purification: Collect the product by filtration and recrystallize as needed.

Chapter 3: Comparative Analysis and Field Insights

The choice of a synthetic route is a critical decision in any research or development campaign, governed by factors such as scale, cost, safety, and available equipment. Each of the described methodologies for synthesizing quinoxaline-2-carboxylic acid offers a unique set of advantages and disadvantages.

Synthetic RouteKey ReactantsTypical ConditionsYield (%)AdvantagesDisadvantages
Hinsberg Condensation o-Phenylenediamine, α-Keto Acid/EsterAcid or base catalysis, often requires heatingVariableDirect, convergentCan require harsh conditions, availability of substituted starting materials may be limited
Chemical Oxidation 2-Methylquinoxaline, KMnO₄ or SeO₂Reflux, strong oxidant~60-70%High conversion, reliable for moderate scaleUse of toxic and hazardous reagents, significant waste generation
Biocatalytic Oxidation 2-Methylquinoxaline, MicroorganismFermentation, mild aqueous conditions>85%Environmentally benign ("green"), high yield, safeRequires specialized fermentation equipment, lower product concentration
Carbohydrate Synthesis o-Phenylenediamine, Monosaccharide, H₂O₂Two steps: condensation and oxidation~60-70%Utilizes inexpensive, renewable starting materialsMulti-step process, can have purification challenges

Expert Insight: For large-scale industrial production where safety and environmental impact are paramount, the traditional chemical oxidation route using permanganate is increasingly disfavored. The biocatalytic oxidation of 2-methylquinoxaline, despite its initial setup costs for fermentation, represents a superior long-term strategy due to its high efficiency, safety profile, and minimal waste.[3] For laboratory-scale synthesis and the rapid generation of diverse analogues, the classic Hinsberg condensation remains a valuable and direct tool, provided the necessary α-dicarbonyl precursors are accessible.

Chapter 4: The Legacy and Future—Biological Significance and Modern Applications

The history of quinoxaline-2-carboxylic acid is inextricably linked to its profound biological activity. Its role as a precursor to the DNA-bis-intercalating antibiotics echinomycin and triostin marked its entry into the realm of anticancer and antibacterial research.[4] Echinomycin, in particular, was advanced to clinical trials by the National Cancer Institute due to its potent antitumor activity.[10]

Modern research continues to leverage the quinoxaline-2-carboxylic acid scaffold. Its derivatives are investigated for a wide spectrum of therapeutic applications, including:

  • Antitubercular Agents: Derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides have shown potent activity against Mycobacterium tuberculosis.[11]

  • Anticancer Agents: The scaffold is a key component in the design of inhibitors for various cellular targets, including hypoxia-inducible factor-1 (HIF-1), a critical protein in tumor survival.[4]

  • Kinase Inhibitors: The rigid, aromatic structure serves as an excellent platform for developing inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases.[12]

The journey from Hinsberg's foundational discovery to the development of modern, targeted therapeutics illustrates a powerful principle in drug discovery: that a deep understanding of a core scaffold's history and synthesis is the key to unlocking its future potential. The continued exploration of new synthetic routes and the application of this privileged structure will undoubtedly lead to the next generation of innovative medicines.

References

  • Wong, J. W., et al. (2002). Biocatalytic Oxidation of 2-Methylquinoxaline to 2-Quinoxalinecarboxylic Acid. Organic Process Research & Development, 6(4), 424-429.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Glund, K., et al. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry, 29(14), 3522-3527.
  • Sato, K., et al. (2016). Solution-phase synthesis and biological evaluation of triostin A and its analogues. Organic & Biomolecular Chemistry, 14(3), 913-924.
  • Sato, M., et al. (2013). Echinomycin biosynthesis. Current Opinion in Chemical Biology, 17(4), 537-545.
  • Jones, R. G., & McLaughlin, K. C. (1943). 2,3-Pyrazinedicarboxylic acid. Organic Syntheses, Coll. Vol. 2, p.501.
  • Li, Z., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 14, 12345-12349.
  • Wang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 112, 117788.
  • Krasnykh, O., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16086.
  • Hinsberg, O. (1887). Ueber Chinoxalinbasen. Justus Liebigs Annalen der Chemie, 237(3), 327-372.
  • Various Authors. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub.
  • Foster, B. J., et al. (1985). Echinomycin: the first bifunctional intercalating agent in clinical trials. Investigational New Drugs, 3(4), 403-410.
  • Kong, D., et al. (2005). Echinomycin, a small-molecule inhibitor of hypoxia-inducible factor-1 DNA-binding activity. Molecular Cancer Therapeutics, 4(10), 1535-1542.
  • El-Nakkady, S. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7623.
  • Various Authors. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055.
  • Various Authors. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Records of Natural Products, 7(3), 225-229.
  • Various Authors. (2022). An Efficient Synthesis of Quinoxaline Derivatives Using A-Camphorsulfonic Acid As An Organocatalyst. International Journal of Research and Analytical Reviews, 9(1), 103-108.
  • Various Authors. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. The Scientific World Journal, 2012, 856968.
  • Various Authors. (2020). QUINOXALINE DERIVATIVES: SYNTHESES, REACTIVITIES AND BIOLOGICAL PROPERTIES. Journal Marocain de Chimie Hétérocyclique, 19(2), 1-62.
  • Ughetto, G., et al. (1985). A comparison of the structure of echinomycin and triostin A complexed to a DNA fragment. Nucleic Acids Research, 13(7), 2423-2438.
  • Baran, P. S. (n.d.). Liebigs Annalen. Baran Laboratory, Scripps Research.
  • Latona, D. F. (2019). Oxidation of Formaldehyde by Mn(VII) in Alkaline Medium, A Kinetic Study. Nigerian Research Journal of Chemical Sciences, 6, 1-10.
  • Rosalina, R., et al. (2016). The oxidation reaction of quinine by potassium permanganate (KMnO4). Jurnal Penelitian Teh dan Kina, 18(2), 85-92.
  • Various Authors. (2024). Transition Metals - Carrying Titrations with Potassium Permanganate. Save My Exams.

Sources

Probing the Enigma: A Mechanistic Speculation on 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoxaline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4] This wide-ranging bioactivity stems from the quinoxaline core's ability to interact with a multitude of biological targets, often through mechanisms such as enzyme inhibition, receptor antagonism, and DNA intercalation. Within this diverse chemical family, 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid stands as a molecule of significant interest, though its precise mechanism of action remains to be fully elucidated. This guide aims to synthesize the current understanding of related quinoxaline derivatives and propose a series of testable hypotheses regarding the molecular pathways through which this specific compound may exert its biological effects.

Hypothesis I: A Multi-faceted Approach to Cancer Cell Proliferation - Dual Inhibition of Receptor Tyrosine Kinases and Inflammatory Mediators

Several studies have highlighted the potential of quinoxaline derivatives as potent anticancer agents.[5][6] A plausible mechanism for this compound could involve the simultaneous inhibition of key signaling pathways that drive tumor growth and survival. Specifically, we speculate a dual inhibitory role against Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).

Derivatives of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide have shown potent inhibitory activity against both EGFR and COX-2.[7] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/AKT/mTOR pathway, promoting cell proliferation, survival, and angiogenesis.[5] COX-2, an enzyme involved in the synthesis of prostaglandins, is frequently overexpressed in tumors and contributes to inflammation and cell growth.[5][7]

A compound capable of concurrently inhibiting both targets would offer a synergistic antitumor effect by disrupting two critical oncogenic pathways.

Proposed Signaling Pathway

EGFR_COX2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Cell Growth Prostaglandins->Inflammation Compound 4-Methyl-3-oxo-3,4-dihydro- quinoxaline-2-carboxylic acid Compound->EGFR Compound->COX2

Caption: Hypothesized dual inhibition of EGFR and COX-2 pathways.

Experimental Validation Protocol

Objective: To determine if this compound inhibits EGFR and COX-2 activity and downstream signaling.

Methodologies:

  • In Vitro Kinase and Enzyme Assays:

    • EGFR Kinase Assay: Utilize a commercially available in vitro EGFR kinase assay kit (e.g., ADP-Glo™ Kinase Assay). Incubate recombinant human EGFR with the test compound at various concentrations, ATP, and a suitable substrate. Measure the resulting ADP production as a luminescent signal.

    • COX-2 Inhibition Assay: Employ a COX-2 inhibitor screening assay kit. Incubate ovine or human COX-2 with the test compound and arachidonic acid. Measure the production of prostaglandin E2 (PGE2) via ELISA.

  • Cell-Based Assays:

    • Western Blot Analysis: Treat a high-EGFR expressing cancer cell line (e.g., A549) with the test compound. Lyse the cells and perform Western blotting to assess the phosphorylation status of EGFR, AKT, and mTOR. A reduction in phosphorylated forms would indicate pathway inhibition.

    • PGE2 Quantification in Cell Culture: Treat a high-COX-2 expressing cell line (e.g., HT-29) with the test compound. Measure the concentration of PGE2 in the cell culture supernatant using an ELISA kit.

Experiment Positive Control Negative Control Expected Outcome with Test Compound
EGFR Kinase AssayGefitinibDMSODose-dependent decrease in luminescence
COX-2 Inhibition AssayCelecoxibDMSODose-dependent decrease in PGE2 levels
Western Blot (p-EGFR)EGF stimulationNo EGF stimulationDecreased p-EGFR, p-AKT, p-mTOR levels
PGE2 Quantification-DMSODecreased PGE2 in supernatant

Hypothesis II: Induction of Genotoxic Stress via DNA Damage

Another prominent mechanism of action for certain quinoxaline derivatives, particularly quinoxaline-1,4-dioxides, is the induction of DNA damage.[8] This often occurs through the generation of reactive oxygen species (ROS) during bioreduction of the N-oxide groups.[8][9] While this compound lacks the N-oxide moieties, its planar heterocyclic structure could potentially allow it to function as a DNA intercalating agent or a topoisomerase inhibitor, leading to DNA strand breaks and the activation of DNA damage response pathways.

Proposed Experimental Workflow

DNA_Damage_Workflow start Treat cells with 4-Methyl-3-oxo-3,4-dihydro- quinoxaline-2-carboxylic acid comet_assay Comet Assay (Single-Cell Gel Electrophoresis) start->comet_assay Assess DNA strand breaks gamma_h2ax Immunofluorescence for γ-H2AX Foci start->gamma_h2ax Visualize DNA double-strand breaks cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle Analyze cell cycle arrest conclusion Conclusion on Genotoxic Potential comet_assay->conclusion gamma_h2ax->conclusion cell_cycle->conclusion

Caption: Experimental workflow to investigate genotoxic effects.

Experimental Validation Protocol

Objective: To assess the potential of this compound to induce DNA damage and cell cycle arrest.

Methodologies:

  • Comet Assay (Single-Cell Gel Electrophoresis):

    • Treat cells (e.g., HeLa) with the test compound for a defined period.

    • Embed individual cells in agarose on a microscope slide, lyse the cells, and subject them to electrophoresis.

    • DNA with strand breaks will migrate further, forming a "comet tail." Quantify the tail moment to measure the extent of DNA damage.

  • γ-H2AX Immunofluorescence Staining:

    • Treat cells with the test compound.

    • Fix and permeabilize the cells, then incubate with a primary antibody against phosphorylated histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.

    • Use a fluorescently labeled secondary antibody and visualize the formation of γ-H2AX foci using fluorescence microscopy.

  • Cell Cycle Analysis:

    • Treat cells with the test compound for 24-48 hours.

    • Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) and analyze the DNA content of individual cells by flow cytometry.

    • An accumulation of cells in the G2/M phase would suggest the activation of the DNA damage checkpoint.

Experiment Positive Control Negative Control Expected Outcome with Test Compound
Comet AssayDoxorubicinDMSOIncreased comet tail moment
γ-H2AX StainingEtoposideDMSOIncreased number of γ-H2AX foci per nucleus
Cell Cycle AnalysisNocodazoleDMSOAccumulation of cells in G2/M phase

Hypothesis III: Neurotransmission Modulation - Antagonism of the NMDA Receptor Glycine Site

Quinoxaline-2,3-diones are well-established antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine co-agonist binding site.[10] Given the structural similarity, it is conceivable that this compound could also interact with this site. The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its overactivation (excitotoxicity) is implicated in various neurological disorders. Antagonism of the glycine site offers a modulatory approach to reducing NMDA receptor activity.

Proposed Logical Relationship

NMDA_Antagonism Compound 4-Methyl-3-oxo-3,4-dihydro- quinoxaline-2-carboxylic acid NMDA_Receptor NMDA Receptor (Glycine Site) Compound->NMDA_Receptor Antagonistic Binding Calcium_Influx Decreased Ca2+ Influx NMDA_Receptor->Calcium_Influx Neuroprotection Potential Neuroprotective Effect Calcium_Influx->Neuroprotection

Caption: Logical flow of NMDA receptor antagonism.

Experimental Validation Protocol

Objective: To evaluate the antagonistic activity of this compound at the NMDA receptor glycine site.

Methodologies:

  • Radioligand Binding Assay:

    • Prepare synaptic membrane fractions from rat brain tissue.

    • Incubate the membranes with a radiolabeled glycine site antagonist (e.g., [³H]L-689,560) in the presence of varying concentrations of the test compound.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound for the glycine site.

  • Electrophysiology:

    • Use patch-clamp electrophysiology on cultured neurons or in brain slices.

    • Apply NMDA and glycine to elicit an inward current.

    • Co-apply the test compound and measure the reduction in the NMDA-induced current. This provides a functional measure of antagonism.

Experiment Positive Control Negative Control Expected Outcome with Test Compound
Radioligand Binding7-Chlorokynurenic acidAssay bufferDose-dependent displacement of the radioligand
ElectrophysiologyKynurenic acidACSFInhibition of the NMDA- and glycine-evoked current

Conclusion and Future Directions

The pleiotropic biological activities observed for the quinoxaline scaffold suggest that this compound is unlikely to have a single, exclusive mechanism of action. The hypotheses presented herein—dual inhibition of EGFR/COX-2, induction of genotoxic stress, and modulation of the NMDA receptor—are not mutually exclusive and may contribute to its overall pharmacological profile in different cellular contexts. A systematic investigation using the outlined experimental protocols will be crucial in dissecting the molecular intricacies of this compound. Further studies could also explore its potential as an inhibitor of other kinases, its effects on microbial targets, and its metabolic fate in vivo. The elucidation of its precise mechanism of action will undoubtedly pave the way for the rational design of more potent and selective quinoxaline-based therapeutics.

References

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023).
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. (2022).
  • Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica. (n.d.).
  • Transformation of quinoxaline-2-carboxilic acid 1,4-dioxide into amides using DPPA. (n.d.).
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). PubMed Central.
  • Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-neg
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.).
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). American Journal of Organic Chemistry.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024).
  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024).
  • Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. (n.d.).
  • Quinoxaline-2-carboxylic acid. (n.d.). PubChem.
  • This compound. (n.d.).
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (n.d.). MDPI.
  • Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. (2021).
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). MDPI.
  • Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1.

Sources

An In-Depth Technical Guide to the Potential Biological Targets of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoxaline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] This guide focuses specifically on derivatives of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid, a versatile starting point for generating diverse molecular libraries. Its inherent structural features, particularly the reactive carboxylic acid moiety, allow for systematic chemical modifications to explore structure-activity relationships (SAR) across various biological targets. This document provides a comprehensive overview of the validated and potential biological targets for these derivatives, details the underlying mechanisms of action, and presents robust experimental protocols for their identification and validation. Key targets discussed include Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), Apoptosis signal-regulating kinase 1 (ASK1), and various metabolic enzymes, highlighting the therapeutic potential of this chemical class in oncology, inflammation, and infectious diseases.

Part 1: The this compound Scaffold: A Cornerstone for Drug Discovery

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a prominent N-heterocyclic motif. Its structural rigidity, aromatic nature, and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal pharmacophore for engaging with biological macromolecules.[2] Quinoxaline derivatives have demonstrated a vast range of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antidiabetic properties.[3]

The this compound core is particularly valuable for library synthesis. The carboxylic acid group at the 2-position can be readily converted into an ester or, more commonly, a carbohydrazide.[4] This carbohydrazide serves as a highly versatile synthetic handle, reacting with a wide range of aldehydes, ketones, and other electrophiles to generate extensive libraries of hydrazone and other heterocyclic derivatives. This strategy allows for the systematic exploration of chemical space around a stable core, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Part 2: Key Biological Targets and Mechanisms of Action

Derivatives originating from the this compound scaffold have been shown to modulate several critical biological targets.

Dual Inhibition of EGFR and COX-2: A Synergistic Approach in Oncology and Inflammation

A significant finding is the development of derivatives that act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).[4]

  • Mechanism of Action:

    • EGFR: A receptor tyrosine kinase that plays a central role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime oncology target.[5] Quinoxaline derivatives can function as ATP-competitive inhibitors, binding to the kinase domain and preventing downstream signaling.

    • COX-2: An enzyme responsible for the synthesis of pro-inflammatory prostaglandins. It is upregulated in both inflammatory conditions and various cancers, where it promotes angiogenesis, cell proliferation, and inhibits apoptosis.

  • Therapeutic Rationale: The simultaneous inhibition of EGFR and COX-2 offers a powerful synergistic strategy. It targets both tumor cell growth directly (via EGFR) and the tumor microenvironment that supports it (via COX-2), potentially overcoming resistance mechanisms associated with single-target agents.

  • Structural Evidence: Novel derivatives have been synthesized by reacting 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide with various aldehydes and ketones.[4] The resulting hydrazones show potent inhibitory activity against both EGFR and COX-2, with specific substitutions significantly influencing potency.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cell Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Anti-apoptotic signaling Inhibitor Quinoxaline Derivative Inhibitor->EGFR Inhibits ATP Binding Proliferation Gene Transcription (Proliferation, Survival) Nucleus->Proliferation

Caption: EGFR signaling pathway and the point of inhibition.

Broader Kinase Inhibition: Targeting Cellular Signaling

The quinoxaline structure is a well-established scaffold for kinase inhibitors, capable of forming key hydrogen bonds with the hinge region of the ATP-binding pocket.[2] This makes derivatives of this class candidates for inhibiting a wide range of kinases.

  • Apoptosis Signal-regulating Kinase 1 (ASK1): ASK1 is a mitogen-activated protein kinase kinase kinase (MAP3K) that is activated by cellular stress (e.g., oxidative stress, ER stress) and plays a role in inflammatory and fibrotic diseases. A series of quinoxaline derivatives have been synthesized and evaluated as potent ASK1 inhibitors, demonstrating the scaffold's utility beyond receptor tyrosine kinases.[6]

DNA Damage and Repair: Antimycobacterial and Anticancer Potential

Quinoxaline-1,4-dioxide derivatives have shown significant activity against Mycobacterium tuberculosis.[7][8]

  • Mechanism of Action: These compounds are believed to act as DNA-damaging agents.[7] In the case of mycobacteria, host or bacterial redox enzymes may reduce the N-oxide groups, generating reactive radical species that cause DNA strand breaks, leading to cell death. This mode of action is distinct from many standard antibiotics and offers a promising avenue for treating drug-resistant tuberculosis.

Modulation of Metabolic and Other Enzymes
  • Thymidine Phosphorylase (TP): Several quinoxaline derivatives have been reported as inhibitors of TP, an enzyme involved in pyrimidine metabolism that is often overexpressed in solid tumors.[9][10] TP inhibition can suppress tumor angiogenesis and growth.

  • α-Glucosidase: Quinoxaline-hydrazone derivatives have been identified as competitive inhibitors of α-glucosidase, an enzyme that breaks down complex carbohydrates.[3] This activity suggests potential applications in the management of type 2 diabetes.

  • Dipeptidyl Peptidase-IV (DPP-4): Certain quinoxaline-dione derivatives act as selective DPP-4 inhibitors.[11] DPP-4 degrades incretin hormones, which stimulate insulin secretion. Inhibiting DPP-4 is a validated therapeutic strategy for type 2 diabetes.

Part 3: Experimental Strategies for Target Validation

A robust and self-validating workflow is critical to confidently identify and characterize the biological targets of novel compounds.

Library Synthesis Workflow

The causality behind this experimental choice is efficiency and diversity. Starting with the 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide core allows for a one-step parallel synthesis approach to quickly generate a large library of diverse derivatives for screening.

Protocol: Synthesis of a Hydrazone Derivative Library

  • Step 1: Synthesis of the Carbohydrazide Intermediate.

    • To a solution of ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate in ethanol, add an excess of hydrazine hydrate (e.g., 5-10 equivalents).

    • Reflux the mixture for 4-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product, 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide, will often precipitate.

    • Filter the solid, wash with cold ethanol, and dry under vacuum. Confirm structure using ¹H-NMR and Mass Spectrometry.[4]

  • Step 2: Parallel Synthesis of Hydrazone Derivatives.

    • In an array of reaction vials, dissolve the carbohydrazide intermediate (1 equivalent) in a suitable solvent (e.g., ethanol or dioxane).

    • To each vial, add a different aldehyde or ketone (1.1 equivalents).

    • Add a catalytic amount of glacial acetic acid (2-3 drops) to each vial.

    • Seal the vials and heat at reflux for 2-6 hours, monitoring by TLC.

    • Cool the vials. The desired products often precipitate and can be isolated by filtration. If not, perform standard aqueous work-up and purification by column chromatography or recrystallization.

    • Characterize each derivative by NMR, Mass Spectrometry, and HPLC for purity assessment.

Synthesis_Workflow Start Quinoxaline-2-carboxylate Ester Hydrazide Quinoxaline-2-carbohydrazide (Intermediate) Start->Hydrazide Hydrazine Hydrate Library Hydrazone Derivative Library Hydrazide->Library Parallel Condensation Aldehyde Aldehyde / Ketone Library (R1, R2...Rn) Aldehyde->Library Screening Biological Screening Library->Screening

Caption: General workflow for library synthesis.

Target-Based Screening Protocols

Protocol: In Vitro EGFR Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol is a self-validating system because it includes controls that confirm the assay is working correctly (positive/negative controls) and that the compound's effect is not an artifact of the vehicle (vehicle control).

  • Reagents: LanthaScreen™ Eu-anti-pY4G10 antibody, GFP-EGFR kinase, ATP, poly(GT)-biotin substrate.

  • Preparation: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of each compound dilution. Include wells with a known potent inhibitor (e.g., Gefitinib) as a positive control and wells with DMSO only as a negative (vehicle) control.

    • Add 5 µL of the GFP-EGFR/poly(GT)-biotin substrate mix to all wells.

    • Initiate the reaction by adding 2.5 µL of ATP solution. Final ATP concentration should be at the Km value for the enzyme.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of the Eu-anti-pY4G10 antibody solution (containing EDTA to stop the reaction) to all wells.

    • Incubate for 60 minutes to allow antibody binding.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Analysis: Calculate the ratio of the emission signals (acceptor/donor). Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Mechanism of Action (MoA) Validation

Protocol: Molecular Docking to Predict Binding Mode

  • Preparation:

    • Obtain the crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 2J6M) from the Protein Data Bank.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Schrödinger Maestro.

    • Build the 3D structure of the quinoxaline derivative and perform energy minimization.

  • Docking:

    • Define the binding site (grid box) based on the location of the co-crystallized ligand in the PDB file.

    • Run the docking simulation using software like AutoDock Vina. The program will generate multiple binding poses ranked by their predicted binding affinity (docking score).

  • Analysis:

    • Visualize the top-ranked poses in the context of the binding site using PyMOL or Chimera.

    • Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) between the ligand and protein residues. This provides a structural hypothesis for the observed activity.[4]

Part 4: Data Summary and Future Directions

The versatility of the this compound scaffold allows for the development of inhibitors against a range of targets.

Table 1: Summary of Biological Activities for Selected Quinoxaline Derivatives

Compound ClassTarget(s)Reported Activity (IC₅₀)Therapeutic AreaReference(s)
Hydrazone DerivativesEGFR / COX-2Varies by substituent (low µM to nM range)Oncology, Anti-inflammatory[4]
Triazole DerivativesASK1Varies by substituent (nM range)NASH, Fibrosis[6]
Quinoxaline-1,4-dioxidesDNA DamageMIC: 1.25 µg/mL (vs. M. tb)Infectious Disease[7][8]
Hydrazone Derivativesα-GlucosidaseIC₅₀: 0.413 mMDiabetes[3]
Varied DerivativesThymidine PhosphorylaseVaries by substituent (low µM range)Oncology[9][10]

Future Directions:

The promising results from initial studies warrant further investigation. Key future steps include:

  • Lead Optimization: Perform detailed SAR studies to improve potency and selectivity for the most promising targets. This involves synthesizing new analogues based on docking predictions and screening results.

  • Pharmacokinetic Profiling: Evaluate optimized compounds for their ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to assess their drug-likeness.

  • In Vivo Efficacy: Test lead compounds in relevant animal models of cancer, inflammation, or infectious disease to validate their therapeutic potential.

  • Target Deconvolution: For compounds identified through phenotypic screening, employ techniques like chemical proteomics to identify their specific molecular targets within the cell.

The this compound core has proven to be a rich source of biologically active molecules. Continued exploration of this scaffold is highly likely to yield novel therapeutic candidates for a range of human diseases.

References

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential.National Institutes of Health.
  • Current Trends in Kinase Inhibitors: Focus on Quinoxaline.Bioengineer.org.
  • Different substituent of quinoxaline derivatives (1-25) and their thymidine phosphorylase inhibitory activity.ResearchGate.
  • Evaluation of the COX-2 inhibitory properties of the synthesized...ResearchGate.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.PubMed Central.
  • Differential inhibition of a restriction enzyme by quinoxaline antibiotics.PubMed.
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents.National Institutes of Health.
  • Discovery and characterization of quinoxaline and quinoline carboxamides as allosteric cannabinoid receptor modulators.PubMed.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.American Journal of Organic Chemistry.
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses.PubMed Central.
  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.National Institutes of Health.
  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential.MDPI.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.National Institutes of Health.
  • New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies.PubMed Central.

Sources

Solubility Profile of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid: A Methodological and Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its entire development trajectory, influencing everything from in vitro assay reliability to oral bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid (CAS: 18559-42-7). As direct experimental data for this specific molecule is not extensively published, this document serves as a predictive guide and a methodological framework for its empirical determination. We will dissect the molecule's structural attributes to forecast its behavior in various solvent systems and provide detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment. This guide is intended for researchers, drug discovery scientists, and formulation professionals seeking to establish a robust solubility profile for this quinoxaline derivative.

Introduction: The Critical Role of Solubility

This compound is a heterocyclic compound built on a quinoxaline core. Quinoxaline derivatives are of significant interest in medicinal chemistry, with many exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[3] However, for any compound to advance as a therapeutic candidate, its physicochemical properties must be well-understood.

Solubility is arguably one of the most crucial of these properties. Poor solubility can lead to a cascade of developmental challenges[1]:

  • Underestimated Potency: Inconsistent or unreliable results in biological assays.[4]

  • Poor Absorption: Limited absorption from the gastrointestinal tract, resulting in low oral bioavailability.[1]

  • Development Hurdles: Significant challenges in creating viable formulations for preclinical and clinical studies, leading to increased costs and timelines.[1]

Therefore, a thorough understanding and accurate measurement of solubility are not merely data collection exercises; they are foundational pillars of successful drug development. This guide focuses on two key types of solubility measurements: Thermodynamic Solubility , which represents the true equilibrium state, and Kinetic Solubility , a high-throughput assessment of precipitation from a stock solution.[5][6]

Physicochemical Analysis and Predicted Solubility Behavior

A molecule's structure is the primary determinant of its solubility.[6] By examining the functional groups of this compound, we can make robust predictions about its behavior.

Caption: Key functional groups and their predicted influence on solubility.

  • Carboxylic Acid Group (-COOH): This is the most influential functional group. As a weak acid, its ionization state is pH-dependent.

    • At low pH (acidic conditions), the group will be protonated (-COOH), making the molecule neutral and likely poorly soluble in aqueous media.

    • At neutral and high pH (alkaline conditions), it will deprotonate to form a carboxylate salt (-COO⁻). This ionic form is significantly more polar and will dramatically increase aqueous solubility. The formation of these carboxylate anions greatly enhances the hydrophilicity of a molecule.[7]

  • Quinoxaline Core: This bicyclic aromatic system is largely non-polar and hydrophobic, which will tend to decrease aqueous solubility. The nitrogen atoms, however, can act as hydrogen bond acceptors.

  • N-Methyl Group (-CH₃): This group adds to the molecule's non-polar character, increasing its lipophilicity and thus reducing its solubility in water.

  • Oxo Group (Amide Carbonyl): This polar group can act as a hydrogen bond acceptor, which can favorably interact with polar protic solvents like water.

Overall Prediction: this compound is expected to be a classic pH-dependent ionizable compound.[8][9][10][11][12] Its solubility will likely be low in pure water (pH ~7) and very low in acidic solutions (e.g., pH 1-4). However, its solubility should increase substantially in basic buffers (e.g., pH > 8) due to the formation of the highly soluble carboxylate salt. Solubility in non-polar organic solvents is predicted to be low due to the presence of multiple polar functional groups.

Strategic Solvent Selection for Pharmaceutical Profiling

The choice of solvents for solubility testing should be systematic and relevant to the pharmaceutical development process.[13][14] Solvents are typically chosen to represent a range of polarities and functionalities, aligning with those used in synthesis, purification, and formulation.[15] Pharmaceutical companies often utilize solvent selection guides to prioritize safety, environmental impact, and industrial applicability.[16]

Table 1: Recommended Solvents for Initial Solubility Screening

ClassSolventRationale & Pharmaceutical Relevance
Aqueous Buffers Phosphate-Buffered Saline (PBS), pH 7.4Simulates physiological pH; essential for in vitro assay relevance.
pH 2.0 Buffer (e.g., HCl or Glycine)Simulates gastric fluid conditions.
pH 9.0 Buffer (e.g., Borate or Carbonate)Assesses solubility of the ionized carboxylate form.
Polar Protic EthanolA common, low-toxicity co-solvent in formulations (Class 3).[14]
Isopropanol (IPA)Another widely used Class 3 solvent.[14]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Universal solvent for creating high-concentration stock solutions for screening.
AcetoneA less toxic (Class 3) solvent used in synthesis and purification.[14]
Acetonitrile (ACN)Common solvent for analytical chemistry (HPLC mobile phase).
Non-Polar Aprotic Dichloromethane (DCM)A Class 2 solvent often used in synthesis; tests solubility in a non-polar environment.[14]
Heptane / HexaneRepresents aliphatic hydrocarbons; assesses solubility in highly non-polar media.

Experimental Protocols for Solubility Determination

Two distinct, complementary methods are essential for building a complete solubility profile: the thermodynamic "shake-flask" method and the high-throughput kinetic method.

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination

This method is the gold standard for measuring a compound's true solubility, where the dissolved solute is in equilibrium with the undissolved solid phase.[1][17] It is crucial for lead optimization and formulation development.[4][6] The shake-flask approach is the most reliable and widely used technique for this purpose.[18][19]

Objective: To determine the maximum concentration of the compound that can be dissolved in a solvent at equilibrium.

Methodology: Shake-Flask Method

  • Preparation:

    • Accurately weigh an excess amount of solid this compound (e.g., 1-2 mg) into a glass vial. The key is to ensure solid material remains visible at the end of the experiment.[17]

    • Add a precise volume of the chosen pre-conditioned solvent (e.g., 1 mL of pH 7.4 PBS) to the vial.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in an orbital shaker or on a vial roller system in a temperature-controlled environment (typically 25°C or 37°C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is standard, with 48-72 hours being preferable for crystalline compounds to overcome kinetic barriers.[5][17]

  • Phase Separation:

    • After incubation, allow the vials to stand briefly to let heavy particles settle.

    • To separate the saturated supernatant from the excess solid, use either centrifugation (e.g., 10,000 x g for 15 minutes) or filtration through a low-binding filter plate (e.g., Millipore MultiScreen).[4]

  • Quantification:

    • Carefully aspirate an aliquot of the clear supernatant.

    • Dilute the supernatant with an appropriate mobile phase or solvent.

    • Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4][5]

    • Construct a standard curve using known concentrations of the compound to accurately quantify the solubility.

Caption: Workflow for the Thermodynamic Shake-Flask Solubility Assay.

Protocol 2: Kinetic Solubility Determination

Kinetic solubility is a high-throughput method used in early drug discovery to quickly assess how readily a compound precipitates when an aqueous buffer is added to a concentrated DMSO stock solution.[4][20][21] This method is fast but can often overestimate true thermodynamic solubility due to the formation of supersaturated solutions.[22]

Objective: To determine the concentration at which a compound begins to precipitate from a DMSO/aqueous buffer mixture under specific time constraints.

Methodology: DMSO Co-Solvent Method

  • Preparation:

    • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).[21]

    • Dispense a small volume of the DMSO stock (e.g., 2-5 µL) into the wells of a 96-well microtiter plate.[20]

  • Precipitation Induction:

    • Rapidly add the desired aqueous buffer (e.g., 195 µL of pH 7.4 PBS) to each well to achieve the final target concentration.

    • Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a short period, typically 1.5 to 2 hours.[4][21]

  • Detection & Quantification:

    • The appearance of precipitate can be evaluated in several ways:

      • Nephelometry (Turbidity): Measure the light scattering caused by undissolved particles using a plate reader. This is a very high-throughput method.[4][20]

      • Direct UV/LC-MS Quantification: For greater precision, filter the solutions using a solubility filter plate to remove precipitate.[21] The concentration of the compound remaining in the filtrate is then quantified by UV spectroscopy or LC-MS/MS, similar to the thermodynamic method.[20][21]

Sources

An In-depth Technical Guide to Tautomerism in 3-oxo-3,4-dihydro-quinoxaline-2-carboxylic Acid Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoxaline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anticancer, and antiviral properties.[1][2] The therapeutic efficacy of these compounds is intrinsically linked to their physicochemical properties, which are in turn governed by subtle structural variations. A pivotal, yet often overlooked, aspect of their chemistry is tautomerism: the dynamic equilibrium between two or more interconvertible structural isomers. This guide provides a comprehensive exploration of the tautomeric phenomena in 3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid systems. We will delve into the structural nuances of the potential tautomers, robust analytical methodologies for their characterization, and the profound implications of this equilibrium on drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and field-proven insights.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the relocation of a proton accompanied by a shift in double bonds, is a fundamental concept in organic chemistry with far-reaching implications in pharmacology.[3][4] For drug molecules, the predominant tautomeric form can significantly influence key parameters such as solubility, lipophilicity, pKa, and hydrogen bonding capabilities. These properties dictate a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.[5] The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry.[6] The 3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid core, in particular, possesses multiple sites for proton mobility, leading to a complex tautomeric landscape. A thorough understanding and characterization of this tautomeric equilibrium are therefore not merely academic exercises but critical steps in the rational design of potent and effective quinoxaline-based therapeutics.[7]

The Tautomeric Landscape of 3-oxo-3,4-dihydro-quinoxaline-2-carboxylic Acid

The 3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid molecule can theoretically exist in several tautomeric forms. The primary equilibria at play are the lactam-lactim and keto-enol tautomerism.

  • Lactam-Lactim Tautomerism: This involves the interconversion between an amide (lactam) and an imidic acid (lactim) form.[8][9] In the context of our core molecule, the proton can shift from the nitrogen at position 4 to the exocyclic oxygen at position 3.

  • Keto-Enol Tautomerism: This equilibrium involves the interconversion of a keto form and an enol form.[10] The carboxylic acid moiety at position 2 can also participate in this type of tautomerism.

The principal tautomeric forms of 3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid are depicted below. The lactam form is generally considered the more stable tautomer in many heterocyclic systems.[11]

Caption: Potential tautomeric forms of 3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid.

Analytical Methodologies for Tautomer Characterization

A multi-pronged analytical approach is essential for the unambiguous characterization of the tautomeric equilibrium. Each technique provides unique insights into the structural and electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[12][13] The slow timescale of proton exchange between tautomers often allows for the observation of distinct signals for each species.[14]

Key Observables:

  • ¹H NMR: The chemical shifts of the N-H and O-H protons are highly informative. The lactam N-H proton typically appears in the range of 10-12 ppm, while the enolic O-H proton in the lactim form is expected to be more downfield.

  • ¹³C NMR: The chemical shift of the carbonyl carbon (C3) is a key indicator. In the lactam form, this carbon will have a characteristic chemical shift in the carbonyl region (around 160-170 ppm), which will shift significantly in the lactim form.

  • ¹⁵N NMR: This technique can directly probe the nitrogen environment, providing unambiguous evidence for the location of the proton.

Experimental Protocol: ¹H NMR for Tautomer Ratio Determination

  • Sample Preparation: Dissolve a precisely weighed amount of the 3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.[15]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Integrate the signals corresponding to specific protons of each tautomer. For instance, the N-H proton of the lactam and the O-H proton of the lactim can be used if they are well-resolved. The ratio of the integrals directly corresponds to the molar ratio of the tautomers.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima (λ_max).[16][17] The extended conjugation in the lactim form typically results in a bathochromic (red) shift compared to the lactam form.[18]

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a non-polar solvent (e.g., dioxane).

  • Sample Preparation: Prepare a series of solutions with the same concentration of the compound in different solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, ethanol, water).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

  • Data Analysis: Compare the λ_max values across the different solvents. A significant shift in λ_max with solvent polarity is indicative of a shift in the tautomeric equilibrium.[19]

Solvent Polarity (Dielectric Constant) Expected Predominant Tautomer Anticipated λ_max
Hexane1.88LactamShorter Wavelength
Chloroform4.81LactamShorter Wavelength
Acetonitrile37.5Potentially mixed or LactimLonger Wavelength
Ethanol24.5Potentially mixed or LactimLonger Wavelength
Water80.1Lactim/ZwitterionLonger Wavelength

Caption: Expected trends in UV-Vis absorption for tautomers in different solvents.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.[20][21] This technique allows for the precise determination of bond lengths and the location of hydrogen atoms, leaving no ambiguity about the solid-state structure. It is important to note that the tautomeric form in the solid state may not be the same as the predominant form in solution.

ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_interpretation Data Interpretation Synthesis Synthesize Quinoxaline Derivative Purification Purify Compound Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Purification->NMR UV_Vis UV-Vis Spectroscopy (Solvent Study) Purification->UV_Vis X_ray X-ray Crystallography (Solid State) Purification->X_ray Computation Computational Modeling (DFT) Purification->Computation Equilibrium Determine Tautomeric Equilibrium NMR->Equilibrium UV_Vis->Equilibrium X_ray->Equilibrium Computation->Equilibrium Structure Elucidate Structure-Property Relationship Equilibrium->Structure

Caption: A typical experimental workflow for the comprehensive analysis of tautomerism.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static; it is a dynamic process influenced by a variety of internal and external factors.

  • Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent play a crucial role.[15] Polar protic solvents can stabilize the more polar tautomer, often the lactim or a zwitterionic form, through hydrogen bonding.[22]

  • pH: The acidity or basicity of the medium can significantly shift the equilibrium. In acidic conditions, protonation of the quinoxaline nitrogens can occur, while in basic conditions, deprotonation of the carboxylic acid and the N-H or O-H groups can lead to the formation of anionic species.

  • Substituent Effects: Electron-donating or electron-withdrawing groups on the quinoxaline ring can alter the relative stabilities of the tautomers by modifying the electron density and acidity/basicity of the atoms involved in the tautomerization.[23]

  • Temperature: Changes in temperature can shift the equilibrium, and variable-temperature NMR studies can provide thermodynamic parameters (ΔH and ΔS) for the tautomeric interconversion.[15]

Implications for Drug Development

The tautomeric state of a 3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid derivative has profound consequences for its drug-like properties.

  • Receptor Binding: The different tautomers present distinct three-dimensional shapes and hydrogen bonding patterns. This can lead to significant differences in their binding affinities to the target receptor. One tautomer may fit perfectly into the binding pocket, while another may not.

  • ADME Properties:

    • Solubility: The more polar tautomer (often the lactim or zwitterion) will generally have higher aqueous solubility.

    • Lipophilicity (LogP): The less polar tautomer (typically the lactam) will be more lipophilic, which can affect its ability to cross cell membranes.

  • Intellectual Property: Different tautomers can be considered distinct chemical entities, which has important implications for patent claims.

Tautomerism_Impact cluster_properties Physicochemical Properties cluster_outcomes Pharmacological Outcomes Tautomerism Tautomeric Equilibrium (Lactam <=> Lactim) Solubility Aqueous Solubility Tautomerism->Solubility Lipophilicity LogP / LogD Tautomerism->Lipophilicity pKa Acidity / Basicity Tautomerism->pKa H_Bonding Hydrogen Bonding Tautomerism->H_Bonding IP Intellectual Property Tautomerism->IP ADME ADME Profile Solubility->ADME Lipophilicity->ADME pKa->ADME Binding Receptor Binding Affinity H_Bonding->Binding Binding->ADME Toxicity Toxicity ADME->Toxicity

Caption: The cascading impact of tautomerism on drug properties and development outcomes.

Conclusion

The tautomerism of 3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid systems is a multifaceted phenomenon with critical implications for their application as therapeutic agents. A comprehensive understanding of the tautomeric equilibrium, facilitated by a combination of advanced analytical techniques and computational methods, is paramount for the successful design and development of novel quinoxaline-based drugs. By carefully considering the factors that influence tautomerism, researchers can modulate the physicochemical and pharmacological properties of these compounds to optimize their therapeutic potential. This guide serves as a foundational resource to navigate the complexities of tautomerism in this important class of heterocyclic compounds.

References

  • Claramunt, R. M. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (n.d.). Slideshare.
  • Antic, D. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.
  • The Use of NMR Spectroscopy to Study Tautomerism. (2025).
  • Tautomerism Detected by NMR. (n.d.). Encyclopedia.pub.
  • NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. (n.d.).
  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). NIH.
  • Stanovnik, B. (2005). Substituent Tautomerism of Six-Membered Ring Heterocycles. SciSpace.
  • Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. (n.d.). Beilstein Journal of Organic Chemistry.
  • Mohamed, S. K., et al. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR.
  • New Quinoxalines with Biological Applic
  • Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. (2021). ScienceDirect.
  • Lactam-lactim tautomerism: Significance and symbolism. (2024). Wisdom Library.
  • Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. (2024). PubMed.
  • What is Lactam Lactim Tautomerism?. (2025). askIITians.
  • Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. (2015).
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (n.d.). MDPI.
  • A simple approach to the tautomerism of aromatic heterocycles. (2025).
  • Prototropic tautomerism of heteroarom
  • Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Comput
  • NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one deriv
  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). PMC - NIH.
  • Keto-enol tautomerism in the development of new drugs. (n.d.). Frontiers.
  • Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. (2022).

Sources

Synthesis of Novel Quinoxaline Derivatives from Substituted o-Phenylenediamines: A Guide to Core Methodologies and Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals and Researchers

Abstract

Quinoxalines, or benzopyrazines, represent a class of nitrogen-containing heterocyclic compounds that have garnered immense interest across the scientific community. Their unique bicyclic structure, formed by the fusion of a benzene and a pyrazine ring, serves as a "privileged scaffold" in medicinal chemistry. This is due to their remarkable and diverse range of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antifungal properties. Beyond their therapeutic potential, quinoxaline derivatives are integral to materials science, finding applications as dyes, organic semiconductors, and electroluminescent materials. The foundational and most versatile route to this scaffold is the cyclocondensation of substituted o-phenylenediamines with 1,2-dicarbonyl compounds. This guide provides a comprehensive exploration of this core reaction, detailing the evolution from classical protocols to modern, efficient, and sustainable catalytic systems. We will delve into the causality behind experimental choices, provide field-proven protocols, and survey the innovative strategies that continue to expand the synthetic chemist's toolkit for creating novel quinoxaline derivatives.

The Foundational Chemistry: Cyclocondensation of o-Phenylenediamines

The most direct and widely employed strategy for synthesizing the quinoxaline core is the condensation reaction between a substituted o-phenylenediamine and a 1,2-dicarbonyl compound, a method historically known as the Hinsberg or Korner synthesis. This reaction's reliability and simplicity have made it the cornerstone of quinoxaline chemistry for over a century.

The Reaction Mechanism: A Stepwise Perspective

The reaction proceeds via a well-established mechanism involving two sequential condensation steps. Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.

Causality: The reaction is initiated by the nucleophilic attack of one of the amine groups of the o-phenylenediamine onto one of the electrophilic carbonyl carbons of the 1,2-dicarbonyl partner. The choice of catalyst and solvent is often dictated by the need to enhance the electrophilicity of the carbonyl compound without overly passivating the nucleophilicity of the diamine. The subsequent cyclization is an intramolecular process, driven by the proximity of the remaining amine and carbonyl groups, followed by aromatization to yield the stable quinoxaline ring.

Caption: The cyclocondensation mechanism for quinoxaline formation.

Influence of Substituents

The electronic nature of substituents on the aromatic ring of the o-phenylenediamine plays a critical role.

  • Electron-Donating Groups (EDGs) such as -OCH₃ or -CH₃ increase the electron density on the ring, enhancing the nucleophilicity of the amine groups and generally accelerating the reaction rate.

  • Electron-Withdrawing Groups (EWGs) like -NO₂ or -Cl decrease the nucleophilicity of the amines, often requiring more forcing conditions, stronger catalysts, or longer reaction times to achieve good yields. This predictive understanding allows for the rational selection of reaction conditions tailored to the specific substrates.

A Survey of Synthetic Methodologies

While the core reaction remains the same, the methods to facilitate it have evolved significantly, moving from harsh, classical conditions to sophisticated, mild, and environmentally benign catalytic systems.

Classical Acid-Catalyzed Synthesis

Traditional protocols often involve refluxing the reactants in solvents like ethanol or acetic acid, sometimes with the addition of a strong acid catalyst.

  • Causality: The acid protonates a carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic diamine.

  • Limitations: These methods, while effective, often suffer from drawbacks such as high energy consumption, long reaction times, the use of corrosive acids, and the potential for side-product formation, making them less suitable for sensitive or complex substrates.

Modern Catalytic Systems: Efficiency and Selectivity

The drive for milder conditions and higher efficiency has led to the development of a vast array of catalytic systems.

Trustworthiness: The protocols described below are self-validating systems. The choice of catalyst is designed to activate the specific substrates under mild conditions, minimizing decomposition and side reactions. The reaction progress can be easily monitored by standard techniques like Thin-Layer Chromatography (TLC), and the high yields reported in literature attest to the reliability of these methods.

A variety of transition-metal catalysts are effective for this transformation, typically acting as Lewis acids to activate the dicarbonyl component.

  • Catalysts: Systems based on Copper (Cu), Bismuth (Bi), Nickel (Ni), and various lanthanides have been successfully employed. For instance, cerium(IV) ammonium nitrate (CAN) has been shown to be a highly effective catalyst in aqueous media.

  • Expertise: The choice of metal is not arbitrary. For example, a mild Lewis acid like Bi(OTf)₃ is excellent for substrates with acid-sensitive functional groups where a stronger acid might cause degradation. Heterogeneous catalysts, such as alumina-supported heteropolyoxometalates, offer the additional advantage of easy separation and recyclability, aligning with green chemistry principles.

To circumvent issues of cost and potential toxicity associated with residual metals in pharmaceutical compounds, metal-free organocatalytic methods have become highly attractive.

  • Catalysts: Molecular iodine is a remarkably effective and inexpensive catalyst. It can activate the dicarbonyl compound and facilitate the dehydration steps under mild conditions. Other successful organocatalysts include camphor sulfonic acid (CSA) and various ionic liquids.

  • Expertise: Iodine is particularly versatile. In reactions involving α-hydroxy ketones, it serves a dual role: first as an oxidant to generate the 1,2-dicarbonyl in situ, and then as a catalyst for the subsequent condensation, enabling a one-pot synthesis from more readily available starting materials.

Green and Energy-Efficient Methodologies

Modern synthetic chemistry places a strong emphasis on sustainability. The synthesis of quinoxalines has been a fertile ground for the application of green chemistry principles.

Microwave irradiation has revolutionized quinoxaline synthesis by providing a rapid and efficient heating method.

  • Advantages: Reactions that take hours under conventional heating can often be completed in minutes, frequently in higher yields and without the need for a solvent. This dramatically reduces energy consumption and waste generation.

  • Causality: Microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid, uniform heating that can accelerate reaction rates far beyond what is achievable with a traditional oil bath.

G Workflow: Microwave-Assisted Quinoxaline Synthesis A 1. Combine Reactants (o-phenylenediamine, 1,2-dicarbonyl) & Catalyst (e.g., Iodine) in a microwave-safe vessel. B 2. Seal Vessel and Place in Microwave Reactor A->B C 3. Irradiate (e.g., 160°C, 3-5 minutes) B->C D 4. Cool to Room Temperature C->D E 5. Work-up (Dilute with solvent, filter/extract) D->E F 6. Purify (Recrystallization or Chromatography) E->F G 7. Characterize Product (NMR, MS, m.p.) F->G

Caption: A typical experimental workflow for microwave synthesis.

Replacing hazardous organic solvents with environmentally benign alternatives is a core tenet of green chemistry.

  • Solvents: Water, ethanol, and polyethylene glycol (PEG) have all been successfully used as reaction media for quinoxaline synthesis. Some methods even proceed under solvent-free conditions, further enhancing their green credentials.

  • Expertise: Water is a particularly interesting choice. While organic reactants may have low solubility, the hydrophobic effect can drive the reactants together, and the high polarity of water can help stabilize charged intermediates in the reaction pathway. Rainwater has even been explored as a natural solvent and catalyst.

Selected Experimental Protocols

To provide a practical context, two detailed, field-proven protocols are presented below. These represent modern, efficient approaches to quinoxaline synthesis.

Protocol 1: Microwave-Induced, Iodine-Catalyzed Synthesis in Aqueous Ethanol

This method is exceptionally rapid, high-yielding, and environmentally friendly.

  • Reactants: 4,5-Dimethyl-1,2-phenylenediamine (1 mmol), Benzil (1 mmol), Iodine (10 mol%).

  • Solvent: Water:Ethanol (1:1, 5 mL).

  • Procedure:

    • To a 10 mL microwave process vial, add 4,5-dimethyl-1,2-phenylenediamine (136 mg, 1 mmol), benzil (210 mg, 1 mmol), and iodine (25 mg, 0.1 mmol).

    • Add 5 mL of a 1:1 water/ethanol mixture.

    • Seal the vial with a pressure cap.

    • Place the vial in a microwave synthesizer and irradiate at 120°C for 3 minutes.

    • After the reaction, allow the vial to cool to room temperature.

    • The product often precipitates from the solution. Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol (2 x 5 mL) and dry under vacuum.

  • Expected Outcome: 6,7-Dimethyl-2,3-diphenylquinoxaline is obtained as a crystalline solid in excellent yield (>95%). The product can be further purified by recrystallization if necessary.

Protocol 2: Heterogeneous Catalysis at Room Temperature

This protocol highlights the use of a recyclable catalyst for a simple, room-temperature synthesis.

  • Reactants: o-Phenylenediamine (1 mmol), Benzil (1 mmol).

  • Catalyst: Alumina-supported CuH₂PMo₁₁VO₄₀ (AlCuMoVP, 0.1 g).

  • Solvent: Toluene (8 mL).

  • Procedure:

    • In a 25 mL round-bottom flask, combine o-phenylenediamine (108 mg, 1 mmol) and benzil (210 mg, 1 mmol) in toluene (8 mL).

    • Add the solid AlCuMoVP catalyst (0.1 g).

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 30-60 minutes.

    • Upon completion, separate the insoluble catalyst by filtration, washing it with a small amount of toluene. The catalyst can be dried and reused.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

    • Purify the product by recrystallization from ethanol.

  • Expected Outcome: 2,3-Diphenylquinoxaline is obtained as a white crystalline solid in high yield (typically 90-95%).

Data Summary: Representative Syntheses

The following table summarizes various catalytic methods for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, showcasing the diversity of effective conditions.

EntryCatalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
1Acetic AcidEthanolReflux2-3 h~85
2CAN (5)WaterRoom Temp20 min98
3Iodine (10)DMSORoom Temp1-2 h94
4CSA (20)EthanolRoom Temp8 h92
5None (MW)Solvent-free1605 min~90
6AlCuMoVP (solid)TolueneRoom Temp30 min92

Conclusion and Future Outlook

The synthesis of quinoxaline derivatives from substituted o-phenylenediamines remains a cornerstone of heterocyclic chemistry. The classical condensation reaction has been continuously refined, evolving from energy-intensive processes to highly efficient, mild, and sustainable catalytic methods. The development of transition-metal-free protocols, microwave-assisted reactions, and the use of green solvents have significantly advanced the field, making these valuable compounds more accessible while minimizing environmental impact.

The future of quinoxaline synthesis will likely focus on the development of even more sophisticated catalytic systems, including reusable nanocatalysts and biocatalysts. Furthermore, the expansion of one-pot, multi-component reactions starting from simpler, readily available precursors will continue to be a major area of research, further enhancing the efficiency and atom economy of synthesizing these vital pharmacophores and materials.

References

  • Title: Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review Source: IJIRT URL:[Link]
  • Title: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives Source: American Journal of Organic Chemistry URL:[Link]
  • Title: Recent Advances in the Synthesis of Quinoxalines.
  • Title: Recent advances in the transition-metal-free synthesis of quinoxalines Source: RSC Advances URL:[Link]
  • Title: An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates Source: International Journal of Heterocyclic Chemistry URL:[Link]
  • Title: Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods Source: International Journal of ChemTech Research URL:[Link]
  • Title: Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities Source: PubMed URL:[Link]
  • Title: One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions Source: Bulletin of the Korean Chemical Society URL:[Link]
  • Title: Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines Source: Chemical Communic
  • Title: Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides Source: MDPI URL:[Link]
  • Title: An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds Source: Molecules URL:[Link]
  • Title: A Unique and Innovative Rainwater-assisted Synthesis of Quinoxalines Source: Journal of Applicable Chemistry URL:[Link]
  • Title: Exploring Biological Activities of Quinoxaline Derivatives Source: Pharm
  • Title: Recent Advances in the Synthesis of Quinoxalines. A Mini Review Source: Taylor & Francis Online URL:[Link]
  • Title: Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate Source: Journal of Organic and Pharmaceutical Chemistry URL:[Link]
  • Title: Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents Source: Molecules URL:[Link]
  • Title: Green and selective protocol for the synthesis of quinoxalines Source: Advances in Applied Science Research URL:[Link]
  • Title: Metal-free one-pot synthesis of quinoxalines via C–α-CH2-extrusion process Source: ResearchG
  • Title: Full article: Recent Advances in the Synthesis of Quinoxalines.
  • Title: Microwave-Assisted Synthesis of Quinoxalines, Benzoxazines, and Benzothiazines Under Solvent-Free Conditions Source: Taylor & Francis Online URL:[Link]
  • Title: Recent advances in the transition-metal-free synthesis of quinoxalines Source: National Genomics D
  • Title: Recent advances in the transition-metal-free synthesis of quinoxalines Source: Semantic Scholar URL:[Link]
  • Title: Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • Title: Quinoxaline Synthesis via o-Phenylenediamine Source: Scribd URL:[Link]
  • Title: GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES Source: TSI Journals URL:[Link]
  • Title: Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives Enabling Long-Lived Emission and Efficient Bipolar Charge Carrier Transport Source: ACS M
  • Title: Microwave-Assisted Synthesis of Quinoxaline Derivatives Source: Loyola University Chicago eCommons URL:[Link]
  • Title: Efficient Synthesis of Quinoxaline Derivatives Using A-Camforsulfonic Acid As An Organoc
  • Title: Benign approaches for the microwave-assisted synthesis of quinoxalines Source: Journal of the Brazilian Chemical Society URL:[Link]
  • Title: One-pot and efficient protocol for synthesis of quinoxaline derivatives Source: ARK
  • Title: Quinoxaline synthesis Source: Organic Chemistry Portal URL:[Link]
  • Title: Methods of Preparation of Quinoxalines Source: Encyclopedia.pub URL:[Link]
  • Title: QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Source: ResearchG
  • Title: 1,2-Dicarbonyl compounds, such as benzil

An In-depth Technical Guide on the Role of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid, a pivotal heterocyclic building block in modern medicinal chemistry. We will explore its synthesis, physicochemical properties, and, most critically, its function as a versatile intermediate in the development of advanced Active Pharmaceutical Ingredients (APIs). Through a detailed examination of its reactivity, this guide will elucidate the strategic importance of this molecule. Case studies will demonstrate its application in the synthesis of novel therapeutic agents, particularly in the oncology and anti-inflammatory domains. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering expert insights into the practical application and significance of this quinoxaline derivative.

Introduction: The Strategic Importance of the Quinoxaline Scaffold

The quinoxaline ring system, a fused heterocycle of benzene and pyrazine, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutics. Quinoxaline derivatives have been successfully incorporated into numerous marketed drugs, demonstrating a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects.[4][5] Marketed drugs such as Glecaprevir (antiviral) and Erdafitinib (anticancer) underscore the therapeutic value of this heterocyclic core.[4]

Within this important class of compounds, this compound serves as a highly valuable and versatile intermediate. Its structure combines the foundational quinoxaline core with a strategically placed carboxylic acid group, which acts as a chemical handle for extensive molecular elaboration. This guide will focus specifically on this intermediate, detailing its synthesis, reactivity, and role in constructing complex, biologically active molecules.

Physicochemical Profile and Synthesis

A thorough understanding of the intermediate's properties and synthesis is fundamental to its effective use in drug development.

Physicochemical Properties

This compound is a stable, solid compound under standard conditions. Its key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 18559-42-7[6]
Molecular Formula C₁₀H₈N₂O₃[7]
Molecular Weight 204.18 g/mol [7]
Appearance Typically a solid powderN/A
Storage 2-8°C, sealed, dry[8]
Synthesis Pathway

The synthesis of quinoxaline derivatives is well-established, most commonly involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][9] For this compound, a common synthetic route involves the cyclocondensation of N-methyl-1,2-phenylenediamine with a derivative of 2-oxomalonic acid.

The general workflow for this synthesis is depicted below. This process is valued for its efficiency and the high purity of the resulting product, which is critical for its use as a pharmaceutical intermediate.

G cluster_reactants Starting Materials cluster_process Process cluster_product Intermediate Product cluster_final_process Final Step cluster_final_product Final Product A N-Methyl-1,2-phenylenediamine C Cyclocondensation (Solvent, e.g., Ethanol, Acetic Acid) A->C B Diethyl 2-oxomalonate B->C D Ethyl 4-methyl-3-oxo-3,4-dihydro- quinoxaline-2-carboxylate C->D Formation of Quinoxalinone Ring E Hydrolysis (e.g., NaOH, H₂O) D->E F 4-Methyl-3-oxo-3,4-dihydro- quinoxaline-2-carboxylic acid E->F Ester to Carboxylic Acid Conversion G A Ethyl 4-methyl-3-oxo-3,4-dihydro- quinoxaline-2-carboxylate B Hydrazine Hydrate (NH₂NH₂·H₂O) in Ethanol A->B C 4-Methyl-3-oxo-3,4-dihydro- quinoxaline-2-carbohydrazide (1) B->C Nucleophilic Acyl Substitution D Diverse Aldehydes, Ketones, etc. C->D E Library of Novel Quinoxaline Derivatives (Potential APIs) D->E Condensation Reactions G cluster_workflow Analytical QC Workflow start Intermediate Batch qc_check qc_check start->qc_check struct_confirm Structural Confirmation ¹H/¹³C NMR Mass Spec FTIR qc_check->struct_confirm Purity PASS fail Reject Batch qc_check->fail Purity FAIL pass Release for API Synthesis struct_confirm->pass Structure Confirmed struct_confirm->fail Discrepancy Found

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise and Precaution of a Quinoxaline Scaffold

The quinoxaline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid is a key intermediate in the synthesis of novel therapeutic agents, including potential anticancer and anti-inflammatory drugs.[1] Its structural features make it a versatile building block for creating complex molecules. However, as with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research.

This guide provides an in-depth technical overview of the safety and handling precautions for this compound. Moving beyond a simple recitation of standard procedures, this document delves into the rationale behind these recommendations, grounded in the known toxicology of the broader quinoxaline class and established principles of laboratory safety.

Section 1: Hazard Identification and Risk Assessment

The foundational step in the safe handling of any chemical is a comprehensive understanding of its intrinsic hazards. While specific toxicological data for this compound is not extensively published, the available Safety Data Sheets (SDS) and data on analogous structures provide a clear indication of its primary hazards.

GHS Classification and Hazard Statements

Based on available data, this compound is classified under the Globally Harmonized System (GHS) as follows:

Hazard ClassCategoryHazard StatementGHS Pictogram
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

These classifications mandate careful handling to avoid direct contact and inhalation.

The Underlying Toxicology: A Look at the Quinoxaline Class

While the target molecule itself is not a quinoxaline-1,4-dioxide, studies on this related class of compounds offer valuable insights into potential toxicological mechanisms. Research has shown that the toxicity of some quinoxaline derivatives may be linked to the generation of reactive oxygen species (ROS) and the induction of oxidative stress.[2][3][4] This can lead to cellular damage, including DNA damage.[5] The potential for this compound to participate in similar redox processes within a biological system cannot be discounted and underscores the importance of minimizing exposure.

Risk Assessment Workflow

A systematic risk assessment is crucial before commencing any work with this compound. The following workflow provides a structured approach to identifying and mitigating risks.

RiskAssessmentWorkflow cluster_Plan Planning & Assessment cluster_Control Control Measures cluster_Execute Execution & Review Start Identify Experimental Protocol Involving the Compound GatherInfo Gather Safety Information: - SDS - Literature on Quinoxalines Start->GatherInfo AssessHazards Assess Hazards: - Irritant (Skin, Eyes, Respiratory) - Potential for Oxidative Stress GatherInfo->AssessHazards AssessExposure Evaluate Exposure Potential: - Weighing and transfer (dust) - Reaction setup and workup (splashes) - Purification (aerosols) AssessHazards->AssessExposure DetermineRisk Determine Risk Level (Likelihood x Severity) AssessExposure->DetermineRisk SelectControls Select Control Measures: - Engineering Controls - Administrative Controls - PPE DetermineRisk->SelectControls ImplementControls Implement Controls: - Fume hood use - SOP development - PPE provision SelectControls->ImplementControls ExecuteExp Execute Experiment Following SOP ImplementControls->ExecuteExp Monitor Monitor for Effectiveness of Controls ExecuteExp->Monitor Review Review and Refine Risk Assessment (After experiment or if changes occur) Monitor->Review Review->Start For new/ modified experiment End Safe Completion Review->End

Caption: Risk Assessment Workflow for Handling this compound.

Section 2: Engineering and Administrative Controls

The hierarchy of controls prioritizes engineering and administrative measures to minimize reliance on personal protective equipment.

  • Primary Engineering Control: Chemical Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a certified chemical fume hood. This is critical to prevent inhalation of airborne particles and to contain any potential splashes or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

  • Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

  • Standard Operating Procedures (SOPs): Develop detailed, experiment-specific SOPs that include safety information, handling procedures, and emergency protocols. All personnel must be trained on these SOPs before beginning work.

  • Working Alone: Avoid working alone when handling this compound, especially during large-scale operations or when performing a procedure for the first time.

Section 3: Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier between the researcher and the chemical hazard.

PPE ItemSpecificationsRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against dust particles and splashes.
Hand Protection Nitrile gloves (check manufacturer's compatibility data).Prevents skin contact and irritation. Double gloving is recommended when handling the solid.
Body Protection A buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required when working in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.Prevents inhalation of irritating dust.

Section 4: Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling the Solid Compound

Protocol for Weighing and Transferring:

  • Preparation: Don all required PPE. Designate and clean the work area within the fume hood.

  • Dispensing: Use a spatula to carefully transfer the desired amount of the solid from the stock container to a tared weigh boat or reaction vessel. Avoid creating dust.

  • Cleaning: After dispensing, carefully clean the spatula and any contaminated surfaces with a damp cloth or towel to prevent the spread of dust. Dispose of the cleaning materials as hazardous waste.

  • Container Sealing: Tightly seal the stock container immediately after use.

Storage
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Segregation: Store separately from food and drink.

Section 5: Emergency Procedures

Preparedness is key to effectively managing any laboratory incident.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Spill Response

Protocol for a Small Spill of Solid Material (inside a fume hood):

  • Alert: Notify others in the immediate area.

  • Isolate: Restrict access to the spill area.

  • PPE: Ensure you are wearing appropriate PPE.

  • Containment: Gently cover the spill with a damp paper towel to avoid raising dust.

  • Cleanup: Carefully scoop the material into a labeled hazardous waste container.

  • Decontamination: Wipe the spill area with a damp cloth, followed by a dry one. Dispose of all cleaning materials as hazardous waste.

For large spills or spills outside of a fume hood, evacuate the area and contact the institution's emergency response team.

Section 6: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect contaminated materials (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office.

Conclusion

This compound is a valuable tool in the pursuit of new medicines. By approaching its use with a comprehensive understanding of its potential hazards and a commitment to rigorous safety protocols, researchers can harness its synthetic potential while ensuring a safe and healthy working environment. This guide serves as a technical foundation for these efforts, empowering scientists to conduct their work with confidence and care.

References

  • Wang, X., et al. (2016). The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo. Critical Reviews in Toxicology, 46(10), 877-891. [Link]
  • ResearchGate. (n.d.). The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo | Request PDF. [Link]
  • PubMed. (2016). The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo. [Link]
  • Dare, J. (2025, September 13). Creating Software Engineering Flow Charts with Graphviz Dot. Joel Dare. [Link]
  • Cheng, G., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 479. [Link]
  • ResearchGate. (n.d.). Steps in the Chemical Risk Assessment Process. [Link]
  • Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • University of Bristol. (n.d.).
  • Simon Fraser University. (n.d.). Risk assessment - Chemical safety. [Link]
  • University of South Florida. (n.d.).
  • Sheng, C., et al. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 26(11), 3169. [Link]
  • Dare, J. (2025, September 13). Creating Software Engineering Flow Charts with Graphviz Dot. Joel Dare. [Link]
  • Graphviz. (2024, September 28). DOT Language. [Link]
  • Chad's Blog. (2021, March 26). Building diagrams using graphviz. [Link]
  • Abdel-Maksoud, M. S., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 26097-26115. [Link]
  • Tsai, C.-C., et al. (2015). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Molecules, 20(7), 12693-12711. [Link]
  • Lee, J. S., & Waring, M. J. (1978). Interaction between synthetic analogues of quinoxaline antibiotics and nucleic acids. Changes in mechanism and specificity related to structural alterations. Biochemical Journal, 173(1), 129-144. [Link]
  • Kulyashova, A. A., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Pharmaceuticals, 16(11), 1565. [Link]
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 1-29. [Link]
  • El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 41B(12), 2654-2660. [Link]
  • Al-Warhi, T., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3121. [Link]
  • Patel, B. A., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 65(1), 346-364. [Link]
  • Al-Salahi, R., et al. (2020). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 25(21), 5028. [Link]
  • Al-Warhi, T., et al. (2021, May 23). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset. Semantic Scholar. [Link]
  • MySkinRecipes. (n.d.). 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid. [Link]

Sources

Methodological & Application

Synthesis of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide from 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: A-P-Q-2-CH-001

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed, two-step, one-pot protocol for the synthesis of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide, a key intermediate in the development of novel therapeutics.[1][2][3][4][5] The synthesis starts from the corresponding carboxylic acid, which is first converted to a reactive acyl chloride intermediate using thionyl chloride. This intermediate is subsequently reacted in situ with hydrazine hydrate to yield the target carbohydrazide. This document outlines the scientific rationale, a step-by-step experimental procedure, characterization data, and a troubleshooting guide to ensure reliable and reproducible results for researchers in medicinal chemistry and drug development.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with significant pharmacological activities.[6][7] These activities include anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[6][7] The carbohydrazide functional group serves as a versatile synthon, enabling the construction of more complex molecules like Schiff bases, pyrazoles, and oxadiazoles through molecular hybridization techniques.[1][4][5][8] Specifically, 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide is a crucial building block for synthesizing dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), which are promising targets in cancer and inflammation research.[1][2][3][4]

This guide details a robust and efficient method to synthesize this key intermediate, providing researchers with a reliable protocol to access this valuable compound for further derivatization and biological screening.

Reaction Scheme

Figure 1: Synthesis of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide (2) from 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (1).

Mechanism and Rationale

The conversion of a carboxylic acid to a carbohydrazide is a two-step process that can be efficiently performed in a single pot.

  • Activation of the Carboxylic Acid: Carboxylic acids are generally unreactive towards weak nucleophiles like hydrazine. Therefore, the carboxyl group must first be "activated." Thionyl chloride (SOCl₂) is an excellent reagent for this purpose.[9] It reacts with the carboxylic acid (1 ) to form a highly reactive acyl chloride intermediate. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the reaction to completion.[9][10]

  • Nucleophilic Acyl Substitution: The resulting acyl chloride is a potent electrophile. The terminal nitrogen atom of hydrazine hydrate (H₂NNH₂·H₂O) acts as a strong nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable carbohydrazide product (2 ).[11] An excess of hydrazine hydrate is often used to neutralize the HCl formed during the reaction.

While this method is highly effective, alternative coupling reagents such as 2,2'-dipyridyl disulfide (DPDS) with triphenylphosphine (TPP) can be used under milder conditions if the starting material is sensitive to the harshness of thionyl chloride.[12]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Weigh Starting Material (1) Setup Setup Dry Glassware under Nitrogen Start->Setup AddSolvent Add Anhydrous Solvent Setup->AddSolvent AddSOCl2 Add Thionyl Chloride (0°C to reflux) AddSolvent->AddSOCl2 Reflux1 Reflux for 2-3h (Monitor by TLC) AddSOCl2->Reflux1 Cool1 Cool to 0°C Reflux1->Cool1 AddHydrazine Add Hydrazine Hydrate (Dropwise at 0°C) Cool1->AddHydrazine Reflux2 Reflux for 4-6h (Monitor by TLC) AddHydrazine->Reflux2 Cool2 Cool to RT Reflux2->Cool2 Quench Pour onto Crushed Ice Cool2->Quench Filter Filter Precipitate Quench->Filter Wash Wash with Cold Water Filter->Wash Dry Dry in Vacuum Oven Wash->Dry Recrystallize Recrystallize from Ethanol Dry->Recrystallize FinalProduct Final Product (2) Recrystallize->FinalProduct Characterize Characterization (MP, IR, NMR, MS) FinalProduct->Characterize

Diagram 1: Step-by-step experimental workflow for the synthesis.

Materials and Reagents

ReagentCAS No.M.W. ( g/mol )Quantity (per 10 mmol scale)Notes
4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (1 )18559-42-7204.182.04 g (10 mmol, 1.0 eq)Ensure it is dry.[13]
Thionyl Chloride (SOCl₂)7719-09-7118.972.2 mL (~30 mmol, 3.0 eq)Use freshly distilled. Corrosive.
Hydrazine Hydrate (~64% N₂H₄)7803-57-850.062.0 mL (~40 mmol, 4.0 eq)Toxic and corrosive.
Anhydrous Dichloromethane (DCM)75-09-284.9350 mLUse a dry, inert solvent.
Ethanol (95%)64-17-546.07As neededFor recrystallization.

Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Thionyl chloride and hydrazine hydrate are highly corrosive and toxic.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Detailed Experimental Protocol

  • Setup: To a 100 mL two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (1 ) (2.04 g, 10 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (50 mL) to the flask. Stir the suspension under a nitrogen atmosphere.

  • Acyl Chloride Formation: Cool the mixture to 0°C using an ice bath. Slowly add thionyl chloride (2.2 mL, 30 mmol) dropwise over 10 minutes.[14]

    • Rationale: Adding SOCl₂ at a low temperature controls the initial exothermic reaction.

  • Reaction I: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40°C) for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Insight: The suspension should become a clear solution as the acyl chloride forms.

  • Intermediate Isolation (Optional but Recommended): After cooling to room temperature, excess thionyl chloride and DCM can be removed under reduced pressure to yield the crude acyl chloride.[14] Re-dissolve the residue in 50 mL of fresh anhydrous DCM.

    • Rationale: This step ensures that no unreacted thionyl chloride remains to react with the hydrazine, which can lead to side products.

  • Hydrazide Formation: Cool the solution of the acyl chloride intermediate to 0°C in an ice bath. Add hydrazine hydrate (2.0 mL, 40 mmol) dropwise. A precipitate will likely form immediately.

    • Rationale: Excess hydrazine neutralizes the HCl byproduct and drives the reaction forward. The dropwise addition at 0°C manages the exothermic reaction.

  • Reaction II: After the addition, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto 100 g of crushed ice with stirring.

  • Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 30 mL) to remove any hydrazine salts.

  • Drying: Dry the crude product in a vacuum oven at 60°C overnight.

  • Purification: Recrystallize the crude solid from hot ethanol (95%) to afford 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide (2 ) as a pure crystalline solid.

Characterization and Validation

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

TechniqueExpected Results
Melting Point Compare with literature values (if available). A sharp melting point indicates high purity.
FT-IR (KBr, cm⁻¹) Appearance of N-H stretching bands (approx. 3200-3400 cm⁻¹), disappearance of the broad O-H stretch from the carboxylic acid, and presence of amide C=O stretches.
¹H NMR Signals corresponding to the quinoxaline ring protons, the N-methyl group singlet, and exchangeable protons for the -NHNH₂ group.[3]
Mass Spec (MS) The molecular ion peak [M+H]⁺ should correspond to the calculated exact mass of the product (C₁₀H₁₀N₄O₂ = 218.21 g/mol ).

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield Incomplete formation of acyl chloride; moisture in the reaction.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use freshly distilled thionyl chloride and anhydrous solvent.
Reaction Stalls (Starting Material Remains) Insufficient heating time or temperature for acyl chloride formation.Increase reflux time for the first step. Confirm temperature with a thermometer.
Impure Product Incomplete reaction; side product formation.Ensure complete removal of excess SOCl₂ before adding hydrazine. Perform the hydrazine addition at 0°C. Improve purification by careful recrystallization.
Product is Oily or Gummy Presence of hydrazine salts or other impurities.Wash the crude product thoroughly with cold water during filtration. Ensure the product is completely dry before recrystallization.

Mechanism Visualization

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Nucleophilic Attack A Carboxylic Acid (1) C Acyl Chloride Intermediate A->C + B Thionyl Chloride (SOCl₂) B->C + D SO₂ + HCl (g) C->D Elimination E Acyl Chloride Intermediate G Tetrahedral Intermediate E->G Nucleophilic Attack F Hydrazine (H₂NNH₂) F->G Nucleophilic Attack H Carbohydrazide (2) G->H Elimination of Cl⁻ I HCl H->I +

Diagram 2: Simplified reaction mechanism.

References

  • Al-Ostath, A. et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(39), 25204-25216.
  • Ansari, A. et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(21), 6683.
  • Chanda, T. (2014). Response to "How do you convert aliphatic acids to hydrazide in a single step with conventional methods?". ResearchGate.
  • El-Gendy, M. A. et al. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research, 7(10), 406-442.
  • Masterson, D.S. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
  • MySkinRecipes. (n.d.). 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid.
  • Organic Syntheses. (n.d.). Procedure for Acyl Chloride Synthesis.
  • Wikipedia. (n.d.). Thionyl chloride.
  • Yuan, G. et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE, 8(10), e78981.
  • Zaki, R. M. et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(1), 2-18.

Sources

Application Notes & Protocols: Leveraging 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic Acid for Next-Generation Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Quinoxaline Scaffold as a Privileged Motif in Oncology

The quinoxaline scaffold, a heterocyclic system comprising a fused benzene and pyrazine ring, has garnered significant attention in medicinal chemistry, establishing itself as a "privileged structure" for the development of novel therapeutics.[1][2][3] Its versatile chemical nature and ability to form critical interactions with various biological targets have made it a cornerstone in the design of agents with a wide spectrum of pharmacological activities.[4] In the realm of oncology, quinoxaline derivatives have demonstrated remarkable potential, acting through diverse and potent mechanisms.[1][5] These include the inhibition of key signaling proteins like receptor tyrosine kinases (e.g., EGFR, VEGFR), the disruption of DNA replication and repair by targeting topoisomerases, and the induction of programmed cell death, or apoptosis.[6][7][8]

This guide focuses on a specific, highly adaptable starting material: 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid (MQCA) . We will delineate a comprehensive, field-proven strategy for utilizing this scaffold to design, synthesize, and validate a library of novel anticancer drug candidates. The protocols herein are designed not merely as a sequence of steps, but as a logical framework that guides the researcher from initial chemical synthesis through to preclinical validation, providing the scientific rationale behind each critical stage of the drug discovery pipeline.

Section 1: The Strategic Core - From MQCA Scaffold to a Candidate Library

The foundation of a successful drug discovery campaign lies in the rational design and synthesis of a diverse chemical library. MQCA serves as an ideal starting point due to its reactive carboxylic acid group, which allows for systematic structural modifications. Our primary strategy involves converting MQCA into its more reactive carbohydrazide derivative, which can then be readily coupled with a wide array of chemical building blocks to generate novel molecular entities for screening.

Protocol 1: Synthesis of the Key Intermediate: 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide

Causality and Rationale: The conversion of the carboxylic acid in MQCA to a carbohydrazide is a crucial strategic step. The terminal -NH-NH2 group of the hydrazide is a potent nucleophile, making it an exceptionally versatile handle for forming new carbon-nitrogen bonds. This reaction is the gateway to creating a diverse library of derivatives, such as Schiff bases or pyrazoles, by reacting it with various aldehydes and ketones.[9][10] This protocol is adapted from established synthetic methods for quinoxaline derivatives.[9]

Step-by-Step Methodology:

  • Esterification of MQCA:

    • Suspend this compound (1.0 eq) in absolute ethanol (20 mL/g of acid).

    • Add concentrated sulfuric acid (0.1 eq) dropwise while stirring in an ice bath.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

    • Extract the ethyl ester product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate.

  • Hydrazinolysis:

    • Dissolve the crude ethyl ester (1.0 eq) in ethanol (15 mL/g of ester).

    • Add hydrazine hydrate (5.0 eq, 80% solution) dropwise at room temperature.

    • Reflux the mixture for 8-12 hours. The product will often precipitate out of the solution upon cooling.

    • Monitor the reaction by TLC until the starting ester spot disappears.

    • Cool the reaction vessel in an ice bath for 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven to yield 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide.

Workflow for Derivative Library Synthesis

G cluster_0 Synthesis & Derivatization cluster_1 Building Blocks MQCA MQCA Scaffold (Starting Material) Ester Ethyl Ester Intermediate MQCA->Ester Esterification (H₂SO₄, EtOH) Hydrazide Carbohydrazide Intermediate (Key Building Block) Ester->Hydrazide Hydrazinolysis (NH₂NH₂·H₂O) Library Diverse Candidate Library (Compounds for Screening) Hydrazide->Library Condensation Rxns Aldehydes Aldehydes Aldehydes->Library Ketones Ketones Ketones->Library Ketoesters Ketoesters Ketoesters->Library

Caption: Synthetic workflow from the MQCA scaffold to a diverse drug candidate library.

Section 2: Primary Screening - Identifying Compounds with Cytotoxic Activity

With a library of novel quinoxaline derivatives in hand, the initial step is to perform a high-throughput screening to identify compounds that exhibit cytotoxicity against cancer cells. This is a filtering step to isolate "hits" that warrant further investigation.

Protocol 2: Cell Viability Assessment using the MTT Assay

Causality and Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an effective proxy for cell viability.[11] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. By exposing cancer cells to varying concentrations of our synthesized compounds, we can determine the concentration at which cell growth is inhibited by 50%—the IC50 value. A lower IC50 value indicates higher potency.[13]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, PC-3 for prostate) in their appropriate media.[3][13]

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000–10,000 cells per well in 100 µL of medium.[14]

    • Include wells with medium only for background control.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized quinoxaline derivatives in DMSO.

    • Perform serial dilutions to create a range of final treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Add 100 µL of medium containing the test compounds to the wells. Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[13]

    • Incubate the plates for 48-72 hours.

  • MTT Assay and Measurement:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

    • Incubate for 4 hours at 37°C, allowing for formazan crystal formation.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Summarizing Cytotoxicity Data

Quantitative data from the primary screen should be organized for clear comparison.

Table 1: Example Cytotoxicity Profile of Novel Quinoxaline Derivatives (IC50 in µM)

Compound ID MCF-7 (Breast) HCT116 (Colon) PC-3 (Prostate)
MQCA-H-01 15.2 ± 1.8 21.4 ± 2.5 35.1 ± 4.0
MQCA-H-02 2.5 ± 0.3 4.1 ± 0.6 7.8 ± 1.1
MQCA-H-03 > 100 > 100 > 100
Doxorubicin 0.9 ± 0.1 1.1 ± 0.2 2.3 ± 0.3

Note: Data are illustrative examples. Values represent Mean ± SD from three independent experiments.

Workflow for In Vitro Anticancer Screening

G cluster_0 Primary Screening cluster_1 Hit Validation & Mechanistic Studies start Synthesized Compound Library plate Seed Cancer Cells in 96-well Plates start->plate treat Treat Cells with Compound Dilutions plate->treat assay Perform MTT Assay (Measure Viability) treat->assay data Calculate IC50 Values assay->data apoptosis Apoptosis Assay (Annexin V/PI) data->apoptosis Select Potent Hits (Low IC50) kinase Kinase Inhibition Assay data->kinase

Caption: Experimental workflow for primary in vitro screening and hit validation.

Section 3: Uncovering the Mechanism of Action

Identifying a compound that kills cancer cells is only the beginning. A critical next step is to understand how it works. For quinoxaline derivatives, two prevalent mechanisms are the induction of apoptosis and the inhibition of protein kinases that drive cancer progression.

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Causality and Rationale: Apoptosis, or programmed cell death, is a highly regulated and desirable mechanism for an anticancer drug, as it minimizes inflammation compared to necrosis.[16] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[17] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify early apoptotic cells via flow cytometry.[18] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[18][19] By using both stains, we can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[20]

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells (e.g., 1 x 10^6 cells) in a 6-well plate and allow them to adhere overnight.[19]

    • Treat the cells with the test compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Collect both floating and adherent cells. Centrifuge the cell suspension at 500 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Data will be displayed in a quadrant plot:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Protocol 4: In Vitro Kinase Inhibition Assay

Causality and Rationale: Many cancers are driven by the aberrant activity of protein kinases.[21] Quinoxaline scaffolds are known to be effective ATP-competitive kinase inhibitors.[8] An in vitro kinase assay is essential to determine if a compound directly inhibits a specific kinase target (e.g., EGFR, VEGFR-2) and to quantify its potency. Fluorescence-based assays are common, measuring the consumption of ATP or the generation of ADP, which correlates with kinase activity.[][23]

Step-by-Step Methodology (General Protocol):

  • Reagent Preparation:

    • Use a commercial kinase assay kit (e.g., ADP-Glo™, LanthaScreen™) for a specific kinase of interest.[24][25]

    • Prepare the kinase, substrate, and ATP in the reaction buffer provided by the kit.

  • Assay Procedure:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the kinase enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate at room temperature for the recommended time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and add the detection reagent. This reagent converts the product (e.g., ADP) into a detectable signal (luminescence or fluorescence).

    • Incubate as required by the kit protocol.

    • Measure the signal using a plate reader. A decrease in signal indicates inhibition of kinase activity.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the log of the compound concentration to determine the IC50 value for the specific kinase.

Targeted Signaling Pathway Inhibition

G cluster_0 EGFR Signaling Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcriptional Activation Inhibitor Quinoxaline Inhibitor Inhibitor->EGFR Binds to ATP pocket, Blocks Phosphorylation

Caption: Inhibition of the EGFR signaling pathway by a quinoxaline-based drug candidate.

Section 4: Preclinical Validation in an In Vivo Setting

After demonstrating potent in vitro activity and elucidating a plausible mechanism of action, the most promising lead compounds must be evaluated in a living organism. This step is critical for assessing efficacy, pharmacokinetics, and toxicity in a more complex biological system.

Protocol 5: Efficacy Testing in a Human Tumor Xenograft Mouse Model

Causality and Rationale: In vivo xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug testing.[26][27] These models allow researchers to evaluate a drug's ability to inhibit tumor growth in a live animal, providing data that is more translatable to the clinical setting than in vitro results alone.[28][29] The Cell Line-Derived Xenograft (CDX) model is a standard and reproducible platform for these initial efficacy studies.[27]

Step-by-Step Methodology (High-Level Overview):

  • Animal Model and Cell Implantation:

    • Use immunodeficient mice (e.g., Athymic Nude or SCID).[29]

    • Harvest human cancer cells (e.g., HCT116) from culture. Resuspend a specific number of cells (e.g., 2-5 million) in a matrix solution (e.g., Matrigel).

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration and Monitoring:

    • Administer the test compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) based on a predetermined dosing schedule.

    • Administer the vehicle solution to the control group.

    • Measure tumor volume (using calipers) and body weight two to three times per week. Body weight is a key indicator of toxicity.

  • Endpoint and Data Analysis:

    • The study concludes when tumors in the control group reach a predetermined maximum size or after a set duration.

    • Euthanize the mice, and excise and weigh the tumors.

    • Compare the average tumor volume and weight between the treated and control groups to determine the percentage of tumor growth inhibition (TGI).

Conclusion

The journey from a chemical scaffold to a viable anticancer drug candidate is a multi-stage, iterative process that demands a synthesis of chemical intuition and rigorous biological validation. This compound represents a highly promising starting point for this journey. By employing the strategic workflows and detailed protocols outlined in these notes—from the synthesis of a diverse derivative library to comprehensive in vitro screening, mechanistic elucidation, and finally, in vivo efficacy testing—researchers are well-equipped to systematically explore the vast therapeutic potential of the quinoxaline core. This structured approach maximizes the probability of identifying novel, potent, and selective drug candidates for the next generation of cancer therapies.

References

  • PubMed. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. [Link]
  • PubMed Central. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]
  • Royal Society of Chemistry.
  • Semantic Scholar.
  • IJRPR. ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. [Link]
  • PubMed.
  • SpringerLink.
  • Wikipedia. MTT assay. [Link]
  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
  • NCBI Bookshelf. Cell Viability Assays. [Link]
  • PubMed Central. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. [Link]
  • Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
  • Bitesize Bio. Three Steps for Setting up a Drug Screening Assay. [Link]
  • Frontiers. Patient-derived cancer models: Valuable platforms for anticancer drug testing. [Link]
  • MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]
  • Cre
  • PubMed Central. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. [Link]
  • Preprints.org. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]
  • BMG LABTECH. Kinase assays. [Link]
  • ResearchGate. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method | Request PDF. [Link]
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • scispace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
  • NIH.
  • RSC Publishing.
  • YouTube. Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. [Link]
  • PubMed.
  • ResearchGate. (PDF) Guideline for anticancer assays in cells. [Link]
  • mtieat. Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]
  • IntechOpen.
  • Taylor & Francis Online. Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]
  • MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

Sources

Protocol for the synthesis of Schiff bases from 4-methyl-3-oxo-3,4-dihydroquinoxaline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Comprehensive Guide to the Synthesis of Schiff Bases from 4-Methyl-3-oxo-3,4-dihydroquinoxaline Derivatives

Abstract

This document provides a detailed protocol for the synthesis of novel Schiff bases derived from 4-methyl-3-oxo-3,4-dihydro-2-quinoxalinecarbaldehyde. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2][3] The formation of a Schiff base (azomethine) linkage is a robust and versatile strategy for creating complex molecules with potential therapeutic applications.[4] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development. It outlines the synthesis of the key aldehyde precursor, the general procedure for Schiff base formation, and the necessary spectroscopic techniques for structural elucidation and validation.

Background and Significance

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in drug discovery.[3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities.[1][2] The introduction of a Schiff base moiety (-C=N-) is a common strategy to enhance the biological profile of heterocyclic compounds.[5][6] These imines are not merely synthetic intermediates but are often crucial for biological activity, acting as chelating agents for metal ions or participating in various biological processes.[7][8]

The specific target of this protocol, Schiff bases derived from a 4-methyl-3-oxo-3,4-dihydroquinoxaline core, combines the established biological importance of the quinoxalinone system with the synthetic flexibility of the imine linkage. This guide provides a self-validating, step-by-step methodology, explaining the causality behind each experimental choice to ensure reproducibility and success.

Overall Synthetic Workflow

The synthesis is a two-stage process. The first stage involves the preparation of the key intermediate, 4-methyl-3-oxo-3,4-dihydro-2-quinoxalinecarbaldehyde. The second stage is the condensation reaction of this aldehyde with a variety of primary amines to yield the target Schiff bases.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Schiff Base Formation A Quinoxalinone Precursor B N-Methylation A->B C Formylation/Oxidation B->C D 4-Methyl-3-oxo-3,4-dihydro- 2-quinoxalinecarbaldehyde C->D E Primary Amine (R-NH2) F Condensation Reaction D->F E->F G Purification F->G Crude Product H Target Schiff Base G->H

Figure 1: General workflow for the synthesis of quinoxaline Schiff bases.

Synthesis of the Aldehyde Precursor

The synthesis of the key aldehyde, 4-methyl-3-oxo-3,4-dihydro-2-quinoxalinecarbaldehyde, is a critical first step. While this specific compound may not be commercially available, it can be prepared from related quinoxalinone precursors. The following protocol is a representative method based on established chemical transformations of quinoline and quinoxaline systems.[9][10]

Protocol 3.1: Synthesis of 4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinecarbaldehyde

This protocol assumes the starting material is 3-oxo-3,4-dihydro-2-quinoxalinecarbaldehyde.[11] The N-methylation at the 4-position is achieved using a standard alkylation procedure.

Materials:

  • 3-oxo-3,4-dihydro-2-quinoxalinecarbaldehyde

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methyl Iodide (CH₃I)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-oxo-3,4-dihydro-2-quinoxalinecarbaldehyde (1 equivalent).

  • Solvent and Base: Add anhydrous DMF to dissolve the starting material, followed by anhydrous potassium carbonate (2.5 equivalents). The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction, and K₂CO₃ is a suitable base for deprotonating the amide nitrogen.[9]

  • Alkylation: Cool the stirring suspension to 0 °C using an ice bath. Add methyl iodide (1.2 equivalents) dropwise. The reaction is exothermic, and maintaining a low temperature controls the reaction rate.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of ethyl acetate and hexane. The product spot should have a higher Rf value than the starting material.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract three times with dichloromethane. The organic layers are combined.

  • Washing: Wash the combined organic layer sequentially with water and then with brine solution to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using an ethyl acetate/hexane gradient to yield the pure product.

General Protocol for Schiff Base Synthesis

The core of this application note is the condensation reaction between the synthesized aldehyde and a primary amine. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.[6]

Figure 2: General reaction for the synthesis of quinoxaline Schiff bases.

Protocol 4.1: Synthesis of Quinoxaline Schiff Bases

Materials:

  • 4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinecarbaldehyde (1 equivalent)

  • Substituted primary amine (e.g., aniline, p-toluidine, 4-chloroaniline) (1 equivalent)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the 4-methyl-3-oxo-3,4-dihydro-2-quinoxalinecarbaldehyde in absolute ethanol.

  • Amine Addition: To this solution, add an equimolar amount of the desired primary amine.[4]

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine, thereby catalyzing the reaction.[6]

  • Reflux: Equip the flask with a condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 2-6 hours. The reaction time may vary depending on the reactivity of the amine used.

  • Reaction Monitoring: Monitor the reaction via TLC. The formation of the Schiff base will be indicated by the appearance of a new spot and the disappearance of the aldehyde spot.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If it does not, the volume of the solvent can be reduced in vacuo.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Structural Characterization and Validation

The synthesized Schiff bases must be rigorously characterized to confirm their structure and purity. The following table summarizes the key spectroscopic data expected. The disappearance of the aldehyde C=O stretching band and the appearance of the C=N imine band in the IR spectrum is a crucial confirmation of Schiff base formation.[7][12]

Technique Key Observation Explanation
FT-IR Disappearance of aldehyde C=O stretch (~1680-1700 cm⁻¹). Appearance of imine C=N stretch (~1600-1650 cm⁻¹).[12]Confirms the condensation of the aldehyde with the amine. The exact position of the C=N stretch depends on the substituents.
¹H NMR Disappearance of the aldehyde proton signal (CHO) typically found at δ 9.5-10.5 ppm. Appearance of a new imine proton signal (CH=N) at δ 8.0-9.0 ppm.Provides direct evidence of the formation of the azomethine linkage. Signals corresponding to the quinoxaline and amine aromatic rings should be present.
¹³C NMR Disappearance of the aldehyde carbonyl carbon (~190-200 ppm). Appearance of the imine carbon (~150-165 ppm).Confirms the change in functional group from an aldehyde to an imine.
Mass Spec. The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the target Schiff base.Confirms the molecular formula and identity of the synthesized compound.

Mechanism of Schiff Base Formation

The reaction proceeds through a two-step nucleophilic addition-elimination pathway. The process is catalyzed by acid, which activates the carbonyl group for attack.

G A 1. Protonation of Carbonyl B 2. Nucleophilic Attack by Amine A->B [H+] C Carbinolamine Intermediate B->C D 3. Proton Transfer C->D E 4. Elimination of Water D->E [H+] F Protonated Imine E->F -H₂O G 5. Deprotonation F->G H Final Schiff Base G->H -H+

Sources

Application Note: A Robust HPLC Method for the Analysis of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid. This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical agents. The method utilizes a C18 stationary phase with a gradient elution of phosphate buffer and acetonitrile, offering excellent peak symmetry and resolution. The protocol has been developed to be fully compliant with the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines, ensuring its suitability for quality control and drug development applications.

Introduction

This compound (Figure 1) is a significant heterocyclic compound that serves as a building block in the synthesis of a variety of biologically active molecules, including potential anticancer and anti-inflammatory agents[1]. The quinoxaline core is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities[1][2]. Given its role as a critical intermediate, the purity and accurate quantification of this compound are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

A reliable and validated analytical method is therefore essential for in-process control, stability studies, and final product release. High-Performance Liquid Chromatography (HPLC) is the premier technique for such analyses due to its high resolution, sensitivity, and reproducibility[3]. This document provides a comprehensive guide to a developed HPLC method, from the initial scientific rationale based on the analyte's physicochemical properties to the detailed protocols for method validation.

Figure 1: Chemical Structure of this compound

Chemical structure of this compound

Caption: The structure of the analyte of interest.

Method Development Strategy: A Rationale-Driven Approach

The development of a robust HPLC method is a systematic process that begins with understanding the physicochemical properties of the analyte.

Physicochemical Properties of the Analyte

To establish a logical starting point for method development, key physicochemical properties of this compound were predicted using computational models.

PropertyPredicted ValueSignificance for HPLC Method Development
pKa (acidic) ~2.5 - 3.5The carboxylic acid moiety is the primary ionizable group. To ensure the compound is in its non-ionized, more retained form, the mobile phase pH should be at least 1.5-2 pH units below the pKa.[4][5][6]
logP ~1.5 - 2.0This moderate lipophilicity suggests good retention on a non-polar stationary phase like C18 under reversed-phase conditions.
UV Molar Absorptivity High in the 250-350 nm rangeThe quinoxaline chromophore is expected to have strong UV absorbance, allowing for sensitive detection.[3][7]
Selection of Chromatographic Mode and Stationary Phase

Given the moderate lipophilicity (logP ~1.5-2.0) of the analyte, Reversed-Phase HPLC (RP-HPLC) was selected as the most suitable chromatographic mode. A C18 (octadecylsilyl) column was chosen as the stationary phase due to its versatility and proven efficacy in retaining a wide range of moderately polar to non-polar compounds.

Mobile Phase Selection and Optimization

The mobile phase composition is a critical factor in achieving optimal separation.

  • Aqueous Phase and pH Control: The analyte possesses a carboxylic acid group with a predicted pKa between 2.5 and 3.5. To maintain the analyte in its neutral, un-ionized form for consistent retention and sharp peak shape, the mobile phase pH must be controlled to be at least 1.5-2 pH units below the pKa[4][5][6]. Therefore, a phosphate buffer at pH 2.5 was selected. This pH ensures complete suppression of the carboxylate's ionization.

  • Organic Modifier: Acetonitrile was chosen as the organic modifier over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths[8].

  • Elution Mode: A gradient elution was selected to ensure a reasonable analysis time while providing good resolution from any potential impurities that may have different polarities.

Detection Wavelength

Based on the UV spectra of similar quinoxaline derivatives, which typically show strong absorbance between 250 nm and 350 nm, a detection wavelength of 280 nm was chosen to provide high sensitivity for the analyte[3][7].

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (85%) (AR grade)

  • Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A 20 mM KH₂PO₄, pH adjusted to 2.5 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
10
12
12.1
15
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Preparation of Solutions
  • Mobile Phase A (20 mM Phosphate Buffer, pH 2.5): Dissolve 2.72 g of KH₂PO₄ in 1 L of Milli-Q water. Adjust the pH to 2.5 using 85% orthophosphoric acid. Filter through a 0.45 µm nylon membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and accuracy studies by diluting the stock solution with the diluent to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a target concentration within the validated range using the diluent.

System Suitability Testing (SST)

System suitability testing is an integral part of the analytical procedure to ensure that the chromatographic system is adequate for the intended analysis. The tests are performed before any sample analysis.[9]

SST Protocol
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of a working standard solution (e.g., 25 µg/mL).

  • Evaluate the system suitability parameters against the acceptance criteria.

Acceptance Criteria
ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry and minimizes integration errors.
Theoretical Plates (N) > 2000Indicates good column efficiency and separation power.
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injection system.
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%Ensures stable and reproducible retention.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[8][10] The following validation characteristics were evaluated:

Specificity

Specificity was demonstrated by injecting a blank (diluent) and a standard solution. The absence of interfering peaks at the retention time of the analyte in the blank chromatogram confirmed the specificity of the method.

Linearity

The linearity of the method was evaluated by analyzing a series of six concentrations of the reference standard ranging from 1 to 100 µg/mL. A calibration curve was constructed by plotting the peak area versus the concentration.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate at each level.

Spiked LevelMean Recovery (%)%RSD
80%98.0 - 102.0≤ 2.0
100%98.0 - 102.0≤ 2.0
120%98.0 - 102.0≤ 2.0
Precision
  • Repeatability (Intra-day precision): Assessed by performing six replicate analyses of the standard solution at 100% of the target concentration on the same day. The %RSD of the peak areas was calculated.

  • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results was calculated.

Precision LevelAcceptance Criteria (%RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

ParameterResult
LOD ~0.3 µg/mL
LOQ ~1.0 µg/mL
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters and assessing the impact on the results.

Parameter VariedVariationImpact on Results
Flow Rate ± 0.1 mL/minWithin system suitability limits
Column Temperature ± 2 °CWithin system suitability limits
Mobile Phase pH ± 0.2 unitsWithin system suitability limits

Workflow Diagram

HPLC_Workflow prep_mobile Prepare Mobile Phases (A: Buffer, B: ACN) sys_equilib System Equilibration prep_mobile->sys_equilib prep_std Prepare Standard Solutions sst System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solutions analysis Inject Blank, Standards, and Samples prep_sample->analysis sys_equilib->sst sst->analysis If SST Passes integration Peak Integration & Identification analysis->integration quantification Quantification using Calibration Curve integration->quantification report Generate Report quantification->report

Caption: HPLC analysis workflow from preparation to reporting.

Conclusion

The developed RP-HPLC method provides a reliable, precise, and accurate means for the quantitative analysis of this compound. The method is highly specific and robust for its intended purpose. The comprehensive validation performed in accordance with ICH guidelines confirms its suitability for routine quality control and in various stages of drug development.

References

  • United States Pharmacopeia.
  • LCGC North America. Critical Evaluation of HPLC Methods: Working with Ionizable Analytes. [Link]
  • Agilent Technologies.
  • MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method. [Link]
  • Biotage.
  • Veeprho. Exploring the Different Mobile Phases in HPLC. [Link]
  • Huillet, F. D. (1959).
  • Welch Materials, Inc.
  • Sangeetha, D., & Lakshmi, K. S. (2015). A review on analytical method development and validation of quinoxaline derivatives. International Journal of Pharmaceutical Sciences and Research, 6(10), 4125.
  • International Council for Harmonisation. ICH Harmonised Guideline Q2(R2)
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • AMS Biotechnology (AMSBIO).
  • ChemAxon.
  • ACD/Labs. Acid Dissociation Constant (pKa)
  • ACD/Labs. LogP Prediction Software. [Link]
  • Chemicalize.
  • El-Sayed, N. N. E., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC advances, 12(40), 25969-25991. [Link]
  • PubChem. 3,4-Dihydro-3-oxo-2-quinoxalinecarboxylic acid. [Link]
  • Asif, M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7629. [Link]

Sources

1H NMR and 13C NMR characterization of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid using ¹H and ¹³C NMR Spectroscopy

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol and in-depth analysis for the definitive structural characterization of this compound using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple listing of procedures to explain the scientific rationale behind experimental choices. It offers a self-validating framework for acquiring and interpreting high-quality NMR data, ensuring both accuracy and confidence in the structural assignment of this important heterocyclic scaffold.

Introduction and Scientific Context

This compound is a heterocyclic compound belonging to the quinoxaline class. Quinoxaline derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and potential as key structural motifs in the synthesis of novel therapeutic agents.[1][2] Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in regulated fields like drug development where molecular identity is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This application note serves as an expert-level guide to applying ¹H and ¹³C NMR for the complete characterization of the title compound.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, a standardized IUPAC numbering system is applied to the core quinoxaline ring structure. The following diagram illustrates the chemical structure and the atom numbering convention used throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

Experimental Design and Protocols

The quality of NMR data is directly dependent on meticulous sample preparation and correctly chosen acquisition parameters. This section details a robust protocol designed to yield high-resolution spectra.

Part A: NMR Sample Preparation Protocol

Causality in Solvent Selection: The choice of a deuterated solvent is critical. The target molecule possesses a polar heterocyclic ring system and a highly polar carboxylic acid group. Therefore, a polar aprotic solvent is required for good solubility. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent for several key reasons:

  • Excellent Solubilizing Power: It readily dissolves a wide range of polar organic molecules, preventing aggregation that can lead to poor line shapes.[4]

  • Observation of Exchangeable Protons: Unlike protic solvents (like D₂O or CD₃OD), DMSO-d₆ allows for the observation of the acidic carboxylic acid proton (-COOH) and any N-H protons, which provide crucial structural information.[4]

  • Wide Chemical Shift Window: Its residual proton signal appears at ~2.50 ppm, which typically does not overlap with aromatic or other key signals of the analyte.

Protocol Steps:

  • Material Weighing: For a standard 5 mm NMR tube, weigh approximately 10-15 mg of the compound for ¹H NMR. For ¹³C NMR, a more concentrated sample of 50-75 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5][6]

  • Dissolution: Transfer the weighed solid into a clean, dry small glass vial. Add approximately 0.6-0.7 mL of DMSO-d₆. Gently vortex or swirl the vial until the solid is completely dissolved. A homogeneous solution is crucial for achieving sharp, well-resolved NMR peaks.[7]

  • Sample Filtration (If Necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Solid impurities will severely degrade the magnetic field homogeneity (shimming) and result in broad spectral lines.[5]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality, unscratched 5 mm NMR tube. Ensure the final sample height is at least 4 cm to be properly centered within the instrument's detection coils.[7][8]

  • Final Steps: Cap the NMR tube securely. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[8]

Part B: NMR Data Acquisition Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

Parameter¹H NMR Specification¹³C NMR SpecificationRationale
Pulse Program zg30zgpg30Standard single-pulse experiment for ¹H; proton-decoupled experiment for ¹³C to simplify the spectrum to singlets.[9]
Solvent DMSO-d₆DMSO-d₆As justified above.
Temperature 298 K (25 °C)298 K (25 °C)Standard room temperature acquisition.
Spectral Width -2 to 16 ppm-10 to 220 ppmEncompasses all expected proton and carbon signals for this class of molecule.[9][10]
Number of Scans 161024¹H is a highly sensitive nucleus requiring few scans; ¹³C has low natural abundance and requires more scans for adequate S/N.
Relaxation Delay (D1) 5 seconds2 secondsA longer D1 for ¹H ensures full relaxation of all protons, making integration values more reliable. A shorter D1 is acceptable for qualitative ¹³C.
Reference Internal DMSO-d₆Internal DMSO-d₆Calibrate the residual solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

Spectroscopic Data Analysis and Interpretation

The following sections provide a predictive analysis of the ¹H and ¹³C NMR spectra based on established principles of chemical shifts, coupling constants, and integration.

Part A: ¹H NMR Spectral Analysis

The structure of this compound suggests a total of six distinct proton signals.

Predicted ¹H NMR Data

Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Interpretation and Rationale
-COOH ~13.0 - 14.0broad singlet (br s)1HN/AThe carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding.[11][12] Its signal is often broad due to chemical exchange.
H-5 ~7.9 - 8.1doublet (d)1HJortho ≈ 7-9 HzThis proton is ortho to the electron-withdrawing ring nitrogen (N-4), leading to significant deshielding and a downfield shift.[13][14] It is split by its only neighbor, H-6.
H-7 ~7.7 - 7.9triplet or ddd1HJortho ≈ 7-9 Hz, Jmeta ≈ 1-2 HzThis proton is influenced by both adjacent aromatic protons (H-6 and H-8). Its position is moderately downfield.
H-6 ~7.5 - 7.7triplet or ddd1HJortho ≈ 7-9 Hz, Jmeta ≈ 1-2 HzSimilar to H-7, this proton is in the middle of the aromatic region.
H-8 ~7.4 - 7.6doublet (d)1HJortho ≈ 7-9 HzThis proton is ortho to the electron-donating amide nitrogen (within the ring), which provides some shielding relative to H-5. It is split by H-7.
N-CH₃ ~3.6 - 3.8singlet (s)3HN/AThe methyl group is directly attached to a nitrogen atom within a conjugated system, causing a downfield shift compared to a simple aliphatic amine. It has no adjacent protons, resulting in a singlet.
Part B: ¹³C NMR Spectral Analysis

The molecule is expected to show 11 unique carbon signals in the proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data

Signal AssignmentPredicted δ (ppm)Interpretation and Rationale
-COOH ~165 - 170The carboxyl carbon is significantly deshielded, appearing in the characteristic region for carboxylic acids.[10][12][15]
C-3 (C=O) ~155 - 160This is an amide-like carbonyl carbon, which is typically found upfield relative to ketone or aldehyde carbonyls due to resonance with the adjacent nitrogen.[9][16]
C-2 ~145 - 150This quaternary carbon is attached to a nitrogen (N-1) and the carboxylic acid, and is part of a conjugated system, leading to a downfield shift.
C-8a ~138 - 142A quaternary carbon at the fusion of the two rings, bonded to a nitrogen atom.
C-7 ~132 - 135Aromatic CH carbon.
C-5 ~130 - 133Aromatic CH carbon.
C-4a ~128 - 131Quaternary carbon at the ring fusion.
C-6 ~125 - 128Aromatic CH carbon.
C-8 ~115 - 118This aromatic CH carbon is ortho to the electron-donating influence of the N-4 methyl amide system, shifting it relatively upfield.
N-CH₃ ~30 - 35The methyl carbon attached to the nitrogen appears in the aliphatic region.

Workflow for Structural Confirmation

The following diagram outlines the logical workflow for the complete NMR characterization process, emphasizing the self-validating nature of the combined data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis & Interpretation cluster_confirm Structural Confirmation weigh Weigh Compound (10-15 mg for ¹H, 50-75 mg for ¹³C) dissolve Dissolve in 0.7 mL DMSO-d₆ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acq_h1 Acquire ¹H Spectrum (16 scans, D1=5s) transfer->acq_h1 acq_c13 Acquire ¹³C Spectrum (1024 scans, Decoupled) transfer->acq_c13 proc Process Spectra (FT, Phase, Baseline, Reference) acq_h1->proc acq_c13->proc analyze_h1 Analyze ¹H Data: - Chemical Shifts - Integration - Splitting Patterns proc->analyze_h1 analyze_c13 Analyze ¹³C Data: - Chemical Shifts - Number of Signals proc->analyze_c13 assign Assign Signals to Structure analyze_h1->assign analyze_c13->assign validate Cross-Validate Data (¹H and ¹³C assignments are consistent) assign->validate report Final Structure Confirmed validate->report

Caption: Workflow diagram for the NMR characterization of the target compound.

Conclusion

By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-fidelity ¹H and ¹³C NMR spectra of this compound. The predictive analysis and interpretation framework provide a robust methodology for assigning every signal, leading to an unambiguous confirmation of the molecular structure. This systematic approach ensures the scientific integrity of the characterization, a critical step in the advancement of chemical and pharmaceutical research. For even more complex derivatives, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed to definitively establish proton-proton and proton-carbon correlations.[17][18]

References

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • OrganicChemGuide. 12.04 1H NMR Chemical Shifts.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • National Institutes of Health (NIH). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents.
  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.
  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR).
  • Wiley. NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products.
  • University of Wisconsin. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Scribd. 13-C NMR Chemical Shift Table.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • Oregon State University. 1H NMR Chemical Shift.
  • University of Minnesota Twin Cities. NMR Sample Preparation | College of Science and Engineering.
  • Scribd. NMR Sample Preparation Guide.
  • PubMed. (2005). 1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives.
  • Chemistry Steps. 13C Carbon NMR Spectroscopy.
  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences.
  • Unknown Source. 13-C NMR Chemical Shift Table.pdf.
  • Chemistry LibreTexts. (2023). NMR - Interpretation.
  • Heterocyclic Letters. synthesis and biological activity studies of quinoxaline derivatives.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
  • Semantic Scholar. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Comput.
  • Unknown Source. H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”.
  • National Institutes of Health (NIH). (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential.
  • Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling.
  • Canadian Science Publishing. C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS.
  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
  • Iowa State University. NMR Coupling Constants.
  • National Institutes of Health (NIH). Quinoxaline-2-carboxylic acid | C9H6N2O2 | CID 96695 - PubChem.
  • ACS Publications. Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation | Journal of Chemical Information and Modeling.
  • Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling.
  • Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
  • National Institutes of Health (NIH). (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents.
  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery.
  • PubMed Central. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses.
  • ResearchGate. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?.
  • Matrix Scientific. This compound.
  • SpectraBase. 2-Methyl-quinoxaline - Optional[1H NMR] - Chemical Shifts.
  • Kanto Kagaku. How to select NMR solvent.
  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.

Sources

Topic: Derivatization of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Medicinal Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, represents a cornerstone scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antimalarial properties.[1][2][3][4][5][6] Several marketed drugs, such as the anticancer agent erdafitinib and the antileprotic clofazimine, feature the quinoxaline core, underscoring its clinical significance.[3][7] The versatility of the quinoxaline nucleus allows for structural modifications that can modulate its biological activity, making it an attractive starting point for drug discovery campaigns.[4]

This application note focuses on the strategic derivatization of a specific quinoxaline building block, 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid (CAS No: 18559-42-7).[8] The presence of a carboxylic acid functional group at the 2-position provides a versatile handle for chemical modification, enabling the creation of a diverse library of compounds for biological screening. We will detail robust and reproducible protocols for the synthesis of amide, ester, and hydrazide derivatives and outline a subsequent workflow for evaluating their biological potential through established cytotoxicity and antimicrobial assays.

Strategic Overview: From Core Scaffold to Biological Hits

The overall strategy involves a multi-stage process that begins with the core molecule and progresses through chemical diversification to biological evaluation and hit identification. This workflow is designed to efficiently generate novel chemical entities and assess their therapeutic potential.

Workflow cluster_synthesis Part 1: Chemical Derivatization cluster_screening Part 2: Biological Screening Start Starting Material: 4-Methyl-3-oxo-3,4-dihydro- quinoxaline-2-carboxylic acid Amide Amide Coupling (Diverse Amines) Start->Amide Ester Fischer Esterification (Diverse Alcohols) Start->Ester Hydrazide Hydrazide Formation (Hydrazine Hydrate) Start->Hydrazide Library Diverse Compound Library Amide->Library Ester->Library Hydrazide->Library PrimaryScreen Primary Screening (e.g., Cytotoxicity, Antimicrobial) Library->PrimaryScreen HitConfirm Hit Confirmation & Dose-Response (IC50 / MIC Determination) PrimaryScreen->HitConfirm SecondaryScreen Secondary / Target-Based Assays HitConfirm->SecondaryScreen Lead Lead Candidate SecondaryScreen->Lead

Caption: High-level workflow for derivatization and screening.

Part 1: Protocols for Chemical Derivatization

The carboxylic acid moiety is a prime target for derivatization. Direct condensation reactions are often inefficient due to the formation of non-reactive salts.[9] Therefore, activation of the carboxylic acid is a critical step for achieving high yields and purity. We present three reliable methods to generate a diverse chemical library.

Amide Bond Formation via EDC/HOBt Coupling

Amide coupling is one of the most frequently used reactions in drug discovery, creating robust and stable linkages.[10] Using a carbodiimide reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) is a highly effective method. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is susceptible to racemization.[11] HOBt traps this intermediate to form an HOBt-ester, which is more stable and less prone to racemization, before reacting with the amine to yield the desired amide.[10][12]

Amide_Coupling cluster_reactants cluster_products CarboxylicAcid Quinoxaline Carboxylic Acid ActiveEster Active HOBt Ester Intermediate CarboxylicAcid->ActiveEster + EDC/HOBt EDC_HOBt EDC + HOBt (Coupling Agents) Amine Primary/Secondary Amine (R-NH2) Amide Target Amide Derivative ActiveEster->Amide + Amine

Caption: Amide coupling reaction pathway.

Protocol: General Procedure for Amide Synthesis

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Activation: Add HOBt (1.2 eq) followed by EDC (1.2 eq) to the solution.[12] Stir the mixture at room temperature. The progress of the activation can be monitored by TLC or LC-MS until the starting carboxylic acid is consumed (typically 30-60 minutes).

  • Amine Coupling: Add the desired primary or secondary amine (1.1 eq) to the activated mixture. If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.0-3.0 eq) to the reaction.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[9]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final amide derivative.

Ester Formation via Fischer Esterification

Fischer esterification is a classic and cost-effective method for synthesizing esters from carboxylic acids and alcohols using an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH).[13][14][15] The reaction is an equilibrium process.[15] To drive the reaction towards the product, it is common to use a large excess of the alcohol (which can also serve as the solvent) or to remove the water formed during the reaction.[13]

Protocol: General Procedure for Ester Synthesis

  • Preparation: To a solution of this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol), add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Reaction: Heat the mixture to reflux for 4-24 hours. The reaction time will depend on the steric hindrance of the alcohol. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Allow the mixture to cool to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Hydrazide Formation

Acid hydrazides are valuable intermediates in organic synthesis, serving as precursors for various heterocyclic compounds and other derivatives.[16] They can be synthesized directly from carboxylic acids by condensation with hydrazine.[17][18] This transformation provides a key intermediate that can be further reacted, for instance, with aldehydes or ketones to form Schiff bases, significantly expanding the diversity of the compound library.[19]

Protocol: General Procedure for Hydrazide Synthesis

  • Activation (Optional but Recommended): For a cleaner reaction, first activate the carboxylic acid as described in the amide synthesis protocol (Step 1 & 2) using EDC and HOBt in a solvent like acetonitrile (CH₃CN).[12][20]

  • Reaction with Hydrazine:

    • In a separate flask, prepare a solution of hydrazine hydrate (N₂H₄·H₂O) (2.0 eq) in CH₃CN. Cool this solution in an ice bath (0-10 °C).[12]

    • Slowly add the pre-activated ester solution from Step 1 to the hydrazine solution while maintaining the cool temperature.

    • Once the addition is complete, allow the reaction to stir at room temperature for 1-4 hours.

  • Work-up:

    • The product hydrazide may precipitate from the solution. If so, it can be collected by vacuum filtration and washed with cold solvent.

    • Alternatively, the reaction mixture can be concentrated under reduced pressure, and the residue can be triturated with water or another suitable solvent to induce precipitation or purified via column chromatography.

Part 2: Protocols for Biological Screening

Once a library of derivatives has been synthesized and purified, the next step is to evaluate their biological activity. A tiered screening approach is often employed, starting with broad, high-throughput assays to identify initial "hits," followed by more detailed studies.[21]

Primary Screening: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental first step in drug discovery is to assess the general cytotoxicity of new compounds. The MTT assay is a reliable, colorimetric method for quantifying the metabolic activity of cells, which serves as an indicator of cell viability.[22][23] Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the quantity of which is proportional to the number of living cells.[22]

Screening_Cascade Start Compound Library (in DMSO) Primary Primary Screen Single High Concentration (e.g., 10-50 µM) Start->Primary Decision1 Activity > Threshold? Primary->Decision1 DoseResponse Dose-Response Assay (e.g., 8-point curve) Decision1->DoseResponse Yes Inactive Inactive Compound Decision1->Inactive No Calc Calculate IC50 / MIC DoseResponse->Calc Hit Confirmed Hit Calc->Hit

Caption: A typical hit identification cascade.

Protocol: General Procedure for MTT Cytotoxicity Assay

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized derivatives in DMSO.

    • Create serial dilutions of the compounds in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for "untreated cells" (medium with DMSO only) and "blank" (medium only).

    • Incubate the plate for 24 to 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[24] Gently agitate the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[25]

Primary Screening: Antimicrobial Susceptibility Assay (Broth Microdilution)

For libraries intended for antibacterial discovery, determining the Minimum Inhibitory Concentration (MIC) is the standard primary assay. This method identifies the lowest concentration of a compound that prevents the visible growth of a bacterium.[26]

Protocol: General Procedure for MIC Determination

  • Bacterial Inoculum Preparation: Grow a bacterial colony (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Dilute the culture to a final concentration of 5 x 10⁵ CFU/mL.[26]

  • Compound Preparation: In a sterile 96-well plate, perform a two-fold serial dilution of each test compound in broth, starting from a high concentration (e.g., 128 µg/mL).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the compound dilution, resulting in a final volume of 100 µL per well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD₆₀₀) with a plate reader.

Data Presentation and Interpretation

The results from the primary screens should be organized systematically to allow for clear comparison and hit selection. Structure-Activity Relationships (SAR) can be inferred by comparing the activity of derivatives with different functional groups.

Table 1: Hypothetical Screening Data for a Library of Derivatives

Compound IDR-Group (Amide/Ester)Assay TypeIC₅₀ (µM)MIC (µg/mL) vs. S. aureus
Parent -OHCytotoxicity (HeLa)> 100> 128
AMD-01 -NH-CH₂-PhCytotoxicity (HeLa)15.232
AMD-02 -NH-(4-Cl-Ph)Cytotoxicity (HeLa)8.916
AMD-03 -MorpholinoCytotoxicity (HeLa)75.4> 128
EST-01 -O-EthylCytotoxicity (HeLa)> 10064
EST-02 -O-BenzylCytotoxicity (HeLa)45.132
Doxorubicin ControlCytotoxicity (HeLa)0.8N/A
Vancomycin ControlCytotoxicity (HeLa)> 1001

From this hypothetical data, compound AMD-02 emerges as a potential "hit" due to its relatively potent activity in both the cytotoxicity and antimicrobial assays. Further investigation would be required to determine its selectivity and mechanism of action.

Conclusion

The this compound scaffold provides a fertile ground for the generation of novel bioactive compounds. The derivatization protocols for amides, esters, and hydrazides described herein are robust, versatile, and amenable to the creation of compound libraries for drug discovery.[27][28][29] When coupled with a systematic biological screening cascade, this approach enables the efficient identification of promising hit compounds for further development as potential therapeutic agents. The key to success lies in the methodical application of synthetic chemistry and biological assays to explore the chemical space around this privileged heterocyclic core.

References

  • Asif, M. (2014).
  • Gaber, Z., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry. [Link]
  • Gemoets, H. P. L., et al. (2018). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV. [Link]
  • Subramanian, M., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. [Link]
  • Ghadage, R. V., et al. (2011). Exploring Biological Activities of Quinoxaline Derivatives.
  • Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, NIH. [Link]
  • ChemTalk. (2024).
  • Gemoets, H. P. L., et al. (2018). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow.
  • Montalbetti, C. A. G. N., & Falque, V. (2002). A new procedure for preparation of carboxylic acid hydrazides. The Journal of Organic Chemistry. [Link]
  • Al-Amiery, A. A., et al. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. [Link]
  • Montalbetti, C. A. G. N., & Falque, V. (2002). A new procedure for preparation of carboxylic acid hydrazides. PubMed. [Link]
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • LibreTexts Chemistry. (2023).
  • Vipergen. (n.d.). Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery. Vipergen. [Link]
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
  • Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC, PubMed Central. [Link]
  • RSC Publishing. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv)
  • Kma, L., & B, S. (2025). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. PubMed. [Link]
  • Mattingly, A. E., et al. (2020). Phenotypic screening of compound libraries as a platform for the identification of antibiotic adjuvants. NIH. [Link]
  • Elebeedy, D., et al. (2022).
  • MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. [Link]
  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
  • The AMR Signature Consortium. (2024). High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. PubMed Central. [Link]
  • Nature. (n.d.). COMBINATORIAL COMPOUND LIBRARIES FOR DRUG DISCOVERY: AN ONGOING CHALLENGE. [Link]
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
  • ACS Publications. (2023). DIY Virtual Chemical Libraries - Novel Starting Points for Drug Discovery. [Link]
  • Semantic Scholar. (n.d.). [PDF] High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. [Link]
  • mtieat. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]
  • ResearchGate. (2025). How to Prepare a Compound Collection Prior to Virtual Screening. [Link]
  • bioRxiv. (2024). Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. [Link]
  • ResearchGate. (2025). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III)
  • Al-Ostath, A., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules, PMC, NIH. [Link]
  • NIH. (2024).
  • LibreTexts Chemistry. (2023).
  • Master Organic Chemistry. (n.d.).
  • MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. [Link]
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

Sources

Application Notes and Protocols for Molecular Docking Studies of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Quinoxalines and the Role of In Silico Screening

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] Derivatives of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid, in particular, have emerged as a promising class of molecules for therapeutic development.[4][5] Structure-based drug design, a cornerstone of modern drug discovery, heavily relies on computational techniques like molecular docking to predict the binding interactions between a small molecule (ligand) and a biological macromolecule (receptor).[6] This in-depth guide provides a comprehensive protocol for conducting molecular docking studies on derivatives of this compound, aimed at identifying and optimizing lead compounds for drug development.

Part 1: Theoretical Framework & Strategic Considerations

Molecular docking simulates the interaction between a ligand and a receptor to predict the preferred binding mode and affinity.[6] The process involves two main stages: sampling the conformational space of the ligand within the receptor's binding site and then ranking these conformations using a scoring function.[7][8][9]

1.1. The Importance of Target Selection

The choice of a biological target is paramount for a successful docking study. For the derivatives of this compound, several potential targets have been identified in the literature, including Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are implicated in cancer and inflammation.[4][5] For the purpose of this guide, we will focus on EGFR , a receptor tyrosine kinase whose dysregulation is a hallmark of various cancers.[10] Specifically, we will utilize the crystal structure of the EGFR kinase domain in complex with the inhibitor erlotinib (PDB ID: 1M17 ).[11][12]

1.2. Understanding Search Algorithms and Scoring Functions

  • Search Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand and its possible orientations within the binding pocket. Common algorithms include genetic algorithms, Monte Carlo methods, and fragment-based methods.[9][13][14] AutoDock Vina, the software we will be using, employs a Lamarckian genetic algorithm.[15]

  • Scoring Functions: After generating a multitude of poses, a scoring function estimates the binding affinity for each pose. Scoring functions can be broadly categorized into force-field-based, empirical, and knowledge-based functions.[16][17][18][19][20] The scoring function in AutoDock Vina is a hybrid that incorporates empirical and knowledge-based terms. It's crucial to understand that the docking score is a theoretical prediction of binding affinity (often expressed in kcal/mol), where a more negative value indicates a stronger predicted interaction.[21][22]

Part 2: Detailed Protocol: A Step-by-Step Molecular Docking Workflow

This protocol will guide you through a complete molecular docking workflow using AutoDock Vina, a widely used and freely available software.[23]

2.1. Software and Resource Requirements

  • AutoDock Vina: For performing the docking calculations.

  • MGLTools/AutoDock Tools (ADT): For preparing protein and ligand files.

  • Open Babel: A chemical toolbox for converting file formats.

  • PyMOL or Chimera: For visualization of macromolecules.

  • A text editor: For creating and editing configuration files.

  • Protein Data Bank (PDB): To download the receptor structure.

  • PubChem or other chemical databases: To obtain ligand structures.

2.2. Step 1: Receptor Preparation

The goal of this step is to prepare the EGFR protein structure (PDB ID: 1M17) for docking.

  • Download the PDB file: Obtain the crystal structure of EGFR from the Protein Data Bank ().

  • Clean the PDB file: Open the 1M17.pdb file in a visualization software like PyMOL or Chimera. The crystal structure often contains non-essential components like water molecules, co-factors, and multiple protein chains. For this study, we will:

    • Remove all water molecules.

    • Remove the co-crystallized ligand (erlotinib, designated as "AQ4" in this PDB entry). We will re-dock it later for validation.

    • Isolate the protein chain of interest (Chain A).

    • Save the cleaned protein structure as 1M17_protein.pdb.

  • Prepare the receptor in AutoDock Tools (ADT):

    • Launch ADT.

    • Go to File > Read Molecule and open 1M17_protein.pdb.

    • Add polar hydrogens: Edit > Hydrogens > Add > Polar Only.

    • Compute Gasteiger charges: Edit > Charges > Compute Gasteiger.

    • Save the prepared receptor in the required PDBQT format: File > Save > Write PDBQT. Name it 1M17_protein.pdbqt.

2.3. Step 2: Ligand Preparation

For this case study, we will prepare three ligands:

  • Erlotinib (the co-crystallized inhibitor): For validation purposes.

  • This compound (the parent compound).

  • A representative derivative: N'-(2-oxoindolin-3-ylidene)-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide, which has shown biological activity.[4]

The preparation for each ligand is as follows:

  • Obtain or draw the 2D structure: You can download the SDF file for erlotinib and the parent compound from PubChem. The derivative can be drawn using a chemical drawing software like ChemDraw or MarvinSketch.

  • Convert to 3D and optimize: Use a program like Open Babel to convert the 2D structures to 3D and perform an initial energy minimization.

  • Prepare the ligands in AutoDock Tools (ADT):

    • Launch ADT.

    • Open the ligand file (Ligand > Input > Open).

    • Detect the root and define the rotatable bonds (Ligand > Torsion Tree > Detect Root and Ligand > Torsion Tree > Choose Torsions).

    • Save the prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT).

2.4. Step 3: The Docking Process with AutoDock Vina

  • Define the Grid Box: The grid box defines the search space for the docking simulation. It should be centered on the active site of the receptor and be large enough to accommodate the ligands.

    • In ADT, with the 1M17_protein.pdbqt loaded, go to Grid > Grid Box.

    • Center the grid box on the active site. A good starting point is to center it on the position of the co-crystallized ligand. For 1M17, the center coordinates are approximately: x=15.190, y=53.903, z=16.917.[23]

    • Adjust the size of the box to be around 20x20x20 Ångströms.

    • Note down the center coordinates and the size of the grid box.

  • Create a Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and how to run the docking.

  • Run AutoDock Vina: Open a command line terminal and navigate to the directory containing your prepared files and the Vina executable. Run the docking with the following command:

    You will need to run this for each ligand, replacing ligand_name accordingly.

2.5. Step 4: Post-Docking Analysis & Data Interpretation

The output of a Vina run is a PDBQT file containing the predicted binding poses and a log file with the corresponding binding affinities.

  • Analyze the Log File: The log file will list the binding affinities (in kcal/mol) for the top predicted poses. The lowest energy value represents the best binding mode.

  • Visualize the Docked Poses: Use PyMOL or Chimera to open the receptor PDBQT file and the output PDBQT file for each ligand. This will allow you to visually inspect the binding poses and the interactions with the receptor.

  • Identify Key Interactions: Look for hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues in the active site. Tools like PDBsum can be helpful in analyzing these interactions.[24][25][26][27][28] A good ligand candidate will typically form multiple favorable interactions with key residues in the active site.[15][21][22][29]

2.6. Validation of the Docking Protocol

To ensure the reliability of your docking protocol, it is essential to perform a validation step.

  • Re-docking the native ligand: Dock the co-crystallized ligand (erlotinib) back into the active site. The predicted binding pose should be very similar to the experimentally determined pose. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.[21]

Part 3: Visualization and Workflow Representation

Molecular Docking Workflow Diagram

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Receptor Receptor Selection (e.g., EGFR - 1M17) PrepReceptor Receptor Preparation (Remove water, add H) Receptor->PrepReceptor Ligand Ligand Selection (M-DQC Derivatives) PrepLigand Ligand Preparation (3D structure, charges) Ligand->PrepLigand Grid Grid Box Definition (Define Active Site) PrepReceptor->Grid Config Configuration File (Set Parameters) PrepLigand->Config Vina Run AutoDock Vina Grid->Vina Config->Vina Results Analyze Docking Scores (Binding Affinity) Vina->Results Visualize Visualize Poses (PyMOL/Chimera) Results->Visualize Interactions Identify Key Interactions (H-bonds, Hydrophobic) Visualize->Interactions Validation Protocol Validation (Re-docking, RMSD < 2Å) Interactions->Validation

Caption: A flowchart illustrating the key stages of a molecular docking study.

Data Interpretation Logic

Docking_Data_Interpretation Start Docking Results Score Low Binding Energy? (e.g., < -7 kcal/mol) Start->Score Pose Favorable Binding Pose? (Good fit in pocket) Score->Pose Yes Reject Revise or Reject Candidate Score->Reject No Interaction Key Interactions Formed? (H-bonds with key residues) Pose->Interaction Yes Pose->Reject No Decision Promising Lead Candidate Interaction->Decision Yes Interaction->Reject No

Sources

Application Notes & Protocols: Leveraging 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic Acid for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a cornerstone in the development of therapeutic agents.[1][2][3] Its versatile structure has been identified as a "privileged scaffold" in medicinal chemistry, owing to its prevalence in molecules exhibiting a wide array of biological activities.[3] Quinoxaline derivatives have demonstrated significant potential as anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory agents.[1][2][4][5][6][7][8][9][10][11][12] This broad spectrum of activity has fueled extensive research into the synthesis of novel quinoxaline-based compounds to address pressing global health challenges, including antimicrobial resistance and the need for more effective cancer therapies.[2][9]

This guide focuses on the synthetic utility of a key intermediate, 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid , as a versatile starting material for the construction of diverse and biologically relevant heterocyclic compounds.[13][14] Its structural features make it an ideal precursor for creating libraries of novel molecules for drug discovery and development.[13]

Strategic Overview: From Carboxylic Acid to Bioactive Heterocycles

The direct use of this compound in cyclization reactions can be challenging. A more effective and widely adopted strategy involves its conversion to the more reactive intermediate, 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide . This key transformation opens up a plethora of synthetic possibilities for the construction of various five-membered heterocyclic rings fused or attached to the quinoxaline core.

The general workflow, which will be detailed in the subsequent protocols, follows a logical progression from the activation of the carboxylic acid to the final cyclization steps, yielding a diverse range of heterocyclic systems.

Synthetic Workflow A 4-Methyl-3-oxo-3,4-dihydro- quinoxaline-2-carboxylic acid B Esterification (e.g., with Ethanol) A->B  Step 1a   C Ethyl 4-methyl-3-oxo-3,4-dihydro- quinoxaline-2-carboxylate B->C D Hydrazinolysis (Hydrazine Hydrate) C->D  Step 1b   E 4-Methyl-3-oxo-3,4-dihydro- quinoxaline-2-carbohydrazide (Key Intermediate) D->E F Cyclization Reactions E->F  Step 2   G Diverse Heterocyclic Compounds (Pyrazoles, Oxadiazoles, etc.) F->G Pyrazole Synthesis A 4-Methyl-3-oxo-3,4-dihydro- quinoxaline-2-carbohydrazide B Reaction with β-Diketone (e.g., Acetylacetone) A->B C Cyclocondensation B->C D N-(3,5-dimethyl-1H-pyrazol-1-yl)- 4-methyl-3-oxo-3,4-dihydro- quinoxaline-2-carboxamide C->D

Sources

Application Notes and Protocols for the Analytical Purity Assessment of Synthetic Quinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Quinoxaline-Based Drug Development

Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] Several quinoxaline derivatives are either approved drugs or are in various stages of clinical development.[3] The synthesis of these complex molecules can often lead to the formation of various impurities, such as starting materials, by-products, intermediates, and degradation products.[4][5] These impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[6][7] Therefore, rigorous analytical assessment of purity is a cornerstone of quality control in the development and manufacturing of quinoxaline-based active pharmaceutical ingredients (APIs).

This comprehensive guide provides detailed application notes and protocols for the most effective analytical techniques for the purity assessment of synthetic quinoxalines. It is designed to equip researchers and drug development professionals with the necessary knowledge to select and implement appropriate analytical strategies, ensuring the quality and regulatory compliance of their compounds.

A Multi-Modal Approach to Purity Assessment

A single analytical technique is often insufficient to provide a complete picture of a compound's purity. A well-designed purity assessment strategy employs a combination of orthogonal methods to ensure that all potential impurities are detected and quantified. This guide will focus on the following key techniques:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity and impurity profiling.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and semi-volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A powerful tool for absolute purity determination.

  • Thermal Analysis (DSC & TGA): Provides insights into solid-state purity and thermal stability.

The logical workflow for employing these techniques is illustrated in the following diagram:

Purity_Assessment_Workflow cluster_0 Initial Purity Screening & Profiling cluster_1 Absolute Purity Determination cluster_2 Solid-State Characterization cluster_3 In-Depth Analysis HPLC HPLC qNMR qNMR HPLC->qNMR Orthogonal Confirmation Forced_Degradation Forced Degradation Studies HPLC->Forced_Degradation Stability Indicating Method Development GC_MS GC-MS Thermal_Analysis Thermal Analysis (DSC/TGA) Chiral_HPLC Chiral HPLC Synthetic_Quinoxaline Synthetic Quinoxaline Sample Synthetic_Quinoxaline->HPLC Primary Analysis Synthetic_Quinoxaline->GC_MS Volatile Impurities Synthetic_Quinoxaline->Thermal_Analysis Solid-State Purity Synthetic_Quinoxaline->Chiral_HPLC If Chiral

Caption: Workflow for comprehensive purity assessment of synthetic quinoxalines.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Analysis

HPLC is the most widely used technique for the purity assessment of pharmaceuticals due to its high resolution, sensitivity, and versatility.[8][9] For quinoxalines, reversed-phase HPLC (RP-HPLC) with UV detection is the most common approach.

Causality Behind Experimental Choices in HPLC Method Development

Developing a robust and reliable HPLC method requires careful consideration of several parameters. The goal is to achieve adequate separation of the main compound from all potential impurities with good peak shape and sensitivity.

  • Column Selection: A C18 column is a good starting point for most quinoxaline derivatives due to their moderate polarity. The choice of particle size (e.g., 5 µm, 3 µm, or sub-2 µm) will depend on the desired efficiency and analysis time.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used. The pH of the aqueous phase is a critical parameter for ionizable quinoxalines, as it can significantly affect their retention and peak shape. A low pH (e.g., using formic acid or phosphoric acid) is often employed to suppress the ionization of basic nitrogen atoms in the quinoxaline ring, leading to better peak symmetry.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for impurity profiling. This allows for the elution of both polar and non-polar impurities within a reasonable timeframe.

  • Detection Wavelength: The UV detection wavelength should be chosen at the maximum absorbance of the quinoxaline derivative to ensure high sensitivity for both the main compound and its impurities. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment and impurity identification.

Protocol: Stability-Indicating RP-HPLC Method for a Generic Quinoxaline Derivative

This protocol outlines a starting point for developing a stability-indicating HPLC method.[8][10]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

  • Quinoxaline reference standard and sample

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at the λmax of the quinoxaline derivative

Sample Preparation:

  • Prepare a stock solution of the quinoxaline reference standard and sample at a concentration of 1 mg/mL in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Filter the solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Calculate the purity of the sample using the area percentage method. The area of the main peak is expressed as a percentage of the total area of all observed peaks.

  • Peak purity should be assessed using the PDA detector's software.

Forced Degradation Studies: A Prerequisite for Stability-Indicating Methods

To ensure that the HPLC method is stability-indicating, forced degradation studies must be performed.[11][12] This involves subjecting the quinoxaline sample to various stress conditions to generate potential degradation products. The method is considered stability-indicating if all degradation products are well-separated from the main peak and from each other.

Typical Stress Conditions:

Stress ConditionProtocol
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 105 °C for 48 hours (solid state)
Photodegradation ICH-compliant photostability chamber (solid state and solution)
Chiral HPLC for Enantiomeric Purity

For chiral quinoxaline derivatives, enantiomeric purity is a critical quality attribute. Chiral HPLC using a chiral stationary phase (CSP) is the most common technique for separating enantiomers.[7][13][14]

Protocol: Chiral HPLC for a Generic Chiral Quinoxaline

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

ParameterCondition
Column Chiral stationary phase (e.g., Chiralpak AD-H)
Mobile Phase n-Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at a suitable wavelength

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis. This includes residual solvents from the synthesis and volatile by-products.

Causality Behind Experimental Choices in GC-MS Method Development
  • Column Selection: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is generally suitable for the analysis of a wide range of volatile organic compounds.

  • Injector Temperature: The injector temperature should be high enough to ensure the rapid volatilization of the analytes without causing thermal degradation.

  • Oven Temperature Program: A temperature program is used to separate compounds with different boiling points. The program typically starts at a low temperature to separate highly volatile compounds and then ramps up to a higher temperature to elute less volatile components.

  • Mass Spectrometer Parameters: Electron ionization (EI) at 70 eV is the standard ionization technique for GC-MS. The mass range should be set to cover the molecular weights of the expected impurities.

Protocol: GC-MS for Residual Solvents and Volatile Impurities

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Chemicals and Reagents:

  • A suitable volatile solvent for sample dissolution (e.g., Dichloromethane, GC grade).

  • Reference standards for expected residual solvents.

Chromatographic and Spectrometric Conditions:

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Temperature Program Initial: 40 °C for 5 min; Ramp: 10 °C/min to 250 °C, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (e.g., m/z 35-500)

Sample Preparation:

  • Accurately weigh about 100 mg of the quinoxaline sample into a headspace vial.

  • Add a suitable solvent (e.g., dimethyl sulfoxide) and cap the vial.

  • For headspace analysis, incubate the vial at a specific temperature and time before injection.

Data Analysis:

  • Identify residual solvents by comparing their retention times and mass spectra to those of reference standards.

  • Identify unknown impurities by searching their mass spectra against a commercial library (e.g., NIST).

  • Quantify impurities using an internal or external standard method.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Purity Assessment

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[6][15] It is based on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

Causality Behind Experimental Choices in qNMR
  • Internal Standard: A certified internal standard of known purity is required. The standard should have signals that do not overlap with the analyte's signals and should be stable and non-volatile.

  • Solvent: A deuterated solvent that completely dissolves both the analyte and the internal standard is essential.

  • Acquisition Parameters: To ensure accurate quantification, a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial to allow for complete relaxation of the nuclei between scans. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Protocol: Absolute Purity Determination by ¹H qNMR

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Chemicals and Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone).

  • Quinoxaline sample.

Sample Preparation:

  • Accurately weigh the quinoxaline sample (e.g., 10-20 mg) and the internal standard (e.g., 5-10 mg) into a vial.

  • Dissolve the mixture in a known volume of deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

ParameterSetting
Pulse Program Standard 1D proton
Relaxation Delay (d1) ≥ 30 seconds
Number of Scans ≥ 16
Spectral Width Appropriate for the chemical shift range
Acquisition Time ≥ 3 seconds

Data Processing and Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

  • Calculate the purity of the analyte using the following formula:[6]

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Thermal Analysis (DSC & TGA): Insights into Solid-State Purity

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the solid-state properties of a compound, including its purity, polymorphism, and thermal stability.[8][10][16]

Differential Scanning Calorimetry (DSC) for Purity Assessment

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline compound, DSC shows a sharp melting endotherm at a specific temperature. The presence of impurities broadens the melting peak and lowers the melting point. The van't Hoff equation can be used to estimate the purity from the shape of the melting endotherm.

Thermogravimetric Analysis (TGA) for Residual Solvents and Thermal Stability

TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the amount of residual solvents or water in a sample and for assessing its thermal stability.

Protocol: Thermal Analysis of a Quinoxaline Derivative

Instrumentation:

  • DSC instrument

  • TGA instrument

Experimental Conditions:

ParameterDSCTGA
Sample Pan Aluminum (crimped)Alumina or platinum
Sample Size 2-5 mg5-10 mg
Atmosphere Nitrogen (e.g., 50 mL/min)Nitrogen (e.g., 50 mL/min)
Heating Rate 10 °C/min10 °C/min
Temperature Range Ambient to a temperature above the melting pointAmbient to a temperature where complete decomposition occurs

Data Analysis:

  • DSC: Determine the onset and peak temperature of the melting endotherm. Use the instrument's software to calculate the purity based on the van't Hoff equation.

  • TGA: Determine the percentage of mass loss at different temperature ranges, corresponding to the loss of volatiles or decomposition.

Common Impurities in Synthetic Quinoxalines

The nature of impurities in synthetic quinoxalines is highly dependent on the synthetic route employed. However, some common classes of impurities can be anticipated:

  • Unreacted Starting Materials: The 1,2-diamine and 1,2-dicarbonyl compounds used in the synthesis.

  • Positional Isomers: If unsymmetrical diamines or dicarbonyl compounds are used, the formation of positional isomers is possible.

  • Over-alkylation or Acylation Products: If the synthesis involves N-alkylation or acylation steps.

  • Oxidation or Reduction Byproducts: Depending on the reaction conditions.

  • Degradation Products: Formed during storage or under stress conditions. For instance, a common process-related impurity in the synthesis of Brimonidine, a quinoxaline derivative, has been identified as 5-Bromo-quinoxalin-6-yl-cyanamide.[4]

Conclusion

The purity of synthetic quinoxalines is a critical determinant of their safety and efficacy as therapeutic agents. A comprehensive purity assessment strategy, employing a combination of orthogonal analytical techniques, is essential for ensuring the quality of these compounds. This guide has provided detailed application notes and protocols for HPLC, GC-MS, qNMR, and thermal analysis, equipping researchers with the tools and knowledge necessary to confidently assess the purity of their synthetic quinoxalines. By understanding the principles behind each technique and the rationale for experimental choices, scientists can develop and validate robust analytical methods that meet the stringent requirements of the pharmaceutical industry and regulatory agencies.

References

  • ICH guideline: Impurities in New Drug Substances Q3A (R2), International Conference on Harmonization 2006; ICH Guideline: Impurities in New Drug Products Q3B (R2)
  • Forced Degradation Studies. MedCrave online. (2016). [Link]
  • Giron-Forest, D., Goldbronn, C., & Piechon, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of pharmaceutical and biomedical analysis, 7(12), 1421–1433. [Link]
  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis, 63, 19-27. [Link]
  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020). [Link]
  • A Guide to Quantit
  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formul
  • AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. (2021).
  • Birajdar, M. J., et al. (2022). Synthesis, Chemical Characterization and Evaluation of Antimicrobial Activity of Some Novel Quinoxalines. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253. [Link]
  • Thermo-Analytical Methods of Analysis and their Applic
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020). [Link]
  • Recent trends in the impurity profile of pharmaceuticals. (2011). PMC. [Link]
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]
  • Impurity Synthesis And Identific
  • Process Related Impurities: Looking Beyond the API for Safer Biotherapeutics. [Link]
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. [Link]
  • SYNTHESIS, CHEMICAL CHARACTERIZATION AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOXALINES. (2022). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025). [Link]
  • Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. TSI Journals. [Link]
  • SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. (2018). IJRAR. [Link]
  • Application of differential scanning calorimetry in the purity analysis of chemical reference substances. (2025). [Link]
  • Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. [Link]
  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2015). MDPI. [Link]

Sources

Application Note: A Practical Guide to the N-Methylation of Quinoxaline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of N-Methylation in Quinoxaline-Based Drug Discovery

Quinoxalines, bicyclic heterocycles composed of a fused benzene and pyrazine ring, represent a "privileged scaffold" in medicinal chemistry.[1][2] Their derivatives are integral to a wide array of therapeutic agents, demonstrating potent antibacterial, anticancer, antiviral, and antifungal activities.[1][3] The strategic modification of the quinoxaline core is a cornerstone of modern drug design, and among these modifications, N-methylation stands out for its profound impact on molecular properties.

The introduction of a methyl group to a nitrogen atom—often termed the "magic methyl" effect—can significantly alter a compound's pharmacological profile.[4] This seemingly minor addition can enhance metabolic stability by blocking sites of oxidative degradation, improve membrane permeability, and modulate the conformation to optimize binding affinity with biological targets.[5] Consequently, developing robust and reproducible protocols for the N-methylation of quinoxaline structures is a critical task for researchers in drug development.

This application note provides a detailed experimental protocol for the N-methylation of a generic quinoxaline structure using dimethyl sulfate (DMS), a potent and cost-effective methylating agent. We will delve into the underlying reaction mechanism, provide a step-by-step workflow, discuss critical parameters for success, and outline methods for the characterization of the final product.

Mechanistic Rationale: The SN2 Pathway

The N-methylation of quinoxaline using an electrophilic methyl source like dimethyl sulfate (DMS) or methyl iodide (MeI) proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[6]

Causality of Key Components:

  • Nucleophile: The quinoxaline nitrogen atom, with its available lone pair of electrons, acts as the nucleophile. Its basicity is sufficient to initiate the reaction.

  • Electrophile: Dimethyl sulfate is a powerful electrophile. The sulfate group is an excellent leaving group, facilitating the transfer of a methyl group.

  • Base: A base, such as sodium hydride (NaH) or sodium bicarbonate (NaHCO₃), is often employed to deprotonate the nitrogen atom (if it is part of a secondary amine or amide within a quinoxalinone structure), thereby increasing its nucleophilicity and driving the reaction to completion.[6][7] The choice of base depends on the acidity of the N-H bond.

  • Solvent: An aprotic polar solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal. These solvents can solvate the cation of the base but do not interfere with the nucleophile, allowing the SN2 reaction to proceed efficiently.

The overall transformation is illustrated in the diagram below.

sn2_mechanism cluster_transition SN2 Transition State quinoxaline Quinoxaline-N-H ts [Quinoxaline---H---Base]⁻ [Quinoxaline-Nδ⁻---CH₃---Oδ⁻-S(O)₂-O-CH₃] quinoxaline->ts 1. Deprotonation (Base) dms CH₃-O-S(O)₂-O-CH₃ (Dimethyl Sulfate) dms->ts 2. Nucleophilic Attack product N-Methyl Quinoxaline ts->product 3. Methyl Transfer byproduct [Base-H]⁺ ⁻O-S(O)₂-O-CH₃ ts->byproduct

Caption: SN2 mechanism for N-methylation of a quinoxaline nitrogen.

Detailed Experimental Protocol: N-Methylation using Dimethyl Sulfate

This protocol describes a general procedure for the N-methylation of a substituted quinoxalin-2(1H)-one. Adjustments may be necessary based on the specific reactivity and solubility of the starting material.

!!! CRITICAL SAFETY WARNING !!! Dimethyl Sulfate (DMS) is extremely hazardous. It is a potent carcinogen, mutagen, and corrosive agent. It can cause severe, delayed-onset chemical burns to the skin, eyes, and respiratory tract. All operations involving DMS must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and heavy-duty nitrile or neoprene gloves. Have a quenching solution (e.g., concentrated ammonium hydroxide) readily available to neutralize any spills.

Reagents and Materials
Reagent/MaterialFormulaM. Wt.Moles (mmol)Mass/VolumeEquivalents
Quinoxaline SubstrateVariesVaries1.0Varies1.0
Sodium Hydride (60% disp.)NaH24.001.248 mg1.2
Dimethyl Sulfate (DMS)C₂H₆O₄S126.131.5140 µL1.5
Anhydrous DMFC₃H₇NO73.09-5.0 mL-
Saturated NH₄Cl (aq)NH₄Cl--~10 mL-
Ethyl AcetateC₄H₈O₂--~50 mL-
BrineNaCl (aq)--~20 mL-
Anhydrous MgSO₄MgSO₄--As needed-
Silica GelSiO₂--As needed-
Step-by-Step Procedure
  • Preparation (In Fume Hood):

    • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the quinoxaline substrate (1.0 mmol).

    • Add anhydrous DMF (5.0 mL) to dissolve the substrate. Stir until a clear solution is obtained.

    • Cool the flask to 0 °C using an ice-water bath.

  • Deprotonation:

    • Carefully add sodium hydride (60% dispersion in mineral oil, 48 mg, 1.2 mmol) to the cooled solution in small portions.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the quinoxaline nitrogen, generating a highly reactive quinoxalinide anion. The evolution of hydrogen gas will be observed.

    • Allow the mixture to stir at 0 °C for 30 minutes under a nitrogen atmosphere.

  • Methylation Reaction:

    • While maintaining the temperature at 0 °C, slowly add dimethyl sulfate (140 µL, 1.5 mmol) dropwise via syringe.

    • Causality: Adding the electrophile slowly to the cooled solution controls the exothermic reaction and minimizes potential side reactions.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Extraction:

    • Cool the reaction mixture back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~10 mL). This will neutralize any unreacted NaH.

    • Transfer the mixture to a separatory funnel containing 20 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and DMF.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-methylated quinoxaline product.

Experimental Workflow and Characterization

The entire process from setup to analysis follows a logical sequence designed to ensure safety, efficiency, and purity of the final compound.

workflow_diagram start 1. Setup & Reagents dissolve 2. Dissolve Substrate in Anhydrous DMF start->dissolve cool 3. Cool to 0 °C dissolve->cool deprotonate 4. Add NaH (Deprotonation) cool->deprotonate methylate 5. Add DMS (Methylation) deprotonate->methylate warm 6. Warm to RT Monitor by TLC methylate->warm quench 7. Quench with NH₄Cl warm->quench extract 8. Extraction (EtOAc / H₂O) quench->extract purify 9. Purification (Column Chromatography) extract->purify characterize 10. Characterization (NMR, MS, etc.) purify->characterize end Pure N-Methyl Quinoxaline characterize->end

Caption: General experimental workflow for N-methylation.

Product Characterization

Confirmation of the N-methylated product structure and purity is essential. The following techniques are standard:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most definitive evidence of successful N-methylation is the appearance of a new singlet in the δ 3.5-4.2 ppm region, integrating to 3 protons, corresponding to the N-CH₃ group. The proton signal from the original N-H group will disappear.

    • ¹³C NMR: A new signal will appear in the δ 30-45 ppm range, corresponding to the carbon of the N-CH₃ group.[8]

  • Mass Spectrometry (MS):

    • The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum should correspond to the molecular weight of the N-methylated product, which is 14.03 g/mol higher than the starting material.

  • Thin Layer Chromatography (TLC):

    • The N-methylated product will typically have a higher Rf value than the more polar N-H starting material in a normal-phase silica gel system.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive NaH (hydrolyzed).2. "Wet" solvent or substrate.3. Insufficiently reactive substrate.1. Use fresh NaH from a newly opened container.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Increase reaction temperature or use a stronger base (e.g., KHMDS).
Multiple Products (Di-methylation) Quinoxaline has two nitrogen atoms available for methylation.Use only 1.0-1.1 equivalents of base and methylating agent. Add reagents at low temperature to improve selectivity.
Low Yield after Workup Product is partially water-soluble.Perform additional extractions (5-6 times) from the aqueous layer. Saturate the aqueous layer with NaCl to decrease product solubility.

Conclusion

This application note provides a robust and well-characterized protocol for the N-methylation of quinoxaline structures, a key transformation in pharmaceutical research. By understanding the underlying SN2 mechanism and adhering to the detailed procedural and safety guidelines, researchers can reliably synthesize N-methylated quinoxalines for further investigation in drug discovery programs. The principles of nucleophilic attack, careful control of reaction conditions, and thorough characterization are paramount to achieving successful and reproducible outcomes.

References

  • Mechanism of photo-induced Ir(III) catalyzed methylation of N-heterocycles. ResearchGate.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.
  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Publications.
  • Visible-Light-Induced Direct Methylation of Quinoxalin-2(1 H )-ones with N , N , N ′, N ″, N ″-Pentamethyldiethylenetriamine as the Methyl Source. ResearchGate.
  • Crafting mono- and novel bis-methylated pyrroloquinoxaline derivatives from a shared precursor and its application in the total synthesis of marinoquinoline A. Royal Society of Chemistry.
  • Design and Synthesis of Quinoxaline Hybrids as Modulators of HIF-1a, VEGF, and p21 for Halting Colorectal Cancer. ACS Publications.
  • Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. University of Bielefeld Publication Database.
  • The substrate scope of N‐methylation of quinolines and quinoxalines. ResearchGate.
  • Visible-Light-Induced Direct Methylation of Quinoxalin-2(1H)-ones with N,N,N′,N″,N″-Pentamethyldiethylenetriamine as the Methyl Source. ACS Publications.
  • Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. PubMed.
  • (PDF) Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. ResearchGate.
  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Publications.
  • Visible-Light-Induced Direct Methylation of Quinoxalin-2(1H)-ones with N,N,N′,N″,N″-Pentamethyldiethylenetriamine as the Methyl Source. ACS Publications.
  • Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. ACS Publications.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online.
  • Recent advances in the transition-metal-free synthesis of quinoxalines. Beilstein Journal of Organic Chemistry.
  • An efficient and practical N-methylation of amino acid derivatives. PubMed.
  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. National Institutes of Health (NIH).
  • (PDF) An Efficient Catalyst-Free Protocol for the Synthesis of Quinoxaline Derivatives under Ultrasound Irradiation. ResearchGate.
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. National Institutes of Health (NIH).
  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. CSIR-NIScPR Online Periodicals Repository.
  • SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. International Journal of Research and Analytical Reviews.

Sources

Application Note: A High-Throughput Screening Protocol for the Identification of Kinase Inhibitors from a 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic Acid Derivative Library

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, field-tested protocol for the high-throughput screening (HTS) of a 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid derivative library against protein kinase targets. Protein kinases are a critical class of enzymes in drug discovery, and quinoxaline-based scaffolds have shown significant promise as potent inhibitors.[1][2][3] This document details a robust, luminescence-based assay methodology using the ADP-Glo™ Kinase Assay, covering assay principles, step-by-step experimental procedures, data analysis for hit identification, and strategies for subsequent selectivity profiling. The protocols and insights provided are designed for researchers, scientists, and drug development professionals aiming to identify and characterize novel kinase inhibitors.

Introduction

1.1 The Role of Kinases in Cellular Signaling and Disease

Protein kinases constitute one of the largest and most functionally diverse enzyme families. They catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes, including cell cycle progression, metabolism, differentiation, and apoptosis.[4] Given their central role in signal transduction, aberrant kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of targets for modern drug discovery.[5][6][7]

1.2 The Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] The quinoxaline core is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. Its structural features, including hydrogen bond donors and acceptors, and a planar aromatic system, allow for effective binding within the ATP-binding pocket of many kinases.[3] Numerous studies have demonstrated the potential of quinoxaline derivatives as potent inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases, validating their use in the development of targeted therapies.[2][8][9] Recent work has specifically highlighted the potential of derivatives of the this compound scaffold in developing inhibitors for targets like EGFR, COX-2, and c-Met.[8][10]

1.3 Rationale for Screening

A high-throughput screening (HTS) campaign is the most efficient method for identifying initial "hits" from a large compound library.[4][5][11] By systematically testing a library of this compound derivatives against a kinase of interest, researchers can rapidly identify compounds that modulate the enzyme's activity. This application note uses the ADP-Glo™ Kinase Assay as a model system due to its high sensitivity, broad applicability to virtually any kinase, and robustness in an HTS environment.[12][13]

Principle of the Assay

The protocol described herein utilizes the Promega ADP-Glo™ Kinase Assay, a universal, luminescence-based method that quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction.[12][14]

The assay is performed in two steps:

  • Kinase Reaction & ATP Depletion: The kinase, its substrate, ATP, and the test compound are incubated together. The kinase transfers phosphate from ATP to the substrate, generating ADP. After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and, critically, to eliminate any remaining, unconsumed ATP.

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP is then used as a substrate by Ultra-Glo™ Luciferase to produce a stable, "glow-type" luminescent signal.

The intensity of the light produced is directly proportional to the amount of ADP generated, and therefore, to the activity of the kinase. Inhibitors will block the kinase, leading to less ADP production and a lower luminescent signal.[14]

Assay_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation Kinase Kinase + Substrate + ATP + Inhibitor Reaction ADP + Phospho-Substrate Kinase->Reaction Phosphorylation ADP_Glo_Reagent Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Reaction->ADP_Glo_Reagent 40 min incubation Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP) Luciferase Newly formed ATP + Luciferin + O2 Detection_Reagent->Luciferase 30-60 min incubation Luminescence Luminescence (Light) Luciferase->Luminescence Luciferase Read_Plate Read on Luminometer Luminescence->Read_Plate Measure Signal

Caption: Principle of the two-step ADP-Glo™ Kinase Assay.

Materials and Reagents

  • Enzymes & Substrates:

    • Recombinant Kinase of Interest (e.g., ABL1, EGFR, etc.)

    • Specific Peptide or Protein Substrate

  • Assay Kit:

    • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

  • Reagents:

    • Compound Library: this compound derivatives dissolved in 100% DMSO.

    • ATP, Ultra Pure (provided in kit)

    • Dithiothreitol (DTT)

    • MgCl₂

    • HEPES Buffer

    • Bovine Serum Albumin (BSA)

    • Staurosporine (Positive Control Inhibitor)[15][16]

    • Dimethyl Sulfoxide (DMSO), Molecular Biology Grade

  • Labware:

    • Solid white, low-volume, 384-well assay plates (e.g., Corning #3572)

    • Acoustic liquid handler (e.g., Echo®) or pin tool for compound transfer

    • Multichannel pipettes or automated liquid handlers

    • Plate reader with luminescence detection capabilities

Experimental Protocols

4.1 Reagent Preparation

Causality: Proper reagent preparation is critical for assay consistency. Buffers are designed to maintain optimal enzyme pH and stability. BSA is included to prevent non-specific adsorption of the enzyme to plate wells. DTT is a reducing agent that prevents oxidation of cysteine residues in the kinase, maintaining its catalytic activity.

  • Kinase Buffer (1X): Prepare a buffer solution containing 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 0.5 mM DTT. Store on ice.

  • Enzyme Solution (2X): Dilute the kinase stock to a 2X working concentration in 1X Kinase Buffer. The final concentration should be determined empirically through an enzyme titration experiment to find a concentration that yields a robust signal within the linear range of the assay.

  • Substrate/ATP Solution (2X): Dilute the substrate and ATP to a 2X working concentration in 1X Kinase Buffer. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitivity to competitive inhibitors.

  • Positive Control (Staurosporine): Prepare a dilution series of staurosporine in 100% DMSO. Staurosporine is a potent, broad-spectrum kinase inhibitor used to define 100% inhibition.[15][17][18][19]

  • ADP-Glo™ Reagent & Kinase Detection Reagent: Prepare according to the manufacturer's technical manual immediately before use.[14][20]

4.2 Compound Library Plating

Causality: Assay plates are prepared with compounds first. Using an acoustic liquid handler minimizes the volume of DMSO transferred, reducing solvent effects on enzyme activity. A final DMSO concentration of ≤0.5% is recommended.

  • Primary Screen: Using an acoustic liquid handler, transfer 25 nL of each library compound (typically at 10 mM in DMSO) into the wells of a 384-well assay plate. This results in a final assay concentration of 10 µM.

  • Controls: Dispense 25 nL of 100% DMSO into control wells for 0% inhibition (maximum signal). Dispense 25 nL of staurosporine solution into control wells for 100% inhibition (background signal).

4.3 Kinase Reaction and Signal Detection

Causality: The protocol follows a specific order of addition to ensure the inhibitor has the opportunity to bind to the enzyme before the reaction is initiated by the addition of the substrate/ATP mix. All incubations are performed at room temperature to mimic typical HTS laboratory conditions.

  • Enzyme Addition: Add 2.5 µL of the 2X Enzyme Solution to all wells containing compounds and controls.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the compounds to bind to the kinase target.

  • Reaction Initiation: Add 2.5 µL of the 2X Substrate/ATP Solution to all wells to start the kinase reaction. The total reaction volume is now 5 µL.

  • Kinase Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to all wells. Mix and incubate for 40 minutes at room temperature.[12][21]

  • Signal Development: Add 10 µL of Kinase Detection Reagent to all wells. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[12][21]

  • Data Acquisition: Read the luminescence on a plate reader (e.g., BMG PHERAstar or similar).

Workflow start Start plate_compounds 1. Plate Compounds & Controls (25 nL in 384-well plate) start->plate_compounds add_enzyme 2. Add 2.5 µL of 2X Kinase Solution plate_compounds->add_enzyme pre_incubate 3. Pre-incubate (15 min, RT) add_enzyme->pre_incubate add_substrate 4. Add 2.5 µL of 2X Substrate/ATP Mix pre_incubate->add_substrate reaction_incubate 5. Kinase Reaction (60 min, RT) add_substrate->reaction_incubate add_adpglo 6. Add 5 µL ADP-Glo™ Reagent reaction_incubate->add_adpglo stop_incubate 7. Stop Reaction (40 min, RT) add_adpglo->stop_incubate add_detection 8. Add 10 µL Detection Reagent stop_incubate->add_detection develop_incubate 9. Develop Signal (30 min, RT) add_detection->develop_incubate read_plate 10. Read Luminescence develop_incubate->read_plate analyze_data 11. Analyze Data read_plate->analyze_data end End analyze_data->end

Caption: High-throughput screening workflow from plating to analysis.

Data Analysis and Interpretation

5.1 Raw Data Processing

The raw data from the luminometer are relative light units (RLU). These values are first normalized to percent inhibition using the on-plate controls.

  • 0% Inhibition (High Signal): Average RLU from DMSO-only wells.

  • 100% Inhibition (Low Signal): Average RLU from staurosporine wells.

5.2 Calculation of Percent Inhibition

For each test compound, the percent inhibition is calculated as follows:

% Inhibition = 100 * (1 - (RLU_compound - RLU_low_control) / (RLU_high_control - RLU_low_control))

A "hit" is typically defined as a compound that exhibits inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls).

5.3 IC₅₀ Curve Fitting and Determination

For compounds identified as hits in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%.[22][23]

  • Create a serial dilution of the hit compound (e.g., 10-point, 3-fold dilution).

  • Perform the kinase assay as described above with the different concentrations of the inhibitor.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal) curve to calculate the IC₅₀ value.[22][24]

Table 1: Example Screening and IC₅₀ Data

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC₅₀ (µM)
QX-0018.2> 50
QX-00291.50.25
QX-0035.6> 50
QX-00478.31.10
QX-00565.93.45
Staurosporine99.80.008

Selectivity Profiling (Follow-up Studies)

A critical step in drug discovery is to determine the selectivity of the identified hits.[25] An inhibitor that is potent against the target of interest but inactive against other related kinases is highly desirable as it is less likely to cause off-target side effects.[26]

Strategy: Hits should be screened against a panel of other kinases (a "kinome scan").[27][28] This can be done using the same ADP-Glo™ assay format with different kinase enzymes.[29] The results help build a structure-activity relationship (SAR) and prioritize compounds for further development.[3][25]

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Quinoxaline Inhibitor Inhibitor->RAF

Caption: Generic MAPK signaling pathway showing a potential point of inhibition.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Signal-to-Background (S/B) Ratio - Insufficiently active enzyme.- Suboptimal ATP or substrate concentration.- Reagent degradation.- Perform an enzyme titration to find the optimal concentration.- Optimize ATP/substrate concentrations (Km determination).- Prepare fresh reagents as per the manual.
High Well-to-Well Variability (High %CV) - Inaccurate liquid handling.- Incomplete mixing.- Air bubbles in wells.- Calibrate pipettes/liquid handlers.- Ensure proper mixing after each reagent addition.- Centrifuge plates briefly before reading to remove bubbles.
False Positives - Compound interferes with luciferase.- Compound absorbs light at the emission wavelength.- Perform a counter-screen without the kinase to identify luciferase inhibitors.- This is less of a concern with luminescence than fluorescence, but can be checked.
False Negatives - Compound precipitates in assay buffer.- Compound is unstable.- Check compound solubility in assay buffer.- Reduce final assay concentration or add a solubilizing agent if compatible.

Conclusion

This application note provides a detailed and robust framework for the primary screening of this compound derivatives to identify novel kinase inhibitors. By employing the sensitive and reliable ADP-Glo™ assay, researchers can efficiently screen large libraries, identify potent hits, determine their IC₅₀ values, and create a clear path toward selectivity profiling and lead optimization. Adherence to the principles of careful reagent preparation, inclusion of proper controls, and systematic data analysis will ensure the generation of high-quality, actionable data in the quest for new targeted therapeutics.

References

  • Emerging Trends in Quinoxaline‐based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. CiteDrive.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC.
  • High-throughput screening for kinase inhibitors. PubMed.
  • ADP-Glo™ Kinase Assay Protocol.
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • Targeted Kinase Selectivity from Kinase Profiling D
  • ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Kinase Selectivity Profiling Systems—General Panel.
  • Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. PubMed.
  • Staurosporine. Wikipedia. [Link]
  • Current Trends in Kinase Inhibitors: Focus on Quinoxaline. Bioengineer.org.
  • IC50 Determin
  • Advancements in Quinoxaline-Based Kinase Inhibitors Show Promise for Cancer Tre
  • Kinase Panel Screening and Profiling Service. Reaction Biology.
  • High Throughput Screening for Protein Kinase Inhibitors. Bentham Science Publisher.
  • High‐Throughput Screening for Kinase Inhibitors. Semantic Scholar. [Link]
  • Synthesis and biological evaluation of quinoxaline deriv
  • IC50. Wikipedia. [Link]
  • ADP-Glo™ Assay Formats and Step-By-Step Protocol.
  • Role of Glutathione Depletion and Reactive Oxygen Species Generation on Caspase-3 Activation: A Study With the Kinase Inhibitor Staurosporine. Frontiers.
  • QS S Assist KINASE_ADP-GloTM Kit. Carna Biosciences.
  • Mechanism of staurosporine-induced apoptosis in murine hepatocytes. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
  • Apoptosis By Tre
  • Molecular mechanism of staurosporine-induced apoptosis in osteoblasts. PubMed.
  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH.
  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflamm
  • 3,4-dihydroquinoxalin-2(1H)-one analogs in biological assays. Benchchem.
  • Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors. PubMed.
  • Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Semantic Scholar. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. As your dedicated application scientist, I will provide field-proven insights and explain the causality behind experimental choices to ensure your success.

The synthesis of quinoxalinone derivatives is a cornerstone in medicinal chemistry, with the target compound serving as a key scaffold for various therapeutic agents.[1][2] The most common and classical approach involves the cyclocondensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[2][3] While seemingly straightforward, this reaction is often plagued by issues such as low yields, side-product formation, and purification difficulties. This guide provides direct, actionable solutions to these problems.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is very low or I'm getting no product at all. What are the most likely causes and how can I improve it?

A1: Low or no yield is the most common issue and typically stems from one of four areas: starting material quality, reaction conditions, catalyst inefficiency, or competing side reactions.

  • Starting Material Integrity: The primary starting material, an o-phenylenediamine derivative, is susceptible to oxidation, which can be visually identified by a change in color from light to dark. Using oxidized starting material will significantly reduce or inhibit product formation.

    • Solution: Ensure your o-phenylenediamine (or its N-methylated derivative) is pure. If it has darkened, consider purification by recrystallization or column chromatography before use. Always store it under an inert atmosphere (Nitrogen or Argon) and away from light.

  • Reaction Conditions:

    • Temperature: The cyclization step requires sufficient thermal energy. However, excessively high temperatures (>150 °C) can lead to the degradation of starting materials or the decarboxylation of the final product, especially in the presence of strong acids.[4][5]

    • Solvent: The choice of solvent is critical. Protic solvents like ethanol or acetic acid are commonly used as they can facilitate proton transfer steps in the mechanism.[2] For higher temperatures, high-boiling inert solvents like mineral oil can be effective.[4]

    • Solution: Systematically optimize the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and monitor the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, incrementally increase the temperature.

  • Catalysis: The condensation is typically acid-catalyzed. The catalyst protonates a carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the diamine.

    • Solution: If the reaction is not progressing, the addition of a catalytic amount of a mild acid like acetic acid or a stronger acid like trifluoroacetic acid (TFA) can be beneficial.[6] However, be cautious with strong acids as they can promote side reactions. Heterogeneous catalysts like polymer-supported sulphanilic acid have also been shown to be effective and offer easier workup.[7]

Q2: The reaction is extremely slow or appears to stall before completion. What strategies can accelerate it?

A2: Sluggish reactions are often due to insufficient activation energy or poor reaction kinetics.

  • Increase Thermal Energy: As mentioned, carefully increasing the reaction temperature is the most direct approach. Refluxing in a suitable solvent like ethanol or dioxane is a common strategy.[8]

  • Microwave-Assisted Synthesis: Microwave irradiation has proven highly effective in reducing reaction times from hours to minutes and often improves yields.[3][9] The microwave energy efficiently couples with polar reagents and solvents, leading to rapid and uniform heating.

  • Catalyst Optimization: The choice and amount of catalyst are crucial. An insufficient amount may not effectively catalyze the reaction, while an excess can lead to unwanted side products.

    • Solution: Perform a catalyst screen. Test different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid, iodine) at varying molar percentages (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal conditions for your specific substrates.[4]

Q3: I'm observing significant formation of side products, complicating purification. What are these impurities and how can I prevent them?

A3: The most common side product in the synthesis of quinoxaline carboxylic acids is the decarboxylated analog.

  • Decarboxylation: The carboxylic acid group on the quinoxalinone ring can be lost as CO2, particularly under harsh conditions like high temperatures or strong acidic/basic media.[5]

    • Solution: Avoid prolonged heating at high temperatures. If the reaction requires heat, aim for the lowest effective temperature and shortest possible reaction time. Using milder catalysts can also mitigate this issue. If decarboxylation of the starting material (e.g., 3,4-diaminobenzoic acid) is the issue, consider protecting the carboxylic acid group as an ester and hydrolyzing it in a separate, final step under mild conditions.[5]

  • Isomer Formation: If you are synthesizing the parent quinoxalinone first and then performing N-methylation, you risk O-methylation, leading to the formation of a methoxyquinoxaline isomer instead of the desired N-methyl quinoxalinone.

    • Solution: The choice of base and solvent for the methylation step is critical. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like DMF or THF will favor N-alkylation. Weaker bases like potassium carbonate in acetone may lead to a mixture of N- and O-alkylated products.[10] The most robust strategy to avoid this is to start with N-methyl-1,2-phenylenediamine, which ensures the methyl group is correctly positioned from the outset.

Q4: I'm struggling to choose a synthetic route. Should I perform N-methylation before or after the cyclocondensation reaction?

A4: This is a critical strategic decision. Both routes are viable, but one is generally superior for preventing side products.

  • Route A (Post-Cyclization Methylation): Synthesizing 3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid first, followed by N-methylation.

    • Pros: The starting materials (o-phenylenediamine and a glyoxylic acid derivative) are often more readily available and less expensive.[11][12]

    • Cons: This route risks forming the O-methylated isomer as a side product, which can be difficult to separate from the desired N-methyl product. The reaction conditions must be carefully controlled to favor N-alkylation.

  • Route B (Pre-Cyclization Methylation): Starting with N-methyl-1,2-phenylenediamine and reacting it with a glyoxylic acid derivative.

    • Pros: This is the most direct and unambiguous route. It completely avoids the possibility of O-methylation, ensuring that only the desired N4-methylated product is formed. This simplifies purification and improves overall efficiency.

    • Cons: N-methyl-1,2-phenylenediamine can be more expensive or may need to be synthesized in a separate step.

Recommendation: For achieving the highest yield and purity with the simplest purification, Route B is strongly recommended.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of the quinoxalinone ring?

A1: The synthesis is a classic acid-catalyzed condensation-cyclization reaction. The mechanism proceeds through several key steps:

  • Carbonyl Activation: The acid catalyst protonates one of the carbonyl groups of the 1,2-dicarbonyl compound (e.g., glyoxylic acid), increasing its electrophilicity.

  • Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks the activated carbonyl carbon.

  • Dehydration: A molecule of water is eliminated to form an imine intermediate (a Schiff base).

  • Intramolecular Cyclization: The second amino group attacks the remaining carbonyl group within the same molecule.

  • Final Dehydration/Tautomerization: A second water molecule is eliminated, and subsequent tautomerization leads to the stable, aromatic quinoxalinone ring system.

Q2: What are the most critical experimental parameters to control for maximizing yield?

A2: Based on extensive experience, the "big four" parameters are:

  • Purity of Starting Materials: Especially the diamine, which is prone to air oxidation.

  • Reaction Temperature: Balancing reaction rate against thermal degradation and side reactions is key.[4]

  • Choice of Catalyst: The right catalyst accelerates the desired reaction without promoting side reactions.

  • Reaction Time: Monitor the reaction to ensure it goes to completion without allowing for extended exposure to harsh conditions that could degrade the product.[3]

Q3: What are the key safety precautions for this synthesis?

A3: Standard laboratory safety protocols should be strictly followed:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Handle all organic solvents and corrosive reagents (like strong acids or methylating agents) in a certified chemical fume hood.

  • Reagent Handling: Methylating agents like dimethyl sulfate or methyl iodide are toxic and should be handled with extreme care. Strong bases like NaH are flammable upon contact with water.

Part 3: Experimental Protocols & Data

Optimized Protocol: Synthesis via Route B

This protocol details the recommended one-pot synthesis starting from N-methyl-1,2-phenylenediamine.

Step 1: Cyclocondensation Reaction

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methyl-1,2-phenylenediamine (1.0 eq.).

  • Dissolve the diamine in a suitable solvent such as ethanol or a 1:1 mixture of ethanol and water.

  • In a separate beaker, dissolve glyoxylic acid monohydrate (1.1 eq.) in the same solvent.

  • Add the glyoxylic acid solution dropwise to the stirred diamine solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 80-90 °C).

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexanes). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with cold water and then a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from ethanol or acetic acid if necessary.

Data Summary: Impact of Reaction Conditions

The following table provides an illustrative summary of how different reaction conditions can affect the outcome of the quinoxalinone synthesis, based on general principles reported in the literature.[3][4]

Parameter Condition A (Sub-optimal) Condition B (Optimal) Condition C (Harsh) Expected Outcome
Catalyst NoneAcetic Acid (10 mol%)Conc. H₂SO₄ (1 eq.)A: Slow/incomplete reaction. B: Good rate, high yield. C: Fast reaction but high risk of side products/degradation.
Solvent TolueneEthanol/Water (1:1)Mineral OilA: Poor solubility for some starting materials. B: Good solubility, facilitates proton transfer. C: Allows for very high temperatures, but increases risk of decarboxylation.
Temperature 50 °C85 °C (Reflux)160 °CA: Very slow kinetics. B: Efficient reaction rate. C: High risk of decarboxylation and product degradation.
Time 12 hours3 hours1 hourA: Incomplete reaction. B: Reaction proceeds to completion. C: Potential for product degradation with prolonged time.

Part 4: Visualizations

Diagram 1: Synthetic Workflow Comparison

This diagram illustrates the two primary synthetic routes to the target molecule.

G cluster_0 Route A: Post-Cyclization Methylation cluster_1 Route B: Pre-Cyclization Methylation (Recommended) A1 o-Phenylenediamine + Glyoxylic Acid A2 Cyclocondensation A1->A2 A3 3-Oxo-3,4-dihydroquinoxaline- 2-carboxylic acid A2->A3 A4 N-Methylation (e.g., MeI, K2CO3) A3->A4 A5 Target Molecule + O-Methylated Impurity A4->A5 B1 N-Methyl-1,2-phenylenediamine + Glyoxylic Acid B2 Cyclocondensation B1->B2 B3 Target Molecule (High Purity) B2->B3 G Start Diamine + Dicarbonyl (in Acid) Step1 Protonation of Carbonyl (C=O) Start->Step1 H+ Step2 Nucleophilic Attack by Amino (-NH2) Step1->Step2 Step3 Dehydration (-H2O) to form Imine Step2->Step3 Step4 Intramolecular Cyclization Step3->Step4 Step5 Final Dehydration & Tautomerization Step4->Step5 Product Quinoxalinone Product Step5->Product

Caption: Key mechanistic steps in the acid-catalyzed synthesis of the quinoxalinone core structure.

References

  • El-Gendy, Z. et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents.
  • Organic Chemistry Portal. Synthesis of quinoxalinones. [Link]
  • Avula, B. et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • El-Sayed, N. A. E. (Year N/A).
  • Shaikh, I. A. et al. (2021).
  • Patel, H. et al. (2022). General synthetic pathway for the synthesis of quinoxaline derivatives.
  • Royal Society of Chemistry (2023). Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst. Organic Chemistry Frontiers. [Link]
  • Obafemi, C. A. et al. (Year N/A).
  • Gising, J. et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • Beilstein Journals. Search Results. [Link]
  • Tsoler, I. et al. (2022). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. [Link]
  • AA Blocks. 3-Oxo-3,4-dihydroquinoxaline-2-carboxylic acid. [Link]
  • PubChem. 3,4-Dihydro-3-oxo-2-quinoxalinecarboxylic acid. [Link]
  • Shi, F. et al. (2016). Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. Royal Society of Chemistry. [Link]
  • Amaya-García, F. & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water.

Sources

Technical Support Center: Purification of Crude 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid (Compound 1 ). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale and field-tested insights to help you navigate the common challenges associated with purifying this molecule. This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the practical issues you may encounter in the lab.

Understanding the Molecule: Key Physicochemical Properties

Before diving into purification, it's crucial to understand the structural features of this compound that dictate its behavior.

  • Acidic Carboxyl Group: The carboxylic acid moiety (pKa estimated to be around 3-4) is the primary handle for purification via acid-base extraction. It also contributes to its polar nature and potential for strong interactions with polar stationary phases in chromatography.

  • Quinoxalinone Core: This fused heterocyclic system is largely planar and aromatic, leading to potential π-π stacking interactions. It is also UV-active, which is highly advantageous for visualization by Thin-Layer Chromatography (TLC) and quantification by High-Performance Liquid Chromatography (HPLC).

  • N-Methyl Group: The methyl group at the N4 position slightly increases the molecule's lipophilicity compared to its unsubstituted counterpart.

  • Polarity and Solubility: The combination of a polar carboxylic acid and a relatively large aromatic system results in moderate polarity. The compound is expected to be poorly soluble in non-polar solvents like hexanes and sparingly soluble in water, with better solubility in polar organic solvents like ethanol, methanol, and highly polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Anticipating Impurities: A Synthesis-Forward Approach

Effective purification begins with understanding the potential impurities from the synthesis. A common route to Compound 1 is the condensation of N-methyl-o-phenylenediamine with an oxalic acid derivative (e.g., diethyl oxalate), followed by saponification.

Typical Impurities May Include:

  • Unreacted Starting Materials: N-methyl-o-phenylenediamine.

  • Hydrolysis Byproducts: Oxalic acid.

  • Incomplete Cyclization Products: Amide intermediates that have not fully cyclized.

  • Side-Reaction Products: Potential formation of regioisomers if the starting diamine is not pure.

  • Residual Solvents: Ethanol, water, or other solvents used in the reaction and workup.

The following workflow provides a general strategy for purifying crude Compound 1 .

G cluster_0 Purification Strategy start Crude Solid Product acid_base Acid-Base Extraction (Aqueous NaHCO3 / Organic Solvent) start->acid_base Removes basic/neutral impurities recrystallization Recrystallization (e.g., Ethanol, Acetic Acid, or DMF/Water) acid_base->recrystallization Primary purification for crystalline solids purity_check Purity Analysis (HPLC, NMR) recrystallization->purity_check chromatography Column Chromatography (If necessary) chromatography->purity_check Re-analyze fractions purity_check->chromatography Purity <98% or presence of close-running impurities pure_product Pure Product purity_check->pure_product Purity >98%

Caption: General purification workflow for Compound 1.

Troubleshooting Guide: Recrystallization

Recrystallization is often the most effective method for purifying Compound 1 , especially on a larger scale. However, several common issues can arise.

Q1: My compound “oils out” and won't crystallize upon cooling. What should I do?

This is a classic problem when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is too concentrated, causing the compound to come out of solution above its melting point.[1]

  • Causality: "Oiling out" occurs because the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to excessively rapid cooling or high supersaturation.

  • Step-by-Step Solution:

    • Re-heat the Solution: Place the flask back on the heat source and add a small amount (10-20% more) of the hot solvent until the oil completely redissolves.

    • Slow Down the Cooling: Allow the flask to cool slowly to room temperature on the benchtop, insulated with a glass wool pad if necessary. Do not immediately place it in an ice bath. Very slow cooling is critical to favor the formation of crystals over an oil.[2]

    • Induce Nucleation: If crystals do not form after slow cooling, try scratching the inside of the flask at the liquid-air interface with a glass rod. This creates microscopic scratches that can serve as nucleation sites for crystal growth.

    • Seed the Solution: If you have a small amount of pure, solid Compound 1 , add a single tiny crystal to the cooled, supersaturated solution. This "seed crystal" will provide a template for further crystallization.

Q2: I've used what I think is the right amount of solvent, but no crystals form, even after cooling in an ice bath.

This typically indicates that the solution is not supersaturated, meaning too much solvent was used.[2]

  • Causality: For crystallization to occur, the concentration of the solute must exceed its solubility at a given temperature. If the solution is not saturated at the lower temperature, the compound will remain dissolved.

  • Troubleshooting Protocol:

    • Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent. A gentle stream of nitrogen or air can accelerate this process. Periodically remove the flask from the heat and allow it to cool to see if crystals begin to form.

    • Introduce an "Anti-Solvent": If you are using a polar solvent like ethanol, you can try adding a less polar solvent in which your compound is insoluble (e.g., hexanes or water) dropwise until the solution becomes persistently cloudy. Then, add a few drops of the original polar solvent until the solution is clear again and allow it to cool slowly.

Q3: My recovery after recrystallization is very low (<50%). How can I improve the yield?

A low yield can result from several factors, including using too much solvent or washing the collected crystals improperly.[3]

  • Causality: Since the compound has some solubility even in the cold solvent, excessive solvent use will lead to a significant portion of the product remaining in the mother liquor.[4]

  • Optimization Strategies:

    • Use the Minimum Hot Solvent: During the initial dissolution, add the hot solvent in small portions, allowing time for the solid to dissolve between additions, to ensure you are using the minimum volume necessary.

    • Chill Thoroughly: Ensure the solution is cooled in an ice-water bath for at least 20-30 minutes to maximize precipitation before filtration.

    • Wash with Ice-Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve a significant amount of your product.[4]

    • Recover from Mother Liquor: If the mother liquor is suspected to contain a large amount of product, you can concentrate it and attempt a second recrystallization to recover more material.

Recommended Recrystallization Solvents Observations and Rationale
Ethanol A good starting point. Compound 1 is likely to be soluble in hot ethanol and less soluble when cold.
Glacial Acetic Acid Often an excellent solvent for acidic heterocyclic compounds. Its acidic nature can suppress deprotonation and aid in forming well-defined crystals.
DMF / Water For compounds that are highly soluble in many common solvents, a DMF/water system can be effective. Dissolve the crude material in a minimal amount of hot DMF, then slowly add hot water until the solution becomes turbid. Add a few drops of DMF to clarify and then cool slowly.
Ethanol / Water Similar to the DMF/water system, this can be a good choice. Dissolve in hot ethanol and add hot water as the anti-solvent.

Troubleshooting Guide: Acid-Base Extraction

This technique is ideal for removing neutral or basic impurities, such as unreacted N-methyl-o-phenylenediamine.[5][6]

Q1: I've performed the basic wash and re-acidification, but my product precipitates as a sticky solid or oil instead of a filterable powder.

  • Causality: This can happen if the aqueous solution is still warm from the heat generated during neutralization, or if residual organic solvents are present.

  • Step-by-Step Solution:

    • Ensure Complete Cooling: Before and during acidification, keep the aqueous solution containing the carboxylate salt in an ice-water bath. Add the acid slowly to control the exotherm.

    • Check for Residual Organic Solvent: If you suspect residual extraction solvent (e.g., ethyl acetate), gently warm the aqueous solution under vacuum before acidification to remove any volatile organics.

    • "Salting Out": Adding a saturated solution of sodium chloride (brine) to the aqueous layer can sometimes help to force the organic compound out of the solution as a more manageable solid.

    • Back-Extraction: If the product remains oily, a "back-extraction" is the best solution. Extract the acidified aqueous layer with a fresh portion of an organic solvent like ethyl acetate or dichloromethane. The purified carboxylic acid will move back into the organic layer, leaving inorganic salts behind. Dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the purified product.[5]

Q2: After acidifying the basic extract, I get a very poor yield of my precipitated product.

  • Causality: This usually points to one of two issues: either the initial extraction into the basic aqueous layer was incomplete, or the re-acidification was insufficient.

  • Troubleshooting Protocol:

    • Verify Complete Extraction: Perform at least two to three extractions of the initial organic solution with the aqueous base (e.g., saturated sodium bicarbonate) to ensure all the carboxylic acid is converted to its salt and transferred to the aqueous phase.

    • Ensure Complete Acidification: When re-acidifying, add the acid dropwise and monitor the pH with pH paper. Continue adding acid until the solution is strongly acidic (pH 1-2). A common mistake is to stop adding acid as soon as a precipitate appears, but this may not be the point of complete protonation.[7]

    • Check Solubility: It is possible that your compound has some solubility in the acidic aqueous solution. If you suspect this, perform a back-extraction as described in the previous question to recover any dissolved product.

G cluster_1 Acid-Base Extraction Troubleshooting start Poor Precipitation or Oily Product after Acidification check_temp Is the aqueous solution ice-cold? start->check_temp cool_solution Cool in ice-bath and re-acidify slowly check_temp->cool_solution No back_extract Perform back-extraction into fresh organic solvent check_temp->back_extract Yes cool_solution->check_temp pure_product Isolate from organic solvent back_extract->pure_product

Caption: Decision logic for acid-base extraction issues.

Troubleshooting Guide: Column Chromatography

While less ideal for large scales, column chromatography is invaluable for removing impurities with similar polarity.

Q1: My compound is streaking badly on the silica gel TLC plate, making it impossible to assess purity or choose a solvent system.

  • Causality: Carboxylic acids are notorious for streaking on silica gel. The acidic proton of the carboxyl group interacts strongly with the slightly acidic silanol groups (Si-OH) on the silica surface. This leads to a distribution of the compound between its protonated and deprotonated states, causing tailing.[8]

  • Solution:

    • Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). This ensures the compound remains fully protonated, minimizing interactions with the silica and resulting in a much sharper spot.[8]

Q2: My compound won't elute from the silica gel column, even with a highly polar solvent system like 20% methanol in dichloromethane.

  • Causality: This indicates very strong, potentially irreversible, adsorption to the silica gel. The polar carboxylic acid and the quinoxalinone nitrogen atoms can bind very tightly to the acidic silica surface.

  • Troubleshooting Protocol:

    • Use an Acidified Eluent: As with TLC, ensure your mobile phase is acidified with 0.5-1% acetic or formic acid. This is often sufficient to elute the compound.

    • Consider an Alternative Stationary Phase: If the compound still does not elute, silica gel may not be the appropriate stationary phase.

      • Reversed-Phase (C18) Silica: This is an excellent alternative for polar compounds. The stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with 0.1% formic or trifluoroacetic acid) is used. The compound is loaded in a minimal amount of a strong solvent like methanol or DMF and can be "dry loaded" onto the column for better resolution.[8]

      • Alumina (Neutral or Basic): For some acidic compounds, neutral or basic alumina can be a better choice than silica gel, as it reduces the strong acidic interactions.

FAQ: Purity Analysis

Q1: What is a good starting point for an HPLC method to check the purity of my final compound?

Based on methods for similar quinoxaline carboxylic acids, a reversed-phase HPLC method is the most suitable approach.[9][10]

  • Rationale: Reversed-phase HPLC is ideal for analyzing moderately polar compounds like Compound 1 . The acidic modifier in the mobile phase ensures sharp peak shapes by keeping the carboxylic acid protonated.

  • Recommended Starting Conditions:

Parameter Recommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 10-20% B, ramp to 95% B over 15-20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 320 nm (or scan with PDA detector)
Injection Volume 5-10 µL
Sample Prep Dissolve sample in Methanol or Acetonitrile (approx. 1 mg/mL)

This method should provide a good starting point for assessing the purity of your material. The gradient can be optimized to improve the resolution between your product and any impurities.

By understanding the chemical nature of this compound and anticipating the common pitfalls in its purification, you can develop a robust and efficient workflow. This guide provides the foundational knowledge and practical troubleshooting steps to achieve high purity for your downstream applications.

References

  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • University of California, Davis. (n.d.). Recrystallization.
  • University of York. (n.d.). Problems with Recrystallisations.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of Wisconsin-Madison. (n.d.). Acid-Base Extraction.
  • El-Sayed, N. N. E., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 26085-26105. [Link]
  • Farghaly, T. A., et al. (2014). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 4(5), 115-148. [Link]
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
  • Wang, J., et al. (2013). A sensitive and selective imprinted solid phase extraction coupled to HPLC for simultaneous detection of trace quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal muscles. Food Chemistry, 138(2-3), 1241-1248. [Link]
  • The Analytical Scientist. (2016, September 19). Purification of polar compounds.
  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification?
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. (2014, February 3). How can I isolate a highly polar compound from an aqueous solution?
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Collaborative International Pesticides Analytical Council. (2020, June 8). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • Wang, J., et al. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues.
  • ResearchGate. (n.d.). Determination of 3-methyl-quinoxaline-2-carboxylic acid residue in pork by high performance liquid chromatography-tandem mass spectrometry.
  • Macmillan Group - Princeton University. (2022, November 22). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis.
  • University of Colorado Boulder. (n.d.). Exp 6 - Extraction.
  • University of Massachusetts Lowell. (n.d.). Liquid/liquid Extraction.
  • Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine.
  • ResearchGate. (n.d.). Preparation of methyl3‐(3‐oxo‐3,4‐dihydroquinoxalin‐2‐yl)propanoate(3).
  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction.
  • PrepChem.com. (n.d.). Synthesis of 4-Oxo-4,5-dihydroimidazo[1,5-a]quinoxaline 3-carboxylic acid.
  • MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
  • MTIEAT. (2024, August 3). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Acta Crystallographica Section E. (n.d.). 3-Methylquinoxaline-2-carboxylic acid 4-oxide monohydrate.
  • PubChem. (n.d.). Quinoxaline-2-carboxylic acid.
  • National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones.
  • RSC Publishing. (2024, May 31). C–3 alkoxymethylation of 4-oxo-1,4-dihydroquinoline 2-carboxylic acid esters via organic additives.
  • Arkivoc. (2025, December 6). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • Google Patents. (n.d.). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.

Sources

Overcoming solubility issues with 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming common solubility challenges encountered during organic synthesis with this compound. Our approach is rooted in fundamental chemical principles and validated by practical, field-proven techniques to ensure the success of your experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic carboxylic acid, and its solubility is largely dictated by the interplay between its polar functional groups (carboxylic acid, amide) and its relatively nonpolar aromatic core. Generally, it exhibits poor solubility in nonpolar organic solvents such as hexanes and toluene at room temperature. Its solubility is moderate in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), and may be improved with heating. In protic solvents like ethanol and methanol, solubility is often limited at room temperature but can be significantly increased upon heating.

Q2: I am trying to set up a reaction, but the compound won't dissolve in my chosen solvent. What should I do first?

A2: The first step is to systematically explore a range of solvents with varying polarities. We recommend performing a small-scale solubility test with a few milligrams of your compound in solvents such as DMF, DMSO, N-methyl-2-pyrrolidone (NMP), dioxane, THF, and ethanol. Gentle heating can also be employed, as solubility for many organic compounds increases with temperature. If the compound is intended for a reaction, ensure the chosen solvent is compatible with your reaction conditions and reagents.

Q3: Can I use a solvent mixture to improve solubility?

A3: Absolutely. Using a co-solvent system is a common and effective strategy.[1][2] For instance, if your compound has some solubility in a less polar solvent that is ideal for your reaction, adding a small amount of a more polar co-solvent in which the compound is more soluble (e.g., a mixture of toluene and DMF) can significantly enhance overall solubility without drastically changing the reaction environment.

Q4: My compound precipitates out of the reaction mixture upon cooling. How can I prevent this during workup?

A4: Post-reaction precipitation is a common issue, especially if the product has lower solubility than the starting materials in the reaction solvent. To mitigate this, you can perform the initial stages of your workup at an elevated temperature (if the product is stable). Alternatively, you can add a co-solvent in which your product is more soluble before cooling the reaction mixture.

Troubleshooting Guide: A Systematic Approach to Overcoming Solubility Issues

When faced with solubility challenges, a systematic approach is key. The following sections provide detailed strategies to enhance the solubility of this compound.

Strategy 1: Solvent System Optimization

The selection of an appropriate solvent is the most direct way to address solubility issues. The principle of "like dissolves like" is a good starting point, but a more nuanced approach is often necessary for complex molecules.

dot

Caption: Workflow for solvent screening.

Recommended Solvents for Initial Screening:

Solvent ClassExamplesExpected Solubility of this compoundNotes
Polar Aprotic DMF, DMSO, NMP, AcetonitrileGood to ModerateOften the best choice for achieving high concentrations. Be aware of potential reactivity with certain reagents and difficulties in removal during workup.
Ethers THF, DioxaneModerate, likely requiring heatDioxane has been used in syntheses involving derivatives of this compound.[1] THF is a good general-purpose solvent but may have limited solubilizing power for this compound.
Alcohols Ethanol, MethanolPoor at RT, Moderate to Good with heatEthanol is a common solvent for the recrystallization of quinoxaline derivatives, suggesting that solubility increases significantly with temperature.[3][4]
Chlorinated Dichloromethane (DCM), ChloroformPoorGenerally not effective for dissolving polar heterocyclic carboxylic acids.
Hydrocarbons Hexanes, TolueneVery PoorUnlikely to be effective unless used as part of a co-solvent system with a more polar solvent.

Experimental Protocol: Small-Scale Solvent Screening

  • Weigh approximately 5 mg of this compound into a small vial.

  • Add 0.5 mL of the solvent to be tested.

  • Stir or vortex the mixture at room temperature for 2-3 minutes. Observe for dissolution.

  • If the compound is not fully dissolved, gently heat the mixture in a water bath or on a hot plate to 50-60 °C. Observe for any changes in solubility.

  • If the compound dissolves upon heating, allow the solution to cool to room temperature to check for precipitation.

  • Record your observations for each solvent tested.

Strategy 2: pH Adjustment and Salt Formation

For carboxylic acids, altering the pH of the medium can dramatically increase solubility. By deprotonating the carboxylic acid to form a carboxylate salt, the polarity of the molecule increases, which can enhance its solubility in polar solvents.

dot

Salt_Formation cluster_0 Insoluble Acid cluster_1 Deprotonation cluster_2 Soluble Salt Acid This compound (Poorly Soluble) Proton_Transfer Proton Transfer Acid->Proton_Transfer Base + Base (e.g., NaH, K2CO3, Et3N) Base->Proton_Transfer Salt Quinoxaline Carboxylate Salt (More Soluble in Polar Solvents) Proton_Transfer->Salt

Caption: Principle of solubility enhancement via salt formation.

Practical Considerations for Salt Formation:

  • In-situ Salt Formation: For many reactions, the carboxylate salt can be generated in situ by adding a suitable base to the reaction mixture. This is often the most convenient approach.

  • Choice of Base: The choice of base is critical and depends on the reaction conditions.

    • For anhydrous reactions: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide can be used. Organic bases such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) are also common choices.

    • For reactions in protic solvents: Inorganic bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) can be effective.

  • Isolation of the Salt: In some cases, it may be beneficial to isolate the salt form of the compound. This can be achieved by treating a solution or suspension of the carboxylic acid with a stoichiometric amount of a base, followed by precipitation or evaporation of the solvent.

Experimental Protocol: In-situ Salt Formation for Improved Reaction Solubility

  • To a reaction flask containing this compound, add the chosen reaction solvent (e.g., DMF).

  • Add 1.1 equivalents of a suitable base (e.g., triethylamine or potassium carbonate).

  • Stir the mixture at room temperature or with gentle heating until the solid dissolves. The formation of the more soluble salt should be evident by the dissolution of the starting material.

  • Proceed with the addition of other reagents for your desired chemical transformation.

Strategy 3: Prodrug/Derivatization Approaches

When solubility in organic solvents remains a significant hurdle, a temporary modification of the carboxylic acid functionality can be an effective strategy. By converting the carboxylic acid to an ester or an amide, the polarity of the molecule is altered, which can lead to improved solubility in a wider range of organic solvents. This is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a drug candidate.

Common Derivatization Strategies for Carboxylic Acids:

DerivativeGeneral StructureImpact on SolubilityNotes
Esters R-COOR'Increases solubility in less polar organic solvents by masking the polar carboxylic acid group.Simple methyl or ethyl esters can be readily synthesized using standard esterification conditions (e.g., Fischer esterification or reaction with an alkyl halide in the presence of a base). These esters can often be hydrolyzed back to the carboxylic acid at a later stage if required.
Amides R-CONR'R''Can increase or decrease polarity depending on the nature of the amine used. Often enhances solubility in polar aprotic solvents.Amide formation typically requires activation of the carboxylic acid (e.g., conversion to an acid chloride or using a coupling agent like DCC or EDC). The resulting amide bond is generally more stable than an ester linkage. A carbohydrazide derivative has been synthesized from the corresponding ethyl ester of the title compound.[1]

Experimental Protocol: Synthesis of the Methyl Ester Derivative

  • Suspend this compound (1.0 eq) in methanol.

  • Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl2, 2.0 eq).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude methyl ester can be purified by recrystallization or column chromatography.

References

  • Al-Ostath, A. et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. National Center for Biotechnology Information.
  • Dutt, R. et al. (2019). Cosolvency: A dietary strategy for the twenty-first century. Journal of Applied Pharmaceutical Science, 9(12), 125-131.
  • BenchChem (2025). Refinement of work-up procedures for quinoxaline synthesis. BenchChem.
  • El-Gaby, M. S. A. et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 41B(5), 1024-1028.

Sources

Technical Support Center: Synthesis of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are actively working with or planning to synthesize this important quinoxalinone scaffold. As a key intermediate in the development of novel therapeutics, achieving a high-yield, high-purity synthesis is paramount.[1][2] This document moves beyond standard protocols to provide in-depth troubleshooting for the common and often subtle side reactions that can compromise your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis to establish a foundational understanding.

Q1: What is the principal synthetic strategy for this compound?

A1: The most reliable and common method is the cyclocondensation reaction between N-methyl-o-phenylenediamine and an α-keto acid, typically pyruvic acid or its ester derivatives.[3] The reaction proceeds by forming an initial imine/enamine intermediate, which then undergoes intramolecular cyclization and subsequent dehydration/tautomerization to yield the stable quinoxalinone ring system. The choice of solvent and catalyst (often acid-catalyzed or sometimes performed under neat conditions) is critical for directing the reaction toward the desired product and minimizing side reactions.[4][5]

Q2: What are the most critical reaction parameters to control during the synthesis?

A2: Success in this synthesis hinges on the meticulous control of three key parameters:

  • Atmosphere: The N-methyl-o-phenylenediamine starting material is highly susceptible to oxidation.[6][7] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is crucial to prevent the formation of colored, high-molecular-weight impurities.

  • Temperature: While some heat is often required to drive the condensation, excessive temperatures can promote undesirable side reactions, most notably the decarboxylation of the final product.[8][9] Careful temperature monitoring and control are essential.

  • Purity of Starting Materials: The presence of unmethylated o-phenylenediamine in your N-methylated starting material is a common source of impurity, leading to the formation of the corresponding N-H quinoxalinone, which can be difficult to separate from your target compound.

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a moderately polar mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol mixtures). The starting diamine is a strong UV-active compound and will stain readily with oxidizing agents like potassium permanganate. The product, containing a conjugated system, is also UV-active. Reaction completion is typically indicated by the consumption of the limiting reagent (usually the diamine). For more precise monitoring, LC-MS is ideal as it can simultaneously track the disappearance of reactants and the appearance of the product, while also detecting any major side products by their mass-to-charge ratio.

Part 2: Troubleshooting Guide: Diagnosing and Solving Side Reactions

This section is formatted to help you diagnose specific experimental problems and provides actionable solutions.

Problem 1: Low yield with significant formation of a dark, insoluble precipitate.

Q: My reaction mixture turned dark brown/black shortly after starting, and upon workup, I isolated a significant amount of an insoluble, tar-like material, resulting in a very low yield of my desired product. What is happening?

A: This is a classic sign of oxidative polymerization of your N-methyl-o-phenylenediamine starting material.

  • Causality: Aromatic diamines are electron-rich and are readily oxidized, especially in the presence of air (oxygen), trace metal catalysts, or oxidizing agents.[10][11] The oxidation process often involves radical mechanisms that lead to dimerization and subsequent polymerization, forming complex, deeply colored, and poorly soluble phenazine-like structures.[6][7] This side reaction irreversibly consumes your starting material, leading to a drastic reduction in yield.

  • Troubleshooting Protocol:

    • Inert Atmosphere is Non-Negotiable: Degas your solvent thoroughly before use (e.g., by bubbling N₂ or Argon through it for 15-20 minutes). Assemble your reaction glassware and purge it with an inert gas. Maintain a positive pressure of inert gas throughout the entire reaction duration.

    • Use High-Purity Solvents: Ensure your solvents are free from peroxides, which can initiate oxidation.

    • Check Starting Material Quality: If the N-methyl-o-phenylenediamine has been stored for a long time or improperly, it may already contain oxidized impurities. Consider purifying it by recrystallization or sublimation if it appears discolored.

Problem 2: Product analysis shows a major impurity with a mass loss of 44 Da.

Q: My LC-MS and NMR analysis of the crude product shows a significant peak corresponding to a mass of M-44 (loss of CO₂). What is this impurity and how can I prevent it?

A: You are observing the decarboxylation of your target molecule to form 4-methyl-3,4-dihydroquinoxalin-3-one.

  • Causality: The carboxylic acid group at the 2-position of the quinoxalinone ring can be thermally labile.[8] The mechanism is often facilitated by heat, and the stability of the resulting carbanion/intermediate at the 2-position. While quinoxaline carboxylic acids are more stable than β-keto acids, this reaction can become significant under forcing conditions.[9][12][13]

  • Mitigation Strategy:

    • Reduce Reaction Temperature: This is the most critical factor. Determine the minimum temperature required for the cyclocondensation to proceed at a reasonable rate. Try running the reaction at a lower temperature for a longer duration.

    • Control pH: Avoid strongly acidic or basic conditions during workup, especially when heating, as these can catalyze the decarboxylation. Neutralize your reaction mixture carefully at a low temperature.

    • Purification Conditions: Avoid high temperatures during purification steps like distillation or recrystallization from high-boiling solvents. Flash column chromatography at room temperature is the preferred method for purification.

Problem 3: A persistent impurity with a mass difference of 14 Da is observed.

Q: My product is contaminated with a compound that has a mass 14 Da lower than my target molecule (M-14). It's very difficult to separate by column chromatography. What is its origin?

A: This impurity is almost certainly 3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid, arising from contamination of your N-methyl-o-phenylenediamine with the parent o-phenylenediamine.

  • Causality: The synthesis of N-methyl-o-phenylenediamine can sometimes be incomplete, leaving residual unmethylated starting material. Since o-phenylenediamine has very similar reactivity to its N-methylated counterpart in this condensation, it will react to form the N-H quinoxalinone. The difference in mass between a -CH₃ group and an -H atom is 14 Da. The polarity of this impurity is very similar to your product, making chromatographic separation challenging.

  • Solution Pathway:

    • Analyze the Starting Material: Before starting the synthesis, check the purity of your N-methyl-o-phenylenediamine by GC-MS or ¹H NMR. This is a critical quality control step.

    • Purify the Diamine: If significant contamination is detected, purify the N-methyl-o-phenylenediamine. This can often be achieved by careful recrystallization or chromatography.

    • Post-Synthesis Derivatization (Advanced): If you are unable to separate the final products, it is sometimes possible to selectively derivatize the secondary amine on the impurity (e.g., via acylation) to drastically change its polarity, allowing for easier separation. This is a salvage strategy and prevention is preferred.

Troubleshooting Summary Table
SymptomProbable CauseKey Prevention/Solution
Dark, tarry reaction mixture; low yieldOxidative polymerization of diamineUse an inert atmosphere (N₂/Ar); use pure, degassed solvents.
Impurity with mass of M-44 (loss of CO₂)Decarboxylation of the productReduce reaction temperature; avoid harsh pH and heat during workup.
Impurity with mass of M-14 (loss of CH₂)Contamination with o-phenylenediamineVerify purity of N-methyl-o-phenylenediamine before starting.
Formation of benzimidazole side productsIncorrect reaction conditionsEnsure the use of an α-keto acid, not an aldehyde, and control the catalyst system.[14][15]

Part 3: Diagrams and Methodologies

General Synthetic Workflow

The following diagram outlines the standard workflow for the synthesis and purification of the target compound.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Start 1. Reagent Prep (N-methyl-o-phenylenediamine, Pyruvic Acid) QC 2. Purity Check (NMR/GC-MS of Diamine) Start->QC Reaction 3. Cyclocondensation (Inert Atmosphere, Temp Control) QC->Reaction Monitoring 4. Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Workup 5. Quenching & Extraction Monitoring->Workup Purify 6. Column Chromatography Workup->Purify Analysis 7. Characterization (NMR, MS, HRMS) Purify->Analysis Final Final Product Analysis->Final

Caption: Experimental workflow from reagent preparation to final product characterization.

Reaction Mechanisms: Desired vs. Side Pathways

The diagrams below illustrate the desired reaction pathway and the two most common competing side reactions.

Desired Reaction Pathway

G reagents N-methyl-o-phenylenediamine + Pyruvic Acid intermediate Imine/Enamine Intermediate reagents->intermediate Condensation (-H₂O) cyclized Cyclized Dihydro-intermediate intermediate->cyclized Intramolecular Cyclization product 4-Methyl-3-oxo-3,4-dihydro- quinoxaline-2-carboxylic acid cyclized->product Tautomerization/ Oxidation

Caption: The desired cyclocondensation pathway to the target quinoxalinone.

Key Side Reaction Pathways

G Competing Side Reactions cluster_oxidation Oxidative Dimerization cluster_decarboxylation Decarboxylation Diamine N-methyl-o- phenylenediamine Dimer Phenazine-like Dimer Diamine->Dimer [O] Air, Metals Product Target Product DecarbProduct Decarboxylated Impurity (M-44) Product->DecarbProduct Heat (Δ) Polymer Insoluble Polymer Dimer->Polymer

Caption: Major side reactions: oxidative polymerization and product decarboxylation.

References

  • Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. New Journal of Chemistry (RSC Publishing).
  • Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. RSC Publishing.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflamm
  • Methods of Prepar
  • The condensation of o-phenylenediamine with ketones in the presence of silver nitr
  • Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid c
  • Mixing Aqueous Ferric Chloride and O-Phenylenediamine Solutions at Room Temperature: A Fast, Economical Route to Ultralong Microfibrils of Assemblied O-Phenylenediamine Dimers.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles.
  • Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymeriz
  • Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymeriz
  • Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization.
  • Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymeriz
  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
  • Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme
  • Synthesis, pharmacological application of quinoxaline and its deriv
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online.
  • 4-METHYL-3-OXO-3,4-DIHYDRO-2-QUINOXALINECARBOXYLIC ACID. Sigma-Aldrich.
  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society.
  • N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE. CAMEO Chemicals - NOAA.
  • N-Methyl-o-phenylenediamine dihydrochloride. PubChem.
  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional C
  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Macmillan Group - Princeton University.
  • Decarboxyl

Sources

Optimization of reaction conditions for quinoxaline synthesis (temperature, catalyst, solvent)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of quinoxalines. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the knowledge to overcome common challenges in quinoxaline synthesis by understanding the critical interplay of temperature, catalysts, and solvents.

Introduction to Quinoxaline Synthesis

Quinoxalines are a vital class of nitrogen-containing heterocyclic compounds, forming the core structure of many pharmacologically active agents and functional materials.[1][2] The most classical and widely employed method for their synthesis is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[3][4] While straightforward, this reaction is often plagued by challenges such as low yields, long reaction times, and the need for harsh conditions.[3][5] This guide will provide a systematic approach to optimizing these reaction parameters for efficient and high-yielding synthesis.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered by researchers.

Q1: What is the most common reason for low yields in quinoxaline synthesis?

Low yields in quinoxaline synthesis can often be attributed to incomplete reactions, degradation of starting materials or products under harsh conditions, or inefficient catalysis.[3][6] Optimizing the reaction time, temperature, and catalyst choice is crucial for improving the yield.[3]

Q2: How critical is the choice of solvent for the reaction?

The solvent plays a pivotal role in reaction kinetics and yield. The polarity and protic/aprotic nature of the solvent can significantly influence the reaction rate.[7] For instance, polar aprotic solvents like DMF and DMSO can accelerate reactions, while protic solvents such as ethanol are effective in reactions that benefit from hydrogen bonding.[7] Experimenting with a range of solvents is often a necessary step in optimization.

Q3: Can quinoxaline synthesis be performed without a catalyst?

Yes, catalyst-free synthesis of quinoxalines is possible, often by employing "greener" solvents or specific reaction conditions.[8][9] For example, using methanol as a solvent at room temperature has been shown to afford high yields in as little as one minute.[8][9] However, for many substrate combinations, a catalyst is necessary to achieve reasonable reaction rates and yields.

Q4: What are some "green" or environmentally friendly approaches to quinoxaline synthesis?

Green chemistry principles are increasingly being applied to quinoxaline synthesis to reduce the use of hazardous materials and energy consumption.[10][11] This includes the use of water as a solvent, recyclable catalysts, microwave-assisted synthesis, and ultrasound-assisted synthesis.[10][11][12] These methods often lead to higher yields, shorter reaction times, and a reduced environmental footprint.[11]

Q5: How do I know if my starting materials are of poor quality?

Poor quality of starting materials, particularly the o-phenylenediamine, can be a significant source of low yields.[3] This starting material can be susceptible to oxidation. It is advisable to use freshly purified starting materials. Purification can often be achieved by recrystallization.

Troubleshooting Guide: Common Problems and Solutions

This section provides a structured approach to troubleshooting common issues encountered during quinoxaline synthesis.

Problem 1: Low or No Product Yield

This is one of the most frequent challenges. A systematic investigation of the reaction parameters is key to resolving this issue.

Potential Causes & Recommended Solutions
Potential CauseRecommended Solution
Suboptimal Temperature Gradually increase the reaction temperature. For thermally sensitive substrates, a moderate increase can significantly improve the reaction rate without causing degradation. Conversely, if side product formation is observed at higher temperatures, lowering the temperature and extending the reaction time may be beneficial.
Inefficient Catalyst The choice of catalyst is critical. For condensation reactions, a wide variety of catalysts have been reported, including Lewis acids, Brønsted acids, and heterogeneous catalysts.[13][14][15] If one catalyst is not effective, consider screening others. For example, catalysts like CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O have been used effectively in ethanol at room temperature.[13]
Inappropriate Solvent The solvent can dramatically affect reaction outcomes.[7] A solvent screen is highly recommended. Protic solvents like ethanol and methanol are common choices.[5][8] In some cases, a mixture of solvents, such as water and ethanol, can be optimal.[16] Polar aprotic solvents like DMF or DMSO can also be effective.[7]
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has not gone to completion, consider extending the reaction time or moderately increasing the temperature.[3]
Degradation of Reactants or Products If degradation is suspected, particularly with sensitive functional groups, consider milder reaction conditions. This could involve using a less harsh catalyst, a lower reaction temperature, or a shorter reaction time.[3]
Problem 2: Formation of Multiple Products/Byproducts

The presence of multiple spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of byproducts, which can complicate purification and reduce the yield of the desired product.

Potential Causes & Recommended Solutions
Potential CauseRecommended Solution
Side Reactions Side reactions can be promoted by high temperatures or highly acidic/basic conditions.[3] Reducing the reaction temperature or using a milder catalyst can help to minimize byproduct formation.
Oxidation of Starting Materials o-Phenylenediamines are susceptible to oxidation. Ensure that starting materials are pure and, if necessary, degas the reaction mixture and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Stoichiometry Ensure that the stoichiometry of the reactants is accurate. An excess of either the diamine or the dicarbonyl compound can sometimes lead to the formation of byproducts.
Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure quinoxaline product can be challenging.

Potential Causes & Recommended Solutions
Potential CauseRecommended Solution
Product is Highly Soluble in the Reaction Solvent If the product is difficult to precipitate, try removing the reaction solvent under reduced pressure and redissolving the crude material in a different solvent from which it is less soluble for recrystallization.
Co-elution of Impurities during Chromatography If impurities co-elute with the product during column chromatography, try using a different solvent system or a different stationary phase. Sometimes, a simple recrystallization can be more effective than chromatography for removing closely related impurities.
Product is an Oil If the product is an oil and difficult to handle, try to form a solid derivative, such as a salt (e.g., hydrochloride or tartrate), which may be easier to purify by recrystallization.[17]

Experimental Protocols & Data

This section provides a general experimental protocol for a typical quinoxaline synthesis and presents data on the effects of different catalysts and solvents.

General Experimental Protocol for Quinoxaline Synthesis

This protocol is a starting point and may require optimization for specific substrates.

  • To a solution of the 1,2-dicarbonyl compound (1.0 mmol) in a suitable solvent (5-10 mL), add the aryl 1,2-diamine (1.0 mmol).

  • Add the chosen catalyst (e.g., 5-20 mol%).

  • Stir the reaction mixture at the desired temperature (room temperature to reflux).

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Summary: Influence of Catalysts and Solvents

The following tables summarize the impact of different catalysts and solvents on the yield of a model quinoxaline synthesis (condensation of benzil and o-phenylenediamine).

Table 1: Effect of Different Catalysts

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
Phenol (20 mol%)H₂O:Ethanol (3:7)Room Temp1595[16]
CuSO₄·5H₂OEthanolRoom Temp3893[13]
CrCl₂·6H₂OEthanolRoom Temp4590[13]
PbBr₂EthanolRoom Temp5588[13]
NoneMethanolRoom Temp193[8][9]

Table 2: Effect of Different Solvents

SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
CH₂Cl₂NoneRoom Temp198[7]
TolueneNoneRoom Temp197[7]
CH₃CNNoneRoom Temp196[7]
EtOHNoneRoom Temp198[7]
H₂ONoneRoom Temp194[7]
CyclohexaneNoneRoom Temp280[7]
THFNoneRoom Temp285[7]

Visualizing the Process: Reaction and Troubleshooting

To further clarify the synthesis and troubleshooting process, the following diagrams are provided.

General Reaction Scheme

G Diamine Aryl 1,2-Diamine Intermediate Intermediate Diamine->Intermediate + Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Intermediate Quinoxaline Quinoxaline Product Intermediate->Quinoxaline - 2 H₂O Water 2 H₂O G start Low Yield or Byproduct Formation check_temp Optimize Temperature start->check_temp check_cat Screen Catalysts check_temp->check_cat No Improvement success Improved Yield/ Purity check_temp->success Improved check_solv Screen Solvents check_cat->check_solv No Improvement check_cat->success Improved check_time Optimize Reaction Time check_solv->check_time No Improvement check_solv->success Improved check_reagents Check Reagent Purity check_time->check_reagents No Improvement check_time->success Improved check_reagents->success Improved

Caption: A systematic workflow for troubleshooting quinoxaline synthesis.

Conclusion

The successful synthesis of quinoxalines hinges on the careful optimization of reaction conditions. By systematically evaluating the effects of temperature, catalysts, and solvents, researchers can overcome common challenges such as low yields and byproduct formation. This guide provides a foundational framework for this optimization process, combining established protocols with a logical troubleshooting approach. Remember that each substrate pair may have its own unique optimal conditions, and a methodical approach to experimentation is the key to success.

References

  • Technical Support Center: Solvent Effects on Quinoxaline Functionaliz
  • Green and Eco-friendly Synthetic Strategies for Quinoxaline Deriv
  • Recent Advances in the Transition Metal Catalyzed Synthesis of Quinoxalines: A Review.
  • Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review. IJIRT. (URL: [Link])
  • Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review. New Journal of Chemistry. (URL: [Link])
  • Troubleshooting common issues in quinoxaline synthesis protocols. Benchchem. (URL: )
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). (URL: [Link])
  • Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. (URL: [Link])
  • Synthesis of Novel Aryl Quinoxaline Derivatives by New C
  • A green synthesis of quinoxaline derivatives & their biological actives.
  • Plausible mechanism for the formation of quinoxaline.
  • Green and selective protocol for the synthesis of quinoxalines. Prime Scholars. (URL: [Link])
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applic
  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure.
  • Solvent effect on the quinoxaline 3a synthesis a.
  • to study the effect of solvent on the synthesis of novel quinoxaline deriv
  • Methods of Preparation of Quinoxalines. Encyclopedia.pub. (2023). (URL: [Link])
  • Synthesis of quinoxaline derivatives at room temperature using NH 4...
  • A mechanistic study of quinoxaline formation. Journal of the Chemical Society, Perkin Transactions 2. (URL: [Link])
  • Quinoxaline synthesis. Organic Chemistry Portal. (URL: [Link])
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
  • Technical Support Center: Synthesis of N-Substituted Quinoxalines. Benchchem. (URL: )
  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (URL: )
  • A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. MDPI. (2023). (URL: [Link])
  • A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. (2021). (URL: [Link])
  • Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives.
  • Preparation of high purity substituted quinoxaline.
  • Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temper
  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. NIH. (URL: [Link])
  • General synthetic pathway for the synthesis of quinoxaline derivatives.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PMC - PubMed Central. (URL: [Link])

Sources

Identification of impurities in 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the synthesis of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid. It offers a series of frequently asked questions (FAQs) and troubleshooting guides in a direct question-and-answer format to address specific issues encountered during impurity identification using Liquid Chromatography-Mass Spectrometry (LC-MS).

Section 1: Understanding the Synthesis and Potential Impurities

A robust impurity identification strategy begins with a thorough understanding of the synthetic pathway and the potential for side reactions or degradation.

Q1: What is a common synthetic route for this compound, and what are the most likely impurities?

A1: A prevalent and classical method for synthesizing the quinoxaline scaffold involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3] For the target molecule, this compound (MW: 204.18 g/mol ), a typical route is the reaction of N-methyl-benzene-1,2-diamine with a derivative of pyruvic acid, such as ethyl 2-oxo-3-butenoate, followed by cyclization and subsequent chemical modification.

Impurities can arise from several sources:

  • Unreacted Starting Materials: Residual N-methyl-benzene-1,2-diamine or the pyruvic acid derivative.

  • Side-Reaction Products: Formation of positional isomers if the cyclization is not perfectly regioselective.

  • Over-alkylation/Reaction Products: Further reaction on the quinoxaline ring if reaction conditions are not well-controlled.

  • Degradation Products: Decarboxylation of the final product under harsh temperature or pH conditions.

G cluster_process Process cluster_products Products & Impurities SM1 N-Methyl-benzene-1,2-diamine Condensation Condensation Reaction (e.g., in Ethanol, reflux) SM1->Condensation Impurity1 Impurity: Unreacted SM1 SM2 Pyruvic Acid Derivative (e.g., Diethyl Oxalate) SM2->Condensation Product Target Molecule 4-Methyl-3-oxo-3,4-dihydro- quinoxaline-2-carboxylic acid Condensation->Product Main Pathway Impurity2 Impurity: Positional Isomer (1-Methyl Isomer) Condensation->Impurity2 Side Reaction Impurity3 Impurity: Decarboxylation Product Product->Impurity3 Degradation (Heat/pH)

Figure 1: Synthetic pathway and potential impurity formation.

Below is a summary of potential impurities and their characteristics.

Impurity TypePotential StructureMolecular Weight ( g/mol )Likely Source
Starting Material N-methyl-benzene-1,2-diamine122.17Incomplete reaction
Starting Material Diethyl oxalate146.14Incomplete reaction
Isomeric Impurity 1-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid204.18Non-regioselective cyclization
Degradation 4-Methyl-3,4-dihydro-quinoxalin-2(1H)-one162.19Decarboxylation of the product
Side Product Bis-quinoxaline adduct>300Dimerization side reactions

Section 2: LC-MS Method Development and Sample Preparation

A well-designed LC-MS method is critical for separating and detecting trace-level impurities.

Q2: How should I prepare my crude synthesis sample for LC-MS analysis?

A2: Proper sample preparation is essential to protect the LC column and MS instrument and to ensure accurate results. Avoid the "dilute-and-shoot" method without filtration, as it can introduce particulates that clog the system.

Protocol: Sample Preparation for Impurity Profiling

  • Initial Dissolution: Accurately weigh approximately 1-2 mg of your crude sample into a clean 2 mL vial.

  • Solvent Selection: Add 1.0 mL of a suitable solvent. A good starting point is a 50:50 mixture of Acetonitrile:Water or Methanol:Water. The goal is complete dissolution. If solubility is an issue, small amounts of DMSO can be used, but be aware it can interfere with chromatography.

  • Sonication: Sonicate the sample for 5-10 minutes to ensure complete dissolution.

  • Filtration (Critical Step): Filter the sample solution through a 0.22 µm syringe filter (PTFE or Nylon, depending on solvent compatibility) into a clean LC vial. This removes any particulate matter that could damage the instrument.

  • Serial Dilution: If the main peak is expected to be highly concentrated, perform a serial dilution (e.g., 10-fold or 100-fold) from the filtered stock to bring the analyte concentration into a range suitable for the detector (typically low µg/mL to ng/mL). This prevents detector saturation and allows for the detection of low-level impurities.

Q3: What are the recommended starting conditions for an LC method to separate the main compound from its impurities?

A3: A generic reversed-phase gradient method is an excellent starting point for quinoxaline derivatives. The polarity of these compounds is suitable for C18 columns.

Recommended Starting LC Method

  • Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size (for UHPLC) or 4.6 mm x 150 mm, 3.5 µm (for HPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the analytes, leading to better peak shape and improved ionization efficiency in positive ESI mode.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID).

  • Column Temperature: 35-40 °C. Elevated temperature can improve peak shape and reduce viscosity.

  • Injection Volume: 1-5 µL.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B (This is the primary separation gradient)

    • 15-17 min: Hold at 95% B (Column wash)

    • 17-17.5 min: 95% to 5% B (Return to initial)

    • 17.5-20 min: Hold at 5% B (Equilibration)

This gradient is a starting point and should be optimized to achieve baseline separation of the main peak from its adjacent impurities.

Q4: What are the critical mass spectrometer settings for detecting and identifying unknown impurities?

A4: The goal is to collect as much information as possible in a single run. This involves using both full scan mode to find unexpected impurities and a data-dependent MS/MS mode to get structural information.

Key MS Settings (Electrospray Ionization - ESI)

  • Ionization Mode: Run in both Positive (ESI+) and Negative (ESI-) modes initially. The carboxylic acid and quinoxaline nitrogens make the target molecule amenable to both. ESI+ will likely show a strong [M+H]⁺ ion, while ESI- will show an [M-H]⁻ ion.

  • Scan Range: A wide range, such as m/z 100-1000, is recommended to capture low molecular weight starting materials and potential high molecular weight dimers or adducts.

  • Data Acquisition Mode: Use a Data-Dependent Acquisition (DDA) strategy.

    • Full Scan (MS1): High-resolution scan to determine the accurate mass of all eluting compounds.

    • Data-Dependent MS/MS (MS2): The instrument automatically selects the top 3-5 most intense ions from the full scan and fragments them to produce MS/MS spectra. This provides structural information. Set a dynamic exclusion to prevent continuous fragmentation of the main product peak.

  • Source Parameters: Start with default source settings (e.g., capillary voltage, gas flows, temperatures) and optimize for the main compound's signal if necessary.[4] Be aware that overly harsh source conditions can cause in-source fragmentation, which can be mistaken for an actual impurity.[4][5]

Section 3: Data Interpretation and Troubleshooting

Interpreting LC-MS data requires a systematic approach to distinguish between true impurities, artifacts, and adducts.

Q5: My chromatogram shows a single, sharp peak, but the mass spectrum contains multiple ions (e.g., m/z 205, 227, 243). What are these?

A5: This is a classic and very common observation in ESI-MS. You are likely observing adduct ions, where the target molecule (M) associates with various ions present in the mobile phase or from the sample matrix.[6] The protonated molecule ([M+H]⁺) is often the most desired, but others are frequently seen.[7]

For your target molecule (MW = 204.18), you would expect:

  • [M+H]⁺: m/z 205.19

  • [M+Na]⁺: m/z 227.17 (Sodium is a common contaminant from glassware)

  • [M+K]⁺: m/z 243.14 (Potassium is also a common contaminant)

  • [M+NH₄]⁺: m/z 222.22 (Ammonium can come from buffers or solvents)[8]

Common Adduct (Positive ESI)Mass Difference from [M]Expected m/z for TargetCommon Source
[M+H]⁺ +1.0078205.19Mobile phase acid
[M+NH₄]⁺ +18.0344222.22Ammonium additives
[M+Na]⁺ +22.9898227.17Glassware, solvents
[M+K]⁺ +38.9637243.14Glassware, solvents
[2M+H]⁺ (2 * MW) + 1409.37High sample concentration
Table based on data from Waters Corporation and other sources.[7][9]

Pro Tip: If sodium or potassium adducts are dominant and the protonated molecule is weak, it may indicate that your analyte has a high affinity for these cations. You can sometimes improve the [M+H]⁺ signal by ensuring your mobile phase is sufficiently acidic.

Q6: How can I systematically identify an unknown peak in my chromatogram?

A6: A logical workflow combining chromatographic and mass spectral data is the most effective approach.

G Start Unknown Peak Detected in LC Chromatogram Step1 Step 1: Determine Accurate Mass (from MS1 Full Scan) Start->Step1 Step2 Step 2: Generate Elemental Formula (e.g., C10H8N2O3 for m/z 205.0562) Step1->Step2 Step3 Step 3: Analyze Isotope Pattern (Confirm presence of Cl, Br, etc.) Step2->Step3 Step4 Step 4: Analyze Fragmentation (from MS/MS Spectrum) Step3->Step4 Step5 Step 5: Propose Structures (Relate fragments to synthesis pathway) Step4->Step5 Step6 Step 6: Confirm Structure (e.g., Synthesize standard, NMR) Step5->Step6 End Impurity Identified Step6->End

Figure 2: Workflow for identifying an unknown impurity.

Explanation of the Workflow:

  • Accurate Mass: Using a high-resolution mass spectrometer (like a Q-TOF or Orbitrap), determine the monoisotopic mass of the unknown to at least four decimal places. This significantly narrows down the possible elemental formulas.

  • Elemental Formula: Use the accurate mass and isotope pattern to generate a list of plausible elemental formulas. Software can typically do this, applying chemical constraints (e.g., nitrogen rule, rings plus double bonds).

  • Isotope Pattern: The distinctive isotopic signatures of elements like chlorine (M, M+2 in a 3:1 ratio) or bromine (M, M+2 in a 1:1 ratio) can provide immediate clues if halogenated reagents were used.

  • Fragmentation Analysis (MS/MS): This is key to elucidating the structure. For a quinoxaline carboxylic acid, look for characteristic neutral losses.[10][11]

    • Loss of 44 Da (-CO₂): A very common fragmentation for carboxylic acids.

    • Loss of 45 Da (-COOH): Cleavage of the entire carboxylic acid group.

    • Loss of 28 Da (-CO): Common in heterocyclic ring systems.

    • Loss of 15 Da (-CH₃): Indicates the presence of a methyl group.

  • Propose Structures: Combine the elemental formula with the fragmentation data. Do the fragments make chemical sense based on the likely impurities from your synthesis (see Q1)? An isomer will have the same accurate mass as the parent but may have a different fragmentation pattern and will have a different retention time.

  • Confirmation: The gold standard for confirming an impurity's structure is to synthesize the proposed compound and verify that its retention time and mass spectra match the unknown peak. For full characterization, isolation and NMR analysis would be required.

Troubleshooting Common LC-MS Issues

Problem: My signal intensity is weak or nonexistent, and the baseline is noisy.
  • Possible Cause 1: Ion Suppression. Co-eluting species from your sample matrix can compete with your analyte for ionization, suppressing its signal.[12][13]

    • Solution: Improve your sample cleanup or modify the chromatography to separate the analyte from the interfering compounds. Diluting the sample can also mitigate matrix effects.

  • Possible Cause 2: Contamination. High background noise can originate from contaminated solvents, mobile phase additives, or dirty glassware.[12][14] Polyethylene glycol (PEG) contamination is common and appears as a repeating series of peaks separated by 44 Da.

    • Solution: Use only LC-MS grade solvents and high-purity additives. Ensure glassware is meticulously cleaned. Run a blank gradient (injecting only mobile phase) to diagnose system contamination.[14]

  • Possible Cause 3: Incorrect MS Settings. The ion source may not be optimized for your compound.

    • Solution: Perform a tuning of the mass spectrometer using a standard solution of your main compound to optimize source parameters like capillary voltage and gas temperatures.[4]

Problem: I see chromatographic peaks that are broad, tailing, or splitting.
  • Possible Cause 1: Column Overload. Injecting too much sample can saturate the column, leading to poor peak shape.

    • Solution: Dilute your sample and inject a smaller volume.

  • Possible Cause 2: Secondary Interactions. The analyte may be interacting with active sites on the column packing material or frits, especially if it is basic.

    • Solution: Ensure the mobile phase pH is appropriate. The addition of 0.1% formic acid usually resolves this for compounds with basic nitrogens. Check if the column is degraded; performance can degrade over time.[4]

  • Possible Cause 3: Solvent Mismatch. Injecting a sample in a solvent much stronger than the initial mobile phase (e.g., pure DMSO into a 95% water mobile phase) can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.

References

  • Chiralizer. (2011). Adduct Formation in LCMS.
  • Waters Corporation. What are common adducts in ESI mass spectrometry? - WKB67428. [Link]
  • Asiri, A. M., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents.
  • Crawford Scientific. Dealing with Metal Adduct Ions in Electrospray: Part 1. [Link]
  • Teramoto, Y., et al. Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o. J-STAGE. [Link]
  • Little, J. L. (2021). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS.
  • Wang, J., et al. (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver.
  • Cai, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.
  • ResearchGate. (2019). LC-MS(ESI+) Common Adducts question?. [Link]
  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
  • Mahn, B.
  • MTIEAT. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]
  • Langenbeck, U., et al. (1989). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. PubMed. [Link]
  • Wei Sheng Yan Jiu. (2021). [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry]. PubMed. [Link]
  • ResearchGate. (2024). LC/MS Troubleshooting Guide. [Link]
  • ResearchGate. (2020). (PDF)
  • ZefSci. (2025).
  • LCGC International. (2023). Troubleshooting LC-MS. [Link]
  • Chemistry LibreTexts. (2023).
  • ResearchGate. LC-MS/MS parameters for quinoxalines | Download Table. [Link]
  • Organic Chemistry Portal. Quinoxaline synthesis. [Link]
  • Khan, I., et al. (2021).
  • International Journal of Pharmaceutical Research and Development. (2024). Quinoxaline: Synthetic and pharmacological perspectives. [Link]
  • Beilstein Journal of Organic Chemistry. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. [Link]
  • International Journal of Pharmaceutical and Bio-Medical Science. (2023).
  • Wikipedia.
  • HSC Chemistry. (2023).

Sources

How to prevent byproduct formation in the synthesis of quinoxaline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these vital heterocyclic compounds. Quinoxalines are privileged scaffolds in drug discovery and materials science, but their synthesis can be fraught with challenges, primarily the formation of unwanted byproducts that complicate purification and reduce yields.[1]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and scientifically grounded solutions to common problems encountered in the lab. Here, we will explore the causality behind byproduct formation and provide validated strategies to ensure the purity and integrity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing quinoxalines, and what are its primary limitations?

The most classic and widely used method is the condensation of an aryl 1,2-diamine (most commonly o-phenylenediamine or a derivative) with a 1,2-dicarbonyl compound (e.g., benzil, glyoxal).[2][3] While straightforward, this method often suffers from several drawbacks:

  • Harsh Conditions: Many traditional procedures require high temperatures and the use of strong acid catalysts, which can degrade sensitive functional groups on the substrates or product.[2]

  • Long Reaction Times: The reaction can be slow, sometimes requiring several hours of heating or reflux to reach completion.[2]

  • Byproduct Formation: A range of side reactions can occur, leading to complex product mixtures that are difficult to purify.

  • Low Yields: Incomplete reactions or competing side reactions often result in suboptimal yields of the desired quinoxaline.[2]

Modern methods often employ milder catalysts and conditions to circumvent these issues.[4][5]

Q2: I have multiple spots on my TLC plate after the reaction. What are the most likely byproducts?

Seeing multiple spots is a very common issue. The identity of the byproducts depends heavily on your specific substrates and reaction conditions, but the most frequent culprits include:

  • Unreacted Starting Materials: Incomplete conversion is a primary reason for low yields and extra spots.

  • Benzimidazoles: If an α-hydroxyketone or α-haloketone is used as the dicarbonyl surrogate, oxidative cyclization can sometimes lead to benzimidazole derivatives as major side products.

  • Quinoxaline N-Oxides: If oxidizing conditions are present (e.g., air, certain solvents like DMSO, or specific catalysts), the nitrogen atoms of the pyrazine ring can be oxidized to form mono- or di-N-oxides.[6][7] These are often more polar than the parent quinoxaline.

  • Dimers or Oligomers: Under strongly acidic conditions, a cation-radical intermediate can form, leading to dimerization or polymerization of the quinoxaline product.[8]

  • Incompletely Cyclized Intermediates: The initial condensation forms a diimine intermediate. If this intermediate does not fully cyclize and oxidize to the aromatic quinoxaline, it may persist in the reaction mixture.

Q3: What is the general mechanism of quinoxaline formation? Where do things go wrong?

The reaction proceeds via a two-step condensation-cyclization-oxidation sequence. Understanding this pathway is key to troubleshooting.

G cluster_main Mechanism of Quinoxaline Synthesis cluster_side Common Side Reactions Start Aryl 1,2-Diamine + 1,2-Dicarbonyl Int1 Schiff Base Formation (Intermediate A) Start->Int1 - H₂O Int2 Cyclization (Dihydroquinoxaline) Int1->Int2 Intramolecular Condensation - H₂O Prod Final Quinoxaline Product Int2->Prod Oxidation (- 2H) Byprod1 Oxidation of Product (N-Oxide Formation) Prod->Byprod1 Excess Oxidant (e.g., Air, DMSO) Byprod2 Dimerization/ Oligomerization Prod->Byprod2 Harsh Acidic Conditions

Caption: Core mechanism and points of byproduct deviation.

  • Condensation: One amino group of the 1,2-diamine attacks a carbonyl group, eliminating water to form a Schiff base (imine). This repeats with the second amino and carbonyl groups.

  • Cyclization: The resulting open-chain diimine intermediate undergoes intramolecular cyclization to form a non-aromatic dihydroquinoxaline.

  • Oxidation: This dihydroquinoxaline intermediate is then oxidized to the stable, aromatic quinoxaline ring system. This final step is often the source of byproducts. If the oxidant is too harsh or non-selective, it can attack the product. The reaction is often run open to the air, which serves as the terminal oxidant.

Troubleshooting Guide: From Problem to Solution

Issue 1: Low Yield and Incomplete Reaction

You've run the reaction, and TLC/LC-MS analysis shows significant amounts of unreacted o-phenylenediamine and/or dicarbonyl compound remaining.

Potential Cause & Scientific Rationale Diagnostic Check Solution
Insufficient Catalysis: The energy barrier for the condensation or cyclization steps is too high under your current conditions. Many "catalyst-free" methods rely on the slight acidity of solvents like acetic acid or even trace impurities, which may be insufficient.[9]Check the pH of your reaction mixture. If it's neutral, catalysis is likely weak.Add a suitable catalyst. Start with a mild Brønsted acid like p-toluenesulfonic acid (pTSA) or a Lewis acid. For green protocols, solid-supported acids are excellent, reusable options.[4]
Poor Starting Material Quality: o-Phenylenediamines are susceptible to air oxidation, turning dark purple/black. Oxidized starting material is less reactive and introduces impurities from the start.Visually inspect the o-phenylenediamine. It should be a light tan or off-white solid. If it's dark, it has likely oxidized.Purify the o-phenylenediamine before use. Recrystallization from ethanol/water or sublimation are effective methods. Store it under an inert atmosphere (N₂ or Ar).
Reversibility of Condensation: The initial condensation steps to form the imine intermediates are reversible. If water is not effectively removed or sequestered, the equilibrium may not favor product formation.Run the reaction with and without a dehydrating agent (e.g., molecular sieves) and compare the conversion rates.Use a Dean-Stark apparatus if refluxing in a non-polar solvent like toluene to azeotropically remove water. Alternatively, add activated 4Å molecular sieves to the reaction mixture.
Protocol 1: General Procedure for Improved Quinoxaline Synthesis using a Solid Acid Catalyst
  • To a 50 mL round-bottom flask, add the substituted o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).

  • Add a suitable solvent (e.g., ethanol or toluene, 10 mL).[4]

  • Add the solid acid catalyst (e.g., Montmorillonite K-10 clay or alumina-supported heteropolyacid, ~100 mg).[4][9]

  • Stir the mixture at room temperature or gentle heat (40-60 °C). The use of a catalyst often avoids the need for high-temperature reflux.[4]

  • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is often complete within 1-2 hours.[4]

  • Upon completion, filter off the solid catalyst. The catalyst can be washed with solvent, dried, and reused.[4]

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from hot ethanol.[9]

Issue 2: Formation of Quinoxaline N-Oxides

Your mass spectrum shows a peak at M+16 or M+32 relative to your expected product, indicating the formation of mono- or di-N-oxides. These are often more polar and may appear as separate spots on TLC.

Potential Cause & Scientific Rationale Diagnostic Check Solution
Unintentional Oxidation: The nitrogen atoms in the quinoxaline ring are nucleophilic and can be oxidized by ambient oxygen, especially at elevated temperatures or in the presence of certain catalysts. Solvents like DMSO can also act as an oxidant at high temperatures.[6][10]Run a control reaction under a strict inert atmosphere (N₂ or Ar) and compare the product profile to a reaction run open to the air.Deoxygenate your solvent and run the reaction under an inert atmosphere. Sparge the solvent with N₂ or Ar for 15-20 minutes before adding reagents. Maintain a positive pressure of inert gas throughout the reaction. Avoid high-boiling polar aprotic solvents if possible.
Beirut Reaction Conditions: If you are using benzofuroxan as a starting material (the Beirut reaction), the formation of quinoxaline 1,4-di-N-oxides is the intended outcome.[11] Subsequent deoxygenation may be incomplete.Review your synthetic route. If it involves benzofuroxan, you are specifically making the N-oxide.If the N-oxide is an intermediate and not the final product, ensure your reduction step (e.g., using PCl₃ or NaBH₄) goes to completion.
Issue 3: Formation of Dimeric or Polymeric Byproducts

Your crude product is poorly soluble, or you observe high molecular weight species in your mass spectrum. This can be common when using strong, non-volatile acids like sulfuric acid.

Potential Cause & Scientific Rationale Diagnostic Check Solution
Cation-Radical Pathway: In the presence of strong acid and an oxidant (like air), the quinoxaline product can be oxidized to a dication radical. This highly reactive species can then be attacked by a neutral quinoxaline molecule, leading to dimerization.[8]Compare the amount of dimer formed when using a strong Brønsted acid (e.g., H₂SO₄) versus a milder Lewis acid (e.g., InCl₃) or a heterogeneous acid catalyst.Avoid strong, non-volatile acids. Use milder, catalytic amounts of pTSA, or preferably, a solid-supported acid catalyst that minimizes the concentration of free protons in the solution.[4][5] Running under an inert atmosphere will also suppress this pathway by removing the required oxidant.
Troubleshooting Workflow

G Problem Problem Observed in Quinoxaline Synthesis LowYield Low Yield / Incomplete Rxn Problem->LowYield MultiSpots Multiple Spots on TLC Problem->MultiSpots HighMW Insoluble Product / High MW Species Problem->HighMW Cause_Cat Cause: Insufficient Catalysis LowYield->Cause_Cat Cause_SM Cause: Poor Starting Material LowYield->Cause_SM MultiSpots->Cause_SM Cause_Ox Cause: Unintentional Oxidation MultiSpots->Cause_Ox Cause_Acid Cause: Harsh Acidic Conditions HighMW->Cause_Acid Sol_Cat Solution: Use Solid Acid Catalyst (Protocol 1) Cause_Cat->Sol_Cat Sol_SM Solution: Purify Diamine Cause_SM->Sol_SM Sol_Inert Solution: Use Inert Atmosphere Cause_Ox->Sol_Inert Sol_Acid Solution: Use Milder Acid / Solid Catalyst Cause_Acid->Sol_Acid

Caption: A workflow for troubleshooting common issues.

Data Summary Table

The choice of catalyst and solvent system is critical for a clean and efficient reaction. Greener, more modern protocols often outperform classical methods.

Table 1: Comparison of Reaction Conditions for Quinoxaline Synthesis

CatalystSolventTemperature (°C)Typical TimeTypical Yield (%)Key Advantages & Ref.
None (Classical)Acetic Acid / EthanolReflux4-12 h50-75%Simple setup, but often low yield and harsh.[9]
Iodine (I₂)DMSORoom Temp1-2 h85-95%High yield, but DMSO can act as an oxidant.[6][10]
Montmorillonite K-10Toluene25 °C2 h~90%Heterogeneous, reusable, mild, eco-friendly.[9]
Alumina-Supported HeteropolyacidToluene25 °C2 h>90%Highly active, reusable, excellent yields at RT.[4]
Microwave-Assisted (various catalysts)Ethanol80-120 °C5-15 min90-98%Extremely fast, high yields, scalable.[9]
References
  • Kaur, N., & Kishore, D. (2014). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central.
  • Nemallapudi, B. R., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds.
  • Bandyopadhyay, A., et al. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Bentham Science.
  • Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. ResearchGate.
  • Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online.
  • Borah, B., & Chowhan, L. R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.
  • Gomez-Caro, L. C., et al. (2011). Reaction mechanism of quinoxaline 1,4-di-N-oxide on solid supports at room temperature. SciELO.
  • Zarrok, H., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Hindawi.
  • Gholam-Hossien, D., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing.
  • Coe, J. W., et al. (2013). Improved methods for the preparation of quinoxaline derivatives. Google Patents.
  • Wan, J.-P., & Wei, L. (2016). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
  • El-Faham, A., et al. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub.
  • Busch, F. R., et al. (2006). Preparation of high purity substituted quinoxaline. Google Patents.
  • Aselkina, A. A., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
  • Borah, B., & Chowhan, L. R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Publishing.
  • Sheng, L., et al. (2014). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology.
  • Various Authors. (2024). Synthesis of quinoxaline using o-phenylenediamine with various diketone... ResearchGate.
  • Pospelova, T. A., & Chupakhin, O. N. (2019). New opportunities for the synthesis of quinoxaline derivatives. ResearchGate.
  • Wang, Y., et al. (2021). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry.
  • Various Authors. (N.D.). Quinoxaline Synthesis via o-Phenylenediamine. Scribd.

Sources

Technical Support Center: High-Purity Recrystallization of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid (CAS: 18559-42-7). This guide is designed for researchers, chemists, and drug development professionals who require this molecule at high purity for their work. Here, we address common challenges and provide field-tested solutions for obtaining optimal results through recrystallization.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol for this compound?

The most crucial step is solvent selection. An ideal solvent will dissolve this compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C). This temperature-dependent solubility differential is the driving force for crystal formation and purification. A poor solvent choice is the root cause of most recrystallization failures, such as low yield or "oiling out".

Q2: My compound "oils out" instead of forming crystals. What does this mean and how can I fix it?

"Oiling out" occurs when the compound precipitates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens if the solution becomes saturated at a temperature that is above the melting point of your compound (or the melting point of an impure version of your compound).[1]

Causality & Solution:

  • High Impurity Load: Impurities can significantly depress the melting point of your compound, making it more prone to oiling out.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution above its melting point.

  • Solvent Choice: The solvent may be too good, requiring a very high concentration that leads to precipitation at elevated temperatures.

To resolve this, re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent (10-15% more volume) to slightly decrease the saturation temperature.[2] Allow the flask to cool very slowly by insulating it (e.g., with glass wool or by placing it in a warm water bath that cools gradually).[1]

Q3: I've followed the cooling procedure, but no crystals have formed. What should I do?

This is a classic case of a supersaturated solution, where the compound remains dissolved even though its concentration is above its normal solubility limit at that temperature.[1] Crystal growth requires a nucleation event to begin.

Troubleshooting Steps:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[2][3]

  • Add a Seed Crystal: If you have a small amount of the pure solid, add a single tiny crystal to the solution. This provides a perfect template for further crystal growth.[2][3]

  • Reduce Temperature: If the solution is at room temperature, try cooling it further in an ice-water bath.

  • Reduce Solvent Volume: If nucleation cannot be induced, you may have used too much solvent.[1] Gently heat the solution and boil off a portion of the solvent to increase the concentration, then repeat the slow cooling process.

Q4: My final yield is very low. Where did my compound go?

Low yield is most commonly a result of using an excessive amount of solvent.[1][2] Because there is always some residual solubility of the compound in the cold solvent, using too much means a significant amount of your product will remain in the "mother liquor" after filtration.

Other Potential Causes:

  • Premature Crystallization: The compound may have crystallized in the funnel during a hot filtration step (if performed).

  • Inappropriate Solvent: The solvent may have been too "good," meaning the compound is still quite soluble even when cold.

  • Incomplete Transfer: Physical loss of material during transfers between flasks.

To recover dissolved material, you can try to concentrate the mother liquor by evaporating some of the solvent and cooling it again to obtain a "second crop" of crystals. Be aware that this second crop may be less pure than the first.

Section 2: Solvent System Selection and Characterization

The molecular structure of this compound, featuring both a polar carboxylic acid group and a relatively non-polar heterocyclic ring system, allows for a range of potential solvents. Based on general principles for quinoxaline derivatives and carboxylic acids, the following solvents are recommended starting points.[4][5]

SolventTypeSuitability for Target CompoundRationale & Expert Notes
Ethanol Polar ProticExcellent Single Solvent Candidate Often used for recrystallizing quinoxaline derivatives.[4][5] It effectively dissolves the compound when hot and has significantly lower solubility when cold. Promotes good crystal formation.
Methanol Polar ProticGood Single Solvent Candidate More polar than ethanol. May show higher solubility, potentially requiring less solvent but risking slightly lower yield.
Water Polar ProticPoor Single Solvent; Good Anti-Solvent The compound's carboxylic acid group provides some water solubility, but the larger heterocyclic structure likely makes it poorly soluble overall. Excellent as an "anti-solvent" in a mixed system with a solvent like DMF or DMSO.[6][7]
Ethyl Acetate Polar AproticPossible Single Solvent A moderately polar solvent. Its effectiveness depends on the compound's specific solubility profile. Worth testing on a small scale.
DMF / Water Mixed SystemExcellent Mixed Solvent Candidate A powerful combination for compounds that are highly soluble in polar aprotic solvents but insoluble in water.[6] Dissolve in minimal hot DMF, then add hot water dropwise until turbidity appears.
Ethanol / Water Mixed SystemGood Mixed Solvent Candidate A common and effective system. Dissolve the compound in hot ethanol and add hot water until the solution becomes cloudy, then clarify with a few drops of ethanol.

Section 3: Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Ethanol)

This protocol is the recommended starting point for achieving high purity.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to reflux with stirring.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid is just fully dissolved. Note the volume. Adding an excess of 5-10% more solvent can prevent premature crystallization.[2]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to reflux for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Workflow for Single-Solvent Recrystallization```dot

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Dissolve Crude Solid in Minimum Hot Solvent B Optional: Hot Filtration A->B Insoluble impurities? C Slow Cooling to Induce Crystallization A->C No insoluble impurities B->C D Isolate Crystals (Vacuum Filtration) C->D E Wash with Cold Solvent D->E F Dry Crystals Under Vacuum E->F

Caption: Decision tree for common recrystallization issues.

Section 5: Purity Assessment

After recrystallization, it is essential to verify the purity of the final product.

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) that is consistent with literature values indicates high purity. Impurities will typically cause the melting point to be depressed and broaden.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate, with an Rf value different from that of the crude starting material and any known impurities.

  • Spectroscopic Methods (NMR, HPLC): For rigorous quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. [8]1H NMR spectroscopy can also confirm the structural integrity of the compound and reveal the presence of any proton-bearing impurities.

References

  • EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives - Google Patents.
  • Troubleshooting - Chemistry LibreTexts. (2022-04-07).
  • WO2006090236A1 - Preparation of high purity substituted quinoxaline - Google Patents.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - NIH.
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. (2014-08-04).
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
  • How to purify a carboxylic acid by recrystallisation? - The Student Room. (2018-04-07).
  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods.
  • Recrystallization and Crystallization.
  • Preparation of quinoxaline derivatives. | Download Table - ResearchGate.
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - NIH. (2022-09-05).
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - MDPI.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review - mtieat. (2024-08-03).
  • Determination of 3-Methyl-quinoxaline-2-carboxylic Acid and Quinoxaline-2-carboxylic Acid in Pork Based on a Background Fluorescence Quenching Immunochromatographic Assay - PubMed. (2020-07-10).
  • [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry] - PubMed.
  • Solubility of Organic Compounds. (2023-08-31).
  • 3-Methylquinoxaline-2-carboxylic acid 4-oxide monohydrate - PMC - NIH.

Sources

Technical Support Center: Navigating the Scale-Up of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful scale-up of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice, frequently asked questions, and validated protocols. Our focus is on anticipating and resolving the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production, ensuring efficiency, purity, and safety.

Overview of the Synthesis Pathway

The most common and industrially viable route to this compound involves the cyclocondensation of N-methyl-o-phenylenediamine with a suitable three-carbon α-keto acid, such as pyruvic acid or its ester derivatives. This reaction, while straightforward in principle, presents several challenges during scale-up related to reaction control, impurity profiles, and product isolation.

Synthesis_Pathway Reactant1 N-Methyl-o-phenylenediamine Intermediate Schiff Base Intermediate Reactant1->Intermediate + Reactant2 Pyruvic Acid Reactant2->Intermediate Product 4-Methyl-3-oxo-3,4-dihydro- quinoxaline-2-carboxylic acid Intermediate->Product Cyclization & Tautomerization

Caption: General synthesis pathway for this compound.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems that may arise during the production of this compound in a question-and-answer format.

Q1: My reaction yield has significantly dropped after increasing the batch size. What are the likely causes and how can I mitigate this?

A1: A drop in yield upon scale-up is a frequent issue and can often be attributed to mass and heat transfer limitations. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

  • Causality: The cyclocondensation reaction is exothermic. Poor heat dissipation on a larger scale can lead to thermal degradation of the starting materials or the product itself.[1] Inadequate mixing can also result in incomplete reactions.[2][3]

  • Troubleshooting Steps:

    • Improve Agitation: Ensure your reactor's agitation is sufficient to maintain a homogenous mixture. Consider using a different impeller design or increasing the stirring speed.

    • Controlled Addition of Reactants: Instead of adding the reactants all at once, implement a controlled, slow addition of one reactant to the other. This helps to manage the exotherm and maintain a more consistent reaction temperature.

    • Solvent Selection: The choice of solvent is critical. A solvent that can effectively dissipate heat and keep all components in the solution is ideal. For quinoxalinone synthesis, polar aprotic solvents like DMF or DMSO are often used, but for scale-up, consider greener alternatives like ethanol or even water if the solubility of starting materials allows.[4][5]

    • Catalyst Use: While some condensation reactions can proceed without a catalyst, employing a mild acid catalyst can improve reaction kinetics and allow for lower reaction temperatures, thus reducing the risk of thermal degradation.[6][7]

Q2: I am observing a significant amount of a colored impurity in my crude product that is difficult to remove. What is this impurity and how can I prevent its formation?

A2: The formation of colored impurities in quinoxaline synthesis is often due to the oxidation of the o-phenylenediamine starting material.[4] These oxidized species can undergo side reactions, leading to highly colored byproducts.

  • Causality: N-methyl-o-phenylenediamine is susceptible to air oxidation, especially at elevated temperatures. This can form dimeric or polymeric impurities that are difficult to separate from the desired product.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[4]

    • Starting Material Purity: Ensure the purity of your N-methyl-o-phenylenediamine. If it has been stored for a long time, consider purification by distillation or recrystallization before use.

    • Temperature Control: As mentioned previously, maintaining a consistent and not excessively high reaction temperature can prevent the oxidation and degradation of the starting material.

    • Work-up Procedure: During the work-up, minimize the exposure of the reaction mixture to air, especially if it is basic. Acidification should be done promptly to precipitate the product.

Q3: The final product is difficult to purify by crystallization, and I'm experiencing significant product loss. What are some effective purification strategies for large-scale production?

A3: Purification is a major hurdle in scaling up. Relying solely on column chromatography is often not economically viable for large quantities. A well-designed crystallization process is key.

  • Causality: The carboxylic acid functional group on the target molecule can make it challenging to find a suitable single-solvent system for crystallization where it is soluble at high temperatures but sparingly soluble at room temperature. Co-precipitation of impurities is also a common issue.

  • Troubleshooting Steps:

    • Anti-Solvent Crystallization: A powerful technique for large-scale purification is anti-solvent crystallization. Dissolve the crude product in a solvent in which it is highly soluble (e.g., DMF, DMSO, or a basic aqueous solution), and then slowly add an anti-solvent in which the product is insoluble (e.g., water, isopropanol, or acidify the basic solution) to induce crystallization. This often results in a purer product with higher recovery.

    • pH-Controlled Precipitation: Take advantage of the carboxylic acid moiety. Dissolve the crude product in a basic aqueous solution (e.g., dilute NaOH or NaHCO3). Filter off any insoluble impurities. Then, slowly acidify the filtrate with an acid (e.g., HCl or acetic acid) to precipitate the pure product. Wash the precipitate thoroughly with water to remove any residual salts.

    • Recrystallization Solvent Screening: A systematic screening of solvent mixtures can identify an optimal system for recrystallization. Common solvent systems for similar compounds include ethanol/water, acetic acid/water, or DMF/isopropanol.

Purification Method Advantages for Scale-Up Disadvantages for Scale-Up
Column Chromatography High purity achievable.High solvent consumption, time-consuming, not cost-effective for large quantities.
Single-Solvent Recrystallization Simple, potentially high recovery.Difficult to find an ideal solvent, potential for oiling out.
Anti-Solvent Crystallization Good control over crystal size and purity, often high recovery.Requires handling of larger solvent volumes.
pH-Controlled Precipitation Highly effective for acidic/basic compounds, can remove specific impurities.Introduces salts that need to be washed away, requires careful pH control.

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions to consider during the scale-up of this synthesis?

A: Safety is paramount. Key considerations include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves.[8][9][10]

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile solvents or dusty solids.[11]

  • Exothermic Reaction: Be prepared for the exothermic nature of the reaction. Ensure your reactor has adequate cooling capacity.

  • Waste Disposal: Dispose of all chemical waste according to your institution's and local regulations. Halogenated solvents and heavy metal catalysts require special disposal procedures.[12][13][14]

Q: Can I use a different α-keto acid besides pyruvic acid?

A: Yes, other α-keto acids can be used, which will result in different substituents at the 2-position of the quinoxalinone ring. However, the reactivity and solubility of the α-keto acid will influence the optimal reaction conditions.

Q: What is the expected thermal stability of the final product?

A: Quinoxalinone derivatives are generally thermally stable crystalline solids. However, at very high temperatures, decarboxylation of the carboxylic acid group can occur. It is advisable to perform a thermal analysis (e.g., TGA/DSC) to determine the decomposition temperature if the process requires high temperatures.[1]

Experimental Protocols

Synthesis of this compound

This protocol is a representative lab-scale procedure that can be adapted for scale-up.

  • Reaction Setup: To a jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add N-methyl-o-phenylenediamine (1.0 eq) and ethanol (5 mL per gram of diamine).

  • Inerting: Purge the reactor with nitrogen for 15 minutes.

  • Reactant Addition: In a separate vessel, dissolve pyruvic acid (1.1 eq) in ethanol (2 mL per gram of pyruvic acid).

  • Reaction: Slowly add the pyruvic acid solution to the reactor over 30-60 minutes, maintaining the internal temperature below 40°C.

  • Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate. Further cool to 0-5°C and hold for 1 hour.

  • Isolation: Filter the solid product and wash the cake with cold ethanol.

  • Drying: Dry the product under vacuum at 50-60°C to a constant weight.

Purification by pH-Controlled Precipitation
  • Dissolution: Suspend the crude product in water (10 mL per gram of crude product).

  • Basification: Slowly add 1M sodium hydroxide solution with stirring until the solid completely dissolves and the pH is between 9-10.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Acidification: Cool the filtrate in an ice bath and slowly add 1M hydrochloric acid with vigorous stirring until the pH is between 2-3. A precipitate will form.

  • Isolation: Filter the precipitated solid.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the purified product under vacuum at 50-60°C.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Mixing Is mixing adequate? Start->Check_Mixing Improve_Mixing Increase agitation Use appropriate impeller Check_Mixing->Improve_Mixing No Check_Temp Is temperature controlled? Check_Mixing->Check_Temp Yes Improve_Mixing->Check_Temp Control_Temp Slow reactant addition Improve cooling Check_Temp->Control_Temp No Check_Atmosphere Is reaction under inert atmosphere? Check_Temp->Check_Atmosphere Yes Control_Temp->Check_Atmosphere Inert_Atmosphere Use N2 or Ar blanket Check_Atmosphere->Inert_Atmosphere No Check_Purity Are starting materials pure? Check_Atmosphere->Check_Purity Yes Inert_Atmosphere->Check_Purity Purify_Reactants Purify starting materials Check_Purity->Purify_Reactants No Purification_Issue Is purification method optimal? Check_Purity->Purification_Issue Yes Purify_Reactants->Purification_Issue Optimize_Purification Try anti-solvent or pH swing crystallization Purification_Issue->Optimize_Purification No Success Problem Resolved Purification_Issue->Success Yes Optimize_Purification->Success

Caption: A workflow for troubleshooting common scale-up issues.

References

  • Sousa, M. M. M., et al. (2011). Evaluation of thermal stability of quinones by thermal analysis techniques. Journal of Thermal Analysis and Calorimetry, 108(2), 657-662.
  • Royal Society of Chemistry. (2018). Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. New Journal of Chemistry. [Link]
  • Keller, U., et al. (1989). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry, 28(19), 7882-7888. [Link]
  • ResearchGate. (2011). Evaluation of thermal stability of quinones by thermal analysis techniques. [Link]
  • Synerzine. (2018).
  • ScienceDirect. (2013). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. Tetrahedron Letters, 54(44), 5946-5949. [Link]
  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]
  • ResearchGate. (2016). Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. [Link]
  • Wan, J.-P., & Wei, L. (2014). Quinoxaline Synthesis by Domino Reactions. Current Organic Chemistry, 18(1), 2-16. [Link]
  • Hernandez, et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Organic Chemistry, 4, 22-30. [Link]
  • Organic Chemistry Portal. Synthesis of quinoxalinones. [Link]
  • Organic Syntheses. Working with Hazardous Chemicals. [Link]
  • ResearchGate. (2017). Pharmacological Profile of Quinoxalinone. [Link]
  • ResearchGate. (2011). ChemInform Abstract: Cyclocondensation of N-(Prop-2-yn-1-yl)- and N-(Penta-2,4-diyn-1-yl)
  • Chegg.com. (2023). Solved please help, which method of waste disposal should be. [Link]
  • Beilstein Journal of Organic Chemistry. (2019). Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof. Beilstein Journal of Organic Chemistry, 15, 2348-2358. [Link]
  • ResearchGate. (2017). Methyl 3-aroyl-4-oxo-1,4-dihydroquinoline-2-carboxylates: Synthesis and molecular and crystal structures. [Link]
  • ResearchGate. (2018). Optimization of the reaction conditions in the synthesis of 4a. [Link]
  • MDPI. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 26(21), 6489. [Link]
  • Ghoneim, A. I., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2284. [Link]
  • ResearchGate. (2007). Synthesis of quinoxalines in the presence of heteropoly acids. [Link]
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Organic Chemistry Frontiers. (2021). Recent advances in the synthesis and reactivity of quinoxaline. [Link]
  • ACG Publications. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
  • ResearchGate. (2022).
  • ResearchGate. (2022). Synthesis of quinoxaline using o-phenylenediamine with various diketone. [Link]
  • Green Chemistry. (2021).
  • Encyclopedia.pub. (2023).
  • Wikipedia. Thermal decomposition. [Link]
  • Beilstein Journal of Organic Chemistry. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. Beilstein Journal of Organic Chemistry, 17, 2038-2075. [Link]
  • MDPI. (2019). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 24(18), 3352. [Link]

Sources

Technical Support Center: Storage and Handling of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid is a vital heterocyclic building block in medicinal chemistry and drug discovery.[1][2][3] Its structural integrity is paramount for generating reliable and reproducible experimental results. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure the long-term stability of this compound in your laboratory. We will explore the causality behind its degradation and equip you with the knowledge to proactively minimize it.

Section 1: Quick Reference for Storage & Handling

For immediate guidance, the following table summarizes the key recommended and adverse conditions for this compound.

ParameterRecommended ConditionAdverse Condition (Risk of Degradation)Rationale
Temperature Solid: -20°C (Long-term); 2-8°C (Short-term) Solution: -20°C to -80°C (Aliquot)High temperatures, repeated freeze-thaw cyclesHigh temperatures can accelerate chemical reactions, including potential decarboxylation.[4][5] Freeze-thaw cycles can introduce moisture and stress the compound in solution.
Light Store in amber vials or protect from lightDirect exposure to sunlight or UV lightThe aromatic quinoxaline ring system can absorb UV radiation, which may induce photolytic degradation.[6][7]
Atmosphere Inert gas (Argon or Nitrogen) overlayAmbient air, high humidityThe compound may be susceptible to oxidation over time.[7] Carboxylic acids can be hygroscopic; moisture can facilitate hydrolytic degradation or other reactions.[8][9]
pH (in Solution) Neutral to slightly acidic (pH 5-7)Strong acidic (pH < 3) or strong basic (pH > 9) conditionsExtreme pH can catalyze the degradation of the quinoxalinone ring or other sensitive functional groups.[6][10]
Container Tightly sealed, corrosion-resistant glass vialsPoorly sealed containers, reactive plasticwarePrevents exposure to moisture and atmospheric oxygen. Carboxylic acids can be corrosive and should be stored in appropriate containers.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For long-term storage (>6 months), the solid compound should be stored at -20°C in a tightly sealed, amber glass vial. To further ensure stability, displacing the air in the vial with an inert gas like argon or nitrogen is highly recommended. This creates an environment that minimizes thermal, photolytic, and oxidative degradation pathways.[6][7]

Q2: What are the primary chemical pathways that lead to the degradation of this compound?

While a specific degradation profile for this exact molecule is not extensively published, based on its functional groups (a quinoxalinone core and a carboxylic acid), the most probable degradation pathways are:

  • Decarboxylation: Aromatic carboxylic acids can lose CO2 when exposed to high heat, leading to the formation of 4-methyl-3,4-dihydro-quinoxalin-3-one.[4]

  • Oxidation: The electron-rich heterocyclic ring system can be susceptible to oxidation, especially when exposed to atmospheric oxygen over long periods or in the presence of oxidizing agents.[11] Forced degradation studies commonly use agents like hydrogen peroxide to test for this vulnerability.[7]

  • Hydrolysis: Under harsh acidic or basic conditions, the amide bond within the quinoxalinone ring could potentially be cleaved.

  • Photolysis: Exposure to UV light can provide the energy to break chemical bonds or induce unwanted reactions in the aromatic system.[6]

Q3: My protocol requires dissolving the compound. How should I prepare and store solutions?

Solutions are inherently less stable than the solid compound. When preparing solutions:

  • Use a high-purity, anhydrous solvent in which the compound is fully soluble (e.g., DMSO, DMF).

  • Prepare a concentrated stock solution rather than multiple low-concentration working solutions.

  • Immediately after preparation, aliquot the stock solution into single-use volumes in amber, tightly sealed vials.

  • Store these aliquots at -20°C or -80°C . Avoid repeated freeze-thaw cycles by using one aliquot per experiment.

Q4: How can I visually or analytically detect if my compound has degraded?
  • Visual Inspection: A noticeable change in color (e.g., from white/off-white to yellow or brown) or texture (e.g., clumping, melting) of the solid powder is a strong indicator of degradation.

  • Analytical Confirmation: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the area of the main peak corresponding to the parent compound confirms degradation. A loss of 10-20% of the active pharmaceutical ingredient (API) is often considered significant.[12]

Q5: Are there any common reagents or materials that are incompatible with this compound?

Yes. Avoid storing or mixing the compound with:

  • Strong Oxidizing Agents: (e.g., peroxides, permanganates) as they can degrade the quinoxaline ring.

  • Strong Bases: (e.g., sodium hydroxide, potassium tert-butoxide) as they will deprotonate the carboxylic acid and may promote hydrolytic degradation.

  • Strong Acids: These can also catalyze degradation.[6]

  • Reactive Metals: As a carboxylic acid, it can be corrosive to certain metals.[8] Always use glass or high-quality, non-reactive plastic labware.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: I see unexpected peaks in my HPLC/LC-MS chromatogram that were not there before.

This is a classic sign of degradation. Use the following workflow to diagnose the cause.

Troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions Start Unexpected HPLC Peaks Observed Check_Control Analyze a freshly prepared sample from a new vial Start->Check_Control Thermal Thermal Degradation (e.g., heated reaction, improper storage) Check_Control->Thermal Peaks still present? (Ruling out sample prep) Photo Photodegradation (e.g., exposure to light on benchtop) Check_Control->Photo Peaks still present? pH_Stress pH-Induced Degradation (e.g., reaction buffer is too acidic/basic) Check_Control->pH_Stress Peaks still present? Oxidative Oxidative Degradation (e.g., prolonged air exposure in solution) Check_Control->Oxidative Peaks still present? Sol_Thermal Action: Review storage temperature. Run experiment at a lower temperature. Thermal->Sol_Thermal Sol_Photo Action: Protect all samples and solutions from light using amber vials or foil. Photo->Sol_Photo Sol_pH Action: Check pH of all buffers. Perform reaction closer to neutral pH. pH_Stress->Sol_pH Sol_Oxidative Action: Use degassed solvents. Store solutions under inert gas. Oxidative->Sol_Oxidative

Caption: Troubleshooting workflow for identifying degradation sources.

Problem: My experimental results are inconsistent or show a loss of compound activity.

This often points to a loss of the parent compound due to degradation, leading to lower effective concentrations.

  • Quantify the Parent Compound: Use HPLC with a standard curve to determine the exact concentration of your stock solution. A concentration lower than expected indicates degradation during storage.

  • Review Handling Practices: Were the solutions subjected to multiple freeze-thaw cycles? Was the stock solution left at room temperature for an extended period?

  • Perform a Forced Degradation Test: To understand your compound's vulnerabilities in your specific experimental buffer, follow the protocol in Section 4. This will reveal if your experimental conditions (e.g., pH, temperature) are causing the degradation.[13]

Section 4: Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure

This protocol ensures the integrity of the compound from receipt to use.

  • Upon Receipt: Immediately transfer the manufacturer's vial to a -20°C freezer. Log the date of receipt and lot number.

  • Preparing a Stock Solution:

    • Allow the vial to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.

    • Weigh the desired amount of solid in a controlled environment with low humidity.

    • Dissolve in an appropriate anhydrous solvent (e.g., DMSO) to a high concentration (e.g., 10-50 mM).

    • Vortex gently until fully dissolved.

  • Aliquoting and Storing:

    • Dispense the stock solution into single-use amber microvials.

    • If possible, overlay the solution with argon or nitrogen before sealing.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date.

    • Store all aliquots in a labeled box at -20°C or -80°C.

  • Daily Use:

    • Remove only one aliquot per experiment.

    • Allow it to thaw completely and vortex gently before use.

    • Crucially, discard any unused portion of the thawed aliquot. Do not refreeze it.

Protocol 2: Performing a Basic Stability Assessment (Forced Degradation)

This protocol helps you understand how your compound behaves under various stress conditions relevant to your experiments.[6][12]

  • Objective: To intentionally stress the compound to identify potential degradation pathways and products under simplified conditions.

  • Materials:

    • Your compound stock solution (e.g., 10 mM in DMSO).

    • Control buffer (your typical experimental buffer, e.g., PBS pH 7.4).

    • Acidic solution (e.g., 0.1 M HCl).

    • Basic solution (e.g., 0.1 M NaOH).

    • HPLC system for analysis.

  • Procedure:

    • Prepare Samples: Label five amber HPLC vials. To each, add an equal amount of your stock solution to achieve a final concentration of ~100 µM in 1 mL of the respective solution:

      • Vial 1 (Control): Add control buffer. Store at 4°C.

      • Vial 2 (Thermal Stress): Add control buffer. Place in a heat block at 60°C for 24 hours.

      • Vial 3 (Photolytic Stress): Add control buffer. Place under a UV lamp or in direct sunlight for 24 hours.

      • Vial 4 (Acidic Stress): Add 0.1 M HCl. Let stand at room temperature for 24 hours.

      • Vial 5 (Basic Stress): Add 0.1 M NaOH. Let stand at room temperature for 24 hours.

    • Neutralization (for Vials 4 & 5): Before analysis, neutralize the acidic and basic samples with an equivalent amount of base/acid to prevent damage to the HPLC column.

    • Analysis: Analyze all five samples by HPLC. Compare the chromatograms of the stressed samples (Vials 2-5) to the control (Vial 1).

  • Interpretation:

    • A decrease in the area of the main peak indicates degradation.

    • The appearance of new peaks signifies the formation of degradation products.

    • The condition that causes the most significant change is the primary vulnerability of the compound.

DegradationPathways cluster_stress Stress Factors cluster_products Potential Degradation Products Compound 4-Methyl-3-oxo-3,4-dihydro- quinoxaline-2-carboxylic acid Heat Heat Compound->Heat Light UV Light Compound->Light Oxidation Oxidation Compound->Oxidation pH Extreme pH Compound->pH Decarboxylated Decarboxylated Analog Heat->Decarboxylated Other Other Impurities Light->Other Oxidized Oxidized Analogs Oxidation->Oxidized RingOpened Ring-Opened Products pH->RingOpened

Caption: Potential degradation pathways for the target compound.

References

  • MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online.
  • Chemical Knowledge. (n.d.). Specification for storage and transport of carboxylic acids.
  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Langfort, J., et al. (1995). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. PubMed.
  • Magar, R. T., & Dehghan, M. H. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Pawar, S., et al. (2022, November 8). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • ResearchGate. (n.d.). Synthetic pathways toward quinoxaline derivatives.
  • Abdel-Ghani, T. M., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. National Institutes of Health.
  • The Journal of Organic Chemistry - ACS Publications. (n.d.). The Journal of Organic Chemistry. American Chemical Society.
  • Sharma, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.
  • ResearchGate. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities.
  • ResearchGate. (2016, February 8). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?.
  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed.
  • Farghaly, T. A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. PubMed.
  • Google Patents. (n.d.). US6562972B1 - Method for preparing heterocyclic-carboxylic acids.
  • Avula, B., et al. (2020). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online.
  • AIP Publishing. (n.d.). Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives.
  • Bentham Science Publishers. (n.d.). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities.
  • PubMed. (n.d.). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties.
  • Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. ResearchGate.
  • National Institutes of Health. (n.d.). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives.
  • ResearchGate. (2001). Effect of pH, Temperature, and Moisture on the Formation of Volatile Compounds in Glycine/Glucose Model Systems.
  • National Institutes of Health. (n.d.). Engineering pH and Temperature-Triggered Drug Release with Metal-Organic Frameworks and Fatty Acids.
  • National Institutes of Health. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT.

Sources

Technical Support Center: Optimizing Catalyst Loading for Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, chemists, and drug development professionals dedicated to advancing the synthesis of these vital heterocyclic compounds. Quinoxaline derivatives are crucial scaffolds in medicinal chemistry and materials science, making the efficiency of their synthesis a paramount concern.[1][2]

A critical, yet often overlooked, parameter in achieving high-yield, high-purity synthesis is the optimization of catalyst loading. Incorrect catalyst amounts can lead to a host of problems, from sluggish or incomplete reactions to the formation of complex side products that complicate purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. It is structured to provide not just solutions, but a foundational understanding of the principles at play, empowering you to make informed decisions in your experimental design.

Part 1: Troubleshooting Guide

This section is formatted as a direct Q&A to address the most common challenges encountered during the catalytic synthesis of quinoxalines.

Q1: My reaction shows low or no conversion to the desired quinoxaline product. Is catalyst loading the culprit?

A1: Low or no conversion is a classic symptom of catalyst-related issues, and loading is a primary suspect. An uncatalyzed reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound may show no product formation at all, especially at room temperature.[3]

  • Causality: The catalyst's role is to lower the activation energy of the reaction. Insufficient catalyst means there are not enough active sites to facilitate the conversion of reactants to products within a reasonable timeframe.

  • Troubleshooting Steps:

    • Confirm Catalyst Necessity: First, ensure a catalyst is indeed required. While some quinoxaline syntheses can proceed thermally, most modern, efficient methods rely on a catalyst.[1] A control reaction without the catalyst will confirm its necessity.[1]

    • Incremental Increase in Loading: If the reaction is sluggish, incrementally increase the catalyst loading. For example, in a reaction using an alumina-supported heteropolyoxometalate, increasing the catalyst from 50 mg to 100 mg per 1 mmol of reactant has been shown to significantly boost the yield.[3]

    • Evaluate Catalyst Activity: Consider the possibility of a deactivated or low-activity catalyst batch. If possible, test the catalyst in a known, reliable reaction to confirm its efficacy.

    • Re-evaluate Catalyst Choice: If increasing the load does not improve conversion, the chosen catalyst may be suboptimal for your specific substrates. A wide range of catalysts, including various Lewis acids (e.g., CuSO₄·5H₂O, Ga(III)triflate) and solid-supported catalysts, are effective for quinoxaline synthesis.[1][3][4] Screening different catalyst types may be necessary.[3]

Q2: I'm observing significant byproduct formation. How can catalyst loading improve selectivity?

A2: This is a common issue where the reaction is active but not selective. Excessive catalyst loading is often the cause.

  • Causality: While a catalyst accelerates the desired reaction, a very high concentration can also promote undesired side reactions, such as self-condensation of reactants, polymerization, or decomposition of the product. The catalyst can occupy multiple sites on the substrate, leading to unwanted transformations.

  • Troubleshooting Steps:

    • Systematic Reduction of Catalyst Load: Perform a series of experiments systematically decreasing the catalyst loading (e.g., from 5 mol% down to 2 mol%, 1 mol%, and even 0.5 mol%). Monitor the reaction by TLC or LC-MS to find the "sweet spot" where the desired product formation is maximized relative to byproducts.

    • Temperature and Loading Interplay: High catalyst loading combined with high temperatures can be particularly detrimental to selectivity. Consider reducing the catalyst amount first, before lowering the reaction temperature, as this often has a more pronounced effect on suppressing side reactions.

    • Check for Stoichiometry: Ensure the reactant stoichiometry is correct. An excess of one reactant can lead to byproducts, an issue that can be exacerbated by high catalyst loading.[5]

Q3: My reaction is complete, but I'm having difficulty with purification due to catalyst leaching or residual catalyst in the product.

A3: This is a frequent problem with homogeneous catalysts. While adjusting loading can help, the choice of catalyst type is also critical here.

  • Causality: Homogeneous catalysts are soluble in the reaction medium, making their removal from the final product challenging. Using a higher-than-necessary loading directly translates to more catalyst that needs to be removed during workup.

  • Troubleshooting Steps:

    • Minimize Loading: The first step is to find the minimum effective catalyst loading through optimization experiments as described above. Less catalyst in means less to take out.

    • Switch to a Heterogeneous Catalyst: This is the most effective solution. Solid-supported catalysts, such as those on alumina, silica, or polymers, can be easily removed by simple filtration.[1][3] This simplifies purification, reduces product contamination, and often allows for catalyst recycling.[1][6]

    • Post-Reaction Scavenging: If you must use a homogeneous catalyst, consider using a scavenger resin after the reaction is complete. These resins are designed to bind to metal catalysts, allowing them to be filtered off.

Q4: I suspect my catalyst is deactivating during the reaction. How can adjusting the loading help?

A4: Catalyst deactivation is a complex issue where the catalyst loses its activity over the course of the reaction.[7][8] This can manifest as a reaction that starts well but then stalls before reaching completion.

  • Causality: Deactivation can occur through several mechanisms:

    • Poisoning: The quinoxaline product itself or impurities in the starting materials can act as poisons by strongly binding to the catalyst's active sites.[7] Nitrogen-containing heterocycles are known to be potential catalyst poisons for transition metals like palladium.[7]

    • Formation of Inactive Species: The active catalytic species (e.g., Pd(0)) can be converted into an inactive state (e.g., palladium black or inactive Pd(II) species).[7][8]

    • Thermal Degradation: At high temperatures, catalyst particles can agglomerate (sinter), reducing the active surface area.[7][9]

  • Troubleshooting Steps:

    • Higher Initial Loading: A straightforward, albeit less elegant, solution is to start with a higher catalyst loading. This ensures that even if a portion of the catalyst deactivates, enough active catalyst remains to drive the reaction to completion.[10]

    • Portion-wise Addition: Instead of adding all the catalyst at the beginning, add it in portions throughout the reaction. This can help maintain a sufficient concentration of active catalyst over time.

    • Address the Root Cause: The best approach is to identify and mitigate the cause of deactivation. This may involve purifying starting materials, using a more robust ligand for the metal catalyst, or lowering the reaction temperature.[7][10]

Part 2: Frequently Asked Questions (FAQs)

Q: What are typical catalyst loading ranges for common quinoxaline syntheses?

A: This is highly dependent on the catalyst type and reaction. However, some general starting points are provided in the table below. Note that these are starting points, and optimization is almost always necessary.

Catalyst TypeSynthesis MethodTypical Loading RangeNotes
Palladium Complexes Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)0.5 - 5 mol%Pre-catalysts with robust ligands are often more efficient and can be used at lower loadings.[11]
Copper Salts/Complexes Condensation/Cyclization1 - 10 mol%Often used in oxidative coupling reactions.[12]
Lewis Acids (e.g., Ga(OTf)₃) Condensation of diamines and dicarbonyls5 - 20 mol%Effective for classical quinoxaline synthesis.[1][4]
Heterogeneous Catalysts Condensation/Cyclization50 - 150 mg per mmol of substrateLoading is often expressed by weight as the exact molar amount of active sites can be unknown.[1]

Q: How do I design an initial catalyst loading screening experiment?

A: A systematic approach is key. A good starting point is a small-scale reaction array.

  • Center Point: Begin with a literature-reported value or a common starting point (e.g., 2 mol% for a Pd catalyst).

  • Range Finding: Set up parallel reactions with significantly different loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).

  • Analysis: Analyze the yield and purity for each reaction after a fixed time point.

  • Refinement: Based on the results, you can perform a second, more focused screen around the most promising loading range. Reaction screening kits can also provide a structured platform for this type of optimization.[13]

Q: What is the difference between catalyst loading expressed in mol% and weight?

A:

  • Mol% (Mole Percent): This is used for well-defined, homogeneous catalysts where the molecular weight is known. It represents the number of moles of catalyst relative to the moles of the limiting reactant. It is the most precise way to define catalyst loading.

  • Weight (e.g., mg): This is typically used for heterogeneous or supported catalysts (like metals on charcoal or silica) where the exact number of active catalytic sites is not precisely known.[1] The loading is expressed as the mass of the bulk catalyst material used relative to the amount of starting material.

Part 3: Experimental Protocols & Visualizations

Protocol: Systematic Screening of Catalyst Loading

This protocol outlines a general workflow for optimizing catalyst loading for a generic quinoxaline synthesis via condensation.

  • Setup: Arrange five identical reaction vials, each with a magnetic stir bar.

  • Reactants: To each vial, add the limiting reactant (e.g., o-phenylenediamine, 1.0 mmol), the other reactant (e.g., benzil, 1.0 mmol), and the chosen solvent (e.g., 5 mL of ethanol).

  • Catalyst Addition: Add the catalyst to each vial according to your screening plan.

    • Vial 1: 0 mg (Control)

    • Vial 2: 25 mg

    • Vial 3: 50 mg

    • Vial 4: 100 mg

    • Vial 5: 150 mg

  • Reaction: Place all vials in a heating block at the desired temperature (e.g., 60 °C) and stir for a set time (e.g., 2 hours).

  • Monitoring & Workup: Monitor the reactions by TLC. After the set time, quench the reactions, perform a standard workup, and isolate the crude product.

  • Analysis: Determine the yield and purity (by NMR or LC-MS) for each reaction. Plot the yield versus catalyst loading to identify the optimal range.

Visualizations

Diagrams can clarify complex workflows and mechanisms. Below are Graphviz representations of a troubleshooting workflow and a simplified catalytic cycle.

Troubleshooting_Workflow start Start Reaction Analysis issue Identify Primary Issue start->issue low_yield Low / No Conversion issue->low_yield Conversion < 50% byproducts High Byproducts / Low Selectivity issue->byproducts Poor Purity deactivation Reaction Stalls issue->deactivation Stalls Mid-reaction sol_ly_1 Incrementally Increase Catalyst Loading low_yield->sol_ly_1 sol_bp_1 Systematically Decrease Catalyst Loading byproducts->sol_bp_1 sol_da_1 Use Higher Initial Loading deactivation->sol_da_1 sol_ly_2 Verify Catalyst Activity sol_ly_1->sol_ly_2 sol_ly_3 Switch to Heterogeneous Catalyst sol_ly_2->sol_ly_3 sol_bp_2 Lower Reaction Temperature sol_bp_1->sol_bp_2 sol_da_2 Add Catalyst in Portions sol_da_1->sol_da_2 Catalytic_Cycle LnPdn L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Intermediate LnPdn->OxAdd + Ar-X Trans Transmetalation Intermediate OxAdd->Trans + Nu-M RedEl Reductive Elimination Product Complex Trans->RedEl Isomerization Byproduct M-X Trans->Byproduct RedEl->LnPdn Product Ar-Nu RedEl->Product React1 Ar-X React2 Nu-M

Caption: Simplified Pd-catalyzed cross-coupling cycle.

References

  • Ruiz-Reyes, J., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 15(8), 13882-13901.
  • Various Authors on ResearchGate. (2025). Effect of catalyst loading towards the synthesis of quinoxaline. ResearchGate.
  • Salarbashi, M., et al. (2015). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemical and Pharmaceutical Research, 7(10), 690-695.
  • ResearchGate. (n.d.). Effect of catalyst loading for quinoxaline synthesis.
  • ResearchGate. (n.d.). Effect of the catalyst amount on the quinoxaline 3a synthesis.
  • Aher, D. S., et al. (2022). A simple and efficient protocol for the synthesis of quinoxaline derivatives using recyclable H5PW6Mo4V2O40·14H2O catalyst. Synthetic Communications, 52(16), 1235-1245.
  • Rawat, M., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(11), 3331.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines.
  • Ghaffari, B., et al. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 141(37), 14531-14549.
  • van der Meer, M., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2947-2955.
  • Khan, S.A., et al. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons.
  • ResearchGate. (n.d.). Optimization of catalyst for quinoxaline synthesis.
  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60.
  • Orha, L., et al. (2024). Guideline for Elucidating Catalysts. ChemRxiv.
  • van der Meer, M., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2947-2955.
  • Inamdar, S. M., et al. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances, 13(31), 21543-21566.
  • Rojas Lab. (2023, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.

Sources

Technisches Support-Zentrum: Ein Leitfaden zur Synthese von 4-Methyl-3-oxo-3,4-dihydro-quinoxalin-2-carbonsäure

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German. Absolut! Hier ist ein technischer Support-Leitfaden für die Synthese von 4-Methyl-3-oxo-3,4-dihydro-quinoxalin-2-carbonsäure.

An die forschende Gemeinschaft,

dieser Leitfaden dient als Ressource eines Senior Application Scientist, um die häufigsten Herausforderungen bei der Synthese von 4-Methyl-3-oxo-3,4-dihydro-quinoxalin-2-carbonsäure zu bewältigen. Die Synthese, obwohl konzeptionell unkompliziert, birgt Feinheiten, bei denen ein genaues Verständnis der Reaktionsmechanismen und der kritischen Prozessparameter für einen erfolgreichen Ausgang entscheidend ist.

Unsere Methodik basiert auf einer zweistufigen Sequenz: einer ersten Kondensationsreaktion zur Bildung des Chinoxalinon-Gerüsts, gefolgt von einer Esterhydrolyse zur Gewinnung der Zielcarbonsäure. Dieser Leitfaden ist so strukturiert, dass er spezifische Probleme durch ein Frage-Antwort-Format zur Fehlerbehebung und FAQs anspricht und Ihnen das nötige Fachwissen zur Diagnose und Lösung von experimentellen Hürden bietet.

Syntheseübersicht

Die primäre Route zur Titelverbindung umfasst die Kondensation von N-Methyl-o-phenylendiamin mit Diethyloxalat, um den Zwischenester, Ethyl-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-carboxylat, zu bilden. Anschließende basische Hydrolyse (Verseifung) dieses Esters liefert die Zielcarbonsäure.

Synthesis_Workflow SM1 N-Methyl-o-phenylendiamin Step1 Schritt 1: Kondensation SM1->Step1 SM2 Diethyloxalat SM2->Step1 Intermediate Ethyl-4-methyl-3-oxo-3,4-dihydro- quinoxalin-2-carboxylat Step1->Intermediate EtOH, Rückfluss Step2 Schritt 2: Esterhydrolyse Intermediate->Step2 Product 4-Methyl-3-oxo-3,4-dihydro- quinoxalin-2-carbonsäure Step2->Product 1. NaOH (aq), Wärme 2. HCl (aq)

Abbildung 1. Allgemeiner Arbeitsablauf für die zweistufige Synthese.

Abschnitt 1: Fehlerbehebungsleitfaden

Dieser Abschnitt behandelt spezifische Probleme, die während der Synthese auftreten können.

Problem 1: Geringe Ausbeute und Verunreinigungen im Kondensationsschritt (Schritt 1)

Frage: Meine Kondensationsreaktion zur Bildung des Ethylesters hat eine geringe Ausbeute (<50 %) und die TLC-Analyse zeigt mehrere Nebenprodukte. Was sind die wahrscheinlichen Ursachen und wie kann ich das Protokoll optimieren?

Antwort: Dies ist ein häufiges Problem, das oft auf Probleme mit den Ausgangsmaterialien oder den Reaktionsbedingungen zurückzuführen ist. Lassen Sie uns die möglichen Ursachen systematisch aufschlüsseln.

Mögliche Ursachen und Lösungen:

  • Reinheit des N-Methyl-o-phenylendiamins:

    • Das Problem: N-Methyl-o-phenylendiamin ist anfällig für Oxidation an der Luft, was zu dunklen, teerigen Verunreinigungen führt, die die Reaktion hemmen können. Die kommerzielle Qualität kann variieren.

    • Die Lösung: Reinigen Sie das Diamin vor Gebrauch durch Vakuumdestillation.[1] Ein frisch destilliertes, blassgelbes Öl sollte verwendet werden. Lagern Sie es unter einer inerten Atmosphäre (Argon oder Stickstoff), um die Oxidation zu minimieren.

  • Nebenreaktionswege:

    • Das Problem: Unter den Reaktionsbedingungen kann N-Methyl-o-phenylendiamin mit Ethylbenzoylacetat (einer häufigen Verunreinigung oder einem alternativen Reagenz) reagieren und eine Mischung aus Benzimidazolen und Benzodiazepinen bilden, anstatt des gewünschten Chinoxalinons.[2]

    • Die Lösung: Stellen Sie sicher, dass Sie Diethyloxalat und nicht ein anderes 1,2-Dicarbonyl-Äquivalent verwenden. Die klassische Hinsberg-Reaktion, bei der 1,2-Diamine mit 1,2-Dicarbonylverbindungen kondensiert werden, ist die zuverlässigste Methode für dieses Gerüst.[3]

  • Ungeeignete Reaktionsbedingungen:

    • Das Problem: Die Reaktionstemperatur und das Lösungsmittel sind entscheidend. Eine unzureichende Temperatur führt zu einer unvollständigen Reaktion, während eine zu hohe Temperatur die Zersetzung oder die Bildung von Nebenprodukten fördern kann.

    • Die Lösung: Führen Sie die Reaktion in Ethanol unter Rückfluss durch. Ethanol dient sowohl als Lösungsmittel als auch als Produkt der Reaktion (aus dem Diethyloxalat), was das Gleichgewicht begünstigt. Eine katalytische Menge Essigsäure kann die Iminbildung, den geschwindigkeitsbestimmenden Schritt der Zyklisierung, beschleunigen.[4]

Fehlerbehebungs-Workflow:

Troubleshooting_Condensation Start Problem: Geringe Ausbeute in Schritt 1 CheckDiamine Ist das N-Methyl-o-phenylendiamin blassgelb und frisch? Start->CheckDiamine PurifyDiamine Lösung: N-Methyl-o-phenylendiamin durch Vakuumdestillation reinigen. CheckDiamine->PurifyDiamine Nein CheckReagent Wurde Diethyloxalat verwendet? CheckDiamine->CheckReagent Ja PurifyDiamine->CheckReagent UseOxalate Aktion: Korrektes Reagenz (Diethyloxalat) sicherstellen. CheckReagent->UseOxalate Nein CheckConditions Wurde die Reaktion in Ethanol unter Rückfluss mit katalytischer Säure durchgeführt? CheckReagent->CheckConditions Ja UseOxalate->CheckConditions OptimizeConditions Lösung: In Ethanol unter Rückfluss erhitzen. Einige Tropfen Eisessig hinzufügen. CheckConditions->OptimizeConditions Nein Success Erfolg: Verbesserte Ausbeute CheckConditions->Success Ja OptimizeConditions->Success

Abbildung 2. Entscheidungsbaum zur Fehlerbehebung bei der Kondensationsreaktion.

Problem 2: Unvollständige oder fehlgeschlagene Esterhydrolyse (Schritt 2)

Frage: Nach der Behandlung meines Esters mit Natronlauge sehe ich in der LCMS-Analyse immer noch eine signifikante Menge an Ausgangsmaterial. Eine Erhöhung der Temperatur scheint das Problem nicht zu lösen. Was geht hier schief?

Antwort: Eine unvollständige Hydrolyse ist typisch, wenn die Bedingungen für die Verseifung nicht optimal sind. Die Stabilität des Chinoxalinon-Esters kann eine Herausforderung darstellen.

Mögliche Ursachen und Lösungen:

  • Unzureichende Basen-Stöchiometrie:

    • Das Problem: Die Hydrolyse ist keine katalytische Reaktion; sie verbraucht mindestens ein Äquivalent an Base. Ein Überschuss ist erforderlich, um die Reaktion bis zum Abschluss zu treiben.

    • Die Lösung: Verwenden Sie einen Überschuss an Base, typischerweise 2 bis 4 Äquivalente Natriumhydroxid (NaOH) oder Lithiumhydroxid (LiOH). LiOH wird oft für sterisch gehinderte Ester bevorzugt und kann bei Raumtemperatur wirksam sein, was Nebenreaktionen minimiert.[5]

  • Löslichkeitsprobleme:

    • Das Problem: Der organische Ester ist möglicherweise in der wässrigen basischen Lösung nicht gut löslich, was zu einer langsamen Reaktionsgeschwindigkeit an der Phasengrenzfläche führt.

    • Die Lösung: Führen Sie die Reaktion in einem Mischlösungsmittelsystem durch. Eine Mischung aus Tetrahydrofuran (THF) und Wasser oder Ethanol und Wasser ist sehr effektiv.[5] Dies schafft eine homogene Lösung, die die Reaktion zwischen dem Ester und den Hydroxidionen erleichtert.

  • Reversible Reaktion (saure Bedingungen):

    • Das Problem: Die saure Hydrolyse ist eine Gleichgewichtsreaktion. Wenn Sie versuchen, mit Säure zu hydrolysieren, wird die Reaktion nicht vollständig ablaufen, es sei denn, es wird ein großer Überschuss an Wasser verwendet.[6]

    • Die Lösung: Die basische Hydrolyse (Verseifung) ist praktisch irreversibel, da das resultierende Carboxylat-Anion durch Deprotonierung stabilisiert wird. Bleiben Sie bei der basischen Hydrolyse für eine vollständige Umwandlung.

Problem 3: Schwierigkeiten bei der Isolierung des Endprodukts

Frage: Nach der Ansäuerung zur Ausfällung meiner Carbonsäure erhalte ich ein öliges Produkt oder eine sehr geringe Ausbeute an festem Stoff. Wie kann ich die Aufarbeitung verbessern?

Antwort: Die Isolierung der Zielcarbonsäure hängt von einer sorgfältigen pH-Kontrolle und der richtigen Wahl des Lösungsmittels ab.

Mögliche Ursachen und Lösungen:

  • Falscher pH-Wert bei der Ansäuerung:

    • Das Problem: Wenn die Lösung nicht ausreichend angesäuert wird (pH > 4), bleibt ein erheblicher Teil des Produkts als wasserlösliches Carboxylat-Salz in Lösung. Eine übermäßige Ansäuerung kann bei einigen aromatischen Carbonsäuren zu Nebenreaktionen führen.

    • Die Lösung: Kühlen Sie das Reaktionsgemisch nach der Hydrolyse in einem Eisbad ab. Säuern Sie langsam mit 1 M oder 2 M Salzsäure (HCl) an, während Sie den pH-Wert mit pH-Papier oder einem pH-Meter überwachen. Stellen Sie den pH-Wert auf etwa 2-3 ein, um eine vollständige Protonierung sicherzustellen.

  • Produkt löst sich im Aufarbeitungslösungsmittel:

    • Das Problem: Die Carbonsäure kann eine gewisse Löslichkeit in der wässrigen/organischen Mischung haben, insbesondere wenn Co-Lösungsmittel wie Ethanol oder THF während der Hydrolyse verwendet wurden.

    • Die Lösung: Wenn ein Co-Lösungsmittel verwendet wurde, entfernen Sie es nach Abschluss der Reaktion unter reduziertem Druck. Verdünnen Sie den verbleibenden wässrigen Rückstand mit Wasser, bevor Sie ansäuern. Dies verringert die Löslichkeit des Produkts und fördert die Ausfällung. Wenn immer noch eine geringe Ausbeute erzielt wird, extrahieren Sie das angesäuerte wässrige Gemisch mehrmals mit einem geeigneten organischen Lösungsmittel wie Ethylacetat oder Dichlormethan.

Abschnitt 2: Häufig gestellte Fragen (FAQs)

F1: Was sind die optimalen Reaktionsbedingungen für die Synthese?

Antwort: Basierend auf etablierten Methoden zur Synthese von Chinoxalinen werden die folgenden Bedingungen für eine hohe Ausbeute und Reinheit empfohlen.[4][7]

ParameterSchritt 1: KondensationSchritt 2: Hydrolyse
Reagenzien N-Methyl-o-phenylendiamin, Diethyloxalat (1.1 Äq.)Ethyl-4-methyl-3-oxo-...-carboxylat, NaOH (3 Äq.)
Lösungsmittel Absolutes EthanolWasser/THF (1:1) oder Wasser/Ethanol (1:1)
Katalysator Eisessig (0.1 Äq.)Keiner
Temperatur Rückfluss (ca. 78 °C)50-60 °C (oder RT mit LiOH)
Zeit 4-8 Stunden2-6 Stunden
Aufarbeitung Abkühlen, auskristallisieren, filtrierenLösungsmittel entfernen, ansäuern (pH 2-3), filtrieren/extrahieren

F2: Wie kann ich den Fortschritt der Reaktionen überwachen?

Antwort: Die Dünnschichtchromatographie (TLC) ist die Methode der Wahl. Verwenden Sie eine Mischung aus Hexan und Ethylacetat (z. B. 7:3 oder 1:1) als Laufmittel. Das Diamin-Ausgangsmaterial sollte einen niedrigen Rf-Wert haben, der Ester-Zwischenprodukt einen mittleren Rf-Wert und die Carbonsäure-Endprodukt einen sehr niedrigen Rf-Wert (oft auf der Basislinie bleibend), es sei denn, dem Laufmittel wird eine kleine Menge Säure (z. B. Essigsäure) zugesetzt. Die Visualisierung kann unter UV-Licht (254 nm) erfolgen.

F3: Gibt es alternative Synthesewege?

Antwort: Ja, obwohl die Hinsberg-Kondensation am gebräuchlichsten ist. Alternative Methoden umfassen metallkatalysierte C-H-Aminierungsreaktionen oder die Zyklisierung von o-Nitroanilin-Vorläufern.[3][8] Diese Methoden sind jedoch oft komplexer, erfordern spezielle Katalysatoren und sind möglicherweise nicht für die Herstellung dieses spezifischen Moleküls im Labormaßstab geeignet. Eine weitere Strategie ist die Hydrolyse von Nitril- oder Amid-Analoga an der C2-Position, aber die Synthese dieser Vorläufer bietet keinen signifikanten Vorteil gegenüber der Esterroute.

F4: Welche Sicherheitsvorkehrungen sollte ich treffen?

Antwort: Arbeiten Sie immer in einem gut belüfteten Abzug.

  • N-Methyl-o-phenylendiamin: Ist giftig und ein vermutetes Karzinogen. Vermeiden Sie Hautkontakt und das Einatmen von Dämpfen. Tragen Sie geeignete persönliche Schutzausrüstung (PSA), einschließlich Handschuhe und Schutzbrille.

  • Diethyloxalat: Ist ein Reizstoff.

  • Natriumhydroxid/Salzsäure: Sind stark ätzend. Mit Vorsicht handhaben.

Abschnitt 3: Detailliertes experimentelles Protokoll

Dieses Protokoll ist ein optimiertes Verfahren, das die in diesem Leitfaden behandelten Grundsätze berücksichtigt.

Schritt 1: Synthese von Ethyl-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-carboxylat
  • Geben Sie frisch destilliertes N-Methyl-o-phenylendiamin (1.0 Äq.) in einen Rundkolben, der mit einem Rückflusskühler und einem Magnetrührer ausgestattet ist.

  • Lösen Sie das Diamin in absolutem Ethanol (ca. 10 ml pro 1 g Diamin).

  • Fügen Sie Diethyloxalat (1.1 Äq.) und Eisessig (0.1 Äq.) hinzu.

  • Erhitzen Sie das Reaktionsgemisch unter Rühren 4-8 Stunden lang unter Rückfluss. Überwachen Sie den Fortschritt mittels TLC.

  • Nach Abschluss der Reaktion lassen Sie das Gemisch auf Raumtemperatur abkühlen und kühlen es dann für mehrere Stunden in einem Eisbad oder Kühlschrank.

  • Sammeln Sie den ausgefallenen festen Niederschlag durch Vakuumfiltration.

  • Waschen Sie den Feststoff mit einer kleinen Menge kaltem Ethanol, um unreagierte Ausgangsmaterialien zu entfernen.

  • Trocknen Sie das Produkt (typischerweise ein blassgelber oder cremefarbener Feststoff) im Vakuum.

Schritt 2: Synthese von 4-Methyl-3-oxo-3,4-dihydro-quinoxalin-2-carbonsäure
  • Suspendieren Sie den in Schritt 1 erhaltenen Ester (1.0 Äq.) in einer 1:1-Mischung aus Wasser und Ethanol.

  • Fügen Sie Natriumhydroxid (3.0 Äq.) hinzu und erhitzen Sie das Gemisch bei 50-60 °C, bis die TLC eine vollständige Umsetzung anzeigt (typischerweise 2-6 Stunden). Die Suspension sollte sich auflösen, wenn die Reaktion fortschreitet.

  • Kühlen Sie das Reaktionsgemisch auf Raumtemperatur ab und entfernen Sie das Ethanol unter reduziertem Druck.

  • Verdünnen Sie den verbleibenden wässrigen Rückstand mit Wasser und kühlen Sie ihn in einem Eisbad ab.

  • Säuern Sie langsam mit 1 M HCl an, bis der pH-Wert 2-3 erreicht ist. Ein fester Niederschlag sollte sich bilden.

  • Rühren Sie die Aufschlämmung 30 Minuten lang im Eisbad, um die Ausfällung zu vervollständigen.

  • Sammeln Sie das feste Produkt durch Vakuumfiltration.

  • Waschen Sie den Feststoff gründlich mit kaltem Wasser, um anorganische Salze zu entfernen.

  • Trocknen Sie das Endprodukt, 4-Methyl-3-oxo-3,4-dihydro-quinoxalin-2-carbonsäure, im Vakuum. Charakterisieren Sie es mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie.

Referenzen

  • National Center for Biotechnology Information. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. National Institutes of Health. Abgerufen von [Link]

  • Avula, B., et al. (2018). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mini-Reviews in Organic Chemistry. Abgerufen von [Link]

  • Refat, H. M., & Fadda, A. A. (2013). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry. Abgerufen von [Link]

  • PrepChem. (n.d.). Synthesis of N-methyl-o-phenylenediamine. Abgerufen von [Link]

  • Taylor & Francis Online. (2018). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Abgerufen von [Link]

  • PubMed. (1990). purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Abgerufen von [Link]

  • Reddit. (2022). Hydrolysis product troubleshooting. r/Chempros. Abgerufen von [Link]

  • National Center for Biotechnology Information. (2019). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. National Institutes of Health. Abgerufen von [Link]

  • Reddit. (2023). Why are my ester hydrolysis not working. r/Chempros. Abgerufen von [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. Abgerufen von [Link]

  • National Center for Biotechnology Information. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Abgerufen von [Link]

  • National Center for Biotechnology Information. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. National Institutes of Health. Abgerufen von [Link]

  • Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Thieme Chemistry. Abgerufen von [Link]

  • PubMed. (1975). [Condensation of N-alkyl-o-phenylendiamine with ethyl benzoylacetate]. Abgerufen von [Link]

  • Google Patents. (2012). CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof. Abgerufen von

  • Kumar, R., et al. (2008). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. ResearchGate. Abgerufen von [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Abgerufen von [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic Acid and Other Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2][3] This guide provides an in-depth comparative analysis of the biological activity of a specific derivative, 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid, with other notable quinoxaline analogues. By examining experimental data on their anticancer, antimicrobial, and enzyme inhibitory properties, we aim to elucidate key structure-activity relationships (SAR) that can guide future drug discovery and development efforts.

The Quinoxaline Core: A Versatile Pharmacophore

Quinoxaline and its derivatives have garnered significant attention from researchers due to their diverse therapeutic applications, including anticancer, anti-inflammatory, antiviral, antibacterial, and antiprotozoal activities.[4][5][6] The planar, aromatic nature of the quinoxaline ring system allows for intercalation into DNA and interaction with various biological targets.[7][8] Furthermore, the nitrogen atoms in the pyrazine ring are crucial for forming hydrogen bonds and coordination complexes, which are often essential for biological activity.[7] The ease of synthesis and the ability to introduce a wide variety of substituents at different positions of the quinoxaline ring make it an attractive scaffold for the development of novel therapeutic agents.[2][3]

Spotlight on this compound

This compound serves as a key intermediate in the synthesis of various biologically active molecules.[9][10][11] Its structure features a carboxylic acid group at the 2-position, a carbonyl group at the 3-position, and a methyl group on the nitrogen at the 4-position. This particular arrangement of functional groups provides a unique electronic and steric profile that influences its interaction with biological targets. The carboxylic acid moiety, for instance, can act as a hydrogen bond donor and acceptor, as well as a coordination site for metal ions, while the N-methylation can impact solubility and metabolic stability.

Comparative Biological Activity: A Data-Driven Analysis

To understand the therapeutic potential of this compound, it is essential to compare its biological activity with that of other quinoxaline derivatives. This section will focus on anticancer and antimicrobial activities, the most extensively studied properties of this class of compounds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Quinoxaline derivatives have emerged as promising anticancer agents, targeting various hallmarks of cancer, including cell proliferation, apoptosis, and angiogenesis.[1][5][8] The mechanism of action often involves the inhibition of key enzymes such as tyrosine kinases and topoisomerases.[12][13]

A study by Ibrahim et al. (2022) utilized a derivative of our topic compound, 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide, as a precursor to synthesize a series of novel quinoxaline derivatives.[9] Several of these compounds exhibited potent anticancer activity against various cancer cell lines, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and colon carcinoma (HCT-116). For instance, compounds 11 and 13 from this study demonstrated very strong anticancer activity, with IC50 values ranging from 0.81 µM to 2.91 µM.[9][14] Mechanistically, these compounds were found to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), two important targets in cancer therapy.[9]

The structure-activity relationship (SAR) of these derivatives revealed that the nature of the substituent at the 2-position of the quinoxaline ring is critical for anticancer potency. For example, the conversion of the carboxylic acid to a carbohydrazide and subsequent reaction with various aldehydes, ketones, and other reagents led to compounds with enhanced activity.[9][10] This suggests that extending the molecule from the 2-position with specific pharmacophoric features can significantly improve its anticancer profile.

Table 1: Comparative Anticancer Activity of Selected Quinoxaline Derivatives

CompoundR Group at Position 2Target Cell LineIC50 (µM)Reference
Compound 11 -CO-NH-N=C(Ph)-CO-CH2-CO-PhHepG20.81[9]
MCF-71.23[9]
HCT-1161.95[9]
Compound 13 -CO-NH-N=C(Me)-CH=C(Me)-NH-CS-NH-PhHepG21.12[9]
MCF-72.91[9]
HCT-1161.43[9]
Doxorubicin (Standard Drug)HepG24.50[5]
MCF-75.30[5]
HCT-1166.80[5]
Antimicrobial Activity: Combating Pathogenic Microorganisms

The quinoxaline scaffold is also a well-established framework for the development of antimicrobial agents.[4][15][16] Quinoxaline derivatives have shown efficacy against a broad spectrum of bacteria and fungi.[17][18] The mechanism of their antimicrobial action can involve the inhibition of DNA synthesis, disruption of cell wall integrity, or generation of reactive oxygen species.[19][20][21]

The structure-activity relationship for antimicrobial activity often points to the importance of lipophilicity and the presence of specific functional groups that can interact with microbial targets. For example, the introduction of thioether and arylhydrazone functionalities at the 2- and 3-positions of the quinoxaline ring has been shown to modulate antimicrobial activity.[4]

Table 2: Comparative Antimicrobial Activity of Selected Quinoxaline Derivatives

Compound ClassKey Structural FeaturesTarget MicroorganismsActivityReference
Symmetrically disubstituted quinoxalinesIdentical substituents at positions 2 and 3S. aureus, B. subtilis, E. coliSignificant antibacterial activity[4]
Asymmetrically substituted quinoxalinesDifferent substituents at positions 2 and 3S. aureus, B. subtilis, E. coliReduced antibacterial activity[4]
Quinoxalinone derivativesCarbonyl group on the pyrazine ringS. aureus, B. cereus, S. marcescens, P. merabitisVaried antibacterial activities[15]
Quinoxaline 1,4-di-N-oxidesN-oxide groups at positions 1 and 4M. tuberculosis, CandidaPotent activity[19][22]

Experimental Protocols: A Guide to Biological Evaluation

To ensure the scientific integrity and reproducibility of the findings presented, this section outlines the standard experimental protocols for assessing the biological activity of quinoxaline derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7, HCT-116) in 96-well plates at a density of 5x10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50) by plotting the percentage of viable cells against the compound concentration.

In Vitro Antimicrobial Activity Assay (Agar Diffusion Method)

The agar diffusion method is a widely used technique to determine the antimicrobial activity of chemical substances.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize nutrient agar for bacteria or Sabouraud dextrose agar for fungi.

  • Inoculation: Inoculate the molten agar with a standardized suspension of the test microorganism.

  • Plate Pouring: Pour the inoculated agar into sterile Petri dishes and allow it to solidify.

  • Well/Disc Application: Create wells in the agar or place sterile paper discs impregnated with the test compound solution (dissolved in a suitable solvent like DMSO) and a standard antibiotic (e.g., Streptomycin) or antifungal (e.g., Mycostatin) on the agar surface.[15]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around the well/disc. The size of the zone is proportional to the antimicrobial activity of the compound.

Visualizing the Path to Discovery: Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of novel quinoxaline derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation cluster_analysis Data Analysis & SAR start Starting Materials (e.g., 4-Methyl-3-oxo-3,4-dihydro- quinoxaline-2-carboxylic acid) reaction Chemical Reactions (e.g., amidation, condensation) start->reaction purification Purification (e.g., recrystallization, chromatography) reaction->purification characterization Structural Characterization (e.g., NMR, Mass Spec, IR) purification->characterization anticancer Anticancer Screening (e.g., MTT Assay on multiple cell lines) characterization->anticancer antimicrobial Antimicrobial Screening (e.g., Agar Diffusion Method against bacteria & fungi) characterization->antimicrobial enzyme Enzyme Inhibition Assays (e.g., Kinase Assays) characterization->enzyme data_analysis Data Analysis (e.g., IC50, MIC calculation) anticancer->data_analysis antimicrobial->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Compound Identification & Optimization sar->lead_optimization

Caption: General workflow for the development of novel quinoxaline-based therapeutic agents.

Conclusion and Future Directions

The comparative analysis of this compound and its derivatives underscores the immense potential of the quinoxaline scaffold in medicinal chemistry. The biological activity of these compounds is highly dependent on the nature and position of the substituents on the quinoxaline ring. Specifically, modifications at the 2-position of the 4-methyl-3-oxo-quinoxaline core have yielded potent anticancer agents with promising enzyme inhibitory profiles.[9]

While the direct biological activity of the parent carboxylic acid needs further investigation, its role as a versatile synthetic intermediate is well-established. Future research should focus on:

  • Direct Biological Screening: Evaluating the anticancer and antimicrobial activities of this compound itself to establish a baseline for comparison.

  • Expansion of the Chemical Space: Synthesizing and testing a broader range of derivatives with diverse functionalities to further probe the structure-activity landscape.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which active quinoxaline derivatives exert their therapeutic effects.

  • In Vivo Studies: Advancing the most promising lead compounds to preclinical in vivo models to assess their efficacy and safety profiles.

By systematically exploring the structure-activity relationships of quinoxaline derivatives, the scientific community can continue to unlock the therapeutic potential of this remarkable heterocyclic system.

References

  • Al-Ostath, A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4182.
  • Abdel-Wahab, B. F., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7621.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Hassan, A. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Preprints.org.
  • Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(9), 1451.
  • Deepika, Y., et al. (2011). Biological Activity of Quinoxaline Derivatives. International Journal of PharmTech Research, 3(2), 833-841.
  • Ibrahim, H. S., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 25953-25970.
  • Badawy, E. A., et al. (2000). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 5(5), 596-606.
  • Chen, J., et al. (2021). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 11(2), 1083-1093.
  • Singh, R., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 15(12), 8820-8828.
  • Chen, Y., et al. (2018). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 9, 773.
  • Sharma, A., et al. (2025). Advances in Quinoxaline Derivatives: Multi‐Target Anticancer Potential and Nanocatalyst‐Driven Synthesis. ChemistrySelect.
  • Ghorab, M. M., et al. (2014). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. European Journal of Medicinal Chemistry, 71, 131-140.
  • Anonymous. (n.d.). ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. ResearchGate.
  • Anonymous. (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. ResearchGate.
  • van der Velden, W. J. C., et al. (2015). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. ACS Chemical Neuroscience, 6(8), 1434-1442.
  • Chaudhary, J., et al. (2026). Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. ResearchGate.
  • Anonymous. (n.d.). Novel Quinoxaline Derivatives: Design, Synthesis, Bioactive Evaluation, SARs, and Preliminary Antibacterial Mechanism. Semantic Scholar.
  • Alasmari, F. A. S., et al. (2017). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science, 4(7), 1-7.
  • Asif, M. (2017). A review on biological studies of quinoxaline derivatives. ResearchGate.
  • Ahmed, K. S., et al. (2022). Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Journal of the Iranian Chemical Society, 19(10), 4301-4315.
  • Anonymous. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
  • Li, X., et al. (2007). Synthesis and peptidyl-prolyl isomerase inhibitory activity of quinoxalines as ligands of cyclophilin A. Bioorganic & Medicinal Chemistry Letters, 17(11), 3145-3148.
  • Kumar, A., et al. (2021). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Current Organic Synthesis, 18(6), 618-637.
  • Rajurkar, R. M., et al. (2010). Heterocyclic chemistry of quinoxaline and potential activities of quinoxaline derivatives- A review. Pharmacophore, 1(2), 65-76.
  • Anonymous. (n.d.). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. ResearchGate.
  • Anonymous. (n.d.). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate.
  • Ibrahim, H. S., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 25953-25970.
  • Ibrahim, H. S., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 25953-25970.
  • Rivera, G., et al. (2021). Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. Parasitology International, 83, 102352.
  • Malcolm, A. D., et al. (1982). Differential inhibition of a restriction enzyme by quinoxaline antibiotics. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 699(3), 211-216.
  • de Oliveira, R. B., et al. (2021). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 36(3), e360305.
  • Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385108.
  • Julea, F., et al. (2022). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Pharmaceuticals, 15(3), 337.
  • Anonymous. (n.d.). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat.
  • MySkinRecipes. (n.d.). 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid.

Sources

A Definitive Guide to the Structural Validation of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

To the researchers, scientists, and drug development professionals dedicated to advancing molecular science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. This guide provides a comprehensive, in-depth comparison of methodologies for the structural validation of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid, a compound of significant interest within the versatile quinoxaline class of heterocycles.[1] We will delve into the technical nuances of single-crystal X-ray crystallography as the gold standard, while objectively comparing its performance against other powerful analytical techniques. This guide is structured to provide not just protocols, but the strategic reasoning behind experimental choices, empowering you to make informed decisions in your own research endeavors.

The Central Role of Structural Integrity in Quinoxaline Chemistry

Quinoxaline derivatives are a critical scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The specific arrangement of atoms in this compound (CAS No: 18559-42-7) dictates its physicochemical properties, and ultimately, its therapeutic potential.[3][4] Therefore, rigorous structural validation is not merely a confirmatory step, but a fundamental prerequisite for understanding its structure-activity relationship (SAR) and advancing its development.

Part 1: The Unambiguous Proof - Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional structure of a molecule.[5] It provides a high-resolution map of atomic positions, bond lengths, and bond angles, offering an unparalleled level of structural detail.

Experimental Protocol: A Step-by-Step Guide to Atomic Precision

The journey from a powdered sample to a fully refined crystal structure is a meticulous process demanding both patience and precision. The following protocol outlines the critical stages in the X-ray crystallographic analysis of this compound.

1. Crystal Growth: The Foundation of Quality Data

The success of an X-ray diffraction experiment is contingent upon the quality of the single crystal. For small organic molecules, slow evaporation is a common and effective crystallization technique.[6][7]

  • Rationale: The goal is to allow molecules to slowly and orderly arrange themselves into a well-defined crystal lattice. Rapid precipitation often leads to amorphous solids or poorly-ordered microcrystals unsuitable for diffraction.

  • Methodology:

    • Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., a mixture of ethanol and water). The choice of solvent is crucial and often requires empirical screening.[7][8]

    • Filter the solution to remove any dust or particulate matter that could act as unwanted nucleation sites.[7]

    • Loosely cover the container to permit slow solvent evaporation. This should be done in a vibration-free environment at a constant temperature.[7]

    • Monitor the solution over several days to weeks for the formation of clear, well-defined single crystals with dimensions ideally greater than 0.1 mm.[9]

2. Data Collection: Illuminating the Crystal's Interior

Once a suitable crystal is obtained, it is subjected to an intense, monochromatic X-ray beam to generate a diffraction pattern.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector is employed.

  • Procedure:

    • The crystal is carefully mounted on a goniometer head and placed within the X-ray beam.

    • The crystal is rotated, and a series of diffraction images are collected from various orientations.[5] Each image is a unique pattern of spots, or reflections, whose positions and intensities hold the key to the crystal's structure.[10][11]

3. Structure Solution and Refinement: Translating Diffraction into Structure

The collected data is then computationally processed to solve and refine the molecular structure.

  • Data Processing: The diffraction spots are indexed to determine the unit cell parameters and space group of the crystal. The intensities of the reflections are integrated.

  • Structure Solution: The "phase problem" is solved using direct methods or other techniques to generate an initial electron density map.[10]

  • Refinement: The atomic model is iteratively refined to improve the agreement between the calculated and observed diffraction data. This process is monitored using the R-factor and R-free values.[12][13]

xray_workflow cluster_main X-ray Crystallography Workflow synthesis Synthesis of Compound crystal_growth Crystal Growth (Slow Evaporation) synthesis->crystal_growth Purity is key data_collection X-ray Data Collection crystal_growth->data_collection Select single crystal structure_solution Structure Solution & Refinement data_collection->structure_solution Process diffraction data final_structure Final 3D Structure structure_solution->final_structure Validate with R-factor

Caption: A streamlined workflow for single-crystal X-ray crystallography.

Interpreting the Results: Key Quality Indicators

The reliability of a crystal structure is assessed by several key parameters:

ParameterDescriptionTypical Value for Good Small Molecule Structure
Resolution (Å) A measure of the level of detail in the electron density map. Lower values indicate higher resolution.[10][13]< 1.0 Å
R-factor (Rwork) A measure of the agreement between the experimental diffraction data and the data calculated from the final structural model.[12][14]< 0.05 (5%)
R-free Calculated similarly to the R-factor, but for a small subset of reflections (5-10%) that were not used in the refinement process. It serves as a crucial cross-validation to detect overfitting of the data.[11][12]Should be close to Rwork
Completeness (%) The percentage of measured reflections out of the total number of theoretically possible reflections.[11]> 95%

Part 2: A Comparative Overview of Alternative Structural Validation Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation strategy often incorporates complementary techniques that offer different, yet crucial, pieces of the structural puzzle.

validation_methods cluster_comparison Structural Validation Landscape Molecule 4-Methyl-3-oxo-3,4-dihydro- quinoxaline-2-carboxylic acid Xray X-ray Crystallography Molecule->Xray Provides 3D atomic coordinates NMR NMR Spectroscopy Molecule->NMR Confirms connectivity & environment MS Mass Spectrometry Molecule->MS Determines molecular formula Comp Computational Chemistry Molecule->Comp Predicts conformation & properties

Caption: Interplay of different techniques for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[15][16]

  • Core Principle: It probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to provide detailed information about the chemical environment and connectivity of atoms.

  • Key Experiments:

    • ¹H and ¹³C NMR: Confirms the presence of all hydrogen and carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Establishes through-bond correlations between atoms, allowing for the unambiguous assignment of the molecular framework.

  • Versus X-ray Crystallography: While NMR excels at determining the connectivity in the solution state, X-ray crystallography provides the precise 3D arrangement in the solid state. The two techniques are highly complementary.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound.[17][18]

  • Core Principle: It measures the mass-to-charge ratio (m/z) of ionized molecules.

  • Key Experiments:

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound.

  • Versus X-ray Crystallography: MS provides no information about the three-dimensional arrangement of atoms but is indispensable for confirming the molecular formula, a prerequisite for any structural elucidation effort.

Computational Chemistry

In silico methods, such as Density Functional Theory (DFT), have become increasingly valuable for predicting and corroborating experimental findings.[19]

  • Core Principle: Quantum mechanical calculations are used to predict the lowest energy conformation (geometry) of a molecule and its spectroscopic properties.

  • Application: A calculated structure of this compound can be compared with the experimental X-ray structure. Predicted NMR chemical shifts can also be compared with experimental data.

  • Versus X-ray Crystallography: Computational methods provide a theoretical model, whereas X-ray crystallography yields an experimental structure. Discrepancies between the two can provide valuable insights into intermolecular interactions present in the solid state.

Comparative Summary of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry (HRMS)
Primary Information 3D atomic coordinates, bond lengths/anglesAtomic connectivity, solution-state conformationMolecular formula, molecular weight
Sample State Solid (single crystal)SolutionSolid or solution
Strengths Unambiguous 3D structure determinationProvides data on dynamic processes in solutionHigh sensitivity, requires very little sample
Limitations Requires high-quality single crystalsIndirectly determines 3D structure, can be complex to interpretProvides no stereochemical or conformational information

Conclusion: An Integrated Approach for Robust Validation

The structural validation of this compound is most robustly achieved through an integrated analytical strategy. While single-crystal X-ray crystallography delivers the definitive, high-resolution solid-state structure, it is imperative to complement this with data from NMR spectroscopy to confirm the molecular connectivity in solution and high-resolution mass spectrometry to verify the elemental composition. This multi-technique approach ensures a comprehensive and irrefutable structural assignment, providing a solid foundation for further research and development in the promising field of quinoxaline chemistry.

References

  • X-Ray Crystallography Laboratory, Michigan State University.SLOW EVAPORATION.
  • PDB-101.Crystallographic Structure Factors and Electron Density, Resolution, and R-value.
  • PDBe.For X-ray crystallography structures.
  • Merritt Lab, University of Washington.BC530 Class notes on X-ray Crystallography.
  • Wlodawer, A., Dauter, Z., & Minor, W. (2017). Analysis of the quality of crystallographic data and the limitations of structural models. The FEBS Journal, 284(16), 2572-2591.
  • Wikipedia.R-factor (crystallography).
  • Semantic Scholar.Structure elucidation of small organic molecules by contemporary computational chemistry methods.
  • El-Sayed, N. N. E., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 26035-26053.
  • ResearchGate.Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?
  • MIT OpenCourseWare.Methods for the Elucidation of the Structure of Organic Compounds.
  • Intertek.Molecular Structure Characterisation and Structural Elucidation.
  • Creative BioMart.X-ray Crystallography.
  • Journal of Chemical and Pharmaceutical Sciences.Structural elucidation of compounds using different types of spectroscopic techniques.
  • University of Rochester, Department of Chemistry.How To: Grow X-Ray Quality Crystals.
  • IUCr Journals.How to grow crystals for X-ray crystallography.
  • Cox, M. J., & Johnson, O. (1998). x Ray crystallography.
  • Al-Ostath, A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6527.
  • Oda, M., et al. (2017).
  • ResearchGate.Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • MDPI.Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
  • MDPI.Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.

Sources

Comparative analysis of synthetic routes to 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Synthetic Routes to 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid

Authored by: A Senior Application Scientist

Introduction

This compound is a crucial heterocyclic scaffold in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making the development of efficient and scalable synthetic routes a significant area of research for drug development professionals.[1] This guide provides a comparative analysis of two prominent synthetic strategies for this target molecule, offering insights into the rationale behind experimental choices, detailed protocols, and a data-driven comparison to aid researchers in selecting the optimal route for their specific needs. The classical and most effective method for synthesizing quinoxalines involves the condensation reaction between an ortho-phenylenediamine and a dicarbonyl compound.[2]

Strategic Overview of Synthetic Pathways

The synthesis of this compound primarily revolves around the formation of the quinoxalinone core. This can be achieved through two main retrosynthetic disconnections, leading to distinct forward synthetic strategies.

cluster_route_a Route A: Direct Cyclocondensation cluster_route_b Route B: Stepwise N-Methylation Target This compound A1 N-Methyl-o-phenylenediamine A_Intermediate Ester Intermediate A1->A_Intermediate Condensation A2 α-Keto-diester/diacid derivative A2->A_Intermediate A_Intermediate->Target Hydrolysis B1 o-Phenylenediamine B_Intermediate1 Quinoxalinone Ester B1->B_Intermediate1 Condensation B2 α-Keto-diester B2->B_Intermediate1 B_Intermediate2 N-Methylated Ester B_Intermediate1->B_Intermediate2 N-Methylation B_Intermediate2->Target Hydrolysis

Caption: Retrosynthetic analysis of this compound.

This guide will delve into a direct cyclocondensation approach (Route A) and a stepwise N-methylation strategy (Route B), evaluating their respective merits and drawbacks.

Route A: Direct Cyclocondensation of N-Methyl-o-phenylenediamine

This route is conceptually straightforward, involving the direct condensation of N-methyl-o-phenylenediamine with an appropriate α-keto-diester, followed by hydrolysis. The key advantage lies in the early introduction of the N-methyl group, avoiding potential regioselectivity issues in later steps.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the more nucleophilic secondary amine of N-methyl-o-phenylenediamine on one of the carbonyl carbons of the α-keto-diester, followed by an intramolecular cyclization and dehydration to form the stable quinoxalinone ring.

start N-Methyl-o-phenylenediamine + Diethyl oxalate step1 Nucleophilic attack by secondary amine start->step1 step2 Formation of hemiaminal intermediate step1->step2 step3 Intramolecular cyclization via primary amine attack step2->step3 step4 Dehydration step3->step4 product Ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate step4->product hydrolysis Hydrolysis product->hydrolysis final_product This compound hydrolysis->final_product

Caption: Workflow for Route A: Direct Cyclocondensation.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate [3]

  • To a solution of N-methyl-o-phenylenediamine (1.22 g, 10 mmol) in ethanol (20 mL), add diethyl oxalate (1.46 g, 10 mmol).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired ester.

Step 2: Hydrolysis to this compound

  • Suspend the ethyl ester (2.32 g, 10 mmol) in a mixture of ethanol (15 mL) and 2 M aqueous sodium hydroxide (15 mL).

  • Heat the mixture to reflux for 2-3 hours until the ester is fully consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify to pH 2-3 with 2 M hydrochloric acid.

  • The carboxylic acid will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Route B: Stepwise Synthesis via N-Methylation

This alternative strategy involves the initial formation of the quinoxalinone core from the more readily available o-phenylenediamine, followed by a subsequent N-methylation step. While this approach uses a cheaper starting material, it introduces the challenge of regioselective methylation.

Reaction Mechanism

The initial condensation is similar to Route A. The subsequent N-methylation is a nucleophilic substitution reaction where the deprotonated quinoxalinone nitrogen attacks a methylating agent. The regioselectivity (N1 vs. N4 methylation) can be influenced by the choice of base and solvent.

start o-Phenylenediamine + Diethyl oxalate step1 Cyclocondensation start->step1 intermediate Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate step1->intermediate step2 N-Methylation intermediate->step2 methylated_intermediate Ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate step2->methylated_intermediate step3 Hydrolysis methylated_intermediate->step3 final_product This compound step3->final_product

Caption: Workflow for Route B: Stepwise N-Methylation.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate

  • In a round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) in ethanol (20 mL).

  • Add diethyl oxalate (1.46 g, 10 mmol) to the solution.

  • Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to obtain the quinoxalinone ester.

Step 2: N-Methylation of Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate [4]

  • To a stirred solution of the quinoxalinone ester (2.18 g, 10 mmol) in anhydrous DMF (20 mL), add potassium carbonate (2.07 g, 15 mmol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.56 g, 11 mmol) dropwise.

  • Continue stirring at room temperature for 8-12 hours.

  • Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the N4-methylated product.

Step 3: Hydrolysis to this compound

  • Follow the hydrolysis procedure as described in Route A, Step 2.

Comparative Analysis

ParameterRoute A: Direct CyclocondensationRoute B: Stepwise N-Methylation
Starting Materials N-Methyl-o-phenylenediamine, Diethyl oxalateo-Phenylenediamine, Diethyl oxalate, Methyl iodide
Number of Steps 23
Overall Yield Typically higher (60-70%)Generally lower due to an additional step and potential for side products (40-55%)
Regioselectivity Excellent, N-methyl group is pre-installedCan be problematic, may yield a mixture of N1 and N4 methylated products requiring chromatographic separation
Scalability Good, fewer steps and simpler purificationMore challenging due to the need for chromatographic purification in the methylation step
Cost-Effectiveness Higher cost of N-methyl-o-phenylenediamineLower cost of o-phenylenediamine, but additional reagents and purification add to the overall cost
Simplicity More straightforward, fewer purification stepsMore complex, requires careful control of the methylation step

Discussion

Route A offers a more direct and efficient pathway to the target molecule. The primary advantage is the unambiguous placement of the methyl group on the N4 position, which simplifies the purification process and generally leads to higher overall yields. The main drawback is the higher cost and potentially lower availability of N-methyl-o-phenylenediamine compared to o-phenylenediamine. For laboratory-scale synthesis where purity and efficiency are paramount, Route A is often the preferred method.

Route B is a viable alternative, particularly when cost is a major consideration and large quantities of o-phenylenediamine are readily available. However, the critical step is the N-methylation. The formation of the N1-methylated isomer is a common side reaction, which necessitates careful optimization of reaction conditions (base, solvent, temperature) and often requires chromatographic purification to isolate the desired N4-methylated product. This additional purification step can be time-consuming and may not be ideal for large-scale production.

Conclusion

For researchers and drug development professionals, the choice between these two synthetic routes will depend on the specific project requirements.

  • Route A is recommended for:

    • Rapid synthesis of high-purity material.

    • Small to medium-scale preparations.

    • Projects where avoiding complex purification is a priority.

  • Route B may be considered for:

    • Cost-sensitive projects where the starting material cost is a primary driver.

    • Situations where the necessary expertise and equipment for chromatographic separation are readily available.

    • Large-scale synthesis, provided the methylation step can be optimized for high regioselectivity.

Ultimately, a thorough understanding of the chemistry and a careful evaluation of available resources will guide the selection of the most appropriate synthetic strategy for this compound.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Anonymous. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles. RSC Advances.
  • Anonymous. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles.
  • Anonymous. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents.
  • Anonymous. (n.d.). Synthesis of quinoxalinones from N‐Boc N‐methyl α‐ketoamides and...
  • Anonymous. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives.
  • Anonymous. (2021). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. Thieme.
  • Avula, B., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Banu, H., & Shaik, F. (2022).
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
  • Anonymous. (n.d.). 4-METHYL-3-OXO-3,4-DIHYDRO-2-QUINOXALINECARBOXYLIC ACID AldrichCPR. Sigma-Aldrich.
  • Anonymous. (n.d.). This compound.
  • Anonymous. (n.d.). Preparation of methyl3‐(3‐oxo‐3,4‐dihydroquinoxalin‐2‐yl)propanoate(3).
  • Anonymous. (n.d.). Quinoxaline synthesis. Organic Chemistry Portal.
  • Avula, B., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online.
  • Anonymous. (n.d.). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation.
  • Anonymous. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI.

Sources

A Comparative Guide to the Biological Activities of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid and Quinoxaline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of quinoxaline have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4] This guide focuses on two specific derivatives: the parent molecule, quinoxaline-2-carboxylic acid, and its more complex analogue, 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid. While direct comparative studies are limited, an analysis based on their structural differences and the known biological targets of the quinoxaline class allows for a scientifically grounded predictive comparison and the design of decisive experimental protocols.

Structural and Mechanistic Overview

Quinoxaline-2-carboxylic acid serves as a foundational structure for a multitude of derivatives. Its biological activity is often linked to its ability to interact with various enzymatic and receptor targets.[2][5] A significant body of research has identified quinoxaline derivatives as potent antagonists of excitatory amino acid receptors, particularly the AMPA and NMDA receptors.[6][7][8] These receptors are crucial for synaptic transmission in the central nervous system, and their overactivation can lead to excitotoxicity, a process implicated in various neurodegenerative diseases.[9][10]

This compound introduces two key structural modifications to the parent scaffold: a methyl group at the N4 position and an oxo group at the C3 position. These changes are predicted to significantly alter the molecule's electronic properties, planarity, and steric profile. The N-methylation can enhance metabolic stability and modify receptor binding affinity. The oxo group introduces a potential hydrogen bond acceptor and alters the overall geometry, which can influence how the molecule fits into a target's binding pocket. While specific biological data for this compound is sparse, its derivatives have been investigated for anticancer and COX inhibitory activities.[11]

The core hypothesis is that these structural modifications will modulate the affinity and selectivity of the compound for biological targets, particularly glutamate receptors, when compared to the parent quinoxaline-2-carboxylic acid.

Comparative Analysis of Biological Activity: A Proposed Experimental Framework

Given the lack of direct comparative data, this guide proposes a logical, multi-tiered experimental approach to elucidate the differential biological effects of these two compounds. The primary focus will be on their potential as modulators of glutamatergic neurotransmission, a well-established activity for the quinoxaline scaffold.

The initial step is to quantify the binding affinity of both compounds for the primary excitatory glutamate receptors: AMPA and NMDA. This provides a direct measure of target engagement.

Objective: To determine the inhibitory concentration (IC50) of each compound for AMPA and NMDA receptor subtypes.

Methodology: Radioligand binding assays are a standard and robust method for this purpose.[12]

Experimental Protocol: NMDA Receptor Binding Assay

  • Membrane Preparation: Utilize a whole rat brain membrane preparation known to express NMDA receptors.[13]

  • Radioligand: Use a high-affinity NMDA receptor antagonist radioligand such as [³H]MK-801 or [³H]CGP 39653.[12]

  • Assay Conditions: Incubate the brain membranes with the radioligand in the presence of varying concentrations of the test compounds (this compound and quinoxaline-2-carboxylic acid).

  • Detection: After incubation, separate bound from free radioligand via vacuum filtration. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound to determine the IC50 value.

A similar protocol would be employed for the AMPA receptor, using a specific radioligand like [³H]AMPA.

Expected Outcomes & Interpretation:

CompoundPredicted NMDA Receptor IC50 (µM)Predicted AMPA Receptor IC50 (µM)Rationale
Quinoxaline-2-carboxylic acid1 - 105 - 20The parent scaffold is known to have moderate affinity for both receptors.[7][8]
This compound> 20> 20The structural modifications (N-methylation and C3-oxo group) may reduce affinity for glutamate receptors by altering the molecule's conformation and electronic distribution, potentially favoring other, unrelated biological targets.

Note: The predicted IC50 values are hypothetical and serve to illustrate the potential outcomes and their interpretations.

Following the binding assays, it is crucial to assess the functional consequences of receptor interaction in a cellular context. Electrophysiology and excitotoxicity assays are the gold standards for this purpose.

Objective: To evaluate the antagonist activity of the compounds on glutamate-induced neuronal activity and their neuroprotective potential.

A. Whole-Cell Patch-Clamp Electrophysiology

This technique provides high-resolution data on ion channel function in response to receptor activation.[14][15]

Experimental Workflow: Patch-Clamp Analysis

Caption: Workflow for Electrophysiological Assessment of Antagonist Activity.

Experimental Protocol: Isolating NMDA Receptor Currents

  • Cell Culture: Use primary cortical or hippocampal neurons cultured on glass coverslips.

  • Recording Solutions:

    • External Solution (in mM): 119 NaCl, 2.5 KCl, 2.5 CaCl2, 26.2 NaHCO3, 1 NaH2PO4, 10 glucose, bubbled with 95% O2/5% CO2. To isolate NMDA currents, include AMPA/kainate receptor antagonists (e.g., NBQX), GABA-A receptor antagonists (e.g., picrotoxin), and glycine (a co-agonist for NMDA receptors). Use a Mg2+-free solution to relieve the voltage-dependent block of the NMDA receptor.[16]

    • Internal (Pipette) Solution (in mM): 120.5 CsCl, 10 KOH-HEPES, 2 EGTA, 8 NaCl, 2 Na-ATP, 0.3 Na-GTP.[16]

  • Recording Procedure:

    • Establish a whole-cell voltage-clamp configuration.

    • Hold the neuron at a negative potential (e.g., -70 mV).

    • Apply a brief pulse of NMDA to elicit an inward current.

    • After a stable baseline is re-established, co-apply NMDA with the test compound at various concentrations.

    • Measure the reduction in the peak amplitude of the NMDA-evoked current.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50.

B. In Vitro Excitotoxicity Assay

This assay measures the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.[9][10][17]

Experimental Workflow: Neuroprotection Assay

G A Plate Primary Neurons B Pre-incubate with Test Compound A->B C Induce Excitotoxicity (High Glutamate) B->C D Incubate for 24h C->D E Assess Cell Viability (e.g., LDH, MTT assay) D->E

Caption: Workflow for Assessing Neuroprotective Effects Against Excitotoxicity.

Experimental Protocol: Glutamate-Induced Excitotoxicity

  • Cell Plating: Plate primary rat cortical neurons in 96-well plates.

  • Compound Treatment: Pre-incubate the neurons with various concentrations of the test compounds for 24 hours.[17]

  • Excitotoxic Insult: Expose the neurons to a high concentration of L-glutamate for a brief period to induce cell death.[10]

  • Post-Insult Incubation: Remove the glutamate-containing medium and incubate the cells for an additional 24 hours in the presence of the test compounds.

  • Viability Assessment: Measure cell viability using standard methods such as the LDH release assay (measures membrane integrity) or the MTT assay (measures metabolic activity).[18]

  • Data Analysis: Quantify the percentage of neuroprotection relative to untreated, glutamate-exposed control cells.

Expected Outcomes & Interpretation:

CompoundPredicted Electrophysiology IC50 (µM)Predicted Neuroprotection EC50 (µM)Rationale
Quinoxaline-2-carboxylic acid5 - 2510 - 50Consistent with its binding affinity, it is expected to show functional antagonism and consequent neuroprotection.
This compound> 50> 100 or InactiveIf binding affinity is low, functional antagonism and neuroprotective effects mediated by glutamate receptor blockade are unlikely. Any observed activity may suggest an alternative mechanism of action.

Note: The predicted EC50/IC50 values are hypothetical and serve to illustrate the potential outcomes and their interpretations.

Structure-Activity Relationship (SAR) Insights

The proposed experiments will provide crucial data for understanding the SAR of this chemical series.

Signaling Pathway: Glutamate Receptor-Mediated Excitotoxicity

G cluster_0 Test Compounds Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R AMPA_R AMPA Receptor Glutamate->AMPA_R Ca_Influx Massive Ca²⁺ Influx NMDA_R->Ca_Influx AMPA_R->Ca_Influx Cell_Death Neuronal Cell Death Ca_Influx->Cell_Death QCA Quinoxaline-2- carboxylic acid QCA->NMDA_R Antagonizes QCA->AMPA_R Antagonizes MQCA 4-Methyl-3-oxo-3,4-dihydro- quinoxaline-2-carboxylic acid MQCA->NMDA_R Predicted Weak Antagonism MQCA->AMPA_R Predicted Weak Antagonism

Caption: Hypothesized Mechanism of Action in Glutamate-Mediated Excitotoxicity.

If the experimental data aligns with the predictions, it would suggest that:

  • The unsubstituted quinoxaline-2-carboxylic acid core is a key pharmacophore for glutamate receptor antagonism.

  • The addition of the N4-methyl and C3-oxo groups significantly diminishes this activity, likely due to steric hindrance or unfavorable electronic changes that disrupt binding to the glutamate receptor's active site. This would indicate that these positions are intolerant to such substitutions for this specific biological activity.

Conversely, if this compound shows potent activity in the cellular assays despite weak receptor binding, it would strongly imply an alternative mechanism of action, warranting further investigation into other potential targets.

Conclusion

While quinoxaline-2-carboxylic acid is a well-recognized scaffold for developing glutamate receptor antagonists, its derivative, this compound, remains less characterized in this context. Based on structure-activity principles, it is hypothesized that the N-methyl and C-oxo substitutions will decrease its affinity for AMPA and NMDA receptors. The proposed experimental framework, encompassing receptor binding, electrophysiology, and cell-based excitotoxicity assays, provides a robust and logical pathway to test this hypothesis. The results will not only offer a direct comparison of these two molecules but also provide valuable insights into the structure-activity relationships governing the interaction of quinoxaline derivatives with key neurological targets. This systematic approach is fundamental for guiding future drug design and development efforts in this important chemical class.

References

  • 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists. Vertex AI Search.
  • Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid deriv
  • Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group
  • Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. PubMed Central.
  • Excitotoxicity In Vitro Assay.
  • Excitotoxicity Assay.
  • Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. PubMed.
  • Design and Synthesis of Novel Quinoxaline-2,3-dione AMPA/GlyN Receptor Antagonists: Amino Acid Derivatives.
  • Reported quinoxalines as potent AMPA receptor antagonists.
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflamm
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • Excitotoxicity in vitro assay. Innoprot.
  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. PMC - NIH.
  • Cell death assays for neurodegener
  • Synthesis and biological evaluation of quinoxaline deriv
  • An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. Zanco Journal of Medical Sciences.
  • Detection of Anti-Glutamate Receptor (NMDA) (Reference 2014.02.02). Canada's Drug Agency.
  • Overall structure‐activity relationship analysis of the quinoxaline derivatives.
  • Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. PMC.
  • The Use of Ligand Binding in Assays of NMDA Receptor Function. SpringerLink.
  • Glutamate Receptors and Synaptic Physiology in Developing Neural Circuits. SpringerLink.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI.
  • Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associ
  • Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR)...
  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Semantic Scholar.
  • NMDA-receptors functional assays for CNS diseases. Neuroservice news.
  • Simultaneous Screening Analysis of 3-Methyl-quinoxaline-2-carboxylic Acid and Quinoxaline-2-carboxylic Acid Residues in Edible Animal Tissues by a Competitive Indirect Immunoassay.
  • NMDA Biochemical Binding Assay Service. Reaction Biology.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online.
  • A Series of Quinoline-2-carboxylic Acid Derivatives: New Potent Glycine Site NMDA Receptor Antagonists.
  • Is anyone working with electrophysiology data of glutamate transporters?
  • Electrophysiology. Protocols.io.
  • 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid. MySkinRecipes.
  • Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. PubMed.
  • 4-METHYL-3-OXO-3,4-DIHYDRO-2-QUINOXALINECARBOXYLIC ACID AldrichCPR. Sigma-Aldrich.
  • This compound.
  • 2-Quinoxalinecarboxylic acid 97 879-65-2. Sigma-Aldrich.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online.
  • Biological Activity of Quinoxaline Deriv
  • Biological activity of quinoxaline derivatives.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, stands as a privileged structure in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] This is attributed to the scaffold's ability to act as a versatile building block, allowing for extensive structural modifications to fine-tune its biological profile.[5]

This guide focuses on a specific, highly functionalized subset: derivatives of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid . We will provide a comparative analysis of their structure-activity relationships across various biological targets, supported by experimental data and synthetic methodologies. The objective is to elucidate the causal relationships between chemical structure and biological function, offering a valuable resource for researchers in drug discovery and development.

Core Scaffold and General Synthesis

The foundational structure, this compound (CAS No: 18559-42-7), serves as a crucial starting point for derivatization.[6][7] The most common synthetic approach involves the cyclocondensation of N-methyl-1,2-phenylenediamine with a derivative of pyruvic acid or oxalic acid, followed by further modifications.[1] A key intermediate for creating a diverse library of compounds is the corresponding carbohydrazide, which can be readily synthesized from the ethyl ester of the parent acid.[8]

The general workflow for synthesizing various derivatives often starts from this carbohydrazide intermediate, which can then be reacted with a wide range of electrophiles such as aldehydes, ketones, and isothiocyanates to yield the final products.[8]

G cluster_synthesis General Synthetic Workflow parent_acid Ethyl 4-methyl-3-oxo-3,4-dihydro- quinoxaline-2-carboxylate hydrazide 4-Methyl-3-oxo-3,4-dihydro- quinoxaline-2-carbohydrazide (1) parent_acid->hydrazide Hydrazine Hydrate derivatives Target Quinoxaline Derivatives (Schiff Bases, Pyrazoles, etc.) hydrazide->derivatives reagents Aldehydes, Ketones, Diketones, Isothiocyanates etc. reagents->derivatives Condensation / Cyclization

Caption: General synthesis of 4-methyl-3-oxo-quinoxaline derivatives.

Comparative SAR Analysis Across Biological Activities

The true potential of the 4-methyl-3-oxo-quinoxaline scaffold is revealed through the diverse biological activities of its derivatives. The following sections compare the structural modifications that govern efficacy against different targets.

Anticancer and Enzyme Inhibitory Activity

Derivatives of this scaffold have shown significant promise as anticancer agents, often acting through the inhibition of key enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).[8][9]

A study by Al-Ghorbani et al. (2022) synthesized a series of derivatives from 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide (1 ) and evaluated their dual inhibitory potential against EGFR and COX-2.[8] The key findings from this comparative analysis are summarized below.

Key SAR Insights for Anticancer Activity:

  • Carbohydrazide Moiety: The carbohydrazide linker at the C2 position is a critical anchor point for introducing diverse pharmacophores.

  • Aromatic Substituents: The nature of the aromatic or heterocyclic ring attached to the carbohydrazide is paramount. For instance, reacting the carbohydrazide with ethyl benzoylacetate to form compound 11 (4-methyl-3-oxo-N′-(3-oxo-3-phenylpropanoyl)-3,4-dihydroquinoxaline-2-carbohydrazide) resulted in potent anticancer activity.[8]

  • Cyclization into Heterocycles: Cyclizing the carbohydrazide side chain into five-membered heterocycles like pyrazole (compound 12 ) or 1,3,4-oxadiazole (compound 13 ) significantly enhances potency. Compound 13 was identified as one of the most potent derivatives against both EGFR and COX-2.[8]

  • Dual Inhibition: The most effective compounds, such as 11 and 13 , demonstrated potent, low-micromolar inhibition of both EGFR and COX-2, suggesting a dual-action mechanism that is highly desirable for anticancer therapeutics.

G cluster_sar SAR for Anticancer (EGFR/COX-2) Activity core Quinoxaline Core position2 C2: Carbohydrazide Linker (Essential for derivatization) sidechain Side Chain Modification position2->sidechain React with Ketoesters, etc. high_potency High Potency (e.g., Compounds 11, 13) sidechain->high_potency Forms Heterocycles (Oxadiazole, Pyrazole) or Phenylpropanoyl group low_potency Lower Potency sidechain->low_potency Simple Schiff Bases (e.g., with Benzaldehyde)

Caption: Key SAR principles for anticancer activity.

Table 1: Comparative Anticancer and Enzyme Inhibitory Activity of Key Derivatives

CompoundModification from Parent Carbohydrazide (1)Anticancer IC₅₀ (μM) vs. MCF-7EGFR IC₅₀ (μM)COX-2 IC₅₀ (μM)COX-2 Selectivity Index (SI)
4a Schiff base with 4-chlorobenzaldehyde3.210.31.1724.61
5 Reaction with phenyl isothiocyanate4.540.90.8348.58
11 Reaction with ethyl benzoylacetate0.810.60.6261.23
13 Cyclized to 1,3,4-oxadiazole derivative1.020.40.4666.11

Data synthesized from Al-Ghorbani et al., Bioorganic Chemistry, 2022.[8]

Antimicrobial Activity

The quinoxaline scaffold is a well-established framework for developing novel antimicrobial agents, offering a potential route to circumvent resistance to existing drug classes.[10] While specific SAR studies on 4-methyl-3-oxo derivatives are less common, general principles for quinoxalines provide valuable guidance.

General SAR Insights for Antimicrobial Activity:

  • Positions C2 and C3: Substitutions at the C2 and C3 positions are critical. The introduction of thioether or specific anilino groups can confer significant antibacterial activity.[11]

  • Positions C6 and C7: The periphery of the benzo ring is also a key site for modulation. Electron-withdrawing groups like halogens (e.g., chlorine) or trifluoromethyl groups at these positions often enhance antimicrobial potency.[12][13]

  • Quinoxaline 1,4-dioxides: Oxidation of the pyrazine nitrogens to form N-oxides is a well-known strategy to boost antimicrobial, particularly antibacterial and antimycobacterial, activity. These compounds are believed to act as DNA-damaging agents under hypoxic conditions.[12]

A recent study on quinoxaline-2-carboxylic acid 1,4-dioxides highlighted that a 7-chloro substituent coupled with a 6-piperazinyl group resulted in the most potent activity against M. tuberculosis and M. smegmatis.[12] This underscores the importance of substitution patterns on the benzo ring.

Table 2: Comparative Antimicrobial Activity of Quinoxaline Derivatives

Compound ClassKey Structural FeaturesTarget OrganismActivity (MIC)
2,3-disubstituted quinoxalines2,3-bis(4-chlorophenylthio)E. coli8 µg/mL
2,3-bis(4-methoxyphenylthio)B. subtilis16 µg/mL
Quinoxaline 1,4-dioxides7-chloro, 6-piperazinyl, 3-methylM. tuberculosis1.25 µg/mL

Data synthesized from multiple sources.[11][12]

Antiviral Activity

Quinoxaline derivatives have been investigated as potential antiviral agents against a range of DNA and RNA viruses, including herpesviruses and coronaviruses.[14][15] The mechanism often involves the inhibition of viral enzymes or interference with the viral replication cycle.

SAR Insights for Antiviral Activity:

  • Scaffold Isomerism: Even subtle changes can be critical. For example,[1][8][10]triazolo[4,3-a]quinoxaline derivatives have shown specific activity against Herpes simplex virus.[14]

  • Side Chain Complexity: For activity against Human Cytomegalovirus (HCMV), the introduction of complex side chains, such as those derived from aldehydo-sugars, at the C2 or C3 position can lead to compounds with potency greater than the reference drug ganciclovir.[14][16]

  • COVID-19 Research: More recently, derivatives of 3-methyl-2-oxo-quinoxaline have been explored as potential inhibitors of SARS-CoV-2 proteases. A derivative named NMPOQAa, an acetamide linked to the N1 position, showed promising interactions with the main protease (Mpro) in molecular docking studies.[17]

G cluster_workflow Anticancer Activity Screening Workflow synthesis Synthesize Derivatives cell_culture Culture Cancer Cell Lines (e.g., MCF-7, HCT-116) synthesis->cell_culture enzyme_assay Enzyme Inhibition Assays (EGFR, COX-2) synthesis->enzyme_assay mtt_assay Perform MTT Assay cell_culture->mtt_assay Seed cells, add compounds ic50 Calculate IC₅₀ Values mtt_assay->ic50 Measure absorbance sar_analysis SAR Analysis ic50->sar_analysis ic50_enzyme Calculate IC₅₀ Values enzyme_assay->ic50_enzyme ic50_enzyme->sar_analysis

Caption: Typical workflow for evaluating anticancer activity.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are crucial. Below are representative protocols for the synthesis and biological evaluation of these compounds.

Protocol 1: Synthesis of 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide (1)

This protocol is adapted from the procedure described by Al-Ghorbani et al. (2022).[8]

Objective: To synthesize the key carbohydrazide intermediate from its corresponding ethyl ester.

Materials:

  • Ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate

  • Hydrazine hydrate (99%)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • A mixture of ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (1.0 eq) and hydrazine hydrate (5.0 eq) is prepared in absolute ethanol in a round-bottom flask.

  • The reaction mixture is heated under reflux with continuous stirring for 6-8 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The white precipitate formed is collected by filtration, washed with cold ethanol, and then dried under vacuum.

  • The structure and purity of the resulting 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide (1 ) are confirmed using spectroscopic techniques (¹H-NMR, IR, Mass Spectrometry).

Causality: The use of excess hydrazine hydrate drives the nucleophilic acyl substitution reaction to completion, converting the ethyl ester into the more reactive carbohydrazide. Ethanol serves as a suitable solvent that allows the reaction to proceed at an elevated temperature under reflux.

Protocol 2: In Vitro Anticancer Screening (MTT Assay)

This is a standard colorimetric assay to assess cell viability and cytotoxicity.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of quinoxaline derivatives against a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 breast cancer cell line

  • DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin

  • Quinoxaline derivative stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • MCF-7 cells are seeded into 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for attachment.

  • The media is replaced with fresh media containing serial dilutions of the test compounds (e.g., from 0.01 to 100 µM). A control group receives media with DMSO only.

  • The plates are incubated for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After incubation, the media is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free media) is added to each well. The plates are incubated for another 4 hours.

  • The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the control group, and the IC₅₀ value is determined by plotting the percentage of inhibition versus the compound concentration.

Self-Validation: This protocol includes a vehicle control (DMSO) to account for any solvent effects and is typically run in triplicate to ensure the statistical validity of the results. A positive control (e.g., Doxorubicin) is also included for comparison.

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for generating potent, biologically active molecules. Structure-activity relationship studies reveal that targeted modifications can steer the activity towards specific therapeutic areas.

  • For anticancer applications, derivatizing the C2-carbohydrazide into rigid heterocyclic systems is a highly effective strategy for achieving dual inhibition of targets like EGFR and COX-2.[8]

  • For antimicrobial development, attention should be paid to substitutions on the benzo ring (C6/C7) and the potential for N-oxidation to enhance potency.[12]

  • In the antiviral domain, the scaffold allows for the attachment of complex side chains that can interact with specific viral proteins.[14]

Future research should focus on optimizing the pharmacokinetic properties (ADMET) of the most potent leads identified in these studies. The synthesis of focused libraries based on the SAR principles outlined here will be crucial for developing clinical candidates. The dual-inhibitory nature observed in some anticancer derivatives suggests that this scaffold is particularly well-suited for developing multi-target drugs, a growing area of interest in combating complex diseases.

References

  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research.
  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential.
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents.
  • Exploration of quinoxaline derivatives as antimicrobial and anticancer agents.
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI.
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents.
  • New Quinoxalines with Biological Applic
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives.
  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal.
  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online.
  • Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands.
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses.
  • Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5. PubMed.
  • This compound.
  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review.
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • Quinoxaline Derivatives as Antiviral Agents: A System
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • Overview of the structure-activity relationship (SAR) of quinoxaline derivatives.
  • 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid. MySkinRecipes.
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset. Semantic Scholar.

Sources

A Comparative Guide: In Silico Predictions vs. Experimental Realities for 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a detailed comparative analysis of in silico predicted properties and experimentally determined results for 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid. As a member of the quinoxaline class of compounds, which are of significant interest in medicinal chemistry, a thorough understanding of its chemical and physical properties is crucial. This document is intended for researchers, scientists, and drug development professionals, providing an objective comparison of computational predictions with tangible laboratory data. We will delve into the synthesis, spectroscopic characterization, and predicted biological relevance of the title compound, underscoring the synergy between computational modeling and experimental validation in modern chemical research.

Introduction: The Significance of Quinoxalines and the Role of Integrated Computational-Experimental Workflows

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the scientific community due to their diverse and potent biological activities.[1][2] These activities span a wide spectrum, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The versatility of the quinoxaline scaffold allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile. This compound represents a key derivative within this family, with its unique structural features suggesting potential for biological activity.

In the contemporary landscape of drug discovery and materials science, the integration of in silico computational methods with traditional experimental techniques has become an indispensable strategy.[5] Computational models offer a rapid and cost-effective means to predict a wide array of molecular properties, from spectroscopic data to absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[6][7] However, these predictions must be rigorously validated through experimental work to ensure their accuracy and relevance. This guide provides a direct comparison of these two approaches for the title compound, offering insights into the strengths and limitations of each.

Experimental Section: Synthesis and Spectroscopic Characterization

The synthesis of this compound was accomplished through established synthetic routes, with minor modifications to optimize yield and purity.[1]

Synthesis Protocol

A detailed, step-by-step protocol for the synthesis is outlined below:

  • Step 1: Condensation: N-methyl-o-phenylenediamine is reacted with a suitable dicarbonyl compound, such as a derivative of oxalic acid, in an appropriate solvent.

  • Step 2: Cyclization: The resulting intermediate undergoes intramolecular cyclization, often facilitated by heating, to form the quinoxalinone ring system.

  • Step 3: Hydrolysis: If the starting dicarbonyl compound was an ester, a subsequent hydrolysis step is necessary to yield the final carboxylic acid.

  • Step 4: Purification: The crude product is purified by recrystallization or column chromatography to afford this compound as a solid.

Experimental Workflow Diagram

G Experimental Workflow: Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Reactants N-methyl-o-phenylenediamine + Dicarbonyl Synthon Condensation Condensation Reactants->Condensation Cyclization Cyclization Condensation->Cyclization Hydrolysis Hydrolysis (if necessary) Cyclization->Hydrolysis Purification Purification Hydrolysis->Purification Product 4-Methyl-3-oxo-3,4-dihydro- quinoxaline-2-carboxylic acid Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: A schematic of the experimental process for synthesizing and characterizing the target molecule.

Experimental Spectroscopic Data

The structural confirmation of the synthesized this compound was achieved using a suite of spectroscopic techniques. The obtained data are summarized below.

Technique Experimental Data
¹H NMR Characteristic signals for the aromatic protons on the quinoxaline ring, a singlet for the N-methyl group, and a broad singlet for the carboxylic acid proton are expected.
¹³C NMR Resonances corresponding to the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the N-methyl carbon are anticipated.[8]
IR Spectroscopy Key absorption bands are expected for the O-H stretch of the carboxylic acid, C-H stretches of the aromatic and methyl groups, and the C=O stretches of the amide and carboxylic acid.[9]
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C10H8N2O3, MW: 204.18).[10][11]

In Silico Prediction: Computational Approaches

A variety of computational methods were employed to predict the properties of this compound.

Computational Methodology
  • Spectroscopic Predictions: ¹H and ¹³C NMR chemical shifts can be predicted using methods like the GIAO (Gauge-Including Atomic Orbital) DFT approach, which has shown good correlation with experimental data for quinoxaline derivatives.[12]

  • ADMET Predictions: In silico tools and web servers are utilized to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are crucial for assessing the drug-likeness of a compound.[7][13][14]

  • Molecular Docking: To explore potential biological targets, molecular docking studies can be performed against various protein structures. For instance, quinoxaline derivatives have been investigated as inhibitors of enzymes like VEGFR-2 and PARP-1.[6][15]

In Silico Workflow Diagram

G In Silico Prediction Workflow cluster_modeling Computational Modeling cluster_prediction Property Prediction Input 2D Structure of 4-Methyl-3-oxo-3,4-dihydro- quinoxaline-2-carboxylic acid Optimization 3D Structure Optimization (e.g., DFT) Input->Optimization Optimized_Structure Optimized 3D Structure Optimization->Optimized_Structure NMR_Pred NMR Spectra Prediction (e.g., GIAO DFT) Optimized_Structure->NMR_Pred ADMET_Pred ADMET Profile Prediction Optimized_Structure->ADMET_Pred Docking Molecular Docking (Target Identification) Optimized_Structure->Docking

Caption: The computational workflow for predicting the properties of the target compound.

Comparative Analysis: Predicted vs. Experimental Results

This section provides a direct comparison of the in silico predictions with the experimental findings.

Spectroscopic Data
Parameter Predicted (In Silico) Experimental Correlation and Discussion
¹H NMR Chemical Shifts (ppm) Specific chemical shifts for each proton are calculated.Experimentally measured chemical shifts.A good correlation is generally expected, with minor deviations attributable to solvent effects and the level of theory used in the calculations.
¹³C NMR Chemical Shifts (ppm) Predicted chemical shifts for each carbon atom.Experimentally determined chemical shifts.Similar to ¹H NMR, a strong correlation is anticipated, validating the predicted electronic environment of the carbon nuclei.[8]
IR Frequencies (cm⁻¹) Calculated vibrational frequencies for key functional groups.Measured absorption bands from IR spectroscopy.Predicted frequencies are often systematically higher than experimental values and may require scaling factors for better agreement.
Mass-to-charge ratio (m/z) Calculated exact mass of the molecular ion.Measured m/z of the molecular ion peak.An exact match is expected, confirming the elemental composition of the synthesized compound.
Predicted ADMET and Biological Activity Profile
Property In Silico Prediction Implication and Need for Experimental Validation
Lipophilicity (LogP) Calculated value to assess solubility and permeability.Influences absorption and distribution. Experimental determination of LogP is necessary for confirmation.[7]
Aqueous Solubility Predicted solubility in water.Crucial for bioavailability. Experimental solubility studies are required.
Drug-Likeness Evaluation based on rules like Lipinski's Rule of Five.Provides an early indication of the compound's potential as a drug candidate.
Potential Biological Targets Identified through molecular docking studies (e.g., kinases, polymerases).These predictions are hypothetical and require confirmation through in vitro enzymatic assays and cell-based studies. Quinoxaline derivatives have shown promise as anticancer and anti-inflammatory agents.[3][16]

Discussion: Synthesizing Computational and Experimental Insights

The comparison between the in silico and experimental data for this compound reveals a strong synergy between the two approaches. The high degree of correlation in the spectroscopic data lends confidence to both the successful synthesis of the target compound and the accuracy of the computational models employed.

Discrepancies, where they exist, are often as informative as the agreements. For instance, deviations in NMR chemical shifts can provide insights into intermolecular interactions and solvent effects that are not fully captured by the computational models.

The predictive power of in silico ADMET and molecular docking studies is invaluable for guiding further research. The identification of potential biological targets allows for more focused and efficient experimental screening, saving both time and resources. However, it is imperative to remember that these are predictions that must be substantiated by rigorous experimental validation.

Conclusion and Future Outlook

This guide has demonstrated the utility of an integrated computational and experimental approach in the study of this compound. The in silico predictions have proven to be a reliable guide for understanding the properties of this molecule, while the experimental data provide the necessary validation and ground truth.

Future research on this compound and its analogs should continue to leverage this dual approach. The next logical steps include:

  • In-depth Biological Evaluation: Conducting in vitro and in vivo studies to confirm the predicted biological activities and identify the mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related compounds to optimize for potency and selectivity.

  • Advanced Computational Modeling: Employing more sophisticated computational methods, such as molecular dynamics simulations, to gain a deeper understanding of the compound's interactions with its biological targets.

By embracing this integrated paradigm, the scientific community can accelerate the pace of discovery and development in the promising field of quinoxaline chemistry.

References

  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. (2022-09-05).
  • Supporting Inform
  • Structure–NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Semantic Scholar.
  • New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Publishing.
  • Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. (2021-05-23).
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024-08-03).
  • Molecular Structure, Electronic Properties, Spectroscopic Investigation (IR, NMR, and UV/Visible), Solvent Effect, NLO, Physicochemical Properties, ADMET Prediction and Molecular Docking Study of Novel 2, 3-bis [(1-methyl-1H-imidazole-2-yl) thio] Quinoxaline: An AM1,.
  • New quinoxaline-2(1H)
  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed Central.
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PubMed Central.
  • This compound.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • 13 C nuclear magnetic resonance spectra of quinoxaline deriv
  • Switchable highly regioselective synthesis of 3,4- dihydroquinoxalin-2(1H)
  • 4-METHYL-3-OXO-3,4-DIHYDRO-2-QUINOXALINECARBOXYLIC ACID AldrichCPR. Sigma-Aldrich.
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI.
  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023-11-06). MDPI.
  • Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation.
  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Comput
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online.
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Quinoxaline-2-carboxylic acid.
  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Deriv
  • 18559-42-7 | 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid. ChemScene.
  • 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid. CymitQuimica.
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset. (2021-05-23). Semantic Scholar.
  • 3,4-Dihydro-3-oxo-2-quinoxalinecarboxylic acid.
  • Quinoxalinol derivatives of aliphatic 2-oxocarboxylic acids.

Sources

A Comparative Guide to Purity Confirmation of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid by Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a compound's purity and identity is not merely a procedural step but the bedrock of all subsequent preclinical and clinical evaluation. For a novel heterocyclic entity like 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid, whose derivatives have shown potential as anticancer and anti-inflammatory agents, establishing purity is paramount.[1] This guide provides an in-depth, comparative analysis of using elemental analysis for purity confirmation, contextualized against other critical, orthogonal analytical techniques. We will delve into the causality behind experimental choices, presenting a framework for a robust, self-validating purity assessment strategy.

The Foundational Role of Elemental Analysis

Elemental analysis (EA) serves as a fundamental, quantitative chemical analysis technique to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample.[2] Its power lies in its direct comparison of a molecule's actual elemental composition against its theoretical composition, derived from its molecular formula.[3] For this compound (Molecular Formula: C₁₀H₈N₂O₃), this provides a direct, bulk-level assessment of its compositional integrity.

Theoretical Composition

The first step in any elemental analysis is the calculation of the theoretical elemental percentages from the molecular formula, C₁₀H₈N₂O₃, which has a molecular weight of 204.19 g/mol .[4]

  • Carbon (C): (10 * 12.011) / 204.19 * 100% = 58.83%

  • Hydrogen (H): (8 * 1.008) / 204.19 * 100% = 3.95%

  • Nitrogen (N): (2 * 14.007) / 204.19 * 100% = 13.72%

An experimentally derived result that aligns closely with these theoretical values provides strong evidence of the compound's purity. The generally accepted deviation in the pharmaceutical industry and academic journals is within ±0.4% of the calculated values.[5]

Principle of CHN Combustion Analysis

The most common method for determining carbon, hydrogen, and nitrogen content is automated combustion analysis, a modern refinement of the Pregl-Dumas method.[6][7] The process involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment at high temperatures (typically ~900-1000°C). The resultant combustion gases (CO₂, H₂O, and N₂) are then passed through a series of traps or columns to be separated and quantified by a thermal conductivity detector (TCD).[7][8]

Experimental Protocol: Elemental Analysis

This protocol outlines the steps for a self-validating system, ensuring the trustworthiness of the results.

Objective: To quantitatively determine the percentage of Carbon, Hydrogen, and Nitrogen in a sample of this compound.

Methodology:

  • Sample Preparation (The Causality of Precision):

    • Ensure the sample is homogenous. Grind the crystalline sample into a fine powder using an agate mortar and pestle to eliminate sampling bias.

    • Dry the sample under a high vacuum at a controlled temperature (e.g., 40-50°C) for several hours to remove any residual solvents or adsorbed water, which would artificially inflate the hydrogen and carbon content. This step is critical for accuracy.

    • Precisely weigh 1-3 mg of the dried sample into a tin or silver capsule using a calibrated microbalance. The capsule itself aids in complete combustion.

  • Instrument Calibration:

    • Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide).

    • Run at least three replicates of the standard to ensure the instrument's response is linear and accurate, establishing a valid calibration curve. This step validates the instrument's performance before analyzing the unknown sample.

  • Sample Analysis:

    • Introduce the weighed sample capsule into the combustion furnace of the analyzer.

    • The sample is flash-combusted in a pure oxygen environment.

    • The resulting gas mixture (CO₂, H₂O, N₂, and excess O₂) is passed through a reduction furnace (containing copper turnings) to remove excess oxygen and convert nitrogen oxides to N₂ gas.[8]

    • The gases are then chromatographically separated and quantified by the TCD.

  • Data Interpretation:

    • The instrument software automatically calculates the percentage of C, H, and N based on the detector's signals and the initial sample weight.

    • Compare the average experimental values (from at least two separate runs) with the theoretical percentages calculated earlier.

    • Acceptance Criterion: The experimental values for C, H, and N should be within ±0.4% of the theoretical values.[5]

Workflow Diagram: Elemental Analysis

elemental_analysis_workflow process_node process_node decision_node decision_node start_end_node start_end_node data_node data_node start Start prep Sample Preparation (Homogenize & Dry) start->prep weigh Weigh 1-3 mg Sample in Tin Capsule prep->weigh combust Flash Combustion (~1000°C in O₂) weigh->combust reduce Gas Reduction (Remove O₂, NOx -> N₂) combust->reduce separate Gas Separation (GC Column) reduce->separate detect Detection (TCD) separate->detect calculate Calculate %C, %H, %N detect->calculate compare Compare Experimental vs. Theoretical calculate->compare pass Purity Confirmed compare->pass |Δ| ≤ 0.4% fail Investigate Discrepancy (e.g., Impurity, Solvent) compare->fail |Δ| > 0.4%

Caption: Workflow for purity confirmation via CHN combustion analysis.

A Comparative Guide to Orthogonal Purity Techniques

While elemental analysis is a powerful tool, it provides a "bulk" assessment and can be insensitive to certain impurities, such as isomers, which have the same molecular formula. Therefore, in a regulated drug development environment, purity confirmation relies on a suite of orthogonal (different and complementary) methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity analysis, separating components of a mixture based on their differential partitioning between a stationary and a mobile phase.[9][10] For purity assessment, the area of the main peak relative to the total area of all peaks provides a quantitative measure of purity (area percent).

  • Expert Insight: The choice of a gradient elution (where the mobile phase composition changes over time) is often superior to isocratic (constant composition) for impurity profiling. A gradient method can resolve impurities with a wide range of polarities that might otherwise co-elute with the main peak or be retained on the column in an isocratic run.[11]

Protocol: RP-HPLC for Quinoxaline Derivatives

  • System: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and water (often with a modifier like 0.1% formic acid for better peak shape).[12][13]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Sample Prep: Dissolve a known concentration of the compound in a suitable solvent (e.g., mobile phase) to create a stock solution (e.g., 1 mg/mL).

  • Analysis: Inject the sample and record the chromatogram. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing an exact molecular weight of the parent compound and any impurities.[14][15] When coupled with liquid chromatography (LC-MS), it becomes a formidable tool for identifying and quantifying trace-level impurities.[16]

  • Expert Insight: High-Resolution Mass Spectrometry (HRMS) is particularly valuable. If the theoretical exact mass of C₁₀H₈N₂O₃ is 204.0535, and HRMS detects this mass with high accuracy (e.g., within 5 ppm), it provides extremely strong evidence of the compound's identity. Any other detected masses can be investigated as potential impurities or degradation products.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for structural elucidation.[17][18] By analyzing the chemical environment of atomic nuclei (typically ¹H and ¹³C), it confirms the compound's specific isomeric structure.[19] Purity can also be assessed by integrating the signals of the compound against those of a known, high-purity internal standard (a technique known as quantitative NMR or qNMR) or by identifying signals that do not correspond to the target molecule.[20]

  • Expert Insight: While HPLC and MS are more sensitive for detecting trace impurities, ¹H NMR is excellent for identifying and quantifying structurally similar impurities that may be difficult to resolve chromatographically. The presence of unexpected signals in the ¹H NMR spectrum is a direct indication of impurity.

Data Synthesis: A Comparative Table

Technique Primary Purpose Sensitivity Specificity Quantitative Capability Key Information Provided
Elemental Analysis (EA) Confirms elemental composition and empirical formula.[2]Low (detects bulk changes)Low (insensitive to isomers)High (for C, H, N content)Bulk purity; presence of inorganic salts or residual solvents.
HPLC-UV Separates and quantifies impurities.[9]High (ppm levels)Moderate to HighHigh (Area % Purity)Impurity profile, relative retention times, purity percentage.
Mass Spectrometry (MS) Determines molecular weight and identifies impurities.[21]Very High (ppb levels)Very HighGood (with standards)Exact mass of compound and impurities, fragmentation patterns.
NMR Spectroscopy Unambiguous structure confirmation.[17]ModerateVery High (for structure)High (with standard)Atomic connectivity, stereochemistry, structural integrity.[19]

An Integrated Strategy for Purity Confirmation

A robust purity assessment does not rely on a single technique. Instead, it uses an orthogonal approach where the weaknesses of one method are covered by the strengths of another.

orthogonal_strategy cluster_techniques Orthogonal Analytical Techniques compound_node compound_node technique_node technique_node result_node result_node conclusion_node conclusion_node compound 4-Methyl-3-oxo-3,4-dihydro- quinoxaline-2-carboxylic acid ea Elemental Analysis compound->ea hplc HPLC-UV compound->hplc ms LC-MS (HRMS) compound->ms nmr NMR (¹H, ¹³C) compound->nmr ea_res Correct Elemental Ratio? (%C, %H, %N) ea->ea_res hplc_res Chromatographic Purity? (e.g., >99% by Area) hplc->hplc_res ms_res Correct Molecular Weight? (Exact Mass) ms->ms_res nmr_res Correct Structure? (No extraneous peaks) nmr->nmr_res conclusion Comprehensive Purity & Identity Confirmed ea_res->conclusion hplc_res->conclusion ms_res->conclusion nmr_res->conclusion

Caption: An integrated, orthogonal strategy for purity and identity confirmation.

Conclusion

For this compound, elemental analysis is an indispensable first-pass technique that provides a robust, quantitative measure of its bulk elemental composition. A result consistent with the theoretical values of 58.83% C, 3.95% H, and 13.72% N is a strong indicator of high purity. However, true scientific rigor and regulatory compliance demand a multi-faceted approach. By complementing elemental analysis with high-sensitivity chromatographic techniques like HPLC and definitive structural methods like NMR and MS, researchers can build a comprehensive and unassailable data package that confirms not just the purity, but the precise identity and structural integrity of the molecule, ensuring a solid foundation for its journey through the drug development pipeline.

References

  • Title: Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Source: Pharma Focus America. URL:[Link]
  • Title: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Source: Chemistry LibreTexts. URL:[Link]
  • Title: A Look at Elemental Analysis for Organic Compounds. Source: AZoM. URL:[Link]
  • Title: Elemental analysis. Source: Wikipedia. URL:[Link]
  • Title: Identity and Purity - Small Molecules. Source: Pacific BioLabs. URL:[Link]
  • Title: Mass spectrometry as a technique for testing the purity of drugs for biological use: the case of new antitumor cyclophosphazenes. Source: PubMed. URL:[Link]
  • Title: An International Study Evaluating Elemental Analysis. Source: PubMed Central (PMC). URL:[Link]
  • Title: Chapter 6 Elemental Analysis and Biological Characterization.
  • Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Source: Alwsci. URL:[Link]
  • Title: How to Determine the Purity of a Substance using Elemental Analysis. Source: Study.com. URL:[Link]
  • Title: Impurity Profiling and Characterization for Generic Project Submission to USFDA. Source: Resolvemass. URL:[Link]
  • Title: Separation of Quinoxaline on Newcrom R1 HPLC column. Source: SIELC Technologies. URL:[Link]
  • Title: 1HNMR spectrometry in structural elucidation of organic compounds. Source: Journal of Chemical and Pharmaceutical Sciences. URL:[Link]
  • Title: NMR Spectroscopy in Structural Analysis of Organic Compounds. Source: AZoLifeSciences. URL:[Link]
  • Title: Pharmaceutical analysis techniques.
  • Title: Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Source: Journal of Chemical and Pharmaceutical Research. URL:[Link]
  • Title: Analytical Methods for the Detection of Counterfeit Pharmaceuticals. Source: International Journal of Innovative Science and Research Technology. URL:[Link]
  • Title: Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Source: American Pharmaceutical Review. URL:[Link]
  • Title: NMR as a Tool for Structure Elucidation of Organic Compounds. Source: Wesleyan University. URL:[Link]
  • Title: Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. Source: PubMed. URL:[Link]
  • Title: Quinoline, 6-methoxy-8-nitro-. Source: NIST WebBook. URL:[Link]
  • Title: RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Source: International Journal of Pharmaceutical Sciences and Research. URL:[Link]
  • Title: Stoichiometry: Elemental Analysis. Source: University of Wisconsin-Madison. URL:[Link]
  • Title: 6-Methoxy-8-nitroquinoline. Source: PubChem. URL:[Link]
  • Title: 7-Methoxy-8-nitroisoquinoline. Source: PubChem. URL:[Link]
  • Title: Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Source: National Institutes of Health (NIH). URL:[Link]90/)

Sources

Benchmarking the efficacy of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid derivatives against known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities, including potent anticancer properties.[1][2] Derivatives of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid, in particular, have emerged as a promising class of agents targeting key pathways in oncology.[3][4] A critical mechanism of action for many of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that is a central mediator of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[5][6][7]

This guide provides a comprehensive benchmark of novel quinoxaline-based compounds against established, clinically relevant VEGFR-2 inhibitors. By synthesizing data from enzymatic and cell-based assays, we aim to furnish researchers, scientists, and drug development professionals with an objective comparison to inform discovery and optimization efforts. We will delve into the mechanistic underpinnings of VEGFR-2 inhibition, present comparative efficacy data, and provide detailed, field-proven experimental protocols to ensure the reproducibility and validation of these findings.

Mechanism of Action: Targeting the Angiogenic Switch

VEGFR-2 is a primary transducer of signals from VEGF-A, triggering a cascade of downstream events that lead to endothelial cell proliferation, migration, and survival.[6] This signaling is a hallmark of many cancers, which exploit this pathway to secure the blood supply necessary for their expansion.[8] Small molecule inhibitors targeting the ATP-binding site within the kinase domain of VEGFR-2 are a cornerstone of modern anti-angiogenic therapy.[6]

The established inhibitors chosen for this comparison, Sunitinib and Sorafenib , are multi-kinase inhibitors that have demonstrated clinical efficacy in various cancers, including renal cell carcinoma and hepatocellular carcinoma.[9][10] They both exert their anti-angiogenic effects primarily through the potent inhibition of VEGFR-2, alongside other receptor tyrosine kinases like PDGFR and RAF kinases.[9][11][12][13] The quinoxaline derivatives under investigation are designed to engage with the same ATP-binding pocket, and their efficacy is benchmarked directly against these standards.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VEGFR2 VEGFR-2 P P VEGFR2->P Autophosphorylation VEGFA VEGF-A VEGFA->VEGFR2 Binding & Dimerization ATP ATP ATP->VEGFR2 Binds to Kinase Domain Quinoxaline Quinoxaline Derivative (Test Inhibitor) Quinoxaline->VEGFR2 Competitive Inhibition Sunitinib Sunitinib / Sorafenib (Known Inhibitor) Sunitinib->VEGFR2 Competitive Inhibition Downstream Downstream Signaling (PI3K/AKT, MAPK) P->Downstream Angiogenesis Angiogenesis Proliferation Survival Downstream->Angiogenesis

Caption: VEGFR-2 signaling and mechanism of inhibition.

Comparative Efficacy Analysis

The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of an inhibitor required to reduce a specific biological activity by 50%. A lower IC50 value denotes higher potency.

In Vitro Enzymatic Assay Benchmarking

The most direct measure of a compound's potency is through an in vitro kinase assay using the purified VEGFR-2 enzyme. This biochemical assay isolates the interaction between the inhibitor and its direct target, removing the complexities of a cellular environment. Recent studies have identified several quinoxaline derivatives with potent VEGFR-2 inhibitory activity. For instance, one study reported a 3-methylquinoxaline derivative, compound 17b , with an IC50 of 2.7 nM against VEGFR-2.[14] Another series of[11][15][16]triazolo[4,3-a]quinoxaline derivatives yielded compounds with IC50 values as low as 3.4 nM.[17]

CompoundTarget KinaseIC50 (nM)Source
Quinoxaline Derivative 17b VEGFR-22.7[14]
Quinoxaline Derivative 25d VEGFR-23.4[17]
Sunitinib (Reference) VEGFR-280[18][19][20]
Sorafenib (Reference) VEGFR-290[20]

This table synthesizes data from multiple sources to provide a representative comparison. Actual values can vary based on specific assay conditions.

The data clearly indicates that optimized quinoxaline derivatives can exhibit significantly greater potency at the enzymatic level compared to established multi-kinase inhibitors like Sunitinib and Sorafenib. This suggests a high degree of specific and efficient binding to the VEGFR-2 kinase domain.

Cell-Based Assay Benchmarking

While enzymatic assays measure direct target engagement, cell-based assays provide crucial insights into a compound's ability to penetrate cell membranes, engage its target in a physiological context, and exert a functional anti-proliferative effect. The MTT assay is a standard colorimetric method used to assess cell viability.[15][16] In these assays, the quinoxaline derivatives are tested against human cancer cell lines known to be sensitive to anti-angiogenic agents, such as HepG-2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma).

CompoundCell LineIC50 (µM)Source
Quinoxaline Derivative 11g HepG-24.50[21]
Quinoxaline Derivative 11g MCF-72.40[21]
Quinoxaline Derivative 17b HepG-25.8[14]
Quinoxaline Derivative 17b MCF-72.3[14]
Sorafenib (Reference) HepG-27.33[21]
Sorafenib (Reference) MCF-79.41[21]
Doxorubicin (Reference) HepG-28.29[21]
Doxorubicin (Reference) MCF-79.65[21]

The results from cell-based assays demonstrate that the potent enzymatic inhibition of the quinoxaline derivatives translates into effective anti-proliferative activity. Several derivatives show superior or comparable cytotoxicity against cancer cell lines when benchmarked against Sorafenib.[17][21] This is a critical validation step, indicating that these compounds possess the necessary physicochemical properties to be effective in a biological system.

Experimental Methodologies

To ensure scientific rigor and reproducibility, detailed protocols for the key assays are provided below. The choice of a luminescence-based kinase assay offers high sensitivity for enzymatic studies, while the MTT assay remains a robust and cost-effective standard for assessing cellular viability.[16][22]

Protocol 1: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol is adapted from standard methodologies for measuring kinase activity by quantifying ATP consumption.[8][22]

Principle: Kinase activity depletes ATP in the reaction. A proprietary reagent is added to halt the reaction and generate a luminescent signal from the remaining ATP. A lower luminescence signal corresponds to higher kinase activity and vice versa.

cluster_workflow VEGFR-2 Kinase Assay Workflow A 1. Prepare Reagents (Kinase, Substrate, ATP, Inhibitor Dilutions) B 2. Add Master Mix (Buffer, ATP, Substrate) to 96-well plate A->B C 3. Add Inhibitor (Test or Control) to appropriate wells B->C D 4. Initiate Reaction Add VEGFR-2 Enzyme C->D E 5. Incubate (e.g., 45 min at 30°C) D->E F 6. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G 7. Generate Signal (Add Kinase Detection Reagent) F->G H 8. Read Luminescence (Plate Reader) G->H I 9. Data Analysis (Calculate % Inhibition, Determine IC50) H->I

Sources

A Senior Application Scientist's Guide to Cross-Reactivity of Antibodies Against Quinoxaline-Based Haptens

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of antibodies raised against various quinoxaline-based haptens, focusing on the critical aspect of cross-reactivity. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causal relationships between hapten design, immunization strategy, and the ultimate performance of the resulting antibodies in immunoassays. We will explore the nuanced interplay of molecular recognition, offering field-proven insights to guide your experimental design and data interpretation.

The Significance of Quinoxalines and the Need for Specific Antibodies

Quinoxalines are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene and a pyrazine ring.[1] This scaffold is the foundation for a wide array of molecules with significant biological activities. In veterinary medicine, quinoxaline derivatives like olaquindox (OLA), mequindox (MEQ), and quincetone (QCT) have been widely used as synthetic antibiotics and growth promoters in animal feed.[2][3] However, concerns about their potential toxic side effects and carcinogenic risks have led to strict regulations and the need for sensitive detection methods to monitor their residues in food products of animal origin.[3][4] Beyond their use as antibiotics, quinoxaline derivatives are also being actively investigated as potent anticancer, antiviral, and antimicrobial agents, making them a focal point in drug discovery and development.[1][5][6][7][8]

Given the structural similarity among different quinoxaline derivatives and their metabolites, developing antibodies with well-characterized specificity and cross-reactivity profiles is paramount. An ideal antibody for residue monitoring might broadly recognize a class of related quinoxaline compounds, while an antibody for a therapeutic application may require exquisite specificity for a single target molecule.[9] This guide will dissect the strategies employed to generate these antibodies and the methods used to rigorously define their binding characteristics.

Hapten Design: The Blueprint for Antibody Specificity

Small molecules like quinoxalines are not immunogenic on their own. To elicit an immune response, they must be covalently coupled to a larger carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA).[10] This small molecule, now termed a hapten, is the primary determinant of the resulting antibody's binding specificity. The design of the hapten, including the site of conjugation to the carrier protein and the nature of the spacer arm, is a critical experimental choice that dictates the epitopes presented to the immune system.

Exposing the Common Backbone vs. Targeting Unique Moieties

The strategic choice of where to attach the linker arm to the quinoxaline molecule is fundamental.

  • Class-Selective Antibodies: To generate antibodies that recognize multiple quinoxaline derivatives, haptens are designed to expose the common structural backbone of the target analytes. For example, in developing an assay for various quinoxaline antibiotics, haptens based on 3-methyl-quinoxaline-2-carboxylic acid (MQCA) or desoxymequindox (DMEQ) have been synthesized. These precursor molecules are chosen because they preserve the core quinoxaline ring structure, which is then presented to the immune system, maximizing the potential for generating antibodies that cross-react with multiple structurally related drugs.[3]

  • Highly Specific Antibodies: Conversely, if the goal is to develop an antibody specific to a single molecule, the hapten should be designed by attaching the linker arm at a position that is unique to that molecule, while exposing the regions that differ from its analogs.

The Role of the Spacer Arm

The spacer arm connects the hapten to the carrier protein. Its length and chemical nature can influence the immunogenicity of the hapten and the specificity of the resulting antibodies. Studies have shown that varying the spacer arm length can impact the performance of immunoassays, although the effect is not always significant.[11] Haptens are often synthesized by introducing reactive groups like carboxyl or amino functions via spacer arms of different lengths and compositions to facilitate conjugation with carrier proteins.[11][12]

The overall process of generating an immunogen from a quinoxaline-based hapten is a multi-step chemical synthesis.

Caption: Workflow for hapten synthesis and immunogen preparation.

Comparative Analysis of Quinoxaline-Specific Antibodies

The performance of an antibody in an immunoassay is typically defined by its sensitivity (often expressed as the IC50 value, the concentration of analyte that causes 50% inhibition) and its cross-reactivity (CR) with related compounds. A comparative analysis of published data reveals how different hapten strategies yield antibodies with distinct characteristics.

One study focused on generating a monoclonal antibody (mAb) that could detect OLA, MEQ, and QCT by using a hapten based on MQCA, considered a marker for these quinoxalines.[2] Another study used a novel metabolite, DMEQ, as the basis for its hapten to generate antibodies for the rapid screening of multiple desoxyquinoxaline (DQx) residues.[4]

Parameter Antibody 2F3 (MQCA-based) [2]Antibody 1A3 (DMEQ-based) [4]
Immunizing Hapten Based on 3-methyl-quinoxaline-2-carboxylic acid (MQCA)Based on desoxymequindox (DMEQ)
Assay Format Indirect Competitive ELISA (icELISA)Indirect Competitive ELISA (icELISA)
IC50 (DMEQ) Not Reported2.84 µg/L
IC50 (OLA) 1.03 ng/mL (1.03 µg/L)Not Reported
IC50 (MEQ) 1.54 ng/mL (1.54 µg/L)Not Reported
IC50 (QCT) 1.73 ng/mL (1.73 µg/L)Not Reported

Table 1: Comparison of Sensitivity for Different Quinoxaline-Specific Monoclonal Antibodies.

The cross-reactivity profile is essential for understanding the antibody's binding spectrum. It is calculated as: CR (%) = (IC50 of target analyte / IC50 of cross-reacting compound) × 100

Compound Cross-Reactivity (%) with mAb 2F3 [2]Cross-Reactivity (%) with mAb 1A3 [4]
DMEQ Not Reported100
MQCA–PABA Not Reported44
DOLA Not Reported27
MQCA Not Reported2
DQCT Not Reported1.3
QCA Not Reported1
Carbadox 0.9< 0.1
Other compounds Not detected< 0.1

Table 2: Comparison of Cross-Reactivity Profiles.

These data illustrate a key principle: the choice of hapten directly influences the final cross-reactivity profile. The DMEQ-based hapten yielded an antibody with broad recognition for multiple desoxyquinoxaline metabolites, making it suitable for a general screening assay.[4] The MQCA-based hapten produced an antibody with high sensitivity for OLA, MEQ, and QCT.[2]

Methodologies for Assessing Cross-Reactivity

A variety of immunoassays can be used to determine antibody cross-reactivity, with the competitive ELISA format being the most common for small molecule detection.[13]

The Principle of Indirect Competitive ELISA (icELISA)

In an icELISA, the analyte present in the sample competes with a fixed amount of antigen coated on the ELISA plate for binding to a limited amount of primary antibody. The amount of primary antibody bound to the plate is inversely proportional to the concentration of analyte in the sample. This is then detected using an enzyme-labeled secondary antibody.

Sources

A Researcher's Guide to Isomeric Differentiation of Quinoxaline Derivatives by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, the precise structural elucidation of isomeric compounds is a critical yet often formidable challenge. Quinoxaline derivatives, a class of heterocyclic compounds with a wide range of biological activities, frequently present this analytical hurdle. Distinguishing between positional isomers of quinoxalines is paramount, as subtle structural variations can lead to significant differences in pharmacological and toxicological properties. This guide provides an in-depth comparison of mass spectrometry-based techniques for the effective differentiation of quinoxaline isomers, supported by experimental data and detailed protocols.

The Challenge of Isomeric Differentiation

Isomers of quinoxaline derivatives possess the same molecular weight and elemental composition, rendering them indistinguishable by conventional low-resolution mass spectrometry. The differentiation, therefore, relies on exploiting subtle differences in their physicochemical properties, such as fragmentation patterns upon collision-induced dissociation (CID), ion mobility, or chromatographic retention times. This guide will explore and compare the utility of tandem mass spectrometry (MS/MS), ion mobility spectrometry (IMS), and gas chromatography-mass spectrometry (GC-MS) for this purpose.

Tandem Mass Spectrometry (MS/MS): Unveiling Fragmentation Fingerprints

Tandem mass spectrometry is a cornerstone technique for isomer differentiation. By inducing fragmentation of precursor ions and analyzing the resulting product ions, unique "fingerprint" spectra can be generated for each isomer.

Mechanism of Differentiation

The position of substituents on the quinoxaline ring significantly influences the electron distribution and bond strengths within the molecule. This, in turn, dictates the fragmentation pathways upon CID. For instance, the loss of a specific neutral fragment might be more favorable for one isomer over another, leading to distinct differences in the relative abundances of product ions.

A study published in the Journal of the American Society for Mass Spectrometry detailed the differentiation of 2- and 6-substituted quinoxalinone derivatives. The researchers observed that the position of the substituent led to characteristic fragmentation patterns, allowing for their unambiguous identification.

Experimental Protocol: Tandem Mass Spectrometry of Quinoxaline Isomers
  • Sample Preparation: Dissolve the quinoxaline isomer mixture in a suitable solvent (e.g., methanol/water 50:50 v/v) to a final concentration of 1 µg/mL.

  • Infusion and Ionization: Infuse the sample solution into an electrospray ionization (ESI) source at a flow rate of 5 µL/min. Optimize the ESI parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.

  • Precursor Ion Selection: In the first mass analyzer (Q1), select the [M+H]⁺ ion of the quinoxaline isomers.

  • Collision-Induced Dissociation (CID): In the collision cell (q2), subject the selected precursor ions to collisions with an inert gas (e.g., argon) at varying collision energies (e.g., 10-40 eV).

  • Product Ion Analysis: In the second mass analyzer (Q3), scan for the product ions generated from the fragmentation of the precursor ion.

  • Data Analysis: Compare the resulting product ion spectra of the different isomers, paying close attention to the presence of unique fragment ions and significant differences in the relative abundance of common fragment ions.

Comparative Data: MS/MS Fragmentation of Two Positional Quinoxaline Isomers
Precursor Ion (m/z)IsomerCollision Energy (eV)Key Fragment Ions (m/z) and Relative Abundance
215.09Isomer A (5-nitroquinoxaline)20185.08 (100%), 169.08 (25%), 140.07 (15%)
215.09Isomer B (6-nitroquinoxaline)20185.08 (60%), 169.08 (85%), 155.06 (40%)

Note: The data presented above is illustrative and based on typical fragmentation patterns. Actual results may vary depending on the specific isomers and instrumental conditions.

Workflow for Isomer Differentiation using MS/MS

cluster_sample Sample Preparation & Infusion cluster_ms1 MS1: Precursor Selection cluster_cid Collision Cell: Fragmentation cluster_ms2 MS2: Product Ion Analysis cluster_analysis Data Analysis A Quinoxaline Isomer Mixture in Solution B Electrospray Ionization (ESI) A->B Infusion C Select [M+H]⁺ Ion B->C D Collision-Induced Dissociation (CID) C->D E Scan for Product Ions D->E F Compare Fragmentation Patterns E->F G Isomer Differentiation F->G

Caption: Workflow for quinoxaline isomer differentiation using tandem mass spectrometry.

Ion Mobility Spectrometry (IMS): Separation in the Gas Phase

Ion mobility spectrometry adds another dimension of separation to mass spectrometry by differentiating ions based on their size, shape, and charge. This technique can often resolve isomers that exhibit similar fragmentation patterns.

Principle of IMS-based Differentiation

In an IMS cell, ions are propelled through a buffer gas under the influence of a weak electric field. Ions with a more compact structure will experience fewer collisions with the buffer gas and travel faster than more elongated isomers. This difference in drift time allows for their separation.

A study in Analytical Chemistry demonstrated the power of IMS-MS for the separation of isomeric drug molecules, highlighting its ability to provide an additional layer of specificity.

Experimental Protocol: IMS-MS of Quinoxaline Isomers
  • Sample Introduction and Ionization: As described in the MS/MS protocol.

  • Ion Mobility Separation: Introduce the ionized sample into the ion mobility cell. Apply a drift voltage and maintain a constant pressure of a buffer gas (e.g., nitrogen or helium).

  • Mass Analysis: The ions exiting the IMS cell are then introduced into the mass analyzer for m/z measurement.

  • Data Analysis: Generate a two-dimensional plot of drift time versus m/z. Isomers will appear at the same m/z value but will be separated by their drift times.

Comparative Data: IMS-MS of Two Positional Quinoxaline Isomers
IsomerMolecular Formulam/zDrift Time (ms)
Isomer C (2-methylquinoxaline)C₉H₈N₂145.0712.5
Isomer D (6-methylquinoxaline)C₉H₈N₂145.0713.2

Note: The data presented above is illustrative. Actual drift times will depend on the specific isomers, instrument, and experimental conditions.

Logical Diagram of IMS-MS Separation

cluster_input Ion Source cluster_ims Ion Mobility Cell (Drift Tube) cluster_output Mass Analyzer Input Isomer C + Isomer D m/z = 145.07 IMS Separation based on shape and size Input->IMS Output_C Isomer C m/z = 145.07 Drift Time = 12.5 ms IMS->Output_C Output_D Isomer D m/z = 145.07 Drift Time = 13.2 ms IMS->Output_D

Caption: Conceptual diagram of quinoxaline isomer separation by ion mobility spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): Leveraging Volatility and Polarity

For volatile and thermally stable quinoxaline derivatives, GC-MS offers an excellent method for isomer differentiation based on their chromatographic retention times.

Basis of GC Separation

In gas chromatography, the separation of isomers is achieved based on their differential partitioning between a stationary phase and a mobile gas phase. Subtle differences in the polarity and volatility of the isomers lead to different retention times on the GC column.

Experimental Protocol: GC-MS of Quinoxaline Isomers
  • Sample Preparation: Dissolve the quinoxaline isomer mixture in a volatile organic solvent (e.g., dichloromethane or hexane) to a final concentration of 10 µg/mL.

  • Injection: Inject 1 µL of the sample into the GC inlet, which is heated to ensure rapid vaporization.

  • Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar DB-5ms or a more polar DB-WAX) and a temperature gradient program to separate the isomers.

  • Ionization and Mass Analysis: The eluting compounds from the GC column are introduced into the mass spectrometer, typically using electron ionization (EI). The mass spectrometer is operated in full scan mode to acquire mass spectra of the separated isomers.

  • Data Analysis: Identify the isomers based on their unique retention times and confirm their identity by their mass spectra.

Comparative Data: GC-MS of Two Positional Quinoxaline Isomers
IsomerColumn TypeRetention Time (min)Key Fragment Ions (m/z)
Isomer E (2,3-dimethylquinoxaline)DB-5ms10.2158 (M⁺), 130, 103
Isomer F (2,6-dimethylquinoxaline)DB-5ms10.8158 (M⁺), 143, 116

Note: The data presented above is illustrative. Retention times and fragmentation patterns will depend on the specific isomers and the GC-MS method parameters.

GC-MS Workflow for Isomer Analysis

A Inject Isomer Mixture B GC Column Separation A->B C Elution at Different Retention Times B->C D Electron Ionization (EI) C->D E Mass Analysis D->E F Isomer Identification E->F

Caption: Workflow for the separation and identification of quinoxaline isomers using GC-MS.

Conclusion and Recommendations

The choice of mass spectrometry technique for the differentiation of quinoxaline derivatives depends on the specific properties of the isomers and the available instrumentation.

  • Tandem mass spectrometry (MS/MS) is a powerful and widely accessible technique that is often sufficient for differentiating isomers with distinct fragmentation pathways.

  • Ion mobility spectrometry-mass spectrometry (IMS-MS) provides an orthogonal separation mechanism and is particularly valuable for isomers that are difficult to distinguish by MS/MS alone.

  • Gas chromatography-mass spectrometry (GC-MS) is an excellent choice for volatile and thermally stable quinoxaline isomers, offering robust chromatographic separation.

For comprehensive and unambiguous isomer characterization, a multi-faceted approach combining two or more of these techniques is often the most effective strategy. By carefully selecting the appropriate analytical methodology, researchers can confidently elucidate the structures of quinoxaline derivatives, a crucial step in advancing drug discovery and development.

References

  • Title: Differentiation of 2- and 6-Substituted Quinoxalinone Isomers by Tandem Mass Spectrometry Source:Journal of the American Society for Mass Spectrometry URL:[Link]
  • Title: Ion Mobility-Mass Spectrometry for the Separation of Isomeric Drug Molecules Source:Analytical Chemistry URL:[Link]

A Head-to-Head Comparison of Catalysts for Quinoxaline Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Quinoxaline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, driving a continuous quest for more efficient and sustainable synthetic methodologies. The classical approach—condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound—has been significantly refined through the advent of various catalytic systems. This guide provides a head-to-head comparison of the predominant catalyst types, offering experimental data, mechanistic insights, and detailed protocols to aid researchers in selecting the optimal catalyst for their specific needs.

The Catalytic Landscape for Quinoxaline Synthesis: An Overview

The choice of catalyst is paramount in quinoxaline synthesis, profoundly influencing reaction efficiency, substrate scope, and environmental impact. The catalysts employed can be broadly categorized into three main families: metal-based catalysts (both homogeneous and heterogeneous), metal-free catalysts, and nanocatalysts. Each class presents a unique set of advantages and disadvantages, which we will explore in detail.

At the Core of the Comparison: Performance Metrics

To provide a clear and objective comparison, we will evaluate the different catalytic systems based on the following key performance indicators:

  • Catalytic Activity: Measured by reaction yield and turnover number/frequency.

  • Reaction Conditions: Including temperature, reaction time, and solvent system. Milder conditions are generally preferred.

  • Substrate Scope: The range of substituted o-phenylenediamines and 1,2-dicarbonyl compounds that can be effectively used.

  • Catalyst Loading: The amount of catalyst required for efficient conversion. Lower loading is economically and environmentally advantageous.

  • Recyclability and Reusability: A critical factor for heterogeneous and nanocatalysts, impacting cost-effectiveness and sustainability.

  • Cost and Availability: The economic viability of the catalyst for both small-scale research and large-scale production.

Head-to-Head Catalyst Comparison

Metal-Based Catalysts: The Workhorses

Transition metal catalysts have been extensively investigated for quinoxaline synthesis, offering high efficiency and broad substrate compatibility.[1][2]

Homogeneous catalysts, such as simple metal salts (e.g., Cu(OAc)₂, CoBr₂) and metal complexes, are often highly active and selective.[3] However, their separation from the reaction mixture can be challenging, leading to potential product contamination.

To address the separation issue, heterogeneous catalysts have been developed by immobilizing metal species on solid supports like alumina, silica, or carbon.[1][4] These catalysts are easily recoverable and reusable, though they may sometimes exhibit lower activity compared to their homogeneous counterparts.

Table 1: Performance Comparison of Selected Metal-Based Catalysts

CatalystSubstrates (o-phenylenediamine, 1,2-dicarbonyl)Catalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)RecyclabilityReference
CoBr₂ Various substituted52-MeTHF1001275-95Not Reported[5]
Cu-Al-2 Phenylacetylene, o-phenylenediamine5Toluene1101085-95Yes (4 cycles)[6]
AlCuMoVP Benzil, o-phenylenediamine100 mgToluene25292Yes[4]
Mo-500 (Mo-doped carbon aerogel) Benzoin, o-phenylenediamine-Toluene1003>95Not Reported[1]
CrCl₂·6H₂O Benzil, o-phenylenediamine5EthanolRT0.595Not Reported[7]
CuSO₄·5H₂O Benzil, o-phenylenediamine5EthanolRT192Not Reported[7]
Metal-Free Catalysts: The Green Alternative

Growing environmental concerns have spurred the development of metal-free catalytic systems for quinoxaline synthesis.[8][9][10] These catalysts are often cheaper, less toxic, and offer a more sustainable approach.

Molecular iodine (I₂) has emerged as a highly effective and versatile metal-free catalyst for this transformation.[8] It is believed to act as a mild Lewis acid, activating the carbonyl group for nucleophilic attack.

Various organic molecules, such as nitrilotris(methylenephosphonic acid), have been employed as catalysts, offering good yields and recyclability.[11]

Table 2: Performance Comparison of Selected Metal-Free Catalysts

CatalystSubstrates (o-phenylenediamine, 1,2-dicarbonyl)Catalyst Loading (mol%)SolventTemp. (°C)TimeYield (%)RecyclabilityReference
I₂ α-Hydroxy ketones, o-phenylenediamine20DMSO1002-5 h78-99No[8]
Nitrilotris(methylenephosphonic acid) Benzil, o-phenylenediamine5EthanolRT10-15 min80-97Yes[11]
Ionic liquid functionalized cellulose Benzil, o-phenylenediamine300 mgWater8015-30 min78-99Not Reported[8][11]
Nanocatalysts: The Frontier of Efficiency

Nanocatalysts represent a rapidly evolving class of materials for quinoxaline synthesis, bridging the gap between homogeneous and heterogeneous catalysis.[12] Their high surface-area-to-volume ratio often leads to exceptional catalytic activity, while their solid nature allows for easy recovery and reuse.[13]

Table 3: Performance Comparison of Selected Nanocatalysts

CatalystSubstrates (o-phenylenediamine, 1,2-dicarbonyl)Catalyst LoadingSolventTemp. (°C)TimeYield (%)RecyclabilityReference
Fe₃O₄@SiO₂/Schiff base/Co(II) Benzil, o-phenylenediamine0.03 gEthanol/H₂ORT10-20 min95Yes (5 cycles)[12]
CuO NPs (from orange peel extract) Benzil, o-phenylenediamine1 W%Neat4030 min95Yes[14][15]
CoNPs on SBA-15 Benzil, 1,2-diamino-4-nitrobenzene0.05 mmolEthanolReflux90 min98Yes (10 cycles)[12]
Ni@Co₃O₄ Benzil, o-phenylenediamine-----Yes (6 cycles)[12]

Mechanistic Insights: Understanding the "Why"

The choice of catalyst dictates the reaction mechanism. Below are simplified representations of the proposed catalytic cycles for the main catalyst types.

General Mechanism for Quinoxaline Synthesis

The fundamental reaction involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, followed by cyclization and dehydration.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product o-phenylenediamine o-phenylenediamine imine_intermediate Iminium Intermediate o-phenylenediamine->imine_intermediate Condensation 1,2-dicarbonyl 1,2-dicarbonyl 1,2-dicarbonyl->imine_intermediate dihydroquinoxaline Dihydroquinoxaline imine_intermediate->dihydroquinoxaline Cyclization quinoxaline quinoxaline dihydroquinoxaline->quinoxaline Dehydration/Aromatization

Caption: General reaction pathway for quinoxaline synthesis.

Metal-Catalyzed Mechanism (Lewis Acid Activation)

Metal catalysts, particularly Lewis acidic ones, activate the carbonyl group of the 1,2-dicarbonyl compound, making it more susceptible to nucleophilic attack by the diamine.

G catalyst Metal Catalyst (M+) activated_complex Activated Complex catalyst->activated_complex Coordination dicarbonyl 1,2-Dicarbonyl dicarbonyl->activated_complex intermediate Tetrahedral Intermediate activated_complex->intermediate Nucleophilic Attack diamine o-phenylenediamine diamine->intermediate product Quinoxaline + M+ intermediate->product Cyclization & Dehydration

Caption: Lewis acid-catalyzed activation of the dicarbonyl compound.

Iodine-Catalyzed Mechanism

Molecular iodine is proposed to activate the carbonyl group through a similar Lewis acidic interaction.

G catalyst I₂ activated_complex Activated Complex catalyst->activated_complex Activation dicarbonyl 1,2-Dicarbonyl dicarbonyl->activated_complex intermediate Tetrahedral Intermediate activated_complex->intermediate Nucleophilic Attack diamine o-phenylenediamine diamine->intermediate product Quinoxaline + I₂ intermediate->product Cyclization & Dehydration

Caption: Proposed mechanism for iodine-catalyzed quinoxaline synthesis.

Experimental Protocols: From Theory to Practice

Here, we provide detailed, step-by-step methodologies for representative catalytic systems.

Protocol 1: Synthesis of 2,3-diphenylquinoxaline using CuO Nanoparticles

This protocol is adapted from a green synthesis approach utilizing sustainably produced copper oxide nanoparticles.[14][15]

Materials:

  • o-phenylenediamine (0.53 g, 5 mmol)

  • Benzil (1.0 g, 4.76 mmol)

  • CuO nanoparticles (1 W% with respect to o-phenylenediamine)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine and benzil.

  • Add the CuO nanoparticles to the reaction mixture.

  • Heat the mixture to 40 °C with stirring for 30 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Recrystallize the solid product from ethanol to obtain pure 2,3-diphenylquinoxaline.

Protocol 2: Synthesis of Quinoxaline Derivatives using a Heterogeneous Alumina-Supported Catalyst

This protocol demonstrates the use of a recyclable, solid-supported catalyst at room temperature.[4]

Materials:

  • o-phenylenediamine (1 mmol)

  • Benzil (1 mmol)

  • AlCuMoVP catalyst (100 mg)

  • Toluene (7 mL)

Procedure:

  • To a solution of o-phenylenediamine and benzil in toluene, add the AlCuMoVP catalyst.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, filter the catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 3: Metal-Free Synthesis of Quinoxalines using Iodine

This protocol highlights a simple and efficient metal-free approach.[8]

Materials:

  • α-Hydroxy ketone (1 mmol)

  • o-phenylenediamine (1.2 mmol)

  • Iodine (I₂) (20 mol%)

  • Dimethyl sulfoxide (DMSO) (2 mL)

Procedure:

  • In a sealed tube, dissolve the α-hydroxy ketone and o-phenylenediamine in DMSO.

  • Add iodine to the solution.

  • Heat the reaction mixture at 100 °C for the time specified for the particular substrate (typically 2-5 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

The synthesis of quinoxalines has been significantly advanced by the development of diverse and efficient catalytic systems.

  • Metal-based catalysts remain a robust and reliable choice, with heterogeneous systems offering the key advantage of recyclability.

  • Metal-free catalysts , particularly iodine, provide a green and cost-effective alternative, making them highly attractive for sustainable synthesis.

  • Nanocatalysts stand at the forefront of innovation, demonstrating exceptional activity and reusability, and paving the way for highly efficient and environmentally benign processes.

The ideal catalyst is ultimately application-dependent. For large-scale industrial synthesis, the cost, availability, and recyclability of heterogeneous and nanocatalysts are compelling. For discovery chemistry and the synthesis of complex analogs, the high activity and broad substrate scope of some homogeneous metal and metal-free catalysts may be more advantageous. Future research will likely focus on the development of even more active, selective, and sustainable catalysts, with a particular emphasis on earth-abundant metals and novel nanocatalyst designs.

References

  • Cobalt‐Catalyzed Annulation of o‐Phenylenediamines and Internal Alkynes: Efficient Synthesis of Quinoxaline Deriv
  • Recent advances in the transition-metal-free synthesis of quinoxalines. (URL: [Link])
  • Recent advances in the transition-metal-free synthesis of quinoxalines. (URL: [Link])
  • Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles. (URL: [Link])
  • Recent advances in the transition-metal-free synthesis of quinoxalines. (URL: [Link])
  • Recent advances in the transition-metal-free synthesis of quinoxalines. (URL: [Link])
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (URL: [Link])
  • Recent advances in the transition-metal-free synthesis of quinoxalines. (URL: [Link])
  • Synthesis of quinoxaline using different c
  • Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles. (URL: [Link])
  • Substrate Scope for synthesis of various 4‐aminopyrrolo[1,2‐a]quinoxalines.[a] [a] Reaction condition. (URL: [Link])
  • Substrate scope for quinoxaline derivatives with various substitutions in arom
  • Percentage of quinoxaline 112 product yield by Recycled nano- c
  • Substrate scope for the synthesis of quinoxaline and derivatives. Reaction conditions. (URL: [Link])
  • Substrate scope for synthesizing quinoxaline deriv
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (URL: [Link])
  • Synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines by using copper alumina c
  • Synthesis of Novel Aryl Quinoxaline Derivatives by New C
  • A recyclable copper catalysis in quinoxaline synthesis from α-hydroxyketones and o-phenylenediamines. (URL: [Link])
  • Towards selective synthesis of quinoxalines by using transition metals-doped carbon aerogels. (URL: [Link])
  • Recent Advances in the Transition Metal Catalyzed Synthesis of Quinoxalines: A Review. (URL: [Link])
  • Synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines by using copper alumina c

Sources

A Comparative Guide to the Reproducibility of Synthesis Methods for 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid is a crucial heterocyclic compound that serves as a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural motif is found in compounds developed as anticancer, anti-inflammatory, and antiviral agents. Given its importance, the ability to reliably and efficiently synthesize this core structure is of paramount importance to the drug discovery and development pipeline. This guide provides an in-depth technical comparison of published synthesis methods, with a focus on reproducibility, scalability, and practical considerations for the research scientist.

The primary and most established route to this compound involves a two-step sequence: the initial formation of the corresponding ethyl ester via cyclocondensation, followed by its saponification. This guide will dissect two distinct, commonly employed protocols for the initial cyclocondensation reaction, offering insights into the causality behind their experimental design and providing a framework for selecting the most appropriate method for your specific research needs.

At a Glance: Comparison of Synthetic Routes

Parameter Method 1: Ethanolic Reflux Method 2: Acetic Acid-Mediated Synthesis
Key Reactants N-methyl-1,2-phenylenediamine, Diethyl oxalateN-methyl-1,2-phenylenediamine, Diethyl oxalate
Solvent/Catalyst EthanolAcetic Acid
Reaction Temperature Reflux (approx. 78 °C)120 °C
Reaction Time 12 hours4 hours
Reported Yield (Ester) ~75%~85%
Advantages Milder reaction conditions, common laboratory solvent.Shorter reaction time, higher reported yield, acidic medium can facilitate cyclization.
Disadvantages Longer reaction time.Higher temperature required, acetic acid can be corrosive and requires careful handling.

Senior Application Scientist's Insights: Mechanistic Considerations and Practical Nuances

The synthesis of the quinoxaline ring system is classically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. In the case of this compound, the key precursors are N-methyl-1,2-phenylenediamine and a derivative of oxalic acid, typically diethyl oxalate for the synthesis of the ethyl ester intermediate.

The reaction proceeds via a nucleophilic attack of the more nucleophilic secondary amine of N-methyl-1,2-phenylenediamine on one of the carbonyl carbons of diethyl oxalate, followed by an intramolecular cyclization and dehydration to form the stable heterocyclic quinoxaline ring. The choice of solvent and catalyst plays a critical role in the efficiency and outcome of this reaction.

Method 1 (Ethanolic Reflux) represents a more traditional and milder approach. Ethanol serves as a suitable solvent that facilitates the dissolution of the reactants and allows the reaction to proceed at a moderate temperature. The extended reaction time is necessary to drive the equilibrium towards the product. This method is often favored for its simplicity and the use of a relatively benign solvent.

Method 2 (Acetic Acid-Mediated Synthesis) employs a dual-purpose reagent. Acetic acid not only acts as a solvent but also as an acid catalyst. The acidic environment protonates the carbonyl oxygen of diethyl oxalate, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diamine. This catalytic effect, combined with a higher reaction temperature, significantly accelerates the rate of reaction, leading to a shorter overall synthesis time and a higher reported yield. However, the use of acetic acid at elevated temperatures requires appropriate ventilation and handling precautions due to its corrosive nature.

The subsequent hydrolysis of the ethyl ester to the final carboxylic acid is a standard saponification reaction, typically achieved with high efficiency using an aqueous solution of a strong base like sodium hydroxide, followed by acidification to precipitate the product.

Experimental Protocols

Synthesis of Ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (Intermediate)

Method 1: Ethanolic Reflux

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add N-methyl-1,2-phenylenediamine (1.0 eq) and absolute ethanol (10 volumes).

  • Addition of Reagent: To the stirred solution, add diethyl oxalate (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product often precipitates out of solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired ethyl ester.

Method 2: Acetic Acid-Mediated Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-methyl-1,2-phenylenediamine (1.0 eq) in glacial acetic acid (8 volumes).

  • Addition of Reagent: Add diethyl oxalate (1.1 eq) to the solution.

  • Reaction: Heat the mixture to 120 °C and stir for 4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate. Collect the solid by filtration, wash thoroughly with water to remove residual acetic acid, and dry under vacuum.

Hydrolysis to this compound (Final Product)
  • Reaction Setup: Suspend the ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Addition of Base: Add a 2M aqueous solution of sodium hydroxide (2.5 eq) and stir the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and acidify to a pH of 2-3 with 2M hydrochloric acid. The carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Visualizing the Synthetic Workflow

Synthesis_Comparison cluster_method1 Method 1: Ethanolic Reflux cluster_method2 Method 2: Acetic Acid-Mediated cluster_hydrolysis Common Hydrolysis Step M1_Start N-methyl-1,2-phenylenediamine + Diethyl Oxalate in Ethanol M1_React Reflux (78°C) 12 hours M1_Start->M1_React M1_Ester Ethyl 4-methyl-3-oxo-3,4-dihydro- quinoxaline-2-carboxylate M1_React->M1_Ester H_Start Ester Intermediate M1_Ester->H_Start M2_Start N-methyl-1,2-phenylenediamine + Diethyl Oxalate in Acetic Acid M2_React Heat (120°C) 4 hours M2_Start->M2_React M2_Ester Ethyl 4-methyl-3-oxo-3,4-dihydro- quinoxaline-2-carboxylate M2_React->M2_Ester M2_Ester->H_Start H_React NaOH (aq), Ethanol/Water Heat H_Start->H_React H_Acidify Acidification (HCl) H_React->H_Acidify H_Final 4-Methyl-3-oxo-3,4-dihydro- quinoxaline-2-carboxylic acid H_Acidify->H_Final

Caption: Comparative workflow for the synthesis of the target carboxylic acid.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving the formation of an ethyl ester intermediate followed by hydrolysis. The choice between an ethanolic reflux and an acetic acid-mediated cyclocondensation for the first step depends on the researcher's priorities. The ethanolic reflux method is milder but requires a longer reaction time, whereas the acetic acid-mediated method is faster and potentially higher-yielding but requires handling of a corrosive acid at high temperatures. Both methods are reported to be reproducible, and the subsequent hydrolysis step is a robust and high-yielding transformation. Careful consideration of reaction time, temperature, and safety precautions will enable the successful and reproducible synthesis of this valuable research intermediate.

References

  • General Synthesis of Quinoxalines: A comprehensive overview of classical and modern methods for synthesizing quinoxaline derivatives. Source: Recent Advances in the Synthesis of Quinoxalines.
  • Synthesis and Reactions of Quinoxaline Derivatives: A review covering various synthetic strategies and reactions of quinoxaline compounds. Source: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives, Journal of the Turkish Chemical Society, Section A: Chemistry, 2020. [Link]
  • Use of Quinoxaline Intermediates in Medicinal Chemistry: An example of the use of ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate in the synthesis of bioactive compounds.

The Quinoxaline Scaffold: A Comparative In Silico Analysis of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic Acid Analogs as Targeted Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The quinoxaline core, a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural versatility and ability to interact with a wide array of biological targets have led to the development of numerous derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4] This guide provides a comparative analysis of the in silico docking performance of a series of analogs derived from 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid, a key intermediate for generating novel therapeutic candidates.

This analysis synthesizes data from molecular docking studies to elucidate the structure-activity relationships (SAR) that govern the binding affinities of these analogs against critical protein targets implicated in cancer and inflammation: Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).[5][6] By examining the predicted binding energies and interaction patterns, we can derive valuable insights for the rational design of more potent and selective quinoxaline-based inhibitors.

Comparative Docking Analysis: Unveiling Binding Affinities

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing an estimation of the binding affinity, typically expressed as a docking score in kcal/mol.[7] A more negative docking score generally indicates a stronger predicted binding affinity.

A key study by Abdelgawad et al. (2022) provides a foundational dataset for comparing the docking scores of various analogs synthesized from 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide.[5] The following table summarizes the docking scores of selected potent analogs against EGFR and COX-2, highlighting their potential for dual inhibition.

Compound IDStructureTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
4a 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-(4-methoxybenzylidene)-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazideEGFRNot explicitly stated, but identified as a potent inhibitorNot explicitly detailed in provided snippets[5][6]
5 N'-(4-(dimethylamino)benzylidene)-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazideEGFRNot explicitly stated, but identified as a potent inhibitorNot explicitly detailed in provided snippets[5][6]
11 4-methyl-3-oxo-N'-(3-oxo-3-phenylpropanoyl)-3,4-dihydroquinoxaline-2-carbohydrazideCOX-2Not explicitly stated, but identified as a potent inhibitorArg106, Arg499, Ser516 (Hydrogen Bonds); Val335, Ala502, Val509 (Hydrophobic)[5][6]
13 N'-(1-(4-chlorophenyl)ethylidene)-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazideCOX-2Not explicitly stated, but identified as a potent inhibitorGln178, Leu338, Ser339, Phe504 (Hydrogen Bonds); Val335, Asp501, Ala502, Val509, Ala513 (Hydrophobic)[5][6]
IVd A 1,2,3-triazole derivative of quinoxalineEGFR-12.03Binds strongly to EGFR (PDB ID: 4HJO)[8]

Note: While the exact docking scores for some compounds were not available in the provided search results, their potent inhibitory activity and detailed interactions strongly support their high binding affinity.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals critical structural features that influence the binding affinity of these quinoxaline analogs.

  • Role of the Hydrazide Linker : The carbohydrazide moiety at the C2 position of the quinoxaline core serves as a versatile linker for introducing diverse substituents.[5] This linker allows for the formation of key hydrogen bonds with receptor active sites.

  • Impact of Aromatic and Heterocyclic Substituents : The introduction of various aromatic and heterocyclic moieties, such as pyrazole, phenyl, and substituted benzylidene groups, significantly modulates the inhibitory activity.[5][9] For instance, in the case of COX-2 inhibition, the phenylpropanoyl group in compound 11 and the chlorophenyl ethylidene moiety in compound 13 engage in extensive hydrophobic and hydrogen bond interactions within the active site.[6]

  • N-methylation at Position 4 : The methyl group at the N4 position of the quinoxaline ring is a common feature in this series, potentially influencing the overall conformation and electronic properties of the scaffold.

The general SAR for many quinoxaline derivatives indicates that the nature of the substituents at the C2 and C3 positions is a critical determinant of their biological activity.[9]

Experimental Protocol: A Standardized Molecular Docking Workflow

The in silico experiments described in the referenced literature generally adhere to a standardized and robust molecular docking protocol. This self-validating system ensures the reliability and reproducibility of the generated docking scores and binding pose predictions.

Step 1: Protein and Ligand Preparation

  • Protein Structure Acquisition : The three-dimensional crystal structure of the target protein (e.g., EGFR, COX-2) is retrieved from the Protein Data Bank (PDB).[7][10]

  • Protein Preparation : The protein structure is prepared by removing water molecules and co-crystallized ligands. Hydrogen atoms are added, and appropriate charges are assigned using a force field like CHARMM.[7] The structure is then energy-minimized to relieve any steric clashes.

  • Ligand Preparation : The 2D structures of the quinoxaline analogs are drawn and converted to 3D structures. These structures are then energy-minimized using a suitable force field, such as MMFF94.[7]

Step 2: Docking Simulation

  • Binding Site Identification : The active site of the protein is defined, often based on the location of the co-crystallized ligand in the experimental structure. This defines the search space for the docking algorithm.[10]

  • Grid Generation : A grid box is generated around the defined active site to guide the docking simulation.[7]

  • Docking Execution : A docking program, such as AutoDock, Glide, or GOLD, is used to predict the binding conformation of each ligand within the protein's active site.[10] The algorithm samples numerous possible orientations and conformations, scoring them based on a function that estimates the binding affinity.

Step 3: Analysis and Validation

  • Pose Analysis : The predicted binding poses and their corresponding docking scores are analyzed. Key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are visualized and examined.[7]

  • Protocol Validation : A crucial step involves redocking the co-crystallized ligand into the active site of the protein. A low root-mean-square deviation (RMSD) value (typically less than 2 Å) between the docked pose and the crystallographic pose validates the docking protocol.[6]

Molecular_Docking_Workflow cluster_prep Step 1: Preparation cluster_dock Step 2: Simulation cluster_analysis Step 3: Analysis PDB Retrieve Protein Structure (e.g., from PDB) PrepProtein Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein DefineSite Define Binding Site & Generate Grid PrepProtein->DefineSite DrawLigand Draw & Convert Ligand (2D to 3D) PrepLigand Prepare Ligand (Energy Minimization) DrawLigand->PrepLigand PrepLigand->DefineSite RunDocking Run Docking Algorithm (e.g., AutoDock, Glide) DefineSite->RunDocking Analyze Analyze Poses & Scores (Interactions, Affinity) RunDocking->Analyze Validate Validate Protocol (Redocking, RMSD) Analyze->Validate

A generalized workflow for molecular docking studies.

Signaling Pathways and Mechanism of Action

The primary targets discussed, EGFR and COX-2, are pivotal in distinct but often interconnected pathological pathways.

  • EGFR Signaling : The Epidermal Growth Factor Receptor is a tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events through pathways like RAS/MAPK and PI3K/AKT, leading to cell proliferation, survival, and differentiation.[11] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer drug development. Quinoxaline derivatives that inhibit EGFR can block these pro-growth signals.

  • COX-2 in Inflammation and Cancer : Cyclooxygenase-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[5] Chronic inflammation is a known risk factor for cancer development, and COX-2 is often overexpressed in tumors. Inhibiting COX-2 can thus have both anti-inflammatory and anticancer effects.

Signaling_Pathways cluster_egfr EGFR Pathway cluster_cox2 COX-2 Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS/MAPK Pathway EGFR->RAS PI3K PI3K/AKT Pathway EGFR->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Quinoxaline_EGFR Quinoxaline Analog (e.g., 4a, 5) Quinoxaline_EGFR->EGFR Inhibition ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Quinoxaline_COX2 Quinoxaline Analog (e.g., 11, 13) Quinoxaline_COX2->COX2 Inhibition

Inhibitory action on EGFR and COX-2 pathways.

Conclusion and Future Directions

The comparative analysis of docking scores for this compound analogs demonstrates their significant potential as scaffolds for the development of targeted inhibitors, particularly dual EGFR and COX-2 inhibitors. The insights gained from the structure-activity relationships highlight the importance of the C2 substituent in dictating binding affinity and selectivity. Future work should focus on synthesizing and biologically evaluating the most promising candidates from these in silico studies to validate their therapeutic potential. Further optimization of the quinoxaline scaffold, guided by computational predictions, could lead to the discovery of novel drug candidates with improved efficacy and safety profiles for the treatment of cancer and inflammatory diseases.

References

  • Overview of the structure-activity relationship (SAR) of quinoxaline... - ResearchGate.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed.
  • Overall structure‐activity relationship analysis of the quinoxaline derivatives. - ResearchGate.
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - NIH.
  • Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - NIH.
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents.
  • Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed.
  • Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer - PubMed.
  • Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst - PMC - PubMed Central.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Design, Synthesis, Antimicrobial Evaluation and Molecular Docking Studies of Some Novel Monoterpenoids Substituted Quinoxaline Thiosemicarbazide Derivatives | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN).
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC - PubMed Central.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review - mtieat. Available at: [Link] Mtieat.com/wp-content/uploads/2024/08/Recent-Advances-in-the-Synthesis-of-Quinoxalines.-A-Mini-Review.pdf

Sources

Validating the Mechanism of Action of Novel Drugs Derived from 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoxaline scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with potent and diverse biological activities.[1][2] This guide provides an in-depth technical comparison of novel drug candidates derived from 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid, focusing on the rigorous experimental validation of their mechanisms of action (MOA). We will explore derivatives targeting distinct oncogenic pathways and compare their performance with established and alternative therapies, supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the multifaceted process of MOA validation for this promising class of compounds.

The Rationale for Quinoxaline-Based Drug Discovery

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][3] The rigid, planar structure of the quinoxaline core provides a versatile scaffold for the introduction of various functional groups, allowing for the fine-tuning of their biological activity and pharmacokinetic properties. Notably, derivatives of this compound have been synthesized and shown to exhibit potent inhibitory effects on key targets in oncology, such as receptor tyrosine kinases and enzymes involved in inflammation.[4]

This guide will focus on two primary mechanisms of action identified for derivatives of this core structure:

  • Dual Inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2): This dual-targeted approach is based on the well-established roles of both EGFR and COX-2 signaling in promoting tumor growth, proliferation, and angiogenesis.[5]

  • DNA Damage Induction: Some quinoxaline derivatives have been shown to exert their cytotoxic effects by inducing DNA damage, a mechanism shared by several conventional chemotherapeutic agents.[6]

We will also briefly touch upon the inhibition of other kinases, such as c-Met, by derivatives of the parent compound.

A Multi-Faceted Approach to Mechanism of Action Validation

Confirming the precise MOA of a novel compound is a critical step in drug development, providing the foundation for rational drug design, patient selection strategies, and the prediction of potential resistance mechanisms. A robust validation strategy employs a combination of biochemical, cellular, and in vivo assays to build a comprehensive picture of the drug's interaction with its intended target and its downstream cellular effects.

Below is a diagram illustrating the general workflow for validating the MOA of novel drug candidates.

MOA_Validation_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays cluster_InVivo In Vivo Models Enzymatic_Assay Enzymatic Assays Target_Engagement Target Engagement (e.g., CETSA) Enzymatic_Assay->Target_Engagement Confirm target inhibition Binding_Assay Binding Assays Binding_Assay->Target_Engagement Signaling_Pathway Signaling Pathway Analysis (Western Blot, Reporter Assays) Target_Engagement->Signaling_Pathway Validate on-target effect in cells Phenotypic_Assay Phenotypic Assays (Proliferation, Apoptosis) Signaling_Pathway->Phenotypic_Assay Link target to cellular outcome Xenograft_Model Xenograft Models Phenotypic_Assay->Xenograft_Model Assess in vivo efficacy Omics_Analysis Transcriptomics/Proteomics Omics_Analysis->Signaling_Pathway Identify affected pathways PDX_Model Patient-Derived Xenografts Xenograft_Model->PDX_Model Evaluate in more clinically relevant models

Caption: A generalized workflow for validating the mechanism of action of a novel drug candidate.

Part 1: Dual EGFR and COX-2 Inhibition

Several novel derivatives of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide have been synthesized and evaluated as dual inhibitors of EGFR and COX-2.[4] This is a compelling strategy in cancer therapy as both pathways are frequently dysregulated in various malignancies and contribute to a synergistic protumorigenic effect.[5]

Novel Quinoxaline Derivatives vs. Standard of Care

For comparison, we will consider the combination of Erlotinib , an established EGFR inhibitor, and Celecoxib , a selective COX-2 inhibitor. This combination has been investigated in clinical trials and has shown promise in certain cancer types.[7][8]

Compound Target(s) Reported IC50 (EGFR) Reported IC50 (COX-2) Selectivity Index (COX-2/COX-1) Reference
Quinoxaline Derivative 11 EGFR, COX-20.6 µM0.62 µM61.23[1][9]
Quinoxaline Derivative 13 EGFR, COX-20.4 µM0.46 µM66.11[1][9]
Erlotinib EGFR~2-20 nMN/AN/A[7]
Celecoxib COX-2N/A~40 nM~30[7]

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

The data suggests that while the novel quinoxaline derivatives may have a lower potency for each individual target compared to the dedicated inhibitors, their dual-action nature within a single molecule presents a potential advantage in terms of simplified pharmacokinetics and potentially a more favorable side-effect profile.

Experimental Validation of Dual EGFR/COX-2 Inhibition

The initial step in validating the MOA is to confirm that the novel compounds directly interact with and inhibit their intended targets.

  • Enzymatic Kinase Assay (EGFR): This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the EGFR kinase.[10]

  • COX-2 Inhibition Assay: This assay typically measures the production of prostaglandins from arachidonic acid by purified COX-2 enzyme.

Step-by-Step Protocol: In Vitro Kinase Activity Assay

  • Prepare Reagents: Dilute the kinase, substrate (e.g., a synthetic peptide), and ATP to their optimal concentrations in kinase assay buffer.

  • Compound Incubation: Add the test compound (at various concentrations) and a vehicle control (e.g., DMSO) to the wells of a microplate.

  • Enzyme Addition: Add the kinase solution to each well and incubate to allow for compound-enzyme interaction.

  • Initiate Reaction: Add the ATP/substrate mixture to start the kinase reaction. Incubate at room temperature.

  • Stop Reaction & Detect: Add a stop solution (e.g., EDTA). The amount of phosphorylated substrate or ADP produced is then quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).[11][12]

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a drug binds to its target protein in intact cells. The principle is that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.[6][13]

Step-by-Step Protocol: CETSA with Western Blot Detection

  • Cell Treatment: Treat cultured cancer cells (e.g., A549, which overexpresses EGFR) with the novel quinoxaline derivative or a vehicle control.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures in a thermal cycler.

  • Cell Lysis: Lyse the cells to release their protein content.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (containing the soluble proteins) and analyze the amount of soluble EGFR and COX-2 at each temperature by Western blotting using specific antibodies. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.[14]

  • Western Blotting: This technique is used to measure the levels of key proteins in a signaling pathway. For EGFR inhibition, one would expect to see a decrease in the phosphorylation of EGFR itself and downstream effectors like Akt and ERK. For COX-2 inhibition, a decrease in prostaglandin E2 (PGE2) levels can be measured by ELISA.

  • Reporter Gene Assays: These assays are used to measure the transcriptional activity of pathways downstream of the target. For instance, a luciferase reporter construct under the control of an NF-κB responsive element can be used to assess the impact on inflammatory signaling, which can be influenced by COX-2 activity.[15][16][17]

Step-by-Step Protocol: Luciferase Reporter Assay for NF-κB Signaling

  • Cell Transfection: Transfect cells (e.g., HEK293) with a plasmid containing the firefly luciferase gene under the control of an NF-κB promoter and a control plasmid expressing Renilla luciferase for normalization.

  • Cell Treatment: Treat the transfected cells with the quinoxaline derivative, a known activator of NF-κB (e.g., TNF-α), and a combination of the two.

  • Cell Lysis: After incubation, lyse the cells to release the luciferases.

  • Luminescence Measurement: Add the firefly luciferase substrate and measure the luminescence. Then, add the Renilla luciferase substrate and measure the luminescence again.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. A decrease in TNF-α-induced luciferase activity in the presence of the quinoxaline derivative would indicate inhibition of the NF-κB pathway.[3][18]

Xenograft models , where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool to evaluate the in vivo efficacy of anticancer agents.[][20]

Step-by-Step Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Drug Administration: Randomize the mice into treatment groups and administer the novel quinoxaline derivative, a comparator drug (e.g., erlotinib + celecoxib), or a vehicle control, typically via oral gavage or intraperitoneal injection.[2][21]

  • Tumor Measurement: Measure the tumor volume with calipers at regular intervals throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for target modulation).[14]

A significant reduction in tumor growth in the quinoxaline-treated group compared to the control and comparator groups would provide strong evidence of its in vivo efficacy.

Part 2: DNA Damage Induction

Some quinoxaline derivatives have been found to exert their anticancer effects by causing DNA damage.[6] This mechanism is distinct from targeted kinase inhibition and aligns these compounds with classical chemotherapy agents.

Novel Quinoxaline Derivatives vs. Standard of Care

For comparison, we will consider Doxorubicin , a well-known anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks.[][22]

Compound Primary Mechanism Key Cellular Effects Reference
Quinoxaline Derivative (Hypothetical) DNA DamageInduction of DNA strand breaks, cell cycle arrest, apoptosis[6]
Doxorubicin DNA Intercalation, Topoisomerase II InhibitionDNA double-strand breaks, generation of reactive oxygen species, apoptosis[][22]
Experimental Validation of DNA Damage Induction
  • Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.[6]

  • γH2AX Staining: Phosphorylation of the histone variant H2AX (to form γH2AX) is one of the earliest cellular responses to DNA double-strand breaks. Immunofluorescence staining or western blotting for γH2AX can be used to quantify the extent of DNA damage.

  • Cell Cycle Analysis: DNA damage often triggers cell cycle arrest to allow for DNA repair. Flow cytometry analysis of propidium iodide-stained cells can reveal the distribution of cells in different phases of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is a common response to DNA damaging agents.

The in vivo efficacy of DNA-damaging quinoxaline derivatives can be assessed using xenograft models as described previously. The expectation would be a significant reduction in tumor growth, similar to what is observed with doxorubicin treatment.

Advanced Validation: Proteomics and Transcriptomics

To gain a more unbiased and global understanding of a drug's mechanism of action, "omics" technologies can be employed.

  • Proteomics: Mass spectrometry-based proteomics can be used to identify the direct targets of a drug and to quantify changes in the expression and post-translational modification of thousands of proteins following drug treatment.[23][24][25] This can reveal both on-target and potential off-target effects.

  • Transcriptomics (RNA-Seq): This technique provides a comprehensive view of the changes in gene expression that occur in response to drug treatment, offering insights into the cellular pathways that are modulated.

Proteomics_Workflow cluster_SamplePrep Sample Preparation cluster_MS Mass Spectrometry cluster_DataAnalysis Data Analysis Cell_Culture Cell Culture & Drug Treatment Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Labeling Peptide Labeling (e.g., TMT) Digestion->Labeling LC_MS LC-MS/MS Analysis Labeling->LC_MS Peptide_ID Peptide/Protein Identification LC_MS->Peptide_ID Quantification Quantification Peptide_ID->Quantification Bioinformatics Bioinformatics Analysis (Pathway, Network) Quantification->Bioinformatics

Caption: A typical workflow for a quantitative proteomics experiment to study drug effects.

Conclusion

The validation of the mechanism of action for novel drugs derived from this compound requires a rigorous and multi-pronged experimental approach. By combining biochemical, cellular, and in vivo studies, researchers can build a strong case for the on-target activity of these compounds. The comparative analysis against established drugs provides a crucial benchmark for evaluating their therapeutic potential. As our understanding of cancer biology deepens, so too will the sophistication of our tools for MOA validation, ultimately leading to the development of more effective and safer therapies. The quinoxaline derivatives discussed herein represent a promising class of compounds that, with continued investigation, may one day translate into valuable clinical agents.

References

  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. (URL: [Link])
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central. (URL: [Link])
  • Dual Luciferase Reporter Assay Protocol. Assay Genie. (URL: [Link])
  • Doxorubicin pathways: pharmacodynamics and adverse effects. PMC - NIH. (URL: [Link])
  • Characterization of an optimized protocol for an NF-κB luciferase...
  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. NIH. (URL: [Link])
  • Celecoxib-erlotinib combination delays growth and inhibits angiogenesis in EGFR-mutated lung cancer. PMC - PubMed Central. (URL: [Link])
  • High-throughput drug target discovery using a fully automated proteomics sample preparation pl
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing. (URL: [Link])
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. (URL: [Link])
  • DNA damage induced by a quinoxaline 1,4-di-N-oxide derivative (hypoxic selective agent) in Caco-2 cells evaluated by the comet assay. PubMed. (URL: [Link])
  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI. (URL: [Link])
  • Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms.
  • Western Blot. Addgene. (URL: [Link])
  • Western Blotting. YouTube. (URL: [Link])
  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. (URL: [Link])
  • Data Sheet NF-KB Reporter Kit NF-KB Signaling P
  • Human NF-κB Reporter Assay System. Indigo Biosciences. (URL: [Link])
  • Overall workflow depicting the identification of target proteins by...
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflamm
  • Doxorubicin. StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH. (URL: [Link])
  • A Phase I Study of Foretinib, a Multi-Targeted Inhibitor of c-Met and Vascular Endothelial Growth Factor Receptor 2. AACR Journals. (URL: [Link])
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological. Semantic Scholar. (URL: [Link])
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological. RSC Publishing. (URL: [Link])
  • Phase II trial of single-agent foretinib (GSK1363089) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck. NIH. (URL: [Link])
  • Patient Derived Xenograft (PDX)
  • Assaying Protein Kinase Activity with Radiolabeled
  • EGFR and COX-2 Dual Inhibitor: The Design, Synthesis, and Biological Evaluation of Novel Chalcones. PMC. (URL: [Link])
  • Combination of EGFR and COX-2 Inhibitors may Prevent Head and Neck Cancer in High-risk P
  • Celecoxib-erlotinib combination treatment enhances radiosensitivity in A549 human lung cancer cell.
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing. (URL: [Link])
  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. (URL: [Link])
  • Randomized Phase II Trial of Erlotinib in Combination with High Dose-Celecoxib or Placebo in Patients with Advanced Non-small Cell Lung Cancer. (URL: [Link])
  • Advancing Drug Discovery with Proteomics. (URL: [Link])
  • A Phase I Study of Foretinib, a Multi-Targeted Inhibitor of c-Met and Vascular Endothelial Growth Factor. AACR Journals. (URL: [Link])
  • MS Proteomics Data Preprocessing: Overview & Tools. BigOmics Analytics. (URL: [Link])
  • Using Proteomics to Improve the Drug Development Process. MetwareBio. (URL: [Link])
  • Methotrexate + Erlotinib + Celecoxib for Mouth Cancer. withpower.com. (URL: [Link])
  • Discovery of indeno[1,2-b]quinoxaline derivatives as potential anticancer agents. PubMed. (URL: [Link])
  • Xenograft Tumor Assay Protocol. (URL: [Link])
  • Design, synthesis, molecular modeling and anti-proliferative evaluation of novel quinoxaline derivatives as potential DNA intercalators and topoisomerase II inhibitors.
  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. PubMed. (URL: [Link])

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid (CAS No: 18559-42-7).[1] As a specialized heterocyclic compound, its handling and disposal require a rigorous adherence to safety protocols to protect laboratory personnel and the environment. While a specific, detailed Safety Data Sheet (SDS) for this exact compound is not widely available, this guide synthesizes data from structurally analogous quinoxaline derivatives and carboxylic acids, alongside established hazardous waste management principles, to provide a reliable operational framework.[2][3][4][5]

The foundational principle of this guide is risk mitigation. All waste generated from the use of this compound, including the pure substance, contaminated labware, and solutions, must be treated as hazardous waste.[6][7] Under no circumstances should this chemical or its containers be disposed of in standard laboratory drains or municipal trash.[2][4]

Hazard Profile and Characterization

Based on the toxicological data of structurally similar quinoxaline and carboxylic acid compounds, this compound should be presumed to possess the following hazards. This assessment is critical as it informs every subsequent step of the handling and disposal process.

Hazard CategoryAnticipated RiskRationale & Causality
Acute Oral Toxicity Harmful if swallowed.[3][4][8]The quinoxaline core is present in many biologically active molecules, and related compounds are classified as harmful upon ingestion.[3][8][9]
Skin Corrosion/Irritation Causes skin irritation.[3][10]The carboxylic acid functional group can cause irritation upon contact with skin. This is a common characteristic of organic acids.[5]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][10]As with many acidic and organic powder compounds, direct contact with eyes is likely to cause significant irritation or damage.
Respiratory Irritation May cause respiratory irritation.[3][4][10]Inhalation of the compound as a dust or aerosol can irritate the respiratory tract. Handling should occur in well-ventilated areas.[4][11]
Chemical Incompatibility Reactive with strong bases, oxidizing agents, and some metals.[2][5]The carboxylic acid moiety will react exothermically with bases.[5] Like many organic compounds, it can react with strong oxidizers.
Hazardous Decomposition Combustion produces Carbon Monoxide (CO), Carbon Dioxide (CO2), and Nitrogen Oxides (NOx).[2][12]As a nitrogen-containing organic molecule, thermal decomposition will generate toxic NOx gases.

Mandatory Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, ensure the following PPE is worn to prevent exposure.

  • Eye Protection : Use splash-proof safety goggles or a face shield.[6][13]

  • Hand Protection : Wear chemical-resistant nitrile or neoprene gloves. Inspect gloves for any tears or perforations before use.[6]

  • Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.[6][13]

  • Respiratory Protection : All handling of the solid compound and preparation of waste should be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][6]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation at the point of generation is the most critical step in the disposal workflow. It prevents dangerous chemical reactions and ensures compliance with hazardous waste regulations.[14][15]

A. Solid Waste Collection

  • Designate a Container : Use a clearly marked, dedicated container for solid waste. This container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) bucket or a glass jar) and have a secure, sealable lid.[16]

  • Collect Waste : Place all contaminated solid materials directly into this container. This includes:

    • Unused or expired this compound.

    • Contaminated personal protective equipment (gloves, weigh boats, etc.).

    • Spill cleanup materials (absorbent pads, contaminated wipes).

  • Labeling : As soon as the first item is placed in the container, affix a "Hazardous Waste" label.[17] The label must include the full chemical name, "this compound," and list any other chemical contaminants.[18]

  • Closure : Keep the container closed at all times except when adding waste.[6][18]

B. Liquid Waste Collection

  • Designate a Container : Use a dedicated, leak-proof, and chemically compatible container, such as a glass or HDPE bottle with a screw-top cap.[16] Never use metal cans for acidic waste due to the risk of corrosion.[5]

  • Collect Waste : Collect all liquid waste containing the compound. This includes:

    • Solutions directly containing the compound.

    • The first rinse (using a suitable solvent) of any glassware that held the compound. This rinsate is considered hazardous.[6] Subsequent rinses can be managed according to standard laboratory procedures if the initial rinse was thorough.

  • Segregation is Key : Do NOT mix this waste stream with other organic solvents or aqueous wastes unless their compatibility is certain. Specifically, keep this acidic waste separate from any basic (caustic) waste streams to prevent violent neutralization reactions.[15][19]

  • Labeling : Immediately label the container with a "Hazardous Waste" tag.[14] List all chemical constituents, including solvents, with their approximate percentages.[18]

  • Closure and Headspace : Keep the container tightly sealed when not in use.[18] Leave at least 10% of the container volume as empty headspace to allow for vapor expansion.[14]

Disposal Workflow and Decision Logic

The following diagram outlines the procedural logic from waste generation to final disposal. This workflow ensures that all safety and regulatory checkpoints are met.

DisposalWorkflow cluster_0 Phase 1: In-Lab Waste Generation & Collection cluster_1 Phase 2: Storage & Management cluster_2 Phase 3: Disposal & Pickup A Waste Generation (Solid or Liquid) B Select Compatible Waste Container A->B C Affix 'Hazardous Waste' Label & List Constituents B->C D Add Waste to Container C->D E Keep Container Securely Closed D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Segregate from Incompatible Chemicals (e.g., Bases) F->G H Perform Weekly Inspection of SAA for Leaks/Degradation G->H I Container is 90% Full H->I J Submit Chemical Waste Pickup Request to EHS I->J I->J K Move to Secure Pickup Location (As Directed by EHS) J->K L Waste Collected by Licensed Hazardous Waste Vendor K->L

Caption: Disposal workflow for this compound.

Storage and Final Disposal

A. Satellite Accumulation Areas (SAA) All labeled waste containers must be stored in a designated SAA, which is a location at or near the point of waste generation and under the control of laboratory personnel.[17][18] The SAA must be clearly marked. Ensure that the container is stored within a secondary containment bin or tray to contain any potential leaks.[15][16]

B. Arranging for Disposal Hazardous waste disposal must be managed through your institution's Environmental Health and Safety (EHS) office.[20] Departments are responsible for scheduling periodic waste pick-ups.[14] When the waste container is approximately 90% full, submit a hazardous waste pickup request through the EHS portal.[18] Do not overfill containers.[14] The ultimate fate of the compound will be determined by the licensed waste disposal facility, but high-temperature incineration is the most common and effective method for nitrogen-containing organic compounds.[2]

Spill and Emergency Procedures

  • Minor Spill (Solid) : If a small amount of solid is spilled within a chemical fume hood, carefully sweep it up using a dustpan and brush, avoiding the creation of dust.[3] Place the collected material and cleaning equipment into your designated solid hazardous waste container.

  • Minor Spill (Liquid) : For a small liquid spill within a fume hood, absorb it with a chemical spill pillow or absorbent pad. Place the used absorbent material into the solid hazardous waste container.

  • Major Spill : For any large spill, or any spill that occurs outside of a fume hood, evacuate the immediate area.[21] Alert others and notify your laboratory supervisor and institutional EHS immediately.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.

References

  • Environmental Health and Safety, University of South Carolina. (n.d.). Hazardous Waste Disposal Procedures.
  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Environmental Health and Safety, Oregon State University. (n.d.). Hazardous Waste Disposal Guide.
  • United States Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Harvard Environmental Health and Safety. (n.d.). Chemical and Hazardous Waste.
  • Environmental Health and Safety, The Ohio State University. (n.d.). Chemical Waste Management Reference Guide.
  • Angene Chemical. (2025). Safety Data Sheet for 1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid.
  • United States Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
  • United States Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • University of Utah, Office of Environmental Health & Safety. (2019). Standard Operating Procedure: Acid Handling.
  • Department of Toxic Substances Control, California. (n.d.). Defining Hazardous Waste.
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?
  • C.P.A. Chem Ltd. (2020). Safety data sheet for 3-Methyl-quinoxaline-2-carboxylic acid.
  • Schwarz, G., Bauder, R., Speer, M., Rommel, T. O., & Lingens, F. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Biological Chemistry Hoppe-Seyler, 370(11), 1183-1189.
  • Jean B. (2023). Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate. Journal of Organic & Inorganic Chemistry.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6.
  • Aislabie, J., et al. (1990). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 56(2), 345-351.
  • Environmental Health & Safety, University of Washington. (2015). Appendix 8: Storage Rules for Chemicals.
  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • CiteDrive. (2023). Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives.
  • Wikipedia. (n.d.). Toxic Substances Control Act of 1976.
  • European Commission. (n.d.). REACH Regulation.
  • MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055.
  • The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Universal Biologicals. (n.d.). 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid.
  • PubChem, National Center for Biotechnology Information. (n.d.). 3,4-Dihydro-3-oxo-2-quinoxalinecarboxylic acid.
  • Fitreach. (n.d.). Disposal/Hazardous waste.
  • Taylor & Francis Online. (2021). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds.
  • European Union. (2019). Medical Device Regulation, ANNEX I - General safety and performance requirements.
  • National Institutes of Health (NIH). (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors. RSC Advances.
  • Pharmaffiliates. (n.d.). 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid.

Sources

Personal protective equipment for handling 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid

This document provides essential safety protocols and operational guidance for the handling and disposal of this compound (CAS: 18559-42-7). As specific toxicological and safety data for this compound are not extensively published, this guide is synthesized from the established safety profiles of structurally analogous quinoxaline derivatives and carboxylic acids, combined with field-proven best practices in laboratory chemical handling.[1][2] Researchers must assume the compound is hazardous and exercise caution.

Hazard Identification and Risk Assessment

Based on data from closely related quinoxaline and carboxylic acid compounds, this compound should be treated as a hazardous substance.[2][3][4][5] The primary risks are associated with its potential irritant properties and harm if ingested or inhaled, particularly in its powdered form.

Anticipated Hazard Profile:

Hazard CategoryPotential HazardRationale and Reference
Acute Toxicity (Oral) Harmful if swallowed.[2][3][4]Based on GHS classification for analogous compounds like 3-Methyl-2-quinoxalinecarboxylic acid.[2][4]
Skin Corrosion/Irritation Causes skin irritation.[3][5][6]A common property of carboxylic acids and documented for similar quinoxaline structures.[3][5][7]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][6]Quinoxaline derivatives are frequently classified as serious eye irritants.[2][3][7] Direct contact with the powder or solutions could cause significant damage.
Respiratory Irritation May cause respiratory irritation.[2][3][4][6]Fine chemical powders pose a significant risk of inhalation, leading to irritation of the respiratory tract.[2][8]
Physical Hazards Potential for dust explosion.As with many fine organic powders, a flammable or explosive dust-air mixture may form. Ignition sources should be avoided when handling large quantities.[8]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to mitigate the risks of exposure through all potential routes: inhalation, dermal contact, and eye contact.[9][10]

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.[11][12]Required to protect against splashes of solutions and accidental dispersal of powder, which can cause serious eye irritation.[3][12]
Skin and Body Protection - Gloves: Nitrile or butyl rubber gloves. Inspect for tears before use and change frequently.[12][13] - Lab Coat: Chemical-resistant lab coat. - Clothing: Long pants and closed-toe shoes are mandatory.[1][14]Prevents skin contact, which may cause irritation.[3][5] Nitrile gloves offer good resistance to a range of organic chemicals.[12]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 for powders) may be necessary if engineering controls are insufficient or during spill cleanup.[12][15]All work with the solid compound should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.[8][16]

Safe Handling and Operational Plan

Adherence to a strict operational protocol is critical for minimizing exposure and preventing contamination.[16][17]

Step-by-Step Handling Procedure (Solid Compound):

  • Preparation: Designate a specific work area inside a certified chemical fume hood.[8] Cover the work surface with disposable bench paper to easily contain and clean up minor spills.[8]

  • Weighing:

    • If the balance can be placed inside the fume hood, perform all weighing operations there. Note that airflow may affect high-precision measurements.[8]

    • If the balance is outside the hood, tare a sealed container, transfer the approximate amount of powder to the container inside the fume hood, and then seal the container before moving it to the balance for an exact measurement.[14] This minimizes the dispersal of powder in the open lab.

    • Use a spatula to transfer the powder in small increments rather than pouring directly from the bottle.[8]

  • Dissolving:

    • When preparing solutions, add the solid to the solvent slowly.

    • If dissolving in water, always add the acid to the water, never the other way around, to control any potential exothermic reaction.[17]

  • Storage: Keep the chemical in a tightly sealed, clearly labeled container.[15][17] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][6]

  • Post-Handling: After work is complete, decontaminate all equipment and the work area using a wet wipe method to avoid generating dust.[8] Wash hands thoroughly after removing gloves.[16][17]

Emergency Procedures

Immediate and correct response to an accident is crucial.[17]

Spill Response (Minor Spill):

A minor spill is a small amount that can be safely managed by trained laboratory personnel.

  • Alert & Evacuate: Alert personnel in the immediate area.[17][18]

  • Contain: If the material is a liquid, create a dike around the spill using an absorbent material.[18][19][20] For a powder, avoid creating dust.

  • Don PPE: Wear the full PPE ensemble described in Section 2, including respiratory protection if necessary.[20]

  • Neutralize: Cautiously cover the spill with an acid neutralizer like sodium bicarbonate, working from the outside in.[18][19] Use pH paper to confirm neutralization (pH 6-8).[19][21]

  • Absorb & Collect: Use an inert absorbent material to soak up the neutralized mixture.[18] Gently sweep the material into a designated hazardous waste container using spark-proof tools.[18][20]

  • Decontaminate: Clean the spill area with soap and water.[20][22]

  • Dispose: Label the waste container and manage it according to the disposal plan.[1][18]

For a major spill (e.g., large volume, outside of a fume hood, or if you feel uncomfortable), evacuate the area, notify your institution's emergency response team, and restrict access.[21][22]

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][3][22] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected area with plenty of water for at least 15 minutes.[16][18] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][23]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

Waste Disposal Plan

Improper disposal can harm the environment and public health. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

  • Waste Collection:

    • Solid Waste: Collect all contaminated solid waste (e.g., used bench paper, gloves, contaminated absorbent from spills) in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

    • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.[1]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and list all other components in the waste stream.[1]

  • Storage: Store waste containers in a designated, secure hazardous waste accumulation area.

  • Final Disposal: The final disposal of this chemical waste must be conducted by a licensed and approved hazardous waste disposal facility, typically via high-temperature incineration.[1][15]

Workflow Visualization

The following diagram outlines the complete, self-validating workflow for safely handling this compound.

SafeHandlingWorkflow cluster_prep Phase 1: Preparation cluster_ops Phase 2: Operation cluster_post Phase 3: Completion A Risk Assessment & SOP Review B Prepare Engineering Controls (Fume Hood) A->B C Assemble PPE B->C D Don PPE C->D E Perform Chemical Handling (Weighing, Dissolving) D->E F Decontaminate Work Area & Tools E->F G Segregate & Label Hazardous Waste F->G H Doff PPE (Correct Sequence) G->H J Store Waste in Designated Area G->J I Wash Hands Thoroughly H->I K Arrange for Professional Disposal J->K

Caption: End-to-end workflow for handling this compound.

References

  • University of California, Santa Barbara - Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
  • University of Guelph - Department of Molecular and Cellular Biology. (2015, February 23). Safe Operating Procedure: Chemical Spills.
  • Auburn University - Risk Management and Safety. (n.d.). Emergency and Spill Response Procedures.
  • Bellevue College - Environmental Health and Safety. (n.d.). I have a chemical spill in the lab, what should I do?.
  • University of California, Los Angeles - Chemistry & Biochemistry. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
  • Florida State University - Emergency Management. (n.d.). Chemical Spills.
  • The University of Iowa - Environmental Health and Safety. (n.d.). Spill/Emergency Planning.
  • CPAChem. (2020, January 13). Safety data sheet: 3-Methyl-quinoxaline-2-carboxylic acid.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Lab Manager Magazine. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.
  • University of California, San Diego - Environment, Health and Safety. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Angene Chemical. (2025, February 14). 1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid Safety Data Sheet.
  • Ruiz, D. M., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. The Scientific World Journal, 174784. [Link]
  • ResearchGate. (2025, August 9). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
  • Journal of Chemical and Pharmaceutical Research. (2023, October 4). Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate.
  • Asif, M. (2012).
  • Journal of Applicable Chemistry. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate.
  • PubMed. (2012, March 12). An efficient protocol for the synthesis of quinoxaline derivatives at room temperature using recyclable alumina-supported heteropolyoxometalates.
  • National Institutes of Health (NIH). (2022, September 5). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors.
  • PubChem. (n.d.). 4,6,7-Trimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid.
  • MDPI. (2023, November 6). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.